molecular formula C7H3BrCl2O2 B1285754 4-Bromo-2,5-dichlorobenzoic acid CAS No. 885532-41-2

4-Bromo-2,5-dichlorobenzoic acid

Cat. No.: B1285754
CAS No.: 885532-41-2
M. Wt: 269.9 g/mol
InChI Key: DVJHKDHDHAPDPH-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichlorobenzoic Acid (CAS 885532-41-2) is a valuable halogenated benzoic acid derivative serving as a versatile building block in organic and pharmaceutical research. This compound is characterized by its molecular formula of C7H3BrCl2O2 and a molecular weight of 269.91 g/mol . It is a solid with a density of 1.9±0.1 g/cm³ and a high boiling point of 347.6±0.0 °C at 760 mmHg, indicating good thermal stability for various synthetic applications . As a multifunctional intermediate, its structure incorporates both a carboxylic acid group and halogen substituents (bromo and chloro), allowing it to participate in diverse chemical transformations, including metal-catalyzed cross-couplings and nucleophilic substitutions . Computational chemistry data suggests this compound has high gastrointestinal absorption and can cross the blood-brain barrier, pointing to its potential relevance in the development of central nervous system (CNS) active agents . It complies with key drug-likeness filters such as Lipinski's and Veber's rules, making it a promising scaffold in medicinal chemistry for hit-to-lead optimization programs . Safety Information: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals . Handling should be performed by qualified professionals in a controlled laboratory setting. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling instructions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,5-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJHKDHDHAPDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585485
Record name 4-Bromo-2,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885532-41-2
Record name 4-Bromo-2,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2,5-dichlorobenzoic acid (CAS No. 885532-41-2), a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. This document delves into its physicochemical properties, proposes a plausible synthetic pathway based on established chemical principles, explores its potential applications as a key building block in medicinal chemistry, and outlines critical safety and handling protocols. The content is structured to deliver expert insights and actionable knowledge for laboratory applications.

Introduction and Core Chemical Identity

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a bromine atom and two chlorine atoms on the benzene ring, imparts unique electronic and steric properties that make it a valuable intermediate in organic synthesis. The presence of multiple halide substituents allows for regioselective functionalization through various cross-coupling reactions, while the carboxylic acid moiety serves as a handle for amide bond formation, esterification, and other transformations crucial for the construction of complex molecular architectures.

The strategic placement of the halogens influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, making it a subject of interest for structure-activity relationship (SAR) studies in drug development. While specific literature on this exact molecule is not abundant, its structural similarity to other widely used building blocks suggests significant potential in the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Structural Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 885532-41-2[1], [2]
Molecular Formula C₇H₃BrCl₂O₂[1]
Molecular Weight 269.91 g/mol [1]
IUPAC Name This compound[3]
SMILES C1=C(C(=CC(=C1C(=O)O)Cl)Br)Cl[1]
InChI Key DVJHKDHDHAPDPH-UHFFFAOYSA-N[3]
Appearance White to off-white crystalline powder (predicted)Inferred from related compounds
Purity ≥97% (commercially available)[1]
Storage Store at room temperature[1]

Synthesis and Purification: A Plausible Experimental Protocol

Proposed Synthetic Pathway

A plausible two-step synthesis starts from the commercially available 2,5-dichlorotoluene. The first step involves a regioselective bromination, followed by oxidation of the methyl group to a carboxylic acid.

Synthesis_of_4-Bromo-2,5-dichlorobenzoic_acid start 2,5-Dichlorotoluene step1 Electrophilic Aromatic Bromination start->step1 Br₂, FeBr₃ (Lewis Acid Catalyst) intermediate 4-Bromo-2,5-dichlorotoluene step1->intermediate step2 Oxidation intermediate->step2 KMnO₄ or CrO₃ (Strong Oxidizing Agent) product This compound step2->product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-2,5-dichlorotoluene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 2,5-dichlorotoluene (1 equivalent) and a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 equivalents).

  • Bromination: Slowly add bromine (Br₂, 1.05 equivalents) dropwise from the dropping funnel at room temperature with vigorous stirring. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. The organic layer is then separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 4-Bromo-2,5-dichlorotoluene.

Step 2: Synthesis of this compound

  • Oxidation: The crude 4-Bromo-2,5-dichlorotoluene from the previous step is dissolved in a suitable solvent system (e.g., a mixture of pyridine and water). Potassium permanganate (KMnO₄, ~3 equivalents) is added portion-wise to the stirred solution.

  • Heating: The reaction mixture is heated to reflux and maintained at this temperature until the purple color of the permanganate disappears.

  • Filtration and Acidification: The hot solution is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is then cooled and acidified with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid product.

  • Purification: The crude this compound is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford the final product.

Applications in Drug Discovery and Organic Synthesis

Halogenated benzoic acids are pivotal building blocks in medicinal chemistry. The presence of bromine and chlorine atoms in this compound provides multiple avenues for molecular elaboration.

  • Scaffold for Bioactive Molecules: This compound can serve as a foundational scaffold for the synthesis of a wide range of potentially bioactive molecules. The carboxylic acid group can be readily converted into amides, esters, or other functional groups, while the halogen atoms can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity.[4]

  • Intermediate for API Synthesis: Structurally related compounds, such as 5-bromo-2-chlorobenzoic acid, are known intermediates in the synthesis of antidiabetic drugs like Dapagliflozin and Empagliflozin.[5][6] This suggests that this compound could be a valuable precursor for novel therapeutic agents in various disease areas, including metabolic disorders, inflammation, and oncology.

  • Probing Structure-Activity Relationships (SAR): The unique substitution pattern of this molecule makes it an excellent tool for SAR studies. By systematically modifying the molecule at the bromine, chlorine, or carboxylic acid positions, medicinal chemists can probe the interactions of the resulting compounds with biological targets and optimize their pharmacological properties.

Applications_Workflow cluster_reactions Chemical Transformations cluster_applications Potential Applications start This compound amide_formation Amide Formation (e.g., with bioactive amines) start->amide_formation cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling esterification Esterification start->esterification api Active Pharmaceutical Ingredients (APIs) amide_formation->api cross_coupling->api materials Functional Materials cross_coupling->materials agrochemicals Agrochemicals esterification->agrochemicals

Caption: Potential synthetic transformations and applications.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely published, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals: one for the carboxylic carbon and six for the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine and two chlorine atoms.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on Safety Data Sheets (SDS) for this compound and structurally similar chemicals.[7]

  • Hazard Identification: While specific toxicity data is limited, related compounds are known to cause skin and eye irritation.[7] Inhalation of dust may cause respiratory tract irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. A NIOSH-approved respirator should be used if dust is generated.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.[7]

Conclusion

This compound represents a promising, albeit under-characterized, building block for chemical synthesis. Its polysubstituted halogenated structure offers a versatile platform for the development of novel compounds with potential applications in pharmacology and material science. This guide provides a foundational understanding of its properties, a plausible synthetic route, and essential safety information to enable its effective use in research and development endeavors. Further investigation into the reactivity and applications of this compound is warranted and is expected to yield valuable insights and discoveries.

References

  • Oakwood Chemical.this compound.[Link]
  • Google Patents.Process for producing 4-bromo- 2,5-dichlorophenol.
  • PubChem.this compound.[Link]
  • Google Patents.
  • PubChem.4-Bromo-2-chlorobenzoic acid.[Link]
  • Google Patents.
  • Google Patents.The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • ResearchGate.Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal.[Link]
  • EPO.METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.[Link]
  • SpectraBase.4-Bromo-2-chlorobenzoic acid.[Link]
  • PubChem.4-Bromo-2,5-difluorobenzoic acid.[Link]

Sources

physicochemical properties of 4-Bromo-2,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,5-dichlorobenzoic Acid

Introduction: A Strategic Intermediate in Modern Synthesis

This compound (CAS No. 885532-41-2) is a halogenated aromatic carboxylic acid.[1][2] Its trifunctional nature—featuring a carboxylic acid group, a bromine atom, and two chlorine atoms on a benzene ring—renders it a highly strategic and versatile intermediate in synthetic chemistry. For researchers in drug discovery and materials science, the precise arrangement of these functional groups offers a scaffold ripe for selective modification through reactions such as nucleophilic aromatic substitution, cross-coupling, and esterification. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for predictable reaction design, process optimization, purification strategy, and formulation development.

This guide provides a technical deep dive into the core physicochemical attributes of this compound. It moves beyond a simple listing of data points to elucidate the standard methodologies for their experimental determination, providing the causal insights necessary for robust scientific application.

Compound Identification and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. The key identifiers and structural details for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 885532-41-2[1][4]
Molecular Formula C₇H₃BrCl₂O₂[1]
Molecular Weight 269.91 g/mol [1]
Canonical SMILES C1=C(C(=CC(=C1C(=O)O)Cl)Br)Cl[1]
InChIKey DVJHKDHDHAPDPH-UHFFFAOYSA-N[3]

Computational Physicochemical Properties

In the absence of comprehensive experimental data in publicly accessible literature, computational models provide valuable, predictive insights into the molecule's behavior. These values are essential for initial experimental design and for understanding the compound's likely pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion).

PropertyPredicted ValueSignificance in Research & Development
logP (Octanol-Water Partition Coefficient) 3.45Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.[1]
Topological Polar Surface Area (TPSA) 37.3 ŲSuggests the molecule has good potential for oral bioavailability, as it falls below the 140 Ų threshold typical for cell permeability.[1]
Hydrogen Bond Donors 1The single carboxylic acid proton is the sole H-bond donor.
Hydrogen Bond Acceptors 2The two oxygen atoms of the carboxyl group act as H-bond acceptors.
Rotatable Bonds 1The bond between the carboxylic carbon and the aromatic ring allows for rotation, giving the molecule limited conformational flexibility.

Disclaimer: The properties listed above are computationally predicted. While useful for estimation, they must be validated by rigorous experimental determination as described in the following sections.

Section 1: Solid-State Properties and Purity Assessment

Melting Point

This method remains the standard for its simplicity, accuracy, and small sample requirement.

Causality of Experimental Design: The choice of a slow heating rate (1-2 °C/min) near the expected melting point is crucial.[7] Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to an inaccurately wide and elevated melting range. The initial rapid heating phase is a time-saving measure to find the approximate melting temperature.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder.[8]

  • Sample Loading: Invert the capillary and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 1-2 mm is ideal.[9]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[7]

  • Rapid Pre-heating (Optional): If the melting point is unknown, heat the block rapidly to obtain an approximate value. Allow the block to cool sufficiently before proceeding.

  • Accurate Determination: Heat the block at a controlled rate. Once the temperature is ~15-20 °C below the approximate melting point, reduce the heating rate to 1-2 °C per minute.[7]

  • Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last crystal melts completely. The melting point is reported as the range T₁ – T₂.[10]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result P1 Powder Sample P2 Load Capillary (1-2 mm height) P1->P2 M1 Insert into Apparatus P2->M1 M2 Heat Rapidly (Approx. MP) M1->M2 M3 Cool Down M2->M3 M4 Heat Slowly (1-2°C/min) M3->M4 M5 Observe & Record M4->M5 R1 Record T₁ (First liquid) M5->R1 R2 Record T₂ (All liquid) M5->R2 R3 Report Range T₁ - T₂ R1->R3 R2->R3

Caption: Workflow for Capillary Melting Point Determination.

Section 2: Solubility Profile

Solubility is a cornerstone of drug development and process chemistry. For an active pharmaceutical ingredient (API), poor aqueous solubility can cripple bioavailability.[11] In process chemistry, solubility in various organic solvents dictates the choice of reaction media, crystallization solvents, and purification techniques. Given its high predicted logP, this compound is expected to be sparingly soluble in water but more soluble in organic solvents.[1]

The shake-flask method is universally regarded as the 'gold standard' for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[12][13]

Causality of Experimental Design: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid.[12] Using a significant excess of the solid ensures that saturation is achieved and maintained. The extended shaking/agitation period (e.g., 24 hours) is necessary to ensure this equilibrium is fully established, which is why this is a measure of thermodynamic solubility, not the faster, often less stable kinetic solubility.[14] Subsequent phase separation (filtration or centrifugation) is critical to remove all undissolved solids before concentration analysis, as their presence would artificially inflate the measured solubility.[11]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, ethyl acetate) in a sealed, screw-cap vial or flask. Ensure enough solid is added so that it remains visible after the equilibration period.[12]

  • Equilibration: Place the sealed container in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C) and agitate for a defined period, typically 24 hours, to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles.[11]

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis P1 Add Excess Solid to Solvent E1 Seal & Agitate (24h at 25°C) P1->E1 A1 Filter Supernatant (0.22 µm) E1->A1 A2 Dilute Sample A1->A2 A3 Quantify by HPLC A2->A3 A4 Calculate Solubility A3->A4

Caption: Workflow for Shake-Flask Solubility Determination.

Section 3: Acidity and Ionization State

pKa (Acid Dissociation Constant)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid like this compound, the pKa value is critical for predicting its charge state in physiological environments (pH ~7.4), which profoundly impacts its solubility, membrane transport, and receptor binding. The electron-withdrawing effects of the two chlorine atoms and, to a lesser extent, the bromine atom are expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to benzoic acid (pKa ≈ 4.2).

Potentiometric titration is a highly precise and standard method for pKa determination.[15] It directly measures the change in pH of a solution as a titrant is added, allowing for the empirical determination of the acid's inflection point.

Causality of Experimental Design: The methodology is based on the Henderson-Hasselbalch equation. As a strong base (e.g., NaOH) is added to the weak acid, the acid is converted to its conjugate base. At the half-equivalence point—where exactly half of the acid has been neutralized—the concentrations of the acid and its conjugate base are equal.[16] At this specific point, the pH of the solution is equal to the pKa of the acid. Plotting pH versus the volume of titrant added generates a titration curve, and the pKa is found at the midpoint of the buffer region (the flattest part of the curve).[16]

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) to a known concentration (e.g., 0.01 M).[15]

  • Apparatus Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).[16]

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base titrant (e.g., 0.1 M NaOH).

  • Titration: While stirring, add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • pKa Determination: Determine the volume of titrant required to reach the equivalence point (the steepest point of the curve, often found using a first or second derivative plot). The volume at the half-equivalence point is half of this value. The pH recorded at the half-equivalence point is the pKa of the compound.[16]

pKa_Workflow A Prepare Acid Solution (Known Concentration) C Titrate with Strong Base (e.g., NaOH) A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Find Equivalence Point (V_eq) E->F G Find Half-Equivalence Point (V_eq / 2) F->G H Determine pH at V_eq / 2 G->H I Result: pKa = pH at half-equivalence H->I

Caption: Workflow for pKa Determination via Potentiometric Titration.

Section 4: Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a synthesized compound. While experimental spectra for this compound are not currently available in public databases, this section outlines the expected spectral features based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, the two remaining aromatic protons are not adjacent and therefore will not exhibit spin-spin coupling with each other, appearing as sharp singlets. The acidic proton of the carboxylic acid will appear as a very broad singlet at a significantly downfield chemical shift (often > δ 10-12 ppm), which would disappear upon shaking the sample with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display 7 distinct signals.[17] The carboxyl carbon will be the most downfield signal (typically δ 165-185 ppm). The six aromatic carbons will appear in the δ 120-140 ppm region. Four of these signals will correspond to carbons bearing a substituent (C-Br, C-Cl x2, C-COOH), and two will correspond to carbons bearing a hydrogen atom. The precise chemical shifts are influenced by the additive effects of the halogen and carboxyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹. The electron-withdrawing nature of the aromatic ring and halogens may shift this to a slightly higher wavenumber.

  • C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-Cl and C-Br Stretches: These appear in the fingerprint region, typically below 1100 cm⁻¹ and 700 cm⁻¹ respectively, and can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a complex molecular ion peak cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The resulting pattern of M, M+2, M+4, and M+6 peaks will be highly characteristic and can be used to confirm the presence of one bromine and two chlorine atoms in the molecule. The most abundant peak will correspond to the monoisotopic mass of the compound.

Conclusion

This compound is a compound of significant interest for synthetic applications. While experimental data on its physicochemical properties are sparse, this guide establishes a framework for their rigorous determination. By employing authoritative protocols such as capillary melting point determination, the shake-flask method for solubility, and potentiometric titration for pKa, researchers can generate the reliable, high-quality data necessary to unlock the full potential of this versatile chemical intermediate. The principles and workflows detailed herein provide a robust foundation for any scientist or developer aiming to incorporate this compound into their research and development programs.

References

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4-Bromo-2,5-dichlorobenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 4-Bromo-2,5-dichlorobenzoic acid

Abstract

This compound is a halogenated aromatic carboxylic acid that serves as a pivotal structural motif and versatile building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of pharmaceutical development and materials science, where the precise arrangement of its substituents dictates reactivity and biological interactions. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methodologies, and explores its physicochemical properties, synthesis, and applications, with a focus on its role as a key intermediate.

Core Molecular Identity and Physicochemical Properties

This compound is a derivative of benzoic acid characterized by the presence of three halogen substituents on the aromatic ring. The specific placement of one bromine and two chlorine atoms, in addition to the carboxylic acid group, creates a unique electronic and steric environment that is fundamental to its chemical behavior.

The core properties of this compound are summarized below.

PropertyValueSource
CAS Number 885532-41-2[1][2]
Molecular Formula C₇H₃BrCl₂O₂[1][2][3]
Molecular Weight 269.91 g/mol [1]
IUPAC Name This compound
SMILES C1=C(C(=CC(=C1C(=O)O)Cl)Br)Cl[1]
Topological Polar Surface Area (TPSA) 37.3 Ų[1]
LogP 3.4541[1]

The TPSA and LogP values are critical computational metrics in drug discovery. A TPSA of 37.3 Ų suggests good potential for cell membrane permeability, while a LogP of 3.45 indicates significant lipophilicity, an important factor in determining a compound's pharmacokinetic profile.

Caption: 2D representation of this compound.

Spectroscopic Signature and Structural Elucidation

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.

Experimental Protocol: General Approach to Structural Analysis
  • Sample Preparation : Dissolve a high-purity sample (≥97%) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a KBr pellet or a mull for IR spectroscopy. For mass spectrometry, dissolve the sample in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition : Acquire ¹H NMR, ¹³C NMR, IR, and MS spectra using standard instrument parameters.

  • Spectral Interpretation : Analyze the resulting spectra to identify characteristic signals, shifts, and patterns corresponding to the expected functional groups and atomic arrangement.

  • Structural Confirmation : Correlate the data from all spectroscopic methods to build a self-consistent and unambiguous structural assignment.

TechniqueExpected SignatureRationale
¹H NMR Two singlets in the aromatic region (δ 7.5-8.5 ppm). One broad singlet for the carboxylic acid proton (δ > 10 ppm).The two protons on the aromatic ring are in different chemical environments and do not have adjacent protons to couple with, resulting in two distinct singlets. The acidic proton of the COOH group is typically broad and significantly downfield.
¹³C NMR Seven distinct signals. Six in the aromatic region (δ 110-140 ppm) and one for the carboxyl carbon (δ > 165 ppm).The molecule has seven unique carbon atoms. The signals for carbons bonded to halogens (C-Br, C-Cl) will be shifted according to the electronegativity and heavy atom effect. The carboxyl carbon is significantly deshielded.
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹). Strong C=O stretch (~1700 cm⁻¹). C-Cl stretch (~600-800 cm⁻¹). C-Br stretch (~500-600 cm⁻¹).These absorption bands are characteristic of a carboxylic acid. The broadness of the O-H band is due to hydrogen bonding. The C=O stretch is a strong, sharp indicator of the carbonyl group. Halogen stretches appear in the fingerprint region.
Mass Spectrometry A complex molecular ion (M⁺) cluster.The presence of bromine (¹⁹Br/⁸¹Br, ~1:1 ratio) and two chlorine atoms (³⁵Cl/³⁷Cl, ~3:1 ratio) results in a highly characteristic isotopic pattern (M, M+2, M+4, M+6), which provides definitive confirmation of the elemental composition.

Role in Synthetic Chemistry

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

Key Applications
  • Pharmaceutical Synthesis : It serves as a key starting material or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] Its rigid, substituted core can be elaborated into more complex structures with specific biological activities. For instance, related bromo-chlorobenzoic acid derivatives are essential for creating certain antidiabetic drugs like Dapagliflozin and Empagliflozin.[5]

  • Agrochemicals : The compound is used to build novel herbicides and pesticides.[4][6][7] The specific halogenation pattern can be fine-tuned to achieve desired efficacy and selectivity against target pests or weeds.

  • Materials Science : It can be incorporated into specialty polymers, dyes, or other functional materials to enhance properties such as thermal stability, chemical resistance, or optical characteristics.[4][6][7]

synthesis_workflow cluster_0 Core Intermediate cluster_1 Chemical Modification cluster_2 Advanced Intermediates & Final Products A This compound B Carboxylic Acid Derivatization (e.g., Esterification, Amidation) A->B C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig at C-Br) A->C D Advanced Scaffolds for APIs B->D F Functional Polymers / Dyes B->F C->D E Agrochemical Actives C->E

Caption: Synthetic utility of this compound.

A common synthetic approach to access halogenated benzoic acids involves the direct halogenation of a simpler benzoic acid precursor or the oxidation of a corresponding halogenated toluene. More sophisticated routes may involve diazotization of an amino group followed by a Sandmeyer-type reaction to introduce a halogen.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.

  • Hazard Identification : The compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE is mandatory. This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10] When handling the solid powder, a dust mask or respirator may be necessary to avoid inhalation.[8]

  • Handling : All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[8][10]

  • Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

  • First Aid : In case of skin contact, wash immediately with plenty of soap and water.[8][9] For eye contact, rinse cautiously with water for several minutes.[8][9] If inhaled, move the person to fresh air.[8][9] In all cases of significant exposure or if irritation persists, seek medical attention.

Conclusion

The molecular structure of this compound is precisely defined by a 1,2,4,5-substituted benzene ring. This specific arrangement of a carboxylic acid, a bromine atom, and two chlorine atoms imparts distinct spectroscopic signatures and a versatile reactivity profile. Its primary role as a chemical intermediate in the synthesis of high-value products, particularly in the pharmaceutical and agrochemical sectors, underscores the importance of understanding its core structure and properties. Proper analytical characterization and adherence to safety protocols are paramount for its effective and safe utilization in research and development.

References

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  • PubChem. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829.
  • PubChemLite. This compound (C7H3BrCl2O2).
  • Prasfarma. Key Applications of 2-Amino-4-bromo-5-chlorobenzoic Acid in Chemical Industry.
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  • Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

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4-Bromo-2,5-dichlorobenzoic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,5-dichlorobenzoic acid

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for this compound (CAS No. 885532-41-2), a halogenated aromatic carboxylic acid with significant potential as a building block in the pharmaceutical, agrochemical, and materials science sectors.[1] By leveraging established principles of organic synthesis, this document outlines two primary strategic approaches: the electrophilic bromination of a dichlorinated precursor and a Sandmeyer reaction from a substituted aniline. The guide offers a detailed retrosynthetic analysis, mechanistic insights, step-by-step experimental protocols for the most promising route, and a comparative analysis to aid researchers in selecting the optimal pathway based on available resources and strategic objectives.

Introduction and Retrosynthetic Analysis

This compound is a polysubstituted benzene derivative.[2][3][4] Its utility in drug development and chemical manufacturing stems from the unique reactivity conferred by its substituent pattern: a carboxylic acid group for derivatization (e.g., amide or ester formation) and three distinct halogen atoms (Br, Cl) that can serve as handles for cross-coupling reactions or influence the molecule's electronic and lipophilic properties.

A logical approach to designing its synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available starting materials.

Retrosynthetic Pathways

Two logical disconnections for this compound are presented below.

  • C-Br Bond Disconnection: This approach suggests an electrophilic bromination of a pre-existing dichlorobenzoic acid derivative. The primary challenge is achieving the correct regioselectivity.

  • C-COOH Bond Disconnection: This strategy involves the oxidation of a methyl group from a precursor like 4-bromo-2,5-dichlorotoluene.[5] This pathway often provides excellent regiocontrol, as the directing effects for the initial bromination are more predictable.

  • C-N to C-Br Transformation: A third strategy involves the conversion of an amino group to a bromine atom via a diazonium salt intermediate (Sandmeyer reaction).[6][7] This is a powerful method for installing halogens in positions that are not easily accessible through direct electrophilic substitution.

G target This compound sub1 2,5-Dichlorobenzoic acid target->sub1 Electrophilic Bromination (Pathway I) sub2 4-Bromo-2,5-dichlorotoluene target->sub2 Oxidation (Pathway II) sub3 4-Amino-2,5-dichlorobenzoic acid target->sub3 Sandmeyer Reaction (Pathway III) sub4 2,5-Dichlorotoluene sub2->sub4 Electrophilic Bromination

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway I: Direct Bromination of 2,5-Dichlorobenzoic Acid

This pathway is conceptually the most direct, involving the electrophilic aromatic substitution of 2,5-dichlorobenzoic acid.

Mechanism and Regioselectivity:

The key challenge in this approach is controlling the position of bromination. The benzoic acid ring is substituted with three groups:

  • -COOH (Carboxylic Acid): A meta-director and a deactivating group.

  • -Cl (Chloro) at C2 and C5: Ortho-, para-directors and deactivating groups.

The directing effects are conflicting. The chlorine atoms at positions 2 and 5 will direct incoming electrophiles to positions 3, 4, and 6. The carboxylic acid group at C1 will direct to positions 3 and 5. The position C5 is already substituted. The combined effect makes position 4 a likely, but not exclusive, target for bromination. However, steric hindrance from the adjacent chlorine at C5 and the potential for bromination at C3 or C6 could lead to a mixture of isomers, complicating purification and reducing the overall yield.[8]

Proposed Reaction:

A typical procedure involves reacting 2,5-dichlorobenzoic acid with bromine in a suitable solvent, often with a catalyst to enhance the electrophilicity of the bromine.

Caption: Pathway I: Direct bromination of 2,5-dichlorobenzoic acid.

Synthesis Pathway II: Bromination of 2,5-Dichlorotoluene and Subsequent Oxidation

This two-step pathway offers superior regiochemical control compared to the direct bromination of the benzoic acid.

Step 1: Electrophilic Bromination of 2,5-Dichlorotoluene

The synthesis begins with 2,5-dichlorotoluene. The directing effects of the substituents are now synergistic:

  • -CH₃ (Methyl): An ortho-, para-director and an activating group.

  • -Cl (Chloro) at C2 and C5: Ortho-, para-directors and deactivating groups.

The activating methyl group is the dominant director. It strongly favors substitution at its ortho (C6) and para (C4) positions. The C6 position is sterically hindered by the adjacent chlorine at C5. Therefore, the incoming electrophile (Br+) is overwhelmingly directed to the C4 position, yielding the desired 4-bromo-2,5-dichlorotoluene intermediate with high selectivity.[9]

Step 2: Oxidation of the Methyl Group

The methyl group of 4-bromo-2,5-dichlorotoluene is then oxidized to a carboxylic acid. This is a robust and high-yielding transformation commonly achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. Oxidation with KMnO₄ under basic or neutral conditions, followed by acidification, is a standard laboratory and industrial method for converting alkylbenzenes to benzoic acids.[10]

Caption: Pathway II: Synthesis via bromination and subsequent oxidation.

Synthesis Pathway III: Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for introducing a range of functional groups, including bromine, onto an aromatic ring by replacing a diazonium salt.[6][7][11] This pathway would begin with an aniline precursor, such as 4-amino-2,5-dichlorobenzoic acid.

Step 1: Diazotization

The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form a diazonium salt.[11]

Step 2: Copper(I) Bromide Mediated Substitution

The resulting diazonium salt is then treated with copper(I) bromide (CuBr).[12] A single-electron transfer from Cu(I) to the diazonium salt initiates the reaction, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂). The aryl radical then reacts with a bromide species from the copper complex to form the final aryl bromide product, regenerating the Cu(I) catalyst.[12][13]

While highly effective, this pathway's viability depends on the commercial availability and cost of the starting aniline, 4-amino-2,5-dichlorobenzoic acid.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as starting material availability, cost, desired purity, and scalability. Pathway II is often preferred due to its high regioselectivity and reliance on common, well-understood reactions.

FeaturePathway I (Direct Bromination)Pathway II (Oxidation Route)Pathway III (Sandmeyer Route)
Starting Material 2,5-Dichlorobenzoic acid2,5-Dichlorotoluene4-Amino-2,5-dichlorobenzoic acid
Number of Steps 122 (from aniline)
Regiocontrol Moderate to PoorExcellentExcellent
Key Challenge Isomer separationHandling strong oxidantsAvailability of aniline precursor
Potential Yield Lower due to side productsHighHigh, if precursor is available
Scalability Challenging due to purificationGoodGood

Detailed Experimental Protocol (Pathway II)

This protocol is a representative procedure for the synthesis of this compound via the bromination of 2,5-dichlorotoluene and subsequent oxidation.

Step 1: Synthesis of 4-Bromo-2,5-dichlorotoluene

Materials:

  • 2,5-Dichlorotoluene

  • Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings

  • Bromine (Br₂)

  • Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) (Note: CCl₄ is hazardous)

  • 10% Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2,5-dichlorotoluene (1 equivalent) in the chosen solvent (e.g., DCM).

  • Add the catalyst, anhydrous FeBr₃ (0.05 equivalents), to the solution.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add bromine (1.05 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly pouring the mixture into a beaker containing an ice-cold 10% sodium bisulfite solution to destroy excess bromine.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-bromo-2,5-dichlorotoluene.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography if necessary.

Step 2: Synthesis of this compound

Materials:

  • 4-Bromo-2,5-dichlorotoluene

  • Potassium permanganate (KMnO₄)

  • Water

  • 10% Sodium hydroxide solution (optional)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bisulfite

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromo-2,5-dichlorotoluene (1 equivalent) and water. A co-solvent like pyridine or tert-butanol can be used to improve solubility.

  • Add potassium permanganate (approx. 3-4 equivalents) in portions to the stirred mixture. The reaction is exothermic and should be controlled.

  • Heat the mixture to reflux (80-100 °C) and maintain for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate through a pad of celite, washing the filter cake with hot water.

  • Combine the filtrate and washings. If the solution is not already basic, add 10% NaOH. At this stage, excess permanganate can be destroyed by adding a small amount of sodium bisulfite until the solution is colorless.

  • Cool the clear filtrate in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~1-2.

  • A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.

  • The purity can be assessed by melting point and spectroscopic methods.[14] The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): Will verify the molecular weight (269.91 g/mol for C₇H₃BrCl₂O₂) and isotopic pattern characteristic of a compound containing one bromine and two chlorine atoms.[4]

  • Melting Point: Comparison with literature values provides a good indication of purity.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid O-H and C=O stretches.

Conclusion

The synthesis of this compound can be achieved through several viable pathways. While direct bromination of 2,5-dichlorobenzoic acid is the most straightforward route, it suffers from poor regioselectivity. The Sandmeyer reaction offers excellent control but is contingent on the availability of the aniline precursor. The two-step sequence involving the bromination of 2,5-dichlorotoluene followed by oxidation of the methyl group emerges as the most reliable and scalable strategy. This pathway provides superior regiochemical control during the critical bromination step, leading to a cleaner product and simplifying downstream purification, making it the recommended approach for laboratory and potential pilot-scale synthesis.

References

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  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • LookChem. (n.d.). Cas 21739-92-4, 5-Bromo-2-chlorobenzoic acid.
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An In-depth Technical Guide to the Synthesis of 4-Bromo-2,5-dichlorobenzoic Acid: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dichlorobenzoic acid is a valuable halogenated aromatic carboxylic acid that serves as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern makes it an important intermediate for accessing more complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this target molecule, with a detailed focus on the selection of starting materials and the rationale behind the chosen synthetic routes. We will explore two principal pathways, evaluating their respective advantages and challenges to provide a thorough understanding for researchers in the field.

Strategic Approach 1: Synthesis via Diazotization and Sandmeyer Reaction of 2,5-Dichloroaniline

This classical and versatile approach utilizes a readily available starting material, 2,5-dichloroaniline, and proceeds through a diazonium salt intermediate. The overall strategy involves the sequential introduction of the bromo and carboxyl functionalities.

Causality of Experimental Choices

The selection of 2,5-dichloroaniline as a starting material is predicated on its commercial availability and the well-established chemistry of aromatic amines. The diazotization-Sandmeyer sequence is a reliable method for the regioselective introduction of a halogen onto an aromatic ring, which is often difficult to achieve through direct halogenation due to competing side reactions and the formation of isomeric mixtures.

Workflow Overview

Synthesis from2,5-Dichloroaniline A 2,5-Dichloroaniline B 2,5-Dichlorobenzenediazonium Chloride A->B Diazotization (NaNO₂, HCl, 0-5 °C) C 1-Bromo-2,5-dichlorobenzene B->C Sandmeyer Reaction (CuBr, HBr) D 4-Bromo-2,5-dichlorobenzoic Acid C->D Grignard Carboxylation 1. Mg, THF 2. CO₂ 3. H₃O⁺

Caption: Synthetic pathway from 2,5-dichloroaniline.

Detailed Experimental Protocols

Step 1: Diazotization of 2,5-Dichloroaniline

The diazotization of 2,5-dichloroaniline is a critical first step, converting the amino group into a versatile diazonium salt.[1][2][3] This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated.

  • Protocol:

    • In a flask equipped with a mechanical stirrer, add 2,5-dichloroaniline to a mixture of concentrated hydrochloric acid and water.

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2,5-dichlorobenzenediazonium chloride solution. The resulting solution is used directly in the next step without isolation.

Step 2: Sandmeyer Reaction to Yield 1-Bromo-2,5-dichlorobenzene

The Sandmeyer reaction is a copper-catalyzed substitution of the diazonium group with a bromide ion.[4][5] This reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of substituents.[4][5]

  • Protocol:

    • In a separate flask, prepare a solution of copper(I) bromide in concentrated hydrobromic acid.

    • Cool the cuprous bromide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the cuprous bromide solution with vigorous stirring.

    • Nitrogen gas will be evolved, and a dark-colored organic layer will form.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen ceases.

    • The organic layer, containing 1-bromo-2,5-dichlorobenzene, is then separated, washed, dried, and purified by distillation.

Step 3: Grignard Carboxylation to this compound

The final step involves the conversion of the aryl bromide to a Grignard reagent, followed by carboxylation with carbon dioxide.[6][7][8] This is a highly effective method for introducing a carboxylic acid group onto an aromatic ring.

  • Protocol:

    • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of 1-bromo-2,5-dichlorobenzene in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated, often indicated by a color change and gentle refluxing of the solvent.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution in an ice bath and then pour it over crushed dry ice (solid CO₂).

    • Allow the mixture to warm to room temperature, and then quench with a dilute acid (e.g., HCl or H₂SO₄).

    • The product, this compound, is then extracted with an organic solvent, washed, dried, and purified by recrystallization.

Strategic Approach 2: Synthesis via Oxidation of 4-Bromo-2,5-dichlorotoluene

This alternative route begins with a toluene derivative and introduces the carboxylic acid functionality in the final step through oxidation. The key challenge in this approach is the regioselective synthesis of the starting material, 4-bromo-2,5-dichlorotoluene.

Causality of Experimental Choices

This strategy is attractive because the oxidation of a benzylic methyl group to a carboxylic acid is a high-yielding and well-understood transformation.[9] The success of this route hinges on the ability to efficiently and selectively synthesize the required 4-bromo-2,5-dichlorotoluene.

Workflow Overview

Synthesis from2,5-Dichlorotoluene A 2,5-Dichlorotoluene B 4-Bromo-2,5-dichlorotoluene A->B Electrophilic Bromination (NBS, H₂SO₄) C 4-Bromo-2,5-dichlorobenzoic Acid B->C Oxidation (KMnO₄, H₂O, heat)

Caption: Synthetic pathway from 2,5-dichlorotoluene.

Detailed Experimental Protocols

Step 1: Regioselective Bromination of 2,5-Dichlorotoluene

The directing effects of the two chlorine atoms and the methyl group on the aromatic ring will influence the position of bromination. The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directors but are deactivating. The position para to the methyl group (position 4) is sterically accessible and electronically favored, making it the likely site of bromination.

  • Protocol:

    • In a flask protected from light, dissolve 2,5-dichlorotoluene in a suitable solvent such as acetic acid or a halogenated solvent.

    • Add a source of electrophilic bromine, such as N-bromosuccinimide (NBS), along with a catalytic amount of a strong acid like sulfuric acid.[6]

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

    • The reaction mixture is then poured into water, and the crude product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed to yield crude 4-bromo-2,5-dichlorotoluene, which may require purification by chromatography or recrystallization.

Step 2: Oxidation of 4-Bromo-2,5-dichlorotoluene

The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate.[9]

  • Protocol:

    • In a round-bottom flask, suspend 4-bromo-2,5-dichlorotoluene in an aqueous solution of potassium permanganate.

    • Heat the mixture to reflux with vigorous stirring for several hours until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

    • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

    • Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) will afford the pure product.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: From 2,5-DichloroanilineRoute 2: From 2,5-Dichlorotoluene
Starting Material 2,5-Dichloroaniline2,5-Dichlorotoluene
Number of Steps 32
Key Reactions Diazotization, Sandmeyer Reaction, Grignard CarboxylationElectrophilic Bromination, Oxidation
Advantages Well-established reactions, high regioselectivity in Sandmeyer reaction.Fewer steps, potentially higher overall yield if bromination is selective.
Challenges Handling of potentially unstable diazonium salts, anhydrous conditions for Grignard reaction.Achieving high regioselectivity in the bromination step to avoid isomeric impurities.

Conclusion

Both synthetic strategies presented offer viable pathways to this compound. The choice of route will depend on the specific resources and expertise available to the researcher. The diazotization-Sandmeyer approach starting from 2,5-dichloroaniline is a robust and well-documented method, offering high regioselectivity. The alternative route, involving the oxidation of 4-bromo-2,5-dichlorotoluene, is more concise but requires careful control of the initial bromination step to ensure the desired isomer is obtained in high purity. By understanding the underlying chemical principles and the practical considerations of each step, researchers can confidently select and execute the synthesis of this important chemical intermediate.

References

  • Google Patents. (n.d.). Method for diazotizing 2,5-dichloroaniline.
  • Google Patents. (n.d.). Processes for the diazotization of 2,5-dichloroanilines.
  • Google Patents. (n.d.). Processes for the diazotization of 2,5-dichloroanilines.
  • Wikipedia. (2023). Sandmeyer reaction.
  • WIPO Patentscope. (n.d.). WO/2015/095284 PROCESSES FOR THE DIAZOTIZATION OF 2,5-DICHLOROANILINES.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Wikipedia. (2023). 2,5-Dichloroaniline.
  • PubChem. (n.d.). 2,5-Dichloroaniline.
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  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Organic Syntheses. (n.d.). m-BROMOTOLUENE.
  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Labflow. (2020). Grignard Reaction: Synthesis of Benzoic Acid.
  • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.
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A Technical Guide to 4-Bromo-2,5-dichlorobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 4-Bromo-2,5-dichlorobenzoic acid (CAS No. 885532-41-2), a halogenated aromatic carboxylic acid. Due to its unique substitution pattern, this compound serves as a highly functionalized and valuable intermediate in synthetic organic chemistry. This document details its physicochemical properties, outlines a logical synthetic pathway, and explores its potential applications as a building block in the development of pharmaceuticals and advanced materials. The content is intended for researchers, chemists, and professionals in the field of drug development, offering insights into the compound's reactivity and utility.

Compound Identification and Structure

This compound is a polysubstituted benzoic acid derivative. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is unequivocally This compound . Its structure features a carboxylic acid group and three halogen substituents on the benzene ring, which imparts specific reactivity and makes it a strategic precursor in multi-step syntheses.

The structural arrangement of the substituents is critical. The carboxylic acid group at position 1, two chlorine atoms at positions 2 and 5, and a bromine atom at position 4 create a molecule with distinct electronic and steric properties, influencing its role in synthetic transformations.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. The data for this compound are summarized below.

PropertyValueSource
CAS Number 885532-41-2[1][2][3]
Molecular Formula C₇H₃BrCl₂O₂[1][2][4]
Molecular Weight 269.91 g/mol [1][3]
Appearance Solid (typically off-white powder)[5]
SMILES C1=C(C(=CC(=C1C(=O)O)Cl)Br)Cl[1][4]
Predicted LogP 3.4541[1]
Topological Polar Surface Area (TPSA) 37.3 Ų[1]
Monoisotopic Mass 267.86935 Da[4]
Spectroscopic Characterization (Predicted)

While public databases lack comprehensive experimental spectra for this specific compound, its structure allows for the prediction of key spectroscopic features essential for its identification and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region (typically δ 7.0-8.5 ppm). The distinct electronic environments of the two aromatic protons (at C-3 and C-6) would lead to separate, non-coupled signals.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the carboxylic carbon (δ > 160 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the attached halogen and carboxyl substituents.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive confirmation of the elemental composition.

Synthesis and Purification

A validated, large-scale synthesis protocol for this compound is not extensively documented in public literature. However, a logical and effective synthetic route can be designed based on established principles of electrophilic aromatic substitution, starting from the commercially available 2,5-dichlorobenzoic acid.

Causality of the Synthetic Design: The starting material, 2,5-dichlorobenzoic acid, has two deactivating groups: the carboxylic acid (-COOH) and the chlorine atoms (-Cl). The -COOH group is a meta-director, while the -Cl atoms are ortho-, para-directors. The position C-4 is para to the C-1 carboxyl group's meta-directing influence and ortho to the C-5 chlorine's directing influence, making it a plausible site for electrophilic bromination, though reaction conditions would need to be optimized to overcome the deactivated nature of the ring.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative, unoptimized procedure. Researchers must conduct their own optimization and safety assessments.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, charge 2,5-dichlorobenzoic acid and a catalytic amount of iron(III) bromide (FeBr₃). Add a suitable inert solvent, such as dichloromethane or carbon tetrachloride.

  • Bromination: Slowly add a stoichiometric amount of liquid bromine (Br₂) via the dropping funnel at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Reaction Monitoring: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain the final product with high purity.

  • Validation: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Applications in Research and Drug Development

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. This allows it to serve as a versatile scaffold for building more complex molecules, particularly in the pharmaceutical and agrochemical industries.[5][6]

  • Pharmaceutical Intermediates: Structurally related halogenated benzoic acids are key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs) and novel anticancer agents.[6] The compound is a potential precursor for SGLT2 inhibitors used in diabetes therapy.[7][8]

  • Agrochemical Synthesis: The toxophoric properties of halogenated aromatic rings make them common motifs in modern herbicides and fungicides.[5][6]

  • Material Science: This compound can be used in the synthesis of specialty polymers and liquid crystals where thermal stability and specific electronic properties are required.[5][6]

The different reactive sites on the molecule can be addressed selectively:

  • Carboxylic Acid: Can undergo esterification, amide bond formation, or reduction.

  • Aryl Halides: Can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

cluster_reactions Synthetic Transformations A This compound (Building Block) B Amide Coupling (R-NH₂, Coupling Agents) A:head->B -COOH C Esterification (R-OH, Acid Catalyst) A:head->C -COOH D Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) A:head->D -Br E Reduction (e.g., BH₃) A:head->E -COOH

Caption: Potential synthetic pathways using this compound.

Safety, Handling, and Storage

As a halogenated organic acid, this compound requires careful handling to minimize exposure and ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related structures provide reliable guidance.[9][10]

Hazard Identification:

  • Skin Irritation (H315): Causes skin irritation upon contact.[10]

  • Eye Irritation (H319): Causes serious eye irritation.[10]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as dust.[10]

Recommended Handling Procedures:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[9]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[11]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[10]

Conclusion

This compound is a specialized chemical intermediate whose value is derived from its highly functionalized aromatic core. The strategic placement of a carboxylic acid and three halogen atoms provides multiple, distinct points for synthetic modification. While not a common commodity chemical, it represents a powerful building block for medicinal chemists and material scientists engaged in the design of complex, high-value molecules. Proper understanding of its properties, synthetic access, and handling requirements is essential for leveraging its full potential in research and development.

References

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  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET for 5-Bromo-2-chlorobenzoic acid.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET for 2-Bromo-4-chlorobenzoic acid.
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  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
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  • BenchChem. (2023, March 15). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry.
  • Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

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An In-depth Technical Guide to the Safe Handling of 4-Bromo-2,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Bromo-2,5-dichlorobenzoic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure safe and effective laboratory operations. The narrative emphasizes the causality behind each procedural step, fostering a deep understanding of risk mitigation.

Chemical Identification and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its trifunctional substitution pattern makes it a valuable, yet complex, building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Understanding its physical properties is the first step in a robust risk assessment.

PropertyValueSource(s)
CAS Number 885532-41-2[2][3]
Molecular Formula C₇H₃BrCl₂O₂[2][3]
Molecular Weight 269.91 g/mol [2][3]
Appearance Off-white to beige solid/powder[1][4]
Melting Point Data varies; reported ranges include 171-175 °C and 169-177 °C. This suggests variability based on purity.[1][5]
Solubility Soluble in alcohol; slightly soluble in water.[6]
pKa Not explicitly available; as a benzoic acid derivative, it is acidic.[7]
LogP 3.4541 (Computed)[2]

Expert Insight: The compound's solid, powdered form necessitates careful handling to prevent dust generation and inhalation.[8] Its low aqueous solubility but higher solubility in organic solvents is a critical consideration for reaction quenching, extraction procedures, and waste stream segregation.

Hazard Identification and Risk Profile

As of this writing, a consensus GHS classification for this compound is not available in publicly accessible databases.[9] This is common for novel or specialized research chemicals. In such cases, a conservative approach is mandated, treating the compound as hazardous based on the profiles of structurally similar chemicals.

Analysis of Analogous Compounds:

  • 2,4-Dichlorobenzoic acid: Classified as harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3).[10]

  • 4-Bromobenzoic acid: Carries the same classifications: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11]

  • 5-Bromo-2-chlorobenzoic acid: Labeled as causing skin and serious eye irritation, and may cause respiratory irritation.[4]

Inferred Hazard Profile: Based on this consistent data from close analogs, it is prudent to handle this compound as a compound that is:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation if inhaled as dust.

These inferred hazards form the basis for the engineering controls, personal protective equipment (PPE), and emergency procedures outlined below.

Engineering Controls and Personal Protective Equipment (PPE)

The primary safety principle is to minimize exposure. This is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be performed inside a certified chemical fume hood.[12] This is the most critical engineering control as it contains dust and potential vapors, preventing inhalation, which is a primary exposure route for powdered substances.[8]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[13]

  • Designated Work Area: An area should be explicitly designated for working with this compound to prevent cross-contamination of other lab surfaces.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection is dictated by the inferred hazard profile.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[9] Given the serious eye irritation potential, a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and appropriate choice for incidental contact.[8] Always check the manufacturer's breakthrough time data for the specific solvents being used in the procedure. Gloves should be inspected before use and disposed of immediately if contaminated.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.[7]

  • Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, if engineering controls are insufficient or during a large spill clean-up where dust generation is unavoidable, a NIOSH-approved respirator (e.g., an N95 dust mask for powders or a respirator with organic vapor cartridges) is necessary.[7][9]

Workflow for Donning and Doffing PPE

Correct sequencing is crucial to prevent contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Last) Don2->Don3 Doff1 1. Gloves (First) Don3->Doff1 Work Performed Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield (Last) Doff2->Doff3

Caption: PPE donning and doffing sequence to minimize cross-contamination.

Safe Handling and Storage Protocols

Adherence to a strict Standard Operating Procedure (SOP) is essential for mitigating risks.

Standard Operating Procedure for Handling
  • Preparation: Before handling, review this guide and the most current available Safety Data Sheet (SDS).[8] Ensure the fume hood is operational and the work area is clear of clutter.

  • Pre-weighing: If possible, use an anti-static weigh boat or paper to minimize dust dispersal. Perform all weighing operations deep within the fume hood.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid pouring the powder, which can create airborne dust.

  • Reaction Setup: Keep all reaction vessels containing the compound within the fume hood. Ensure the setup is secure.

  • Post-Handling: After use, decontaminate spatulas and any non-disposable equipment with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as halogenated hazardous waste.[8] Wipe down the work surface in the fume hood.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[14]

Storage Requirements
  • Container: Store in the original, tightly sealed container.[4][13]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[15]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases, as these are general incompatibilities for benzoic acids.[6][13] It should be stored in a cabinet designated for organic acids.[6]

Emergency Procedures: Spills and Exposure

Rapid and correct response during an emergency is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][9]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Spill Response Protocol

The response depends on the scale of the spill.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[17]

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and paper towels, placing all cleanup materials into the waste container.

  • Major Spill (outside a fume hood or large quantity):

    • Evacuate the immediate area and alert all personnel.[18]

    • If the material is volatile or creating a large amount of dust, evacuate the entire lab and close the doors.

    • Call your institution's emergency response team (e.g., Environmental Health & Safety).[19]

    • Do not attempt to clean up a major spill without specialized training and equipment, including respiratory protection.[17]

Spill_Response Start Spill Occurs Assess Assess Severity (Quantity, Location) Start->Assess Minor Minor Spill (Inside Fume Hood) Assess->Minor Small & Contained Major Major Spill (Outside Hood / Large) Assess->Major Large or Uncontained Alert Alert Area Personnel Minor->Alert Evacuate Evacuate Lab Major->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Cover with Absorbent (e.g., Vermiculite) PPE->Contain Collect Collect into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Secure Secure Area / Close Doors Evacuate->Secure Call_EHS Call Emergency Response (EHS/Security) Secure->Call_EHS

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

Proper disposal is a legal and ethical requirement to protect the environment.

  • Segregation: As a halogenated organic compound, all waste containing this compound (including contaminated solids, solutions, and rinsates) must be collected in a dedicated "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.[8]

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety department for specific procedures and pickup schedules.[8]

References

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  • 4-(Bromomethyl)benzoic Acid Safety Data Sheet. TCI EUROPE N.V. URL: https://www.tcichemicals.com/BE/en/sds/B0845_E01
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Solubility Profiling of 4-Bromo-2,5-dichlorobenzoic Acid: A Framework for Pre-formulation and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Pharmaceutical and Research Scientist

Abstract

4-Bromo-2,5-dichlorobenzoic acid (CAS No. 885532-41-2) is a halogenated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science.[1][2] Its utility in synthetic pathways is critically dependent on its solubility characteristics, which dictate solvent selection for reactions, purification, and formulation. This guide presents a comprehensive framework for determining the solubility of this compound in a range of organic solvents. Moving beyond a mere data sheet, this document provides the underlying principles, predictive analyses, and rigorous, step-by-step protocols required for generating reliable and reproducible solubility data. We will detail both rapid qualitative assessments and precise quantitative determinations using the equilibrium shake-flask method, ensuring that researchers and drug development professionals can make informed, data-driven decisions.

Theoretical Grounding: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[3][4] To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure Analysis:

  • Polar Features: The carboxylic acid (-COOH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Nonpolar Features: The benzene ring provides a significant nonpolar, aromatic backbone.

  • Halogen Substituents: The bromine and two chlorine atoms increase the molecule's molecular weight (269.91 g/mol ) and overall lipophilicity.[1]

This duality—a polar functional group on a largely nonpolar aromatic scaffold—suggests a nuanced solubility profile. We can predict the following:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) should be effective due to their ability to accept hydrogen bonds and engage in dipole-dipole interactions.

  • Moderate Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol can engage in hydrogen bonding with the carboxylic acid group. However, the large nonpolar backbone may limit solubility compared to smaller carboxylic acids. Analogous compounds like 4-Bromobenzoic acid are known to be soluble in ethanol.[5][6]

  • Moderate to Low Solubility in Ethers and Esters: Solvents like diethyl ether and ethyl acetate can act as hydrogen bond acceptors but lack the strong dipole moment of aprotic solvents, likely resulting in moderate solubility. The use of diethyl ether in the synthesis of similar compounds for extraction suggests at least partial solubility.[7][8]

  • Low Solubility in Nonpolar Solvents: Solvents such as hexane and toluene are unlikely to effectively solvate the polar carboxylic acid group, leading to poor solubility.

The following diagram illustrates the key intermolecular interactions influencing solubility.

G cluster_solute This compound cluster_solvents Solvent Classes Solute C₇H₃BrCl₂O₂ PolarGroup Carboxylic Acid (-COOH) (H-Bonding, Dipole) Solute->PolarGroup NonpolarGroup Halogenated Benzene Ring (van der Waals) Solute->NonpolarGroup Protic Polar Protic (e.g., Methanol) (H-Bonding) PolarGroup->Protic Strong Interaction Aprotic Polar Aprotic (e.g., DMSO) (Dipole-Dipole) PolarGroup->Aprotic Strong Interaction Nonpolar Nonpolar (e.g., Hexane) (van der Waals) PolarGroup->Nonpolar Weak Interaction (Mismatch) NonpolarGroup->Protic Weak Interaction (Mismatch) NonpolarGroup->Nonpolar Favorable Interaction G cluster_phase1 Phase 1: Qualitative Screening cluster_phase2 Phase 2: Quantitative Measurement (Shake-Flask) P1_Start Start: Weigh 1-2 mg of Compound P1_Add Add 0.2 mL Solvent (Vortex 1-2 min) P1_Start->P1_Add P1_Observe Visual Observation (Clarity, Particulates) P1_Add->P1_Observe P1_Decision Soluble? P1_Observe->P1_Decision P1_Soluble Result: Soluble / Miscible P1_Decision->P1_Soluble Yes P1_Insoluble Result: Insoluble / Immiscible P1_Decision->P1_Insoluble No P2_Start Add Excess Solid to Known Volume of Solvent P1_Soluble->P2_Start Proceed to Quantitative for Promising Solvents P2_Equilibrate Equilibrate at Constant Temp (e.g., 24-48h with agitation) P2_Start->P2_Equilibrate P2_Sample Withdraw Aliquot (Filter with 0.22 µm Syringe Filter) P2_Equilibrate->P2_Sample P2_Dilute Dilute Sample with Mobile Phase P2_Sample->P2_Dilute P2_Analyze Analyze via Validated HPLC/UV-Vis Method P2_Dilute->P2_Analyze P2_Calculate Calculate Concentration (mg/mL or mol/L) P2_Analyze->P2_Calculate

Caption: Overall experimental workflow for solubility profiling.

Experimental Protocols

3.1. Mandatory Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS).

  • Handling: Handle in a well-ventilated area or fume hood to avoid dust formation. [9][10]* Personal Protective Equipment (PPE): Wear safety goggles with side-shields, impervious gloves, and a lab coat. [10][11]* First Aid: In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse for at least 15 minutes. If inhaled, move to fresh air. [10][11] 3.2. Protocol for Qualitative Solubility Screening

This protocol provides a rapid, semi-quantitative assessment of solubility in a diverse range of solvents.

Objective: To classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in various solvents. A compound is often considered soluble if >1 mg dissolves in 1 mL.

Materials:

  • This compound

  • Vials (e.g., 2 mL glass vials)

  • Calibrated micropipette

  • Vortex mixer

  • Solvent panel (see Table 1 for suggestions)

Procedure:

  • Preparation: Weigh approximately 2 mg (± 0.1 mg) of this compound into a tared glass vial. Record the exact mass.

  • Solvent Addition: Add 0.2 mL of the first test solvent to the vial.

  • Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background.

    • If the solution is completely clear with no visible solid particles, the compound is Soluble .

    • If some solid remains but a significant portion has clearly dissolved, the compound is Partially Soluble .

    • If the solid appears unchanged, the compound is Insoluble .

  • Incremental Addition (for Insoluble/Partially Soluble): If the compound is not fully soluble, add another 0.8 mL of the solvent (for a total of 1.0 mL). Vortex for another 1-2 minutes and re-observe. This confirms the initial assessment at a lower concentration threshold.

  • Record Keeping: Record all observations meticulously in a table.

Table 1: Template for Qualitative Solubility Observations

Solvent Class Solvent Visual Observation (at ~10 mg/mL) Classification
Polar Protic Methanol
Ethanol
Water
Polar Aprotic Acetone
Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Ethers/Esters Diethyl Ether
Tetrahydrofuran (THF)
Ethyl Acetate
Nonpolar Hexane
Toluene

| Chlorinated | Dichloromethane (DCM) | | |

3.3. Protocol for Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility. [12]Its trustworthiness comes from ensuring the solution is truly saturated and that only the dissolved analyte is measured.

Objective: To determine the precise solubility of the compound in a given solvent at a specified temperature (e.g., 25°C).

Procedure:

  • System Preparation: Add an excess amount of solid this compound to a vial (e.g., add 20-30 mg to 2 mL of the chosen solvent). The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator set to 25°C (or the desired temperature). Agitate the slurry for at least 24 hours. Causality Note: 24-48 hours is typically sufficient to ensure the system reaches thermodynamic equilibrium between the solid and dissolved states.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for 1-2 hours to allow excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean, tared vial. Self-Validation Step: Filtration is critical to remove microscopic solid particles, which would otherwise inflate the measured solubility.

  • Sample Preparation for Analysis: Accurately weigh the filtered sample. Dilute a known mass or volume of the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve with known standards is required.

  • Calculation: Calculate the original concentration in the saturated solution using the following formula:

    Solubility (mg/mL) = (Concentration from Analysis) x (Dilution Factor)

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, comparative table.

Table 2: Template for Quantitative Solubility Data (at 25°C)

Solvent Solubility (mg/mL) Solubility (mol/L)
Methanol
Ethanol
Acetone
Acetonitrile
Ethyl Acetate
Tetrahydrofuran (THF)
Dichloromethane (DCM)

| Toluene | | |

Interpretation for Application:

  • High Solubility (>50 mg/mL): Solvents in this category are excellent candidates for reaction media, stock solution preparation, and HPLC mobile phases.

  • Moderate Solubility (5-50 mg/mL): These solvents may be suitable for reactions but could be ideal for crystallization/purification, where solubility is desired at elevated temperatures but limited at room temperature.

  • Low Solubility (<5 mg/mL): These are considered poor solvents for solubilization but may be useful as anti-solvents in crystallization processes.

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.
  • Unknown. (n.d.).
  • ECHEMI. (n.d.).
  • Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy.
  • ChemScene. (n.d.). This compound | 885532-41-2. ChemScene.
  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).
  • Capot Chemical. (n.d.). Specifications of this compound. Capot Chemical.
  • Chem-Impex. (n.d.). 4-Bromo-2-chlorobenzoic acid. Chem-Impex.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-chlorobenzoic acid 97. Sigma-Aldrich.
  • ChemBK. (n.d.). 4-Bromobenzoic acid. ChemBK.
  • TCI EUROPE N.V. (2025). SAFETY DATA SHEET: 4-(Bromomethyl)benzoic Acid. TCI Chemicals.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Bromo-2-chlorobenzoic acid. Thermo Fisher Scientific.
  • Autech. (n.d.). Technical Deep Dive: Properties and Applications of 4-Bromo-2-Chlorobenzoic Acid. Autech.
  • Aldrich. (2024). SAFETY DATA SHEET: 2,4-Dichlorobenzoic acid. Sigma-Aldrich.
  • CymitQuimica. (n.d.). CAS 586-76-5: 4-Bromobenzoic acid. CymitQuimica.
  • Elemental Microanalysis Ltd. (2015). SAFETY DATA SHEET: 4-bromobenzoic acid. Elemental Microanalysis Ltd.
  • MedKoo. (2023).
  • ChemicalBook. (n.d.). 4-bromo-2,5-difluorobenzoic acid synthesis. ChemicalBook.
  • Patsnap Eureka. (2022). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
  • Angene. (n.d.). Understanding the Synthesis and Supply of 4-Bromo-2,5-difluorobenzoic Acid. Angene.

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An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 4-Bromo-2,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 11, 2026

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2,5-dichlorobenzoic acid. As a polysubstituted aromatic compound, its ¹H NMR spectrum offers a nuanced interplay of substituent effects on the chemical shifts and coupling patterns of the aromatic protons. This document serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and analytical sciences by not only presenting the predicted spectral data but also by elucidating the fundamental principles that govern the appearance of the spectrum. A detailed, step-by-step methodology for the prediction is provided, underpinned by established NMR theory and supported by authoritative references. Visual aids in the form of diagrams are included to facilitate a deeper understanding of the proton relationships and predicted splitting patterns.

Introduction: The Significance of ¹H NMR in Aromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of substituted benzene derivatives, ¹H NMR provides a wealth of information regarding the electronic environment of the aromatic protons. The chemical shift of a proton on a benzene ring, which typically resonates between 6.5 and 8.5 ppm, is exquisitely sensitive to the nature and position of the substituents.[1][2] Electron-withdrawing groups (EWGs) tend to deshield nearby protons, shifting their signals downfield, while electron-donating groups (EDGs) have the opposite effect, causing an upfield shift.[3][4][5][6]

Furthermore, the through-bond spin-spin coupling between non-equivalent protons provides crucial connectivity information. In aromatic systems, we primarily observe ortho (³J, typically 7-10 Hz), meta (⁴J, typically 2-3 Hz), and occasionally para (⁵J, typically <1 Hz) coupling.[7][8][9] The magnitude of these coupling constants is a powerful diagnostic tool for determining the substitution pattern on the benzene ring.

This guide focuses on the prediction of the ¹H NMR spectrum of this compound, a molecule with a complex arrangement of electron-withdrawing substituents that collectively influence the spectral appearance in a predictable, yet intricate, manner.

Molecular Structure and Substituent Effects in this compound

The structure of this compound is presented below. The benzene ring is substituted with a carboxylic acid group (-COOH), two chlorine atoms (-Cl), and one bromine atom (-Br).

Figure 1: Structure of this compound with proton labeling.

In this molecule, there are two non-equivalent aromatic protons, labeled as H-3 and H-6. The substituents—carboxylic acid, chlorine, and bromine—are all electron-withdrawing groups. Their influence on the chemical shifts of H-3 and H-6 can be rationalized as follows:

  • Carboxylic Acid (-COOH): This is a strong electron-withdrawing group through both resonance and inductive effects. It will significantly deshield the ortho proton (H-6). The proton of the carboxylic acid itself is expected to appear as a broad singlet at a much higher chemical shift, typically between 10-13 ppm.

  • Chlorine (-Cl): Chlorine is an electronegative atom that withdraws electron density through induction, leading to the deshielding of nearby protons. It is also a weak deactivator in electrophilic aromatic substitution but can donate electron density through resonance. However, for halogens, the inductive effect generally dominates in determining the chemical shift.

  • Bromine (-Br): Similar to chlorine, bromine is an electron-withdrawing group primarily through induction.

The cumulative effect of these substituents will result in both H-3 and H-6 being shifted significantly downfield from the chemical shift of benzene (δ ≈ 7.3 ppm).[3]

Methodology for ¹H NMR Spectrum Prediction

The prediction of the ¹H NMR spectrum of this compound is a systematic process that integrates foundational NMR principles with empirical data. The following steps outline the workflow:

G cluster_0 Prediction Workflow Identify Protons 1. Identify Unique Protons Analyze Substituents 2. Analyze Substituent Effects Identify Protons->Analyze Substituents Structural Analysis Determine Coupling 4. Determine Coupling (J) Identify Protons->Determine Coupling Proton Relationships Predict Shifts 3. Predict Chemical Shifts (δ) Analyze Substituents->Predict Shifts Electronic Effects Synthesize Spectrum 6. Synthesize Spectrum Predict Shifts->Synthesize Spectrum Predict Multiplicity 5. Predict Multiplicity Determine Coupling->Predict Multiplicity Predict Multiplicity->Synthesize Spectrum

Figure 2: Workflow for Predicting the ¹H NMR Spectrum.

Step-by-Step Protocol:

  • Identify Unique Aromatic Protons: An examination of the molecular structure of this compound reveals two distinct aromatic protons at positions 3 and 6.

  • Analyze Substituent Effects:

    • H-3: This proton is ortho to a chlorine atom and meta to both the carboxylic acid and another chlorine atom. The primary deshielding influence will come from the ortho chlorine.

    • H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group and meta to a chlorine and a bromine atom. The deshielding effect of the ortho carboxylic acid group is expected to be the most significant factor determining its chemical shift.

  • Predict Chemical Shifts (δ): Based on the additive effects of the substituents, we can estimate the chemical shifts. The proton ortho to the carboxylic acid (H-6) is expected to be the most downfield signal. The proton ortho to a chlorine (H-3) will also be downfield, but likely to a lesser extent than H-6.

  • Determine Spin-Spin Coupling (J): The two aromatic protons, H-3 and H-6, are meta to each other. This will result in a meta-coupling (⁴J). The typical range for meta coupling in benzene derivatives is 2-3 Hz.[9]

  • Predict Multiplicity: Due to the meta-coupling, both H-3 and H-6 are expected to appear as doublets.

  • Synthesize the Predicted Spectrum: The final predicted spectrum will consist of two doublets in the aromatic region, each with an integration of 1H, and a broad singlet for the carboxylic acid proton at a much higher chemical shift.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on established substituent effects and typical coupling constants. For enhanced accuracy, computational prediction tools such as those provided by ChemAxon or ACD/Labs can be utilized.[3][7]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~ 8.0 - 8.2Doublet (d)~ 2.51H
H-3~ 7.7 - 7.9Doublet (d)~ 2.51H
-COOH~ 11.0 - 13.0Broad Singlet (br s)-1H

Table 1: Predicted ¹H NMR Data for this compound.

Visual Representation of the Predicted Spectrum

The following diagram illustrates the predicted ¹H NMR spectrum for this compound, highlighting the expected signals and their multiplicities.

G cluster_spectrum Predicted ¹H NMR Spectrum axis H3 d COOH br s H6_label H-6 H3_label H-3 COOH_label -COOH

Figure 3: Schematic of the Predicted ¹H NMR Spectrum.

Discussion and Field-Proven Insights

The prediction of the ¹H NMR spectrum of this compound is a valuable exercise for any scientist working with substituted aromatic compounds. The clear differentiation between the two aromatic protons, both in terms of chemical shift and their mutual coupling, allows for unambiguous assignment.

It is important to note that the actual experimental spectrum may show slight deviations from these predicted values due to solvent effects and the specific conformation of the carboxylic acid group. For instance, the extent of hydrogen bonding of the carboxylic acid proton can influence its chemical shift and the broadness of the signal.

In a drug development context, understanding the ¹H NMR spectrum of such a molecule is critical for confirming its identity and purity. Any unexpected signals could indicate the presence of impurities or regioisomers, which could have significant implications for the biological activity and safety of a potential drug candidate.

Conclusion

This in-depth technical guide has provided a comprehensive prediction and analysis of the ¹H NMR spectrum of this compound. By systematically evaluating the effects of the electron-withdrawing substituents and the spin-spin coupling between the aromatic protons, a clear and informative prediction has been established. The methodologies and principles outlined herein are broadly applicable to the spectral analysis of other complex aromatic systems, making this guide a valuable educational and reference tool for researchers in the chemical and pharmaceutical sciences.

References

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.).
  • NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE.
  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?Chemistry – An Asian Journal, 13(15), 1835-1844.
  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University.
  • ¹H–¹H Coupling in Proton NMR. (2025, August 21). ACD/Labs.
  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube.
  • Explain the relative chemical shifts of the benzene ring protons. (n.d.). Pearson.
  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle.
  • Lecture outline ¹H NMR spectra of aromatic compounds. (n.d.).
  • ¹H NMR: Long-Range Coupling. (2024, April 4). JoVE.
  • NMR Predictor. (n.d.). ChemAxon.
  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
  • The Aromatic Region. (n.d.). University of Calgary.
  • Short Summary of ¹H-NMR Interpretation. (n.d.).
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
  • Example 9: C₁₀H₁₂O₃. (n.d.).

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An In-Depth Technical Guide to 4-Bromo-2,5-dichlorobenzoic acid: A Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Halogenated Benzoid Acids in Modern Synthesis

In the landscape of contemporary organic synthesis, halogenated benzoic acids stand as pivotal building blocks. Their inherent reactivity and functional group compatibility make them indispensable precursors for a diverse array of complex molecules, spanning pharmaceuticals, agrochemicals, and advanced materials. Among these, 4-Bromo-2,5-dichlorobenzoic acid has emerged as a particularly valuable intermediate, offering a unique combination of steric and electronic properties that synthetic chemists can strategically exploit. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this key chemical intermediate. We will delve into its synthesis, characterization, and reactivity, with a focus on field-proven insights and the causal relationships that underpin its synthetic utility.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 885532-41-2
Molecular Formula C₇H₃BrCl₂O₂
Molecular Weight 269.91 g/mol
Predicted XlogP 3.4
Topological Polar Surface Area (TPSA) 37.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 1

The presence of three halogen substituents on the benzene ring significantly influences the molecule's electronic properties and reactivity. The bromine atom at the 4-position and the chlorine atoms at the 2- and 5-positions create a unique substitution pattern that allows for selective functionalization in subsequent synthetic steps.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of any chemical intermediate. The following spectroscopic data are characteristic of this compound.

  • ¹H NMR Spectrum: The proton NMR spectrum of this compound is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A representative ¹H NMR spectrum can be found at .[1]

  • ¹³C NMR Spectrum: The carbon-13 NMR spectrum will exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will appear at a significantly downfield shift.

  • Infrared (IR) Spectrum: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (typically a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.

  • Mass Spectrum: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common strategy involves the bromination of a suitable dichlorobenzoic acid precursor.

Synthesis_Workflow A 2,5-Dichlorobenzoic Acid D Reaction A->D B Brominating Agent (e.g., Br₂) B->D C Lewis Acid Catalyst (e.g., FeBr₃) C->D E This compound D->E Electrophilic Aromatic Substitution F Purification (Recrystallization) E->F

A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol: Bromination of 2,5-Dichlorobenzoic Acid

This protocol is based on established methods for the bromination of substituted benzoic acids.

Materials:

  • 2,5-Dichlorobenzoic acid

  • Bromine

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Glacial Acetic Acid

  • Sodium bisulfite solution

  • Dichloromethane

  • Hexanes

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, dissolve 2,5-dichlorobenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add anhydrous iron(III) bromide (0.1 equivalents) to the solution.

  • Slowly add bromine (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes, to yield pure this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point analysis and comparison of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with known values.

Reactivity and Synthetic Applications

The unique substitution pattern of this compound makes it a versatile intermediate for a variety of chemical transformations. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid group can be readily converted to other functional groups such as esters, amides, and acid chlorides.

Reactivity_Diagram Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd catalyst, base Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd catalyst, base Esterification Esterification (ROH, H⁺) Start->Esterification Amidation Amidation (R₂NH, coupling agent) Start->Amidation Product_Suzuki Biaryl Derivatives Suzuki->Product_Suzuki Product_Buchwald Aryl Amine Derivatives Buchwald->Product_Buchwald Product_Ester Ester Derivatives Esterification->Product_Ester Product_Amide Amide Derivatives Amidation->Product_Amide

Key reaction pathways of this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[2][3] In the context of this compound, the bromine atom can be selectively coupled with a variety of boronic acids or their derivatives to introduce new aryl or vinyl substituents.[4]

Exemplary Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (or its methyl ester)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the benzoic acid scaffold.[7][8][9]

Exemplary Protocol for Buchwald-Hartwig Amination:

Materials:

  • Methyl 4-bromo-2,5-dichlorobenzoate

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 equivalents), XPhos (0.02 equivalents), and sodium tert-butoxide (1.4 equivalents) to a Schlenk tube.

  • Add methyl 4-bromo-2,5-dichlorobenzoate (1 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Application in Drug Discovery: The Case of Anagrelide

This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. A prominent example is its role in the synthesis of Anagrelide, a drug used to treat essential thrombocythemia (a condition of elevated platelet counts).

Anagrelide's mechanism of action involves the inhibition of megakaryocyte maturation, the cells responsible for producing platelets in the bone marrow.[10] By interfering with this process, Anagrelide effectively reduces the number of platelets in the bloodstream.[10]

The synthesis of Anagrelide often involves intermediates derived from halogenated benzoic acids, highlighting the importance of compounds like this compound in constructing the core structure of such drugs.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its unique substitution pattern allows for selective functionalization through a variety of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, offering a foundation for its effective application in the research and development of novel chemical entities.

References

  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1963). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 28(11), 2931-2935.
  • Acree Jr, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Synapse. (2024, July 17). What is the mechanism of Anagrelide Hydrochloride? Patsnap.
  • Zhang, C., Wang, Z., & Li, S. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Thermochimica Acta, 557, 110-114.
  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). A supramolecular inclusion complex as a recyclable catalyst for Suzuki–Miyaura coupling in aqueous media. RSC Advances.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • PubChemLite. (n.d.). This compound (C7H3BrCl2O2).
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  • SpectraBase. (n.d.). 4-Bromo-2-chlorobenzoic acid - Optional[13C NMR].
  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Myers, A. G. (n.d.). The Suzuki Reaction.
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  • S. V. S., & Ramana, M. V. (2014). Vibrational study of 2,4-Dichlorobenzoic acid by DFT. International Journal of ChemTech Research, 6(1), 334-345.
  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • Maccarinelli, F., Vantini, R., & Pedretti, A. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3226.
  • Sullivan, J. A., Flanagan, K. A., & Hain, H. (2009). Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite. UCD School of Chemistry and Chemical Biology.
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  • PubChem. (n.d.). 4-Bromo-2,5-dichlorophenol.
  • ResearchGate. (n.d.). FT-IR spectra of starting materials 2,5-dibromobenzoic acid (a), tetrakis(4-ethynylphenyl)methane (b) and as-prepared PAF-26-COOH (c).
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • PubChem. (n.d.). 4-Bromo-2,5-difluorobenzoic acid.
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theoretical properties of 4-Bromo-2,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 4-Bromo-2,5-dichlorobenzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties, synthesis, and potential applications of this compound (C₇H₃BrCl₂O₂). As a halogenated aromatic carboxylic acid, this compound serves as a versatile intermediate and key building block in various fields, including pharmaceutical development, agrochemical formulation, and material science. This document consolidates critical data on its physicochemical characteristics, spectroscopic profile, chemical reactivity, and safety considerations, offering a foundational resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted benzene derivative. The structural arrangement of a carboxylic acid group with three halogen atoms (one bromine, two chlorine) on the aromatic ring imparts a unique electronic and steric profile, governing its reactivity and utility in organic synthesis. The electron-withdrawing nature of the halogens and the carboxylic acid group deactivates the aromatic ring towards electrophilic substitution while making the carboxylic acid proton more acidic compared to benzoic acid itself.

Chemical Identity and Properties

The fundamental identifiers and physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 885532-41-2[1]
Molecular Formula C₇H₃BrCl₂O₂[1][2]
Molecular Weight 269.91 g/mol [1][2]
Appearance White to off-white powder/solid[3][4] (Inferred from similar compounds)
Purity ≥97% (HPLC)[1][2]
Melting Point No specific data available; related compounds melt in the 150-180 °C range[3][4][5]
Solubility Soluble in hot water, ethanol, and ether[6] (Inferred from 2,5-Dichlorobenzoic acid)
Storage Store at room temperature[1]
Computational Data

Computational chemistry provides valuable insights into the molecule's behavior in various chemical and biological systems.

ParameterValueSignificanceSource
LogP 3.45Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.[1]
Topological Polar Surface Area (TPSA) 37.3 ŲSuggests good potential for oral bioavailability based on Lipinski's Rule of Five (<140 Ų).[1]
Hydrogen Bond Donors 1The carboxylic acid proton.[1]
Hydrogen Bond Acceptors 2The two oxygen atoms of the carboxylic acid.[1]
Rotatable Bonds 1The C-C bond between the aromatic ring and the carboxyl group.[1]

Theoretical Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, a theoretical profile can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton NMR): The spectrum is expected to show two singlets in the aromatic region (typically δ 7.0-8.5 ppm). The precise chemical shifts are influenced by the deshielding effects of the adjacent halogen and carboxyl groups.

  • ¹³C NMR (Carbon NMR): The spectrum would display seven distinct signals. The carboxyl carbon (C=O) would appear significantly downfield (δ 165-175 ppm). The six aromatic carbons would have shifts determined by their halogen substituents, with carbons bonded to halogens showing characteristic shifts.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-Cl/C-Br stretches in the fingerprint region (below 800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). The monoisotopic mass is 267.86935 Da.[7]

Synthesis and Chemical Reactivity

The synthesis of polysubstituted benzoic acids often involves multi-step pathways, leveraging halogenation and oxidation reactions.

Proposed Synthetic Workflow

A plausible synthetic route for this compound can be conceptualized starting from 2,5-dichlorobenzoic acid. This approach involves a regioselective bromination step. The directing effects of the existing chloro and carboxyl substituents are crucial for achieving the desired isomer.

G A 2,5-Dichlorobenzoic acid B Electrophilic Bromination (Br₂, FeBr₃ or NBS, H₂SO₄) A->B C This compound B->C D Workup & Purification (Quenching, Extraction, Recrystallization) C->D

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Theoretical)

This protocol is based on established methodologies for the bromination of substituted benzoic acids.[8]

  • Reaction Setup: In a flask equipped with a stirrer and reflux condenser, dissolve 2,5-dichlorobenzoic acid in a suitable solvent like concentrated sulfuric acid or chlorosulfonic acid.

  • Bromination: Slowly add a brominating agent, such as liquid bromine or N-bromosuccinimide (NBS), to the solution. A Lewis acid catalyst like iron(III) bromide (FeBr₃) may be required to facilitate the reaction.

  • Reaction Monitoring: Heat the mixture gently (e.g., 60-70°C) and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture and carefully pour it over ice-water to quench the reaction and precipitate the crude product.

  • Purification: Collect the solid product by filtration. Wash thoroughly with water to remove residual acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification (reaction with alcohols), conversion to acid chlorides (using thionyl chloride or oxalyl chloride), amide formation (reaction with amines), and reduction to the corresponding alcohol.[9]

  • Halogenated Aromatic Ring: The bromine atom is a potential site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The chlorine atoms are generally less reactive in such couplings but can participate under more forcing conditions.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate in several high-value chemical industries.

  • Pharmaceutical Development: It serves as a crucial building block for synthesizing complex, biologically active molecules. Its structure can be incorporated into scaffolds for developing novel anti-inflammatory, analgesic, or antimicrobial agents.[3]

  • Agrochemicals: The compound is utilized in the formulation of next-generation herbicides and pesticides. The specific halogenation pattern can be key to the molecule's efficacy and selectivity in targeting unwanted plant growth or pests.[3]

  • Material Science: It can be used in the production of specialty polymers and resins. Incorporation of this monomer can enhance the thermal stability, chemical resistance, and flame-retardant properties of the resulting materials.[3]

Safety and Toxicological Profile

Handling this compound requires adherence to standard laboratory safety protocols.

Hazard Identification

While comprehensive toxicological data is not available, analogous compounds suggest the following potential hazards.[10][11][12][13]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[13]

  • Irritation: Causes skin irritation and serious eye irritation.[11][12][13]

  • Respiratory: May cause respiratory irritation.[11][13]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

  • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[10]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[10]

Ecological Information

There is currently no available data on the ecotoxicity, persistence, degradability, or bioaccumulative potential of this compound.[10] Therefore, it should be handled and disposed of as a chemical with unknown environmental impact, preventing its release into drains or waterways.

Conclusion

This compound is a chemical intermediate with significant theoretical potential. Its polysubstituted aromatic structure provides a versatile platform for synthetic chemists to build complex molecular architectures. The interplay of its carboxylic acid functionality and multiple halogenation sites makes it a valuable precursor in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its physicochemical properties, reactivity, and safety profile is essential for its effective and safe utilization in research and industrial applications.

References

  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).
  • Capot Chemical. (n.d.). Specifications of this compound.
  • PubChem. (n.d.). 4-Bromo-3,5-dichlorobenzoic acid.
  • PubChem. (n.d.). 4-Bromo-2,5-difluorobenzoic acid.
  • PubChemLite. (n.d.). This compound (C7H3BrCl2O2).
  • NIST. (n.d.). Benzoic acid, 4-bromo-.
  • Patsnap Eureka. (2022). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
  • SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum.
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  • CCRC. (n.d.). 4-bromobenzoic acid NMR spectrum.
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Navigating the Procurement and Application of 4-Bromo-2,5-dichlorobenzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel active pharmaceutical ingredients (APIs). 4-Bromo-2,5-dichlorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of its commercial landscape, quality control considerations, and pertinent applications for researchers, scientists, and professionals in the pharmaceutical industry. A crucial point of clarification for researchers is the distinction between this compound (CAS 885532-41-2) and its analogue, 4-Bromo-2-chlorobenzoic acid. Careful verification of the CAS number is essential to ensure the procurement of the correct starting material.

Commercial Supplier Landscape

A comprehensive evaluation of commercial suppliers is the foundational step in sourcing high-quality this compound. Our survey of the market has identified several reputable suppliers catering to the research and bulk-scale needs of the pharmaceutical industry. The following table summarizes key information for a selection of these suppliers.

SupplierCAS NumberPurity SpecificationAvailable QuantitiesGeographical Availability
ChemScene 885532-41-2≥97%[1]Milligrams to gramsGlobal
Sigma-Aldrich 885532-41-297%GramsGlobal
Oakwood Chemical 885532-41-2Not specifiedMilligrams to gramsPrimarily North America
CymitQuimica 885532-41-297%[2]Milligrams to gramsPrimarily Europe
Boroncore 885532-41-2Not specifiedInquire for detailsGlobal
Capot Chemical 885532-41-298% (Min, HPLC)[3]Inquire for detailsGlobal
Compound Net Biotechnology Inc. 885532-41-2Industrial GradeInquire for detailsAsia

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from their chosen supplier prior to purchase. This document provides critical information regarding the purity, identity, and residual solvent content of the specific lot.

Quality Control and Analytical Validation: A Protocol-Driven Approach

Ensuring the quality and consistency of this compound is a critical prerequisite for its use in GMP-regulated synthetic processes. A robust analytical validation program is essential to confirm the material's identity, purity, and impurity profile.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and validation of incoming this compound.

QC_Workflow cluster_procurement Procurement cluster_incoming_qc Incoming QC cluster_release Material Release Supplier_Selection Supplier Selection & CoA Request Visual_Inspection Visual Inspection Supplier_Selection->Visual_Inspection Material Received Solubility_Test Solubility Testing Visual_Inspection->Solubility_Test Identity_Confirmation Identity Confirmation (FTIR/NMR) Solubility_Test->Identity_Confirmation Purity_Assay Purity Assay (HPLC-UV) Identity_Confirmation->Purity_Assay Impurity_Profiling Impurity Profiling Purity_Assay->Impurity_Profiling Specification_Check Check Against Specifications Impurity_Profiling->Specification_Check Specification_Check->Supplier_Selection Fail Release_for_Synthesis Release for Synthesis Specification_Check->Release_for_Synthesis Pass

Caption: Workflow for Procurement and Quality Control of this compound.

Step-by-Step Analytical Protocols

1. Identity Confirmation via ¹H and ¹³C NMR Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR (DMSO-d₆, 400 MHz): The expected spectrum would show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (DMSO-d₆, 101 MHz): The spectrum should display seven distinct signals: one for the carboxylic carbon, and six for the aromatic carbons, with their chemical shifts influenced by the halogen substituents.

  • Acceptance Criteria: The observed chemical shifts and coupling patterns must be consistent with the established reference spectrum for this compound.

2. Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To quantify the purity of this compound and identify any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions (starting point for method development):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid. A typical gradient could start at 30% acetonitrile and ramp up to 90% over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Validation Parameters (as per ICH Q2(R2) guidelines): The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[4]

  • Acceptance Criteria: Purity should meet the pre-defined specification (e.g., ≥98%). Any impurity exceeding the reporting threshold should be identified if possible.

Synthetic Utility in Drug Discovery

While specific, publicly disclosed applications of this compound in late-stage clinical candidates or marketed drugs are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Halogenated benzoic acids are common building blocks in the synthesis of APIs.[5] The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities. The chlorine atoms modulate the electronic properties and lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic profile.

For instance, similar structures, such as 5-bromo-2-chlorobenzoic acid, are known intermediates in the synthesis of hypoglycemic drugs like Dapagliflozin and Empagliflozin.[6][7] This suggests the potential utility of this compound in the development of new chemical entities targeting a range of therapeutic areas.

Illustrative Synthetic Pathway

The following diagram depicts a generalized synthetic application of this compound in a Suzuki cross-coupling reaction, a common transformation in drug discovery.

Suzuki_Coupling Start This compound Br Cl Cl COOH Product Coupled Product R Cl Cl COOH Start:f0->Product:f0 Suzuki Coupling Reagent Arylboronic Acid R-B(OH)₂ Reagent->Product:f0 Catalyst Pd Catalyst Base Catalyst->Product:f0

Caption: Generalized Suzuki cross-coupling reaction with this compound.

Handling and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and ensure laboratory safety.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8] In case of dust formation, use a respirator.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. A thorough understanding of its commercial availability, coupled with rigorous quality control and analytical validation, is essential for its successful implementation in synthetic campaigns. While its full potential in medicinal chemistry is still being explored, its structural features make it a compound of significant interest for the synthesis of novel therapeutic agents. Researchers are advised to exercise diligence in supplier selection and to implement the analytical protocols outlined in this guide to ensure the quality and consistency of this important starting material.

References

  • Oakwood Chemical. This compound. [Link]
  • Compound Net Biotechnology Inc. 885532-41-2 this compound. [Link]
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  • FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? [Link]
  • BMRB. bmse000438 4-Chlorobenzoic Acid. [Link]
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  • 4-bromobenzoic acid. [Link]
  • Bioorganic Chemistry.
  • Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • IOSR Journal of Pharmacy.
  • Glindia. 5-Bromo-2-Chlorobenzoic Acid. [Link]
  • Pharma Tutor.
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  • Journal of Pharmaceutical and Biomedical Analysis.
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  • RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. [Link]
  • EPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
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A Technical Guide to the Structural Isomers of Dichlorobromobenzoic Acid: Synthesis, Separation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysubstituted aromatic compounds are foundational scaffolds in medicinal chemistry and materials science. Among these, the halogenated benzoic acids represent a class of molecules with significant potential as synthetic intermediates and pharmacologically active agents. This guide provides an in-depth technical exploration of the structural isomers of dichlorobromobenzoic acid. We will systematically enumerate the possible isomers, discuss synthetic strategies with a focus on regiochemical control, detail advanced analytical techniques for their separation and purification, and outline robust methods for definitive structural elucidation. This document is intended to serve as a comprehensive resource for scientists engaged in the synthesis and application of complex aromatic building blocks.

Introduction: The Challenge of Isomerism in Substituted Aromatics

Isomerism—the phenomenon of compounds sharing the same molecular formula but differing in the arrangement of atoms—presents both a challenge and an opportunity in chemical synthesis and drug discovery. For substituted benzene rings, positional isomers can exhibit vastly different physicochemical, biological, and toxicological properties. A subtle shift in a substituent's position can dramatically alter molecular polarity, pKa, and, crucially, its ability to interact with biological targets.

Dichlorobromobenzoic acid (C₇H₃BrCl₂O₂) is a prime example of this complexity. As a tri-halogenated benzoic acid, it serves as a versatile synthetic intermediate. The carboxylic acid moiety provides a handle for further functionalization (e.g., amidation, esterification), while the specific arrangement of the bromine and chlorine atoms dictates the electronic and steric environment of the ring, influencing reaction outcomes and potential biological activity. The precise synthesis and characterization of a single, desired isomer are therefore paramount for any downstream application, from creating novel agrochemicals to developing targeted therapeutics. This guide will systematically address the complexities associated with this molecular framework.

Enumeration and Nomenclature of Dichlorobromobenzoic Acid Isomers

The foundational step in mastering this chemical class is to define its members. The benzoic acid scaffold has one fixed substituent, the carboxyl group (-COOH), at position C1. This leaves five available positions (C2 through C6) for the three halogen substituents: two chlorine atoms and one bromine atom.

A systematic combinatorial analysis reveals that there are 18 possible structural isomers of dichlorobromobenzoic acid. The IUPAC nomenclature for these compounds follows a clear set of rules: the carboxyl group defines the parent name "benzoic acid" and is assigned position 1.[1][2] Substituents are then listed alphabetically (Bromo, Dichloro) and numbered to give the lowest possible locants.[3][4]

Table 1: The 18 Structural Isomers of Dichlorobromobenzoic Acid

Isomer No.IUPAC Name
12-Bromo-3,4-dichlorobenzoic acid
22-Bromo-3,5-dichlorobenzoic acid
32-Bromo-3,6-dichlorobenzoic acid
42-Bromo-4,5-dichlorobenzoic acid
52-Bromo-4,6-dichlorobenzoic acid
62-Bromo-5,6-dichlorobenzoic acid
73-Bromo-2,4-dichlorobenzoic acid
83-Bromo-2,5-dichlorobenzoic acid
93-Bromo-2,6-dichlorobenzoic acid
103-Bromo-4,5-dichlorobenzoic acid
113-Bromo-4,6-dichlorobenzoic acid
123-Bromo-5,6-dichlorobenzoic acid
134-Bromo-2,3-dichlorobenzoic acid
144-Bromo-2,5-dichlorobenzoic acid
154-Bromo-2,6-dichlorobenzoic acid
164-Bromo-3,5-dichlorobenzoic acid
175-Bromo-2,3-dichlorobenzoic acid
185-Bromo-2,4-dichlorobenzoic acid

Note: Some isomers may appear to be duplicates under different numbering schemes (e.g., 3-Bromo-5,6-dichloro- vs. 5-Bromo-3,4-dichloro-), but adherence to the lowest locant rule resolves any ambiguity.

The following diagram illustrates the logical process for identifying these isomers.

G cluster_br Bromine Position cluster_cl_c2 Cl, Cl Positions (C3-C6) cluster_cl_c3 Cl, Cl Positions (C2, C4-C6) cluster_cl_c4 Cl, Cl Positions (C2, C3, C5, C6) BA Benzoic Acid (COOH at C1) Br2 Br @ C2 BA->Br2 Place Br first (Symmetry covers C5, C6) Br3 Br @ C3 BA->Br3 Place Br first (Symmetry covers C5, C6) Br4 Br @ C4 BA->Br4 Place Br first (Symmetry covers C5, C6) Cl_C2_1 C(4,2) = 6 combinations (3,4), (3,5), (3,6) (4,5), (4,6), (5,6) Br2->Cl_C2_1 Cl_C3_1 C(4,2) = 6 combinations (2,4), (2,5), (2,6) (4,5), (4,6), (5,6) Br3->Cl_C3_1 Cl_C4_1 C(4,2) = 6 combinations (2,3), (2,5), (2,6) (3,5), (3,6), (5,6) Br4->Cl_C4_1 Total Total Isomers = 18 Cl_C2_1->Total 6 Isomers Cl_C3_1->Total 6 Isomers Cl_C4_1->Total 6 Isomers

Figure 1: Systematic Enumeration of Dichlorobromobenzoic Acid Isomers.

Synthetic Strategies: Achieving Regiochemical Control

Synthesizing a specific isomer from this large pool requires precise control over the introduction of substituents. Direct halogenation of benzoic acid or its simpler derivatives often leads to a mixture of products that are challenging to separate. Therefore, more robust, regioselective methods are preferred.

Oxidation of Substituted Toluenes

A powerful and common strategy involves the oxidation of a pre-functionalized toluene derivative. This approach transfers the challenge from controlling substitution on the benzoic acid ring to the synthesis of the corresponding dichlorobromotoluene, which can often be more straightforward.

Causality: The methyl group of toluene is readily oxidized to a carboxylic acid by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The key advantage is that the final oxidation step does not affect the substitution pattern already established on the aromatic ring. For example, the synthesis of 2,4-dichlorobenzoic acid from 2,4-dichlorotoluene is a well-established industrial process.[5]

Protocol: General Oxidation of a Dichlorobromotoluene

  • Dissolution: Dissolve the starting dichlorobromotoluene in a suitable solvent, such as an aqueous pyridine or acetic acid solution.[5][6]

  • Oxidant Addition: Slowly add a strong oxidizing agent (e.g., KMnO₄) portion-wise to the stirred solution. The reaction is exothermic and requires careful temperature control, typically maintaining the mixture between 50-100°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench any excess oxidant (e.g., with sodium bisulfite or isopropanol).

    • Filter the hot solution to remove manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with a strong acid (e.g., HCl) to a pH < 2. This protonates the benzoate salt, causing the desired dichlorobromobenzoic acid to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Synthesis via Sandmeyer and Related Diazonium Salt Reactions

For isomers that are not accessible through a readily available toluene precursor, reactions involving diazonium salts offer unparalleled versatility. This multi-step process typically starts from a substituted aniline (aminobenzene).

Causality: The Sandmeyer reaction allows for the highly regioselective replacement of an amino group with a halogen (Cl, Br) or a cyano group (which can be subsequently hydrolyzed to a carboxylic acid). By starting with an aniline bearing two of the three required substituents, the third can be installed with high precision.

G Aniline Substituted Aniline (e.g., 3,5-dichloroaniline) Diazonium Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ Aniline->Diazonium NaNO₂, HCl 0-5 °C Product Halogenated Product (e.g., 1-Bromo-3,5-dichlorobenzene) Diazonium->Product CuBr (Sandmeyer) Final Target Benzoic Acid (via Grignard/CO₂ or Oxidation) Product->Final

Figure 2: Generalized Workflow for Isomer Synthesis via a Diazonium Intermediate.

Protocol: Synthesis of 4-Bromo-3,5-dichlorobenzoic acid

  • Diazotization: Dissolve 3,5-dichloroaniline in an aqueous solution of HBr and HCl. Cool the mixture to 0-5°C in an ice bath. Add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C to form the stable diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir for several hours.

  • Isolation of Intermediate: Extract the product, 1-bromo-3,5-dichlorobenzene, with an organic solvent (e.g., diethyl ether). Wash the organic layer, dry it over MgSO₄, and remove the solvent under reduced pressure.

  • Carboxylation (Grignard Method):

    • Prepare the Grignard reagent by reacting 1-bromo-3,5-dichlorobenzene with magnesium turnings in anhydrous THF.

    • Bubble dry carbon dioxide (CO₂) gas through the Grignard solution or pour the solution over crushed dry ice.

    • Perform an acidic workup (e.g., with aqueous HCl) to protonate the carboxylate and yield 4-bromo-3,5-dichlorobenzoic acid.[7]

Separation and Purification of Isomers

Syntheses, particularly those involving direct electrophilic substitution, often yield mixtures of positional isomers. Separating these closely related compounds is a significant analytical challenge due to their similar physical properties.[8]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most powerful and widely used technique for the separation of benzoic acid isomers.[9][10]

Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Compounds are separated based on their relative hydrophobicity. Although all dichlorobromobenzoic acid isomers have the same molecular weight, their dipole moments and abilities to interact with the stationary phase differ slightly based on the substituent pattern. These small differences can be exploited for separation.

Protocol: Isomer Separation by RP-HPLC

  • Column Selection: A C18 column is a standard choice. Columns with different surface modifications, such as phenyl-hexyl phases, can offer alternative selectivity.[11]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile (or methanol) and water. The pH of the aqueous component is critical. It should be buffered to a pH of ~2.5-3.0 using an acid like phosphoric acid or formic acid.[12]

    • Causality (pH Control): At a pH well below the pKa of the carboxylic acid (~3-4), the -COOH group remains protonated. This neutral form is more hydrophobic and will be retained more strongly on the C18 column, leading to better separation and sharper peaks. If the pH is too high, the deprotonated, anionic -COO⁻ form will elute very quickly with poor retention.

  • Gradient Elution: An isocratic (constant mobile phase composition) method may work for simple mixtures. However, for a complex mixture of 18 isomers, a gradient elution is necessary. This involves starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic solvent (e.g., from 30% to 90% acetonitrile over 30 minutes). This ensures that more polar isomers elute first, while the more hydrophobic isomers elute later as the mobile phase becomes less polar.

  • Detection: A UV detector, typically set at a wavelength around 240-254 nm where the benzene ring absorbs strongly, is used to monitor the column effluent.

  • Fraction Collection: For preparative separations, an automated fraction collector is used to isolate each eluting peak into a separate vial for subsequent analysis.

G cluster_fractions Isolated Isomers start Isomer Mixture hplc HPLC System (C18 Column, Gradient Elution) start->hplc Inject detector UV Detector hplc->detector Elute collector Fraction Collector detector->collector f1 Fraction 1 (Isomer A) collector->f1 Collect Peaks f2 Fraction 2 (Isomer B) collector->f2 Collect Peaks f_n Fraction 'n' (Isomer X) collector->f_n Collect Peaks

Figure 3: Workflow for Preparative HPLC Separation of Isomers.

Structural Elucidation and Characterization

Once an isomer is isolated, its exact substitution pattern must be unequivocally confirmed. A combination of spectroscopic techniques is required for this purpose.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for determining the substitution pattern on a benzene ring.

  • ¹H NMR (Proton NMR): The number of signals, their chemical shifts (positions), and their coupling patterns (splitting) provide a fingerprint of the proton environment.

    • Number of Signals: Dichlorobromobenzoic acid has three protons. The number of distinct signals in the ¹H NMR spectrum (typically between 6.5-8.5 ppm for aromatic protons) reveals the symmetry of the molecule. For example, a highly symmetric isomer like 4-bromo-3,5-dichlorobenzoic acid will show only two proton signals (one for H2/H6 and one for H4), whereas an asymmetric isomer will show three distinct signals.

    • Coupling Constants (J-values): The splitting pattern of each signal is determined by its neighboring protons. The magnitude of the coupling constant (J) is indicative of the distance between the coupled protons:

      • ortho-coupling (³JHH, between adjacent protons): 7-10 Hz

      • meta-coupling (⁴JHH, separated by one carbon): 2-3 Hz

      • para-coupling (⁵JHH, across the ring): 0-1 Hz

    • Example Interpretation: A signal that appears as a "doublet of doublets" with J-values of ~8 Hz and ~2 Hz indicates a proton with both an ortho and a meta neighbor. By piecing together these coupling networks, the full substitution pattern can be deduced.

  • ¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton. The number of signals corresponds to the number of unique carbon atoms. The chemical shifts are influenced by the attached substituents, with carbons bonded to electronegative halogens appearing at characteristic downfield shifts.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide clues about its structure.

  • Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₇H₃BrCl₂O₂) with high accuracy.

  • Isotopic Pattern: A key feature of compounds containing bromine and chlorine is their distinct isotopic signature. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Chlorine also has two (³⁵Cl and ³⁷Cl) in a ~3:1 ratio. The resulting molecular ion will appear as a cluster of peaks (M⁺, M+2, M+4, M+6) with a characteristic intensity pattern that is definitive for the presence of one bromine and two chlorine atoms.

  • Fragmentation: Tandem MS (MS/MS) can reveal fragmentation patterns. For example, a common fragmentation pathway for benzoic acids is the loss of the -COOH group (a loss of 45 Da). The fragmentation of ortho-substituted isomers can sometimes differ from meta and para isomers due to neighboring group participation effects.[16]

Table 2: Summary of Analytical Characterization Techniques

TechniqueInformation Provided
¹H NMR Number of unique protons, their chemical environment (shift), and their relative positions (coupling constants).
¹³C NMR Number of unique carbon atoms, confirms the carbon backbone.
HRMS Exact molecular weight and confirmation of the elemental formula (C₇H₃BrCl₂O₂).
MS (Isotopes) Confirms the presence and number of Br and Cl atoms through a characteristic isotopic cluster.
FTIR Confirms the presence of functional groups, such as the C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500-3300 cm⁻¹) of the carboxylic acid.

Applications in Drug Discovery and Chemical Biology

Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. Halogens, particularly chlorine and bromine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.

  • Scaffolds for Lead Optimization: A specific dichlorobromobenzoic acid isomer can serve as a "building block" in the synthesis of more complex molecules.[17] Its defined three-dimensional structure and electronic properties can be used to probe the active site of a target protein. By systematically synthesizing a library of final compounds derived from different isomers, chemists can perform structure-activity relationship (SAR) studies to identify the optimal substitution pattern for potency and selectivity.

  • Fragment-Based Drug Discovery (FBDD): The relatively small size of dichlorobromobenzoic acid makes it a suitable candidate for fragment-based screening, where small molecules are tested for weak but efficient binding to a biological target.

  • Click Chemistry and Bioconjugation: The carboxylic acid group can be readily converted to other functional groups (e.g., an alkyne or azide via an amide linkage) to participate in "click chemistry" reactions, a powerful tool for linking molecules together in complex biological systems.[18]

Conclusion

The 18 structural isomers of dichlorobromobenzoic acid represent a microcosm of the challenges and opportunities inherent in modern organic synthesis and analysis. While their structural similarity makes them difficult to synthesize selectively and separate efficiently, mastering these challenges provides access to a rich palette of chemical building blocks. A systematic approach, combining regioselective synthesis (e.g., via oxidation of toluenes or Sandmeyer chemistry), high-resolution separation by RP-HPLC, and definitive spectroscopic characterization (primarily NMR and MS), is essential for any researcher working with this class of compounds. The insights gained from studying these isomers have broad applications, informing the rational design of new drugs, materials, and chemical probes.

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2013. [URL: https://iupac.
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  • ResearchGate. "Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization | Request PDF." [URL: https://www.researchgate.
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An In-depth Technical Guide to Electrophilic Aromatic Substitution on 2,5-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of electrophilic aromatic substitution (EAS) reactions on 2,5-dichlorobenzoic acid. As a disubstituted benzene derivative, its reactivity and regioselectivity are governed by the interplay of the deactivating, meta-directing carboxylic acid group and the deactivating, yet ortho-, para-directing chloro substituents. This document elucidates the theoretical principles underpinning these reactions, offers detailed experimental protocols for key transformations such as nitration, and discusses the practical implications for synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development.

Introduction: The Intricacies of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a foundational reaction class in organic chemistry, enabling the functionalization of aromatic rings.[1] The reaction outcome is profoundly influenced by the electronic properties of substituents already present on the ring.[2][3] These substituents can either activate or deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions (ortho, meta, or para).[4]

2,5-Dichlorobenzoic acid presents a particularly interesting case study. It possesses three substituents: a carboxylic acid group (-COOH) and two chlorine atoms (-Cl). Understanding the directing effects of these groups is paramount to predicting and controlling the outcome of EAS reactions.

Analysis of Substituent Effects in 2,5-Dichlorobenzoic Acid

The regiochemical outcome of electrophilic aromatic substitution on 2,5-dichlorobenzoic acid is determined by the cumulative directing effects of its three substituents.

  • Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director.[5][6] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles.[2] The deactivation is most pronounced at the ortho and para positions, leading to a preference for meta-substitution.

  • Chlorine Atoms (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho or para positions.[3][7]

Cumulative Effect: In 2,5-dichlorobenzoic acid, the deactivating nature of all three substituents renders the ring significantly less reactive than benzene.[8] The directing effects are in conflict: the carboxylic acid directs meta (to positions 3 and 5 relative to itself, which are positions 3 and 5 on the ring), while the chlorine atoms direct ortho- and para- (the 2-chloro directs to positions 3 and 6, and the 5-chloro directs to positions 4 and 6).

The available positions for substitution are C3, C4, and C6.

  • Position 3: Ortho to the 2-Cl and meta to the 5-Cl and -COOH.

  • Position 4: Para to the 2-Cl and ortho to the 5-Cl.

  • Position 6: Ortho to the 2-Cl and para to the 5-Cl.

The strong meta-directing effect of the carboxylic acid group and the ortho-, para-directing effects of the two chlorine atoms must all be considered. The deactivating nature of the carboxylic acid significantly disfavors substitution at the positions ortho and para to it (positions 3 and 6). However, the chlorine atoms direct to these same positions. The interplay of these competing effects, along with steric hindrance, will ultimately determine the major product.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration, the introduction of a nitro group (-NO₂), is a canonical EAS reaction.[9] For a deactivated substrate like 2,5-dichlorobenzoic acid, harsh conditions are typically required, such as a mixture of concentrated nitric acid and concentrated sulfuric acid.

Mechanism and Regioselectivity: The active electrophile is the nitronium ion (NO₂⁺), generated in situ. The directing effects of the substituents on 2,5-dichlorobenzoic acid lead to a complex product distribution. However, experimental evidence indicates that the major product is often 2,5-dichloro-3-nitrobenzoic acid.[10] This suggests that the directing effect of the 2-chloro group to its ortho position (C3) and the meta-directing effect of the carboxylic acid group to the same position are the dominant influences. The formation of the 6-nitro isomer is also possible but is often a minor byproduct.[11]

Experimental Protocol: Synthesis of 2,5-dichloro-3-nitrobenzoic acid [10]

This protocol is adapted from established literature procedures.

ReagentAmountMolar Eq.
2,5-Dichlorobenzoic acid950 g (5 moles)1.0
Concentrated Sulfuric Acid6 L-
Concentrated Nitric Acid (d=1.5)400 g~1.26
Concentrated Sulfuric Acid (for nitrating mixture)500 g-

Procedure:

  • Suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid in a suitable reaction vessel equipped with a stirrer and a cooling bath.

  • Prepare the nitrating mixture by carefully adding 400 g of concentrated nitric acid to 500 g of concentrated sulfuric acid, with cooling.

  • Add the nitrating mixture dropwise to the suspension of 2,5-dichlorobenzoic acid while maintaining the temperature between 5°C and 10°C.

  • After the addition is complete, stir the reaction mixture for 15 hours at 20-25°C.

  • Pour the reaction mixture onto 40 kg of ice with vigorous stirring.

  • Filter the resulting precipitate and wash it with 20 L of water.

  • Dry the crude product.

  • Purify the product by recrystallization from 1.7 L of acetonitrile/water (9:1).

Expected Yield: 990 g (84% of theory) of colorless crystals with a melting point of 216-218°C (with decomposition).[10]

Halogenation

Direct halogenation of 2,5-dichlorobenzoic acid is challenging due to the already high degree of halogenation and the deactivating nature of the ring. A Lewis acid catalyst such as FeCl₃ or AlCl₃ is typically required to polarize the halogen molecule and generate a sufficiently strong electrophile.[12] The regioselectivity would be predicted to be similar to nitration, with substitution likely occurring at the 3-position.

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). This reaction is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃).[13] The electrophile is SO₃. Given the deactivating nature of the substrate, forcing conditions would be necessary. The sulfonic acid group is also a strong deactivating and meta-directing group.

Expected Product: Based on the directing effects, the primary product would likely be 2,5-dichloro-3-sulfobenzoic acid.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings like 2,5-dichlorobenzoic acid.[14][15] The carboxylic acid group complexes with the Lewis acid catalyst, further deactivating the ring and preventing the reaction.

Visualization of Reaction Mechanisms

Diagram 1: Nitration of 2,5-Dichlorobenzoic Acid

G Nitration of 2,5-Dichlorobenzoic Acid cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2SO4->NO2+ HSO4- HSO₄⁻ H2O H₂O DCBA 2,5-Dichlorobenzoic Acid NO2+->DCBA AreniumIon Arenium Ion Intermediate DCBA->AreniumIon + NO₂⁺ Product 2,5-Dichloro-3-nitrobenzoic Acid AreniumIon->Product - H⁺

Caption: Mechanism of nitration of 2,5-dichlorobenzoic acid.

Applications in Drug Development and Agrochemicals

The functionalization of 2,5-dichlorobenzoic acid through electrophilic aromatic substitution is a key step in the synthesis of various biologically active molecules. For instance, 2,5-dichloro-3-nitrobenzoic acid is a precursor in the synthesis of certain herbicides and pharmaceuticals.[16] The ability to selectively introduce substituents onto this scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Conclusion

The electrophilic aromatic substitution of 2,5-dichlorobenzoic acid is a nuanced process governed by the competing directing effects of its substituents. While the ring is strongly deactivated, reactions such as nitration can be achieved under forcing conditions to yield specific isomers. A thorough understanding of the underlying electronic and steric factors is crucial for predicting and controlling the outcomes of these reactions, which are vital for the synthesis of complex organic molecules in various industrial applications.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • PrepChem. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid.
  • ChemTalk. (n.d.). Directing Effects.
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  • Penn State Pressbooks. (n.d.). Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry-OpenStax Adaptation.
  • Chemistry LibreTexts. (2024, October 4). Substituent Effects in Electrophilic Substitutions.
  • Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
  • Google Patents. (n.d.). US4454345A - Process for preparing 2,5-dichloro-3-nitrobenzoic acid.
  • Google Patents. (n.d.). US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
  • Brainly. (2023, November 2). Rank the compounds in each group according to their reactivity toward electrophilic substitution.
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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Bromo-2,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed experimental protocol for the synthesis of 4-bromo-2,5-dichlorobenzoic acid, a valuable building block in the development of novel pharmaceutical and agrochemical agents. We present a robust and scalable method centered on the side-chain oxidation of 4-bromo-2,5-dichlorotoluene using potassium permanganate. The rationale behind key experimental steps, comprehensive safety precautions, and detailed analytical characterization of the final product are discussed. Furthermore, an alternative synthetic strategy via the Sandmeyer reaction of 4-bromo-2,5-dichloroaniline is outlined. This document is intended for researchers and professionals in organic synthesis and drug development, offering practical insights to ensure a successful and safe laboratory execution.

Introduction and Significance

This compound is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and material science. Its utility stems from the unique electronic properties conferred by the bromo and chloro substituents on the benzene ring, which can modulate the pharmacological activity and physical properties of larger molecules. As an intermediate, it serves as a crucial scaffold for the synthesis of a variety of more complex molecules, including but not limited to, anti-inflammatory agents, analgesics, and specialized polymers[1].

The synthesis of this compound can be approached through several strategic disconnections. The most direct and classical methods involve either the functionalization of a pre-existing benzoic acid derivative or the transformation of a functional group already in the desired position on the aromatic ring. This guide will focus on a highly reliable method: the oxidation of the methyl group of 4-bromo-2,5-dichlorotoluene. This approach is advantageous due to the commercial availability of the starting material and the well-established nature of benzylic oxidation reactions[2][3].

The causality behind selecting this pathway is rooted in its efficiency and predictability. The benzylic position of alkylbenzenes is particularly susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) due to the stabilization of radical intermediates by the adjacent aromatic ring[4]. This reaction is generally high-yielding and tolerant of halide substituents on the aromatic ring.

Synthetic Strategy Overview

The primary protocol detailed in this application note follows the side-chain oxidation of 4-bromo-2,5-dichlorotoluene. An alternative pathway, the Sandmeyer reaction, is also presented for contexts where the corresponding aniline precursor is more readily available or desired.

Primary Route: Side-Chain Oxidation

This method involves the vigorous oxidation of the methyl group of 4-bromo-2,5-dichlorotoluene to a carboxylic acid using potassium permanganate in an aqueous solution. The reaction proceeds under basic conditions, initially forming the potassium salt of the carboxylic acid. Subsequent workup with a reducing agent to quench excess permanganate and remove the manganese dioxide byproduct, followed by acidification, yields the desired product.

Side-Chain Oxidation Workflow Start 4-Bromo-2,5-dichlorotoluene Reagents KMnO4, Water, Heat Reaction Oxidation Reaction (Reflux) Start->Reaction Starting Material Reagents->Reaction Workup1 Quench excess KMnO4 (e.g., NaHSO3) Reaction->Workup1 Cool Filtration Filter MnO2 Workup1->Filtration Acidification Acidify Filtrate (e.g., HCl) Filtration->Acidification Clear Filtrate Precipitation Precipitation of Product Acidification->Precipitation Isolation Vacuum Filtration & Washing Precipitation->Isolation Purification Recrystallization Isolation->Purification Crude Product Product This compound Purification->Product Pure Product Sandmeyer Reaction Pathway Aniline 4-Bromo-2,5-dichloroaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Aniline->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Cyanation Sandmeyer Cyanation (CuCN) Diazonium->Cyanation Nitrile 4-Bromo-2,5-dichlorobenzonitrile Cyanation->Nitrile Hydrolysis Hydrolysis (H3O+ or OH-) Nitrile->Hydrolysis Product This compound Hydrolysis->Product

Caption: Overview of the Sandmeyer reaction alternative.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS NumberNotes
4-Bromo-2,5-dichlorotoluene≥97%Commercial1807208-46-3Starting material for primary route.
Potassium Permanganate (KMnO₄)ACS ReagentCommercial7722-64-7Strong oxidizing agent.
Sodium Bisulfite (NaHSO₃)LaboratoryCommercial7631-90-5For quenching excess KMnO₄.
Hydrochloric Acid (HCl)37%, ACS ReagentCommercial7647-01-0For acidification.
TolueneACS ReagentCommercial108-88-3Recrystallization solvent.
Anhydrous Magnesium Sulfate (MgSO₄)LaboratoryCommercial7487-88-9Drying agent.
Deuterated Chloroform (CDCl₃)NMR GradeCommercial865-49-6For NMR analysis.
4-Bromo-2,5-dichloroaniline≥97%Commercial1940-27-8Starting material for alternative route.
Sodium Nitrite (NaNO₂)ACS ReagentCommercial7632-00-0For diazotization.
Copper(I) Cyanide (CuCN)≥98%Commercial544-92-3Catalyst for Sandmeyer cyanation.
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Buchner funnel and vacuum flask

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer (e.g., 400 MHz)

  • FT-IR Spectrometer

Experimental Protocol: Side-Chain Oxidation

This protocol is adapted from a well-established procedure for the oxidation of a related halo-substituted toluene.[5]

Reaction Setup and Execution
  • Charging the Flask: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-bromo-2,5-dichlorotoluene (10.0 g, 41.7 mmol) and 250 mL of deionized water.

  • Addition of Oxidant: While stirring the suspension, add potassium permanganate (19.8 g, 125.1 mmol, 3.0 equivalents) in several portions over 20-30 minutes. Causality: Portion-wise addition helps to control the initial exotherm of the reaction.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). Maintain reflux for 4-6 hours, or until the purple color is no longer visible in the condenser. [5][6]Trustworthiness: The disappearance of the purple permanganate color is a reliable visual indicator of reaction completion.

  • Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Then, further cool the flask in an ice-water bath.

Work-up and Product Isolation
  • Quenching Excess Permanganate: While the reaction mixture is still in the ice bath, cautiously add a saturated aqueous solution of sodium bisulfite dropwise until the purple color is completely discharged and only the brown MnO₂ precipitate remains. Safety: This step can be exothermic. Add the bisulfite solution slowly.

  • Removal of Manganese Dioxide: Filter the cold reaction mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with two 50 mL portions of hot water to ensure all the soluble product is collected. Causality: The product, as its potassium salt, is water-soluble, while MnO₂ is insoluble. Washing with hot water maximizes the recovery of the salt.

  • Acidification and Precipitation: Transfer the clear filtrate to a large beaker (e.g., 1 L) and cool it in an ice bath. With stirring, slowly add concentrated hydrochloric acid (approx. 15-20 mL) until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of this compound will form. [5]4. Isolation of Crude Product: Allow the suspension to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Buchner funnel. Wash the collected solid with two 50 mL portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. The expected yield of the crude product is typically in the range of 80-90%.

Purification
  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a toluene-heptane mixture or aqueous ethanol.[7][8][9]

  • Procedure: Dissolve the crude solid in a minimum amount of boiling toluene. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

Safety Precautions

A thorough risk assessment must be conducted before commencing any experimental work.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves. [10]* Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials. Handle in a well-ventilated area.

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood.

  • 4-Bromo-2,5-dichlorotoluene and this compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact. [10]* Reaction Conditions: The oxidation reaction is exothermic. Ensure adequate cooling and controlled addition of reagents.

  • Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.

Characterization of this compound

The identity and purity of the synthesized this compound (MW: 269.91 g/mol , M.F.: C₇H₃BrCl₂O₂) should be confirmed by standard analytical techniques.[11]

TechniqueExpected Results
Melting Point A sharp melting point consistent with the literature value.
¹H NMR (CDCl₃)Two singlets in the aromatic region (approx. δ 7.5-8.0 ppm), each integrating to 1H. A broad singlet for the carboxylic acid proton (typically > δ 10 ppm).
¹³C NMR (CDCl₃)Expect 7 distinct signals: one for the carboxylic carbon (δ ~170 ppm), and six for the aromatic carbons, with chemical shifts influenced by the halogen substituents.
FT-IR (KBr pellet)Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region.

Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration. Comparison with spectra of similar compounds like 2-chlorobenzoic acid and 4-chlorobenzoic acid can aid in peak assignment.[1][12][13][14]

Discussion and Conclusion

The synthesis of this compound via the side-chain oxidation of 4-bromo-2,5-dichlorotoluene is a reliable and high-yielding method suitable for laboratory scale. The protocol's self-validating nature is evident through clear reaction progress indicators, such as the color change from purple to brown, and straightforward purification procedures. The causality for the reaction's success lies in the inherent reactivity of the benzylic position, which is preferentially oxidized over the robust, halogenated aromatic ring.

The alternative Sandmeyer route, while longer, offers valuable flexibility in synthetic planning, particularly if the corresponding aniline is the more accessible starting material. Both routes culminate in a versatile chemical intermediate, poised for further elaboration in drug discovery and materials science research. Adherence to the detailed protocol and safety guidelines presented herein should enable researchers to confidently and safely synthesize this important compound.

References

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [https://www.umsl.edu/~orglab/documents/benzoic/ বেনজোয়িক.html]([Link] বেনজোয়িক.html)
  • US Patent US4092353A. (1978). Process for the purification of benzoic acid. Google Patents.
  • Koczoń, P., Barańska, H., & Lewandowski, W. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.
  • Amrita University's CREATE. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).
  • ChemUniverse. (n.d.). 4-BROMO-2,5-DICHLOROANILINE.
  • CP Lab Safety. (n.d.). N-Acetyl 2-bromo-4, 5-dichloroaniline, min 98%, 25 grams.
  • BMRB. (n.d.). bmse000438 4-Chlorobenzoic Acid.
  • LookChem. (n.d.). 4-bromo-2,6-dichlorotoluene.
  • Chemistry LibreTexts. (2022, September 12). 1.32: Side Chain Oxidations, Phenols, Arylamines.
  • Khan, F. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • PrepChem.com. (n.d.). Synthesis of p-bromobenzoic acid.
  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4.
  • PubChem. (n.d.). 4-Bromo-2,5-dichlorotoluene.
  • Veselá, A. B., et al. (2011). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. Applied Microbiology and Biotechnology.
  • Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
  • SIELC Technologies. (2018, May 16). 4-Bromo-2-chlorobenzoic acid.
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Scribd. (n.d.). Toluene Oxidation to Benzoic Acid.
  • Organic Syntheses. (n.d.). CARBOXYLIC ACIDS FROM THE OXIDATION OF TERMINAL ALKENES BY PERMANGANATE.

Sources

Application Notes & Protocols: Strategic Suzuki Coupling of 4-Bromo-2,5-dichlorobenzoic Acid for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2,5-dichlorobenzoic acid is a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its trifunctional handle—a carboxylic acid and three distinct halogen atoms—offers a platform for selective, sequential functionalization. Among the most powerful methods for elaborating such structures is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[2][3]

This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to this compound. We will dissect the mechanistic underpinnings, address the unique challenges posed by this substrate, and present robust, field-proven protocols for its successful coupling to yield high-value biaryl carboxylic acids—scaffolds frequently found in anti-inflammatory agents and other bioactive compounds.[1][4]

The Mechanism: A Palladium-Catalyzed Symphony

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this cycle is paramount to rational troubleshooting and optimization. The three core steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6]

  • Oxidative Addition: The cycle initiates with a catalytically active Pd(0) species inserting into the carbon-halogen bond of the aryl halide. In the case of this compound, this occurs selectively at the more reactive Carbon-Bromine bond over the stronger Carbon-Chlorine bonds. This step oxidizes the catalyst to a Pd(II) intermediate.[5][7]

  • Transmetalation: This is the crucial ligand exchange step where the organic moiety from the organoboron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic group to the Pd(II) center, displacing a halide.[8][9][10] The choice and stoichiometry of the base are therefore critical for reaction efficiency.[11]

  • Reductive Elimination: In the final step, the two organic ligands on the Pd(II) center couple, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-Ar' (Product) RedElim->Pd0 Regeneration BoronicAcid Ar'-B(OH)₂ Base Base (e.g., OH⁻) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetal Transfers Ar' group caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Strategic Considerations for this compound

The unique structure of this substrate requires careful consideration of several experimental parameters to ensure a successful and selective reaction.

  • Chemoselectivity: The primary challenge is to achieve coupling exclusively at the C-Br bond while leaving the two C-Cl bonds untouched. Fortunately, the bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl bond on an aromatic ring. This inherent difference in reactivity makes standard palladium catalysts highly selective for oxidative addition into the C-Br bond under controlled conditions. More forcing conditions or highly specialized catalysts would be required to activate the C-Cl bonds.

  • Substrate Electronics and Sterics: As an electron-deficient aryl halide (due to the electron-withdrawing effects of the halogens and carboxylic acid), this compound is generally a good substrate for the oxidative addition step.[7][12] However, the ortho-chloro substituent introduces steric hindrance adjacent to the reaction site, which can slow down the reaction. This necessitates the use of catalyst systems known to be effective for sterically demanding substrates.

  • Role of the Carboxylic Acid: The acidic proton of the carboxylic acid group will be deprotonated by the base used in the reaction. This means at least one extra equivalent of base is required to neutralize the substrate in addition to the amount needed to activate the boronic acid. The resulting carboxylate salt is highly polar and will influence the solubility of the starting material and intermediates, making the choice of solvent crucial.

  • Common Side Reactions:

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid by water or other protic sources, which quenches the nucleophile. Using an appropriate base and minimizing reaction time can mitigate this.

    • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This is often minimized by ensuring a highly active catalyst and maintaining an inert atmosphere to prevent oxygen from promoting these side reactions.[13][14]

    • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[7]

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Rationale for Component Selection:

  • Catalyst System (Pd(OAc)₂ / SPhos): We select a system that is generated in situ from a stable Pd(II) precatalyst (Palladium(II) acetate) and a highly effective ligand. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is a bulky, electron-rich Buchwald phosphine ligand.[5] Its steric bulk facilitates the reductive elimination step, while its electron-donating nature promotes the initial oxidative addition, making it ideal for coupling challenging substrates, including sterically hindered and electron-poor aryl halides.[15]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base. It is highly effective at promoting the formation of the boronate complex while being compatible with a wide range of functional groups. Its use is well-established for challenging Suzuki couplings.[14][16]

  • Solvent System (Dioxane / Water): 1,4-Dioxane is a polar aprotic solvent that is excellent for solubilizing the organic components.[7] The addition of a small amount of water is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the formation and transfer of the active boronate species.[5]

Table 1: Reagents and Materials
Reagent / MaterialPurposeTypical Quantity (for 1 mmol scale)
This compoundAryl Halide Substrate1.0 equiv (269.9 mg)
Arylboronic AcidCoupling Partner1.2 equiv
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor2 mol% (4.5 mg)
SPhosLigand4 mol% (16.4 mg)
Potassium Phosphate (K₃PO₄)Base3.0 equiv (636.8 mg)
1,4-Dioxane, AnhydrousOrganic Solvent5 mL
Deionized WaterAqueous Co-solvent1 mL
Schlenk flask or Microwave vialReaction Vessel10-20 mL
Magnetic stirrer and stir barAgitation-
Inert gas supply (Argon or N₂)Atmosphere Control-
Step-by-Step Protocol: Reaction Setup and Execution

Workflow_Protocol start Start add_solids 1. Add Solids to Vessel (Aryl Halide, Boronic Acid, Base) start->add_solids add_catalyst 2. Add Catalyst System (Pd(OAc)₂, SPhos) add_solids->add_catalyst seal_vessel 3. Seal Vessel (with rubber septum) add_catalyst->seal_vessel purge 4. Purge with Inert Gas (Cycle Vacuum / Argon 3x) seal_vessel->purge add_solvents 5. Add Degassed Solvents (Dioxane and Water via syringe) purge->add_solvents heat 6. Heat to Reaction Temp (e.g., 80-100 °C with stirring) add_solvents->heat monitor 7. Monitor Reaction (TLC or LC-MS) heat->monitor monitor->heat Continue if incomplete end Reaction Complete monitor->end

Caption: Fig 2. Experimental workflow for reaction setup.

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst Addition: Briefly remove the septum/cap and add the palladium(II) acetate (0.02 equiv) and SPhos ligand (0.04 equiv).

  • Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through the 1,4-dioxane and water for 15-20 minutes. Using a syringe, add the degassed dioxane (5 mL) and water (1 mL) to the reaction vessel under a positive pressure of inert gas.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).

  • Monitoring: The reaction progress can be monitored by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[17] For LC-MS analysis, dilute the aliquot in methanol or acetonitrile and filter before injection.

Protocol: Product Work-up and Purification

The carboxylic acid functionality of the product dictates a specific acid-base work-up strategy to achieve efficient isolation and purification.[18]

Workflow_Purification start Reaction Mixture (Basic, contains Product Salt) cool 1. Cool to Room Temp & Dilute with Water start->cool wash_org 2. Basic Wash (Wash with Ethyl Acetate or Ether) cool->wash_org separate1 Separate Layers wash_org->separate1 acidify 3. Acidify Aqueous Layer (Add 1M HCl until pH ~2) separate1->acidify Aqueous Layer (Contains Product Salt) extract 4. Extract Product (Extract with Ethyl Acetate 3x) acidify->extract separate2 Separate Layers extract->separate2 dry 5. Dry & Concentrate (Dry combined organic layers over Na₂SO₄, filter, and evaporate) separate2->dry Organic Layer (Contains Product) purify 6. Purify Crude Product (Column Chromatography or Recrystallization) dry->purify product Pure Biaryl Carboxylic Acid purify->product

Caption: Fig 3. Workflow for product work-up and purification.

  • Cooling and Dilution: Once the reaction is complete, remove the vessel from the heat source and allow it to cool to room temperature. Dilute the reaction mixture with 20 mL of deionized water.

  • Basic Wash (Impurity Removal): Transfer the aqueous mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 20 mL). At this basic pH, the desired product exists as the water-soluble carboxylate salt. This wash removes non-polar impurities, such as the phosphine ligand and any homocoupled byproducts, into the organic phase. Discard the organic layers.[18]

  • Acidification and Product Precipitation: Carefully acidify the aqueous layer by adding 1M HCl dropwise with swirling until the pH is approximately 2 (check with pH paper). The protonated carboxylic acid product should precipitate out of the solution or form an oily suspension.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). The desired product will now move into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification:

    • Column Chromatography: If necessary, purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to ensure the product remains protonated and elutes cleanly.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Della-Felice, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
  • Crespo, A., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Della-Felice, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Valente, C., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
  • Nykaza, T. V., et al. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
  • Advion Inc. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
  • Reddit. (2023). carboxylic acid separation following a suzuki reaction. r/chemistry. [Link]
  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • NRO Chemistry. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly. [Link]
  • J&K Scientific LLC. Suzuki Cross-Coupling. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society. [Link]

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Application Notes and Protocols for 4-Bromo-2,5-dichlorobenzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Halogenated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, halogen atoms are not mere passive substituents but active contributors to a molecule's pharmacological profile.[1][2][3] Their introduction into a lead compound can profoundly influence steric interactions, metabolic stability, and, most notably, binding affinity through the formation of halogen bonds.[1][3] 4-Bromo-2,5-dichlorobenzoic acid is a prime exemplar of a halogenated building block, offering a rigid scaffold with multiple points for synthetic elaboration and specific, directional interactions with biological targets.

This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, with a focus on its application as a key intermediate in the synthesis of tankyrase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its derivatization, and discuss the broader implications for drug design.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₇H₃BrCl₂O₂[2][4]
Molecular Weight 269.91 g/mol [2]
Appearance Off-white to beige solid[5]
Melting Point 169-177 °C[6]
LogP 3.45[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]
Topological Polar Surface Area (TPSA) 37.3 Ų[2]

Safety Information: this compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[5][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.[5]

Application Focus: Intermediate for Tankyrase Inhibitors

A significant application of this compound is in the synthesis of inhibitors for tankyrase (TNKS) 1 and 2. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are key regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[4] Inhibition of tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby suppressing oncogenic Wnt signaling.

The 4-bromo-2,5-dichlorobenzamide moiety has been identified as a crucial component of potent tankyrase inhibitors. This structural motif occupies the nicotinamide binding pocket of the enzyme, with the halogen atoms forming critical interactions that contribute to binding affinity and selectivity.

Below is a logical workflow for the utilization of this compound in the synthesis of a tankyrase inhibitor scaffold.

G A This compound (Starting Material) B Amide Coupling (Protocol 1) A->B + 3-Aminopyridine C N-(pyridin-3-yl)-4-bromo-2,5-dichlorobenzamide (Key Intermediate) B->C D Suzuki Cross-Coupling (Protocol 2) C->D + Arylboronic Acid E Diversified Tankyrase Inhibitor Library D->E

Caption: Synthetic workflow from this compound to a diversified library of potential tankyrase inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations.

Protocol 1: Synthesis of N-(pyridin-3-yl)-4-bromo-2,5-dichlorobenzamide (Amide Coupling)

This protocol details the formation of the critical amide bond between this compound and the electron-deficient 3-aminopyridine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a robust method for achieving this transformation, minimizing side reactions and promoting high yields.[3][8]

Materials:

  • This compound (1.0 eq)

  • 3-Aminopyridine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.2 M).

  • Add 3-aminopyridine (1.1 eq) to the solution, followed by HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • In a single portion, add EDC·HCl (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product, N-(pyridin-3-yl)-4-bromo-2,5-dichlorobenzamide.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification A Dissolve Acid, Amine, and HOBt in DMF B Cool to 0 °C A->B C Add DIPEA B->C D Add EDC·HCl C->D E Stir at RT for 12-18h D->E F Monitor by TLC/LC-MS E->F G Dilute with EtOAc H Aqueous Washes (H₂O, NaHCO₃, Brine) G->H I Dry, Filter, Concentrate H->I J Flash Chromatography I->J

Caption: Experimental workflow for the EDC/HOBt mediated synthesis of N-(pyridin-3-yl)-4-bromo-2,5-dichlorobenzamide.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

The bromine atom on the N-(pyridin-3-yl)-4-bromo-2,5-dichlorobenzamide intermediate serves as a versatile handle for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10][11] This allows for the exploration of structure-activity relationships by modifying the substituent at the 4-position of the benzamide ring.

Materials:

  • N-(pyridin-3-yl)-4-bromo-2,5-dichlorobenzamide (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine N-(pyridin-3-yl)-4-bromo-2,5-dichlorobenzamide (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Add a 3:1 mixture of toluene and ethanol, and a minimal amount of water to dissolve the base.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture and degas for another 5 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations

The 4-bromo-2,5-dichlorobenzamide scaffold is instrumental for potent tankyrase inhibition. The dichloro substitution pattern on the phenyl ring is crucial for orienting the molecule within the nicotinamide binding site. The bromine atom, while a key handle for synthetic diversification, can also participate in halogen bonding with the protein backbone, enhancing binding affinity. The nature of the aryl group introduced via the Suzuki coupling allows for probing interactions with the solvent-exposed region of the active site, influencing both potency and pharmacokinetic properties.

Pharmacokinetics of Benzamide Derivatives:

Benzamide-containing compounds exhibit a wide range of pharmacokinetic profiles.[12][13][14][15] Key considerations for derivatives of this compound include:

  • Lipophilicity: The multiple halogen atoms contribute to a high LogP, which can enhance membrane permeability but may also lead to increased metabolic clearance and potential off-target effects.

  • Metabolic Stability: The aromatic C-Cl and C-Br bonds are generally stable to metabolic degradation. However, the introduced aryl group and the pyridine moiety can be sites of metabolism (e.g., oxidation).

  • Solubility: The parent acid has low aqueous solubility. Derivatization into amides and further modification can modulate solubility, which is a critical factor for oral bioavailability.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, halogenated structure provides a strong foundation for the synthesis of potent and selective enzyme inhibitors, as exemplified by its application in the development of tankyrase inhibitors for cancer therapy. The synthetic protocols provided herein offer robust and reproducible methods for the derivatization of this key intermediate, enabling the exploration of chemical space and the optimization of lead compounds. A thorough understanding of its chemical properties, reactivity, and the biological context of its derivatives will continue to fuel its application in the discovery of novel therapeutics.

References

  • Lu, Y., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 11(3), 303–314.
  • Vankayala, S. L., & D'Souza, M. J. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(17), 2849-2852.
  • Koparir, M., et al. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Journal of Molecular Structure, 1244, 130959.
  • Asif, M. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Özdemir, Ü., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(32), 14945-14961.
  • Potteti, K., et al. (2004). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 45(15), 3127-3129.
  • PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid.
  • Acros Organics. (2025). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid.
  • Sakaguchi, J., et al. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical & pharmaceutical bulletin, 49(4), 424–435.
  • Aapptec. (n.d.). Coupling Reagents.
  • Li, S., et al. (2015). A supramolecular palladium catalyst for Suzuki–Miyaura coupling in aqueous media. RSC Advances, 5(10), 7357-7362.
  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros.
  • Li, A., et al. (2005). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 61(46), 10827-10852.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • BenchChem. (2025).
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Stanforth, S. P. (2007). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 63(19), 3973-4003.
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Tanaka, H., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
  • Van den Brande, D., et al. (2018). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 23(10), 2586.

Sources

Synthesis of Agrochemical Precursors from 4-Bromo-2,5-dichlorobenzoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of valuable agrochemical precursors, specifically focusing on a pathway to the herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid), starting from the readily available 4-Bromo-2,5-dichlorobenzoic acid. This document provides not just a series of protocols, but a strategic guide grounded in established chemical principles, offering insights into the rationale behind experimental choices and potential challenges. The protocols herein are designed to be self-validating, with clear endpoints and characterization methods. All procedural claims are supported by authoritative sources to ensure scientific integrity.

Introduction: The Strategic Value of Halogenated Benzoic Acids in Agrochemical Synthesis

Halogenated aromatic compounds, such as this compound, are pivotal building blocks in the synthesis of a wide array of agrochemicals.[1] The specific placement of halogen atoms on the aromatic ring provides a scaffold with distinct electronic and steric properties, which can be strategically manipulated to achieve desired biological activity and selectivity in the resulting pesticides and herbicides. The presence of multiple halogen substituents, as in our starting material, offers a unique opportunity for regioselective functionalization, allowing for the precise construction of complex agrochemical architectures.

This guide focuses on a practical and efficient synthetic route to Chloramben, a selective pre-emergence herbicide used to control annual grasses and broadleaf weeds.[2][3] The traditional synthesis of Chloramben involves the chlorination of benzoic acid, followed by nitration and reduction.[4] Here, we present a viable alternative pathway starting from this compound, leveraging a sequence of nitration, reduction, and dehalogenation reactions.

Proposed Synthetic Pathway Overview

The conversion of this compound to the agrochemical precursor 3-amino-2,5-dichlorobenzoic acid (Chloramben) is envisioned through a three-step synthetic sequence. This pathway is designed to be robust and scalable, utilizing well-established chemical transformations.

Synthesis_Pathway start This compound intermediate1 4-Bromo-2,5-dichloro-3-nitrobenzoic acid start->intermediate1 Nitration intermediate2 3-Amino-4-bromo-2,5-dichlorobenzoic acid intermediate1->intermediate2 Reduction end 3-Amino-2,5-dichlorobenzoic acid (Chloramben) intermediate2->end Debromination

Caption: Proposed synthetic route from this compound to Chloramben.

Detailed Experimental Protocols

Step 1: Nitration of this compound

Objective: To introduce a nitro group at the 3-position of the aromatic ring. The electron-withdrawing nature of the carboxylic acid and the halogen substituents directs the incoming electrophile (NO₂⁺) to the meta position relative to the carboxyl group.[5]

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq).

  • Acidic Medium: Carefully add concentrated sulfuric acid (98%) to dissolve the starting material. Cool the mixture to 0-5 °C in an ice bath.

  • Nitrating Agent: Slowly add a nitrating mixture of concentrated nitric acid (65%, 1.1 eq) and concentrated sulfuric acid (2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 4-Bromo-2,5-dichloro-3-nitrobenzoic acid, is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Data Presentation:

ParameterExpected Value
Product Name 4-Bromo-2,5-dichloro-3-nitrobenzoic acid
Appearance Pale yellow solid
Yield 85-95%
Melting Point To be determined experimentally
Purity (HPLC) >98%
Step 2: Reduction of 4-Bromo-2,5-dichloro-3-nitrobenzoic acid

Objective: To selectively reduce the nitro group to an amino group without affecting the halogen substituents. Catalytic hydrogenation is a common and effective method for this transformation.[6][7] Alternatively, metal-acid reduction systems can be employed.[8][9]

Protocol (Catalytic Hydrogenation):

  • Reaction Setup: To a hydrogenation vessel, add 4-Bromo-2,5-dichloro-3-nitrobenzoic acid (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 3-Amino-4-bromo-2,5-dichlorobenzoic acid. Further purification can be achieved by recrystallization.

Data Presentation:

ParameterExpected Value
Product Name 3-Amino-4-bromo-2,5-dichlorobenzoic acid
Appearance Off-white to light brown solid
Yield >90%
Melting Point To be determined experimentally
Purity (HPLC) >97%
Step 3: Debromination of 3-Amino-4-bromo-2,5-dichlorobenzoic acid

Objective: To selectively remove the bromine atom at the 4-position while retaining the chlorine atoms. Catalytic hydrogenation under specific conditions can achieve this selective dehalogenation.[10][11]

Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-Amino-4-bromo-2,5-dichlorobenzoic acid (1.0 eq) in a suitable solvent mixture, such as ethanol/water with a base (e.g., sodium hydroxide or triethylamine) to form the corresponding salt.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 2-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (40-60 °C).

  • Reaction Monitoring: Monitor the reaction by HPLC to follow the disappearance of the starting material and the formation of the debrominated product.

  • Work-up: After the reaction is complete, cool the mixture, vent the hydrogen, and purge with an inert gas.

  • Purification: Filter the catalyst through Celite. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product, 3-Amino-2,5-dichlorobenzoic acid (Chloramben). Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent may be performed for higher purity.

Data Presentation:

ParameterExpected Value
Product Name 3-Amino-2,5-dichlorobenzoic acid (Chloramben)
Appearance Colorless to light purple crystalline solid[2]
Yield 80-90%
Melting Point 200-201 °C[2]
Purity (HPLC) >99%

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Debromination s1_start Dissolve Starting Material in H₂SO₄ s1_nitration Add Nitrating Mixture (HNO₃/H₂SO₄) s1_start->s1_nitration s1_stir Stir at Room Temperature s1_nitration->s1_stir s1_workup Pour onto Ice & Filter s1_stir->s1_workup s1_purify Recrystallize s1_workup->s1_purify s2_start Dissolve Nitro Compound in Solvent s1_purify->s2_start s2_catalyst Add Pd/C Catalyst s2_start->s2_catalyst s2_hydrogenate Hydrogenate under Pressure s2_catalyst->s2_hydrogenate s2_filter Filter Catalyst s2_hydrogenate->s2_filter s2_concentrate Concentrate Filtrate s2_filter->s2_concentrate s3_start Dissolve Bromo-Amino Compound in Solvent with Base s2_concentrate->s3_start s3_catalyst Add Pd/C Catalyst s3_start->s3_catalyst s3_hydrogenate Hydrogenate under Pressure s3_catalyst->s3_hydrogenate s3_filter Filter Catalyst s3_hydrogenate->s3_filter s3_acidify Acidify and Precipitate s3_filter->s3_acidify s3_isolate Filter and Dry Product s3_acidify->s3_isolate

Caption: Detailed workflow for the synthesis of Chloramben.

Trustworthiness and Self-Validation

The protocols described are designed for robust and reproducible outcomes. Each step includes clear monitoring procedures (TLC, HPLC) to ensure the reaction proceeds as expected. The final product, Chloramben, is a well-characterized compound with a known melting point and spectroscopic profile, allowing for straightforward identity and purity confirmation.[2][3] The use of established and well-documented reactions such as electrophilic aromatic nitration, catalytic hydrogenation for nitro group reduction, and selective catalytic dehalogenation provides a high degree of confidence in the successful execution of this synthetic route.

Conclusion

This application note presents a detailed and scientifically grounded guide for the synthesis of the agrochemical precursor, Chloramben, from this compound. By providing a clear rationale for each synthetic step and detailed protocols, this document serves as a valuable resource for researchers in the field of agrochemical development. The proposed pathway offers an alternative to traditional synthetic routes and highlights the versatility of polyhalogenated benzoic acids as starting materials for the construction of complex and biologically active molecules.

References

  • PubMed. (n.d.). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions.
  • PubChem. (n.d.). Chloramben.
  • PubMed Central. (n.d.). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions.
  • Grokipedia. (2026, January 7). Chloramben.
  • Google Patents. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Jayaram, S., & R, M. N. (n.d.). A new reagent for selective reduction of nitro group.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid.
  • Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid.
  • Reddit. (2025, December 5). Feasibility of baker's yeast for reducing 3-nitrobenzoic acid to 3-aminobenzoic acid?
  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Wikipedia. (n.d.). Dehalogenation.
  • EXTOXNET. (1996, June). Chloramben.
  • Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.
  • Google Patents. (n.d.). Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Wikipedia. (n.d.). Chloramben.
  • Homework.Study.com. (n.d.). What is the major product in nitration of 4 Bromo benzoic acid?
  • Google Patents. (2012, July 31). Manufacture and use of a herbicide formulation.
  • Organic Chemistry Data. (n.d.). Catalytic Hydrogenation.

Sources

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 4-Bromo-2,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 4-Bromo-2,5-dichlorobenzoic Acid

This compound is a key building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. Its polysubstituted aromatic ring provides a rigid scaffold, while the carboxylic acid group serves as a versatile handle for a wide array of chemical transformations. The strategic derivatization of this carboxylic acid moiety into esters, amides, and other functional groups is a critical step in modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of target compounds. This guide provides an in-depth exploration of the primary strategies for derivatizing the carboxylic acid group of this compound, offering detailed protocols and the scientific rationale behind the experimental choices.

Strategic Approaches to Carboxylic Acid Derivatization

The conversion of the carboxylic acid group of this compound into its derivatives primarily involves nucleophilic acyl substitution. The reactivity of the carboxylic acid itself is often insufficient for direct reaction with many nucleophiles. Therefore, the common strategies involve either activating the carboxylic acid or employing reaction conditions that favor the desired transformation. The three principal derivatization pathways discussed herein are:

  • Esterification: The conversion to esters, which can enhance lipophilicity and act as prodrugs.

  • Amidation: The formation of amides, a ubiquitous functional group in bioactive molecules, allowing for the introduction of diverse structural motifs.

  • Acyl Halide Formation: The synthesis of highly reactive acyl chlorides as versatile intermediates for subsequent reactions.

Esterification: The Fischer-Speier Approach and Beyond

Esterification is a fundamental transformation for modifying the properties of a carboxylic acid. The Fischer-Speier esterification is a classic and cost-effective method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2]

Scientific Principles and Mechanistic Insight

The Fischer esterification is an equilibrium-controlled reaction.[2][3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄ or HCl). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4][5] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. To drive the equilibrium towards the product side and achieve high yields, a large excess of the alcohol is typically used, or water is removed from the reaction mixture as it is formed.[1][2][6]

For sterically hindered or electronically deactivated benzoic acids, microwave-assisted esterification can be a powerful alternative, often leading to significantly reduced reaction times and improved yields.[3][7][8]

Experimental Protocol: Methyl Esterification of this compound

This protocol is adapted from a standard procedure for the esterification of substituted benzoic acids.[9][10]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents). This serves as both the reactant and the solvent.

  • Catalyst Addition: While stirring the solution at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: The addition of concentrated sulfuric acid is highly exothermic.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C for methanol) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with diethyl ether and transfer it to a separatory funnel.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the cessation of CO₂ evolution to neutralize the remaining acid.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-bromo-2,5-dichlorobenzoate.

    • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Data Presentation:

ParameterCondition/ValueRationale
Solvent/Reagent Anhydrous Methanol (large excess)Acts as both reactant and solvent; drives the equilibrium towards the product side.[1][2]
Catalyst Concentrated H₂SO₄Protonates the carbonyl group, activating it for nucleophilic attack.[4][5]
Temperature Reflux (~65 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-8 hoursTypically sufficient for the reaction to reach completion, but should be monitored by TLC.
Work-up NaHCO₃ washNeutralizes the acidic catalyst and any unreacted carboxylic acid.

Experimental Workflow: Fischer Esterification

Fischer_Esterification cluster_setup Reaction Setup cluster_workup Work-up cluster_isolation Isolation start Dissolve this compound in excess anhydrous Methanol catalyst Add conc. H₂SO₄ (catalyst) start->catalyst reflux Reflux for 4-8 hours catalyst->reflux cool Cool to RT reflux->cool evaporate Remove excess Methanol cool->evaporate extract Dilute with Et₂O & wash with NaHCO₃, H₂O, Brine evaporate->extract dry Dry organic layer (Na₂SO₄) extract->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (optional) concentrate->purify end end purify->end Methyl 4-bromo-2,5-dichlorobenzoate

Caption: Workflow for the Fischer esterification of this compound.

Amidation: Forging the Amide Bond with Coupling Reagents

The direct formation of an amide from a carboxylic acid and an amine is generally unfavorable due to the acid-base reaction that forms a highly unreactive carboxylate salt.[11] To overcome this, coupling reagents are employed to activate the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used water-soluble carbodiimide that facilitates amide bond formation under mild conditions.[12][13]

Scientific Principles and Mechanistic Insight

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. A common additive, such as 1-hydroxybenzotriazole (HOBt), can be used to improve the efficiency of the coupling and suppress side reactions and racemization.[14] HOBt reacts with the O-acylisourea intermediate to form an activated HOBt-ester, which is more stable and less prone to side reactions. This activated ester then reacts with the amine to yield the amide.[14]

Experimental Protocol: EDC/HOBt Mediated Amidation

This protocol provides a general procedure for the amidation of this compound with a primary or secondary amine.[14][15]

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Solvent and Base Addition: Dissolve the mixture in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath with stirring. Add DIPEA (2.5 eq) dropwise.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M aqueous HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude amide.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide derivative.

Data Presentation:

ParameterCondition/ValueRationale
Coupling Reagent EDC·HCl (1.2 eq)Activates the carboxylic acid to form a reactive O-acylisourea intermediate.[14]
Additive HOBt (1.2 eq)Forms a more stable activated ester, improving yield and reducing side reactions.[14]
Base DIPEA (2.5 eq)Acts as a proton scavenger to neutralize the HCl salt of EDC and any acid formed during the reaction.
Solvent Anhydrous DMF or DCMAprotic solvents that are suitable for coupling reactions.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion.

Experimental Workflow: EDC/HOBt Amidation

EDC_Amidation cluster_setup Reaction Setup (0 °C) cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Dissolve Acid, Amine, HOBt in anhydrous DMF/DCM base Add DIPEA start->base activate Add EDC·HCl portion-wise base->activate stir Warm to RT, stir for 12-24h activate->stir dilute Dilute with EtOAc stir->dilute wash Wash with 1M HCl, NaHCO₃, Brine dilute->wash dry Dry organic layer (Na₂SO₄) wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (Chromatography) concentrate->purify end end purify->end Amide Derivative Acyl_Chloride_Formation cluster_setup Reaction Setup cluster_isolation Isolation start Combine this compound and excess SOCl₂ catalyst Add cat. DMF (optional) start->catalyst reflux Reflux for 1-3 hours (with gas trap) catalyst->reflux cool Cool to RT reflux->cool distill Distill off excess SOCl₂ cool->distill product Crude Acyl Chloride distill->product end Use directly or purify by vacuum distillation product->end 4-Bromo-2,5-dichlorobenzoyl chloride product->end

Caption: Workflow for the synthesis of 4-Bromo-2,5-dichlorobenzoyl chloride.

Conclusion

The derivatization of the carboxylic acid group of this compound is a cornerstone for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has detailed three robust and widely applicable methods: Fischer esterification, EDC/HOBt-mediated amidation, and acyl chloride formation using thionyl chloride. The choice of method will depend on the desired derivative, the scale of the reaction, and the presence of other functional groups in the molecule. By understanding the underlying chemical principles and following these detailed protocols, researchers can effectively and efficiently modify this versatile building block to advance their scientific endeavors.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Master Organic Chemistry. (n.d.).
  • American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. [Link]
  • MDPI. (n.d.).
  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. [Link]
  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. [Link]
  • JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
  • Chemistry LibreTexts. (2023, January 22).
  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. [Link]
  • Semantic Scholar. (2013, November 1).
  • Unknown Source. (n.d.).
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90)
  • PrepChem.com. (n.d.). Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. [Link]
  • Khan Academy. (2014, January 20). Preparation of acyl (acid) chlorides. YouTube. [Link]
  • Organic Syntheses. (n.d.). Procedure. [Link]
  • Google Patents. (n.d.). GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol.
  • Unknown Source. (n.d.).
  • Wikipedia. (n.d.). Acyl chloride. [Link]
  • PMC. (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]
  • YouTube. (2025, March 16).
  • Chemistry LibreTexts. (2023, January 22).
  • Googleapis.com. (2016, April 28). Br O O. [Link]
  • Google Patents. (n.d.). CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
  • Bangs Laboratories. (n.d.). Covalent Coupling. [Link]
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Polysubstituted Benzoic Acids

In the landscape of modern drug discovery and materials science, the ability to selectively functionalize aromatic scaffolds is of paramount importance. Polysubstituted benzoic acids are privileged structures, serving as key building blocks for a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] 4-Bromo-2,5-dichlorobenzoic acid is a particularly valuable starting material due to its distinct electronic and steric properties, offering a handle for selective carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The differential reactivity of the aryl-halogen bonds (Br vs. Cl) allows for chemoselective functionalization, making it a versatile precursor for complex molecular architectures.[2]

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry at play.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new bonds with high efficiency and selectivity.[3] The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[4][5][6]

The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and selectivity. The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle.[4] For a substrate like this compound, the primary challenge and opportunity lies in the selective activation of the C-Br bond over the more inert C-Cl bonds. The established reactivity trend for aryl halides in palladium-catalyzed couplings is I > Br > OTf > Cl, which forms the basis for the regioselective protocols outlined below.[2][4]

Diagram: Generalized Palladium Catalytic Cycle

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation_Amination Transmetalation / Amine Coordination Ar-Pd(II)-X(L_n)->Transmetalation_Amination Nu-M / R2NH Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu Complex Transmetalation_Amination->Ar-Pd(II)-Nu(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-Nu (Product) Reductive_Elimination->Product Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: Aryl Halide, Coupling Partner, Base B Add to Oven-Dried Flask A->B C Evacuate & Backfill with Inert Gas B->C D Add Catalyst & Ligand C->D E Add Anhydrous/Degassed Solvent D->E F Heat to Desired Temperature with Vigorous Stirring E->F G Monitor Progress by TLC / LC-MS / GC-MS F->G H Cool to Room Temperature G->H I Quench Reaction (if necessary) H->I J Aqueous Work-up (Extraction) I->J K Dry Organic Layer J->K L Concentrate Under Reduced Pressure K->L M Purify by Column Chromatography L->M N Characterize Product M->N

Sources

Application Note: A Robust HPLC Method for Purity Analysis of 4-Bromo-2,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 4-Bromo-2,5-dichlorobenzoic acid. This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, making the accurate assessment of its purity essential for quality control and regulatory compliance. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, adhering to the principles outlined in the ICH Q2(R1) guidelines.

Introduction and Scientific Rationale

This compound (CAS No. 885532-41-2) is a halogenated aromatic carboxylic acid.[1] Its molecular structure, featuring a carboxylic acid group and multiple halogen substituents, makes it a versatile building block in organic synthesis. The purity of such intermediates is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability.

The development of a reliable analytical method for purity assessment is therefore a non-negotiable aspect of quality control. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide explains the causality behind the experimental choices, ensuring the resulting protocol is a self-validating system grounded in established chromatographic principles as described in USP General Chapter <621>.[3][4][5]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundation of logical method development.

PropertyValueSource
Chemical Structure C₇H₃BrCl₂O₂[1]
Molecular Weight 269.91 g/mol [1]
Appearance White to off-white powder[6]
Topological Polar Surface Area 37.3 Ų[1]
Predicted LogP 3.45[1]

The molecule's significant hydrophobicity (LogP > 3) and the presence of a UV-active aromatic ring strongly suggest that reversed-phase HPLC with UV detection is the most appropriate analytical approach.[7] The acidic nature of the carboxylic acid group necessitates careful control of the mobile phase pH to ensure consistent retention and sharp peak shape.

HPLC Method Development and Rationale

The goal was to develop a method that separates the main analyte from its potential process-related impurities, such as positional isomers or precursors.

  • Column Selection: A C18 (octadecylsilane) stationary phase was chosen due to its strong hydrophobic retention mechanism, which is ideal for separating non-polar to moderately polar compounds like this compound.[7] The dimensions (e.g., 250 mm x 4.6 mm, 5 µm) provide a good balance between resolution, efficiency, and analysis time.

  • Mobile Phase Composition: The mobile phase consists of acetonitrile and water, a standard combination for reversed-phase chromatography.[8] Crucially, an acid modifier (phosphoric acid) is added to the aqueous component. The pKa of a benzoic acid derivative is typically around 4. By maintaining the mobile phase pH well below the pKa (e.g., pH 2.5-3.0), the carboxylic acid group remains fully protonated (-COOH). This un-ionized form is more hydrophobic, leading to consistent retention, enhanced interaction with the C18 stationary phase, and prevention of peak tailing that occurs with ionized species (-COO⁻).

  • Detection Wavelength: The aromatic ring system of the analyte serves as a strong chromophore. A detection wavelength of 230 nm was selected as it provides high sensitivity for benzoic acid derivatives while minimizing interference from the mobile phase components.[9]

  • Isocratic vs. Gradient Elution: An isocratic elution is chosen for its simplicity, robustness, and ease of method transfer. It is suitable for purity analysis where impurities are expected to elute close to the main peak.

Optimized Chromatographic Conditions
ParameterCondition
Instrument Standard HPLC System with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Acetonitrile : Water (50:50, v/v)

Experimental Protocols and Procedures

Adherence to a strict, well-defined protocol is essential for generating trustworthy and reproducible results.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a core requirement of Good Manufacturing Practice (GMP) and is outlined in pharmacopeias like the USP.[4][10]

Protocol:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a System Suitability Solution containing this compound at the target concentration (e.g., 0.5 mg/mL).

  • Perform five replicate injections of the System Suitability Solution.

  • Verify that the acceptance criteria are met before proceeding with sample analysis.

SST Acceptance Criteria

ParameterRequirementRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase delivery.
Preparation of Standard and Sample Solutions

Protocol for Standard Solution (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

Protocol for Sample Solution (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Follow steps 2-4 of the standard preparation protocol.

Analytical Workflow

The overall process from sample receipt to final result is streamlined to ensure efficiency and accuracy.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solution (0.5 mg/mL) sst System Suitability Test (5 Replicate Injections) prep_std->sst prep_smp Prepare Sample Solution (0.5 mg/mL) inject_smp Inject Sample (Duplicate) prep_smp->inject_smp inject_std Inject Standard (Bracketing) sst->inject_std If SST Passes inject_std->inject_smp integrate Integrate Chromatograms (All Peaks > 0.05%) inject_smp->integrate calculate Calculate Purity (% Area) and Impurity Profile integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

Method Validation Strategy (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[11][12][13][14]

G cluster_main ICH Q2(R1) Validation for a Purity Method cluster_precision Precision Levels Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range (e.g., LOQ to 150% of target) Specificity->Linearity Accuracy Accuracy (Spiked Recovery) Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness (Varied Flow, Temp, pH) Precision->Robustness Repeatability Repeatability (Intra-assay) Intermediate Intermediate Precision (Inter-day, Inter-analyst)

Caption: Logical relationship of validation parameters per ICH Q2(R1).

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is typically demonstrated by assessing peak purity using a photodiode array (PDA) detector and spiking the sample with known impurities to ensure they are resolved from the main peak.[14]

  • Linearity: Assessed across a range from the Limit of Quantitation (LOQ) to 150% of the target assay concentration. A linear relationship between concentration and peak area should be established, with a correlation coefficient (r²) > 0.999.[14]

  • Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).[11]

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, ±5% mobile phase composition). This provides an indication of its reliability during normal usage.[11]

Data Analysis and Purity Calculation

The purity of the sample is determined using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.

Formula for % Purity: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Individual impurities are reported as a percentage of the total peak area.

Conclusion

The HPLC method detailed in this application note is a robust, specific, and reliable tool for the purity assessment of this compound. The clear rationale behind the selection of chromatographic parameters, coupled with a comprehensive validation strategy based on ICH guidelines, ensures that this method is suitable for routine use in quality control laboratories within the pharmaceutical and chemical industries.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621-1-aug-2017.pdf]
  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepapers/public/5994-5460EN-us-agilent.pdf]
  • US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/gcm_stage_4_monograph_01-dec-2022.pdf]
  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [URL: https://helixchrom.com/hplc-analysis-of-aromatic-carboxylic-acids-on-amaze-tr-mixed-mode-column/]
  • US Pharmacopeia. (2021). <621> Chromatography. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/gc-621-notice-20211119.pdf]
  • Scribd. (2021). USP-NF 621 Chromatography. [URL: https://www.scribd.
  • SIELC Technologies. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [URL: https://helixchrom.
  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [URL: https://www.agilent.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [URL: https://www.scribd.com/document/394784409/Validation-of-Analytical-Methods-in-Accordance-With-ICH-Guidelines-Q2]
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [URL: https://sielc.com/hplc-separation-of-aromatic-compounds-pah-on-mixed-mode-and-reverse-phase-columns.html]
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [URL: https://www.researchgate.
  • ResearchGate. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [URL: https://www.researchgate.net/publication/293774888_INVESTIGATION_OF_AROMATIC_HYDROCARBONS_BY_REVERSED_PHASE_HPLC]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
  • PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/108829]
  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2,5-dichlorophenol on Newcrom R1 HPLC column. [URL: https://sielc.com/separation-of-4-bromo-2-5-dichlorophenol-on-newcrom-r1-hplc-column.html]
  • Chem-Impex International. (n.d.). 4-Bromo-2-chlorobenzoic acid. [URL: https://www.chemimpex.com/products/4-bromo-2-chlorobenzoic-acid-59748-90-2]
  • ChemScene. (n.d.). This compound. [URL: https://www.chemscene.com/products/4-Bromo-2,5-dichlorobenzoic-acid-885532-41-2.html]
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • United States Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [URL: https://www.fsis.usda.gov/sites/default/files/media_file/2021-08/clg-prb_1_1.pdf]
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. [URL: https://www.chromatographytoday.com/article/hplc-uhplc/36/waters-corporation/and-4-bromobenzoic-acids-both-in-vitro-and-in-vivo/1258]
  • Angene. (n.d.). Technical Deep Dive: Properties and Applications of 4-Bromo-2-Chlorobenzoic Acid. [URL: https://www.angenechemical.com/news/technical-deep-dive-properties-and-applications-of-4-bromo-2-chlorobenzoic-acid.html]
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromobenzoic Acid. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-hplc-analysis-for-purity-assessment-of-2-bromobenzoic-acid/]
  • SIELC Technologies. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-benzoic-acid/]
  • ResearchGate. (n.d.). The chromatograms of the halogen derivatives of benzoic acids on the.... [URL: https://www.researchgate.net/figure/The-chromatograms-of-the-halogen-derivatives-of-benzoic-acids-on-the-Sorbfil-a-b-c_fig1_293774780]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-bromo-2_5-dichlorobenzoic-acid]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Heterocyles from 4-Bromo-2,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 4-Bromo-2,5-dichlorobenzoic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical entities. This compound is a uniquely functionalized aromatic scaffold that offers medicinal chemists a versatile platform for the construction of diverse bioactive heterocycles. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and two chlorine atoms, provides multiple reaction handles for sequential and regioselective modifications. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The presence of multiple halogen substituents on the benzene ring is of particular significance. These halogens can modulate the electronic properties of the molecule, influence its binding affinity to biological targets, and provide sites for further diversification through cross-coupling reactions. The carboxylic acid group serves as a convenient anchor for the formation of amide bonds and subsequent cyclization reactions to build various heterocyclic ring systems.

This application note provides a comprehensive guide to the synthesis of bioactive quinazolinone derivatives from this compound. Quinazolinones are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The protocols detailed herein are designed to be robust and reproducible, providing researchers in drug development with a practical framework for the synthesis and exploration of novel therapeutic agents.

Core Synthetic Strategy: From Substituted Benzoic Acid to Bioactive Quinazolinone

The primary synthetic route to quinazolinone-based heterocycles from this compound involves a two-step process:

  • Amide Formation: The carboxylic acid moiety of this compound is first activated and then reacted with an appropriate amine to form the corresponding N-substituted benzamide. This step is foundational, as the choice of amine will ultimately define the substitution pattern at the N-3 position of the quinazolinone ring, a key determinant of biological activity.

  • Cyclization to the Quinazolinone Core: The resulting benzamide undergoes a cyclization reaction to form the fused heterocyclic ring system. This can be achieved through various methods, with one of the most direct being the reaction with a one-carbon source, such as formamidine acetate, which provides the necessary atoms to complete the pyrimidinone ring.

This strategic approach is illustrated in the following workflow diagram:

G cluster_0 Synthesis of Substituted Benzamide cluster_1 Cyclization to Quinazolinone A This compound C N-Substituted-4-bromo-2,5-dichlorobenzamide A->C Amide Coupling B Amine (R-NH2) B->C E Bioactive Quinazolinone Derivative C->E Cyclocondensation D Formamidine Acetate D->E

Caption: General workflow for the synthesis of bioactive quinazolinones.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative bioactive quinazolinone derivative from this compound.

Protocol 1: Synthesis of 7-Bromo-5,8-dichloro-4(3H)-quinazolinone

This protocol is adapted from methodologies for the synthesis of similar halogenated quinazolinones and is expected to provide a key intermediate for further functionalization[2].

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )GradeSupplier
This compound269.91≥98%Commercial
Formamidine acetate104.11≥98%Commercial
Cuprous Bromide (CuBr)143.45≥99%Commercial
Sodium Iodide (NaI)149.89≥99%Commercial
Sodium Hydroxide (NaOH)40.00≥97%Commercial
Acetonitrile (CH₃CN)41.05AnhydrousCommercial

Experimental Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (27.0 g, 0.1 mol), cuprous bromide (1.4 g, 0.01 mol), sodium iodide (1.5 g, 0.01 mol), sodium hydroxide (6.0 g, 0.15 mol), and formamidine acetate (15.6 g, 0.15 mol).

  • Solvent Addition: To the flask, add 150 mL of acetonitrile.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. Maintain the reflux for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is suspended in 100 mL of water and stirred for 30 minutes. The solid product is collected by vacuum filtration, washed with cold water (3 x 50 mL), and then dried in a vacuum oven at 60°C to a constant weight.

Expected Outcome:

The expected product is 7-Bromo-5,8-dichloro-4(3H)-quinazolinone as a solid. The yield and purity should be determined by standard analytical techniques (¹H NMR, ¹³C NMR, and LC-MS).

Rationale and Scientific Insights

The choice of reagents and reaction conditions in the provided protocol is based on established principles of organic synthesis and heterocyclic chemistry.

  • Catalyst System: The use of cuprous bromide and sodium iodide as catalysts is crucial for facilitating the cyclization reaction. While the patent from which this is adapted does not fully elucidate the mechanism, it is likely that the copper catalyst plays a role in activating the reactants and promoting the desired bond formations[2]. The iodide may act as a co-catalyst or improve the solubility and reactivity of the copper species.

  • Base: Sodium hydroxide is used to deprotonate the carboxylic acid and facilitate the reaction with formamidine acetate. The basic conditions also help to neutralize any acidic byproducts formed during the reaction.

  • Solvent: Acetonitrile is a suitable solvent for this reaction due to its relatively high boiling point, which allows for the reaction to be carried out at an elevated temperature, and its ability to dissolve the reactants and catalysts.

  • Formamidine Acetate: This reagent serves as the source of the N-C-N fragment required to form the pyrimidinone ring of the quinazolinone core.

Bioactivity of Substituted Quinazolinones

The synthesized 7-Bromo-5,8-dichloro-4(3H)-quinazolinone is a valuable scaffold for the development of a wide range of bioactive compounds. The bromine atom at the 7-position provides a handle for further diversification through reactions such as Suzuki or Buchwald-Hartwig cross-coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The chlorine atoms at the 5 and 8 positions contribute to the overall lipophilicity and electronic properties of the molecule, which can significantly impact its biological activity.

Quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial Activity: Many quinazolinone derivatives have shown potent activity against a variety of bacterial and fungal strains[1]. The mechanism of action is often attributed to the inhibition of essential enzymes or the disruption of cell wall synthesis.

  • Anticancer Activity: The quinazolinone scaffold is present in several approved and investigational anticancer drugs. These compounds often act as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway[3].

  • Anticoccidial Activity: As mentioned in a related patent, halogenated quinazolinones are key intermediates in the synthesis of drugs like halofuginone, which is used to treat coccidiosis in poultry[2].

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of bioactive heterocycles. The protocols and scientific rationale presented in this application note provide a solid foundation for researchers to synthesize and explore novel quinazolinone derivatives with the potential for a wide range of therapeutic applications. The strategic functionalization of this starting material opens up numerous avenues for the development of new and effective drugs.

References

  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. Google Patents.
  • Singh A, Prajapati S. K, Namdeo K. P, Singh V. K , Verma S. K. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J 2008;1(1).
  • US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents.
  • Welker ME, Kulik G. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorg Med Chem. 2013 Jul 15;21(14):4063-91.

Sources

4-Bromo-2,5-dichlorobenzoic Acid: A Versatile Halogenated Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Polysubstitution

In the landscape of materials science and medicinal chemistry, the thoughtful design of molecular building blocks is paramount to achieving desired functionality. 4-Bromo-2,5-dichlorobenzoic acid emerges as a particularly compelling scaffold due to its unique and strategic arrangement of functional groups. The carboxylic acid moiety provides a reliable anchor for forming robust linkages, such as in metal-organic frameworks (MOFs) and polyamides. Concurrently, the bromine and chlorine substituents offer multiple avenues for subsequent chemical modification, including cross-coupling reactions, and contribute to the overall electronic and steric properties of the final material. This trifecta of reactivity and tunability makes this compound a valuable precursor for the development of novel materials with tailored properties for applications ranging from luminescence and gas storage to targeted therapeutics. This guide provides detailed application notes and protocols to harness the potential of this versatile building block.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular Formula C₇H₃BrCl₂O₂[1]
Molecular Weight 269.91 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 171-175 °C[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane.[2]

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5] In case of accidental contact, wash skin thoroughly with soap and water.[5] If inhaled, move to fresh air.[4] For eye contact, rinse cautiously with water for several minutes.[5] Always consult the Safety Data Sheet (SDS) before use for complete safety information.[4][5]

Application Note 1: Synthesis of a Luminescent Lanthanide-Based Metal-Organic Framework (MOF)

The rigid and highly conjugated structure of aromatic carboxylic acids makes them excellent ligands for the construction of luminescent MOFs.[6] Lanthanide metal ions, with their unique electronic transitions, are often incorporated to impart specific luminescent properties.[7] The halogen substituents on the benzoic acid ring can further influence the photophysical properties of the resulting MOF.[8] This protocol describes the solvothermal synthesis of a hypothetical luminescent lanthanide MOF using this compound as the organic linker.

Causality of Experimental Choices:
  • Solvothermal Synthesis: This method is chosen for its ability to promote the crystallization of MOFs by using elevated temperatures and pressures, which increases the solubility of the reactants and facilitates the formation of a well-ordered crystalline structure.[5]

  • Lanthanum (III) Nitrate: Lanthanum is selected as a representative lanthanide ion. Different lanthanide ions can be substituted to tune the emission wavelengths of the resulting MOF.[9]

  • N,N-Dimethylformamide (DMF): DMF serves as a high-boiling point solvent suitable for solvothermal reactions and also acts as a coordinating solvent that can influence the final structure of the MOF.[5]

Experimental Workflow: Solvothermal MOF Synthesis

MOF_Synthesis cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Purification A This compound D Mix & Sonicate A->D B La(NO₃)₃·6H₂O B->D C DMF C->D E Seal in Teflon-lined Autoclave D->E F Heat at 120°C for 72h E->F G Cool to Room Temp. F->G H Filter & Collect Crystals G->H I Wash with fresh DMF & Ethanol H->I J Dry under Vacuum I->J

Caption: Workflow for the solvothermal synthesis of a lanthanide-based MOF.

Detailed Protocol: La-(4-Br-2,5-Cl₂-BA)-MOF
  • Reactant Preparation: In a 20 mL scintillation vial, combine this compound (0.1 mmol, 27.0 mg) and Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) (0.1 mmol, 43.3 mg).

  • Dissolution: Add 10 mL of N,N-dimethylformamide (DMF) to the vial.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure complete dissolution and a homogeneous solution.

  • Reaction Setup: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat to 120 °C and maintain this temperature for 72 hours.

  • Cooling: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature.

  • Product Isolation: Carefully open the autoclave and collect the crystalline product by filtration.

  • Washing: Wash the collected crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the purified MOF crystals under vacuum at 60 °C for 12 hours.

Characterization:
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework.

  • Photoluminescence Spectroscopy: To characterize the excitation and emission properties of the luminescent MOF.[4]

Application Note 2: Functional Polyamide Synthesis via Acyl Chloride Intermediate

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[1] The incorporation of halogen atoms into the polymer backbone can further enhance properties such as flame retardancy. This protocol outlines a two-step process for the synthesis of a novel polyamide, starting with the conversion of this compound to its more reactive acyl chloride derivative, followed by polycondensation with a diamine.

Causality of Experimental Choices:
  • Acyl Chloride Formation: The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) to facilitate the amidation reaction with the diamine. This is a standard and efficient method for this transformation.

  • Low-Temperature Solution Polycondensation: This technique is employed to achieve high molecular weight polyamides by controlling the reaction kinetics and minimizing side reactions.[10] The use of a polar aprotic solvent like N,N-dimethylacetamide (DMAc) with lithium chloride (LiCl) enhances the solubility of the growing polymer chains.[10]

  • 1,4-Phenylenediamine: A common aromatic diamine is chosen for this representative protocol. The choice of diamine can be varied to tune the properties of the final polyamide.

Experimental Workflow: Polyamide Synthesis

Polyamide_Synthesis cluster_step1 Step 1: Acyl Chloride Synthesis cluster_step2 Step 2: Polycondensation A This compound C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D Distill to obtain 4-Bromo-2,5-dichlorobenzoyl chloride C->D G Add Acyl Chloride D->G E 1,4-Phenylenediamine in DMAc/LiCl F Cool to 0°C E->F F->G H Stir at 0°C then Room Temp. G->H I Precipitate in Methanol H->I J Wash & Dry Polyamide I->J

Caption: Two-step workflow for the synthesis of a functional polyamide.

Detailed Protocol:

Step 1: Synthesis of 4-Bromo-2,5-dichlorobenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place this compound (10 mmol, 2.70 g).

  • Acyl Chloride Formation: Add an excess of thionyl chloride (SOCl₂) (e.g., 10 mL) and a catalytic amount of DMF (1-2 drops).

  • Reaction: Gently reflux the mixture for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-bromo-2,5-dichlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Polyamide Synthesis

  • Diamine Solution Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous lithium chloride (0.4 g) in 20 mL of anhydrous N,N-dimethylacetamide (DMAc). Add 1,4-phenylenediamine (5 mmol, 0.54 g) and stir until completely dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Monomer Addition: Slowly add a solution of 4-bromo-2,5-dichlorobenzoyl chloride (5 mmol, 1.44 g) in 10 mL of anhydrous DMAc to the cooled diamine solution with vigorous stirring.

  • Polymerization: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12 hours. The solution will become highly viscous.

  • Precipitation: Pour the viscous polymer solution into 300 mL of methanol with constant stirring to precipitate the polyamide.

  • Washing and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then water, and dry it in a vacuum oven at 80 °C for 24 hours.

Characterization:
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polyamide.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Application Note 3: this compound in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-complexity molecules ("fragments") for weak binding to a biological target.[11] The structural information from these initial hits is then used to design more potent and selective drug candidates. The polysubstituted nature of this compound makes it an interesting fragment, with the potential for multiple interaction points within a protein binding site and vectors for synthetic elaboration.

Causality of Experimental Choices:
  • Fragment Library: A diverse library of small molecules is screened to identify initial hits. This compound would be a representative member of a halogen-rich fragment subset.

  • Biophysical Screening: Techniques such as Thermal Shift Assay (TSA), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy are used to detect the weak binding of fragments to the target protein.[3]

  • X-ray Crystallography: This is the gold standard for validating fragment hits, as it provides a high-resolution 3D structure of the fragment bound to the protein, revealing key interactions and guiding further optimization.[11]

Logical Relationship: Fragment-Based Drug Discovery Workflow

FBDD_Workflow A Fragment Library Screening (e.g., TSA, SPR, NMR) B Hit Identification A->B C Hit Validation (X-ray Crystallography) B->C D Structure-Guided Optimization C->D E Lead Compound D->E

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 4-Bromo-2,5-dichlorobenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol detailed herein is structured around a robust and regiochemically controlled three-step synthetic sequence starting from 2,5-dichlorobenzoic acid. This route was selected for its scalability, control over isomer formation, and reliance on well-established industrial processes. The synthesis involves the nitration of 2,5-dichlorobenzoic acid, subsequent reduction of the nitro intermediate, and a final conversion to the target molecule via a Sandmeyer reaction. This guide includes detailed, step-by-step protocols, process optimization insights, safety and handling procedures for hazardous reagents, and methods for the characterization of the final product.

Introduction and Strategic Overview

This compound (MW: 269.91 g/mol ; CAS: 885532-41-2) is a highly functionalized aromatic carboxylic acid.[1] Its unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The presence of three distinct halogen atoms and a carboxylic acid moiety allows for diverse downstream modifications, making it a crucial precursor for complex molecular targets.

For large-scale production, a synthetic strategy must prioritize yield, purity, cost-effectiveness, and operational safety. Several routes were evaluated for the synthesis of the target molecule:

  • Direct Electrophilic Bromination of 2,5-Dichlorobenzoic Acid: While being the most direct route, it presents a significant challenge in controlling the regioselectivity of the bromination, potentially leading to a mixture of isomers that are difficult and costly to separate at scale.

  • Oxidation of 4-Bromo-2,5-dichlorotoluene: This route is viable but contingent on the availability and cost of the substituted toluene starting material. The oxidation step itself is typically robust.

  • Multi-step Synthesis via a Sandmeyer Reaction: This approach, starting from 2,5-dichlorobenzoic acid, proceeds through nitration and reduction to form a key amine intermediate (4-amino-2,5-dichlorobenzoic acid). The amine is then converted to the target bromide via a Sandmeyer reaction.[2]

This guide focuses on the Sandmeyer reaction route due to its superior control over regiochemistry. The position of the bromine atom is unequivocally determined by the location of the amine precursor, thereby eliminating the issue of isomeric impurities and ensuring a highly pure final product, a critical requirement in pharmaceutical manufacturing.

Overall Synthetic Workflow

The selected three-step process is outlined below. Each step is designed to be scalable and utilizes common industrial reagents and equipment.

G cluster_0 Synthetic Pathway cluster_1 Key Compounds A Step 1: Nitration INT1 2,5-Dichloro-4-nitrobenzoic Acid A->INT1 B Step 2: Reduction INT2 4-Amino-2,5-dichlorobenzoic Acid B->INT2 C Step 3: Sandmeyer Reaction FP This compound C->FP SM 2,5-Dichlorobenzoic Acid SM->A INT1->B INT2->C

Figure 1: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Preamble: All operations should be conducted by trained personnel in a controlled environment (e.g., a chemical fume hood) with appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, acid-resistant gloves, and lab coats.[3] Emergency eyewash and safety shower stations must be readily accessible.

Step 1: Synthesis of 2,5-Dichloro-4-nitrobenzoic Acid

This step involves the electrophilic nitration of 2,5-dichlorobenzoic acid. The directing effects of the ortho-, para-directing chlorine atoms and the meta-directing carboxylic acid group favor substitution at the C4 position. Precise temperature control is crucial to minimize byproduct formation.

Rationale: A mixture of concentrated sulfuric and nitric acids is used to generate the highly electrophilic nitronium ion (NO₂⁺).[4] Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion. The reaction is maintained at a low temperature to control the exothermic nature of the reaction and improve selectivity. A patent for the nitration of the similar 2,5-dichlorobenzoyl chloride notes that a significant volume of sulfuric acid is needed to maintain stirrability due to the poor solubility of the nitrated product.[5]

ReagentMolar Eq.MW ( g/mol )Quantity (for 1 mol scale)Density (g/mL)
2,5-Dichlorobenzoic Acid1.0191.01191.0 gN/A
Sulfuric Acid (98%)~10 (solvent)98.08~1.5 L1.84
Nitric Acid (68%)1.163.0172.6 g (49.4 mL)1.47

Table 1: Reagents for the nitration of 2,5-Dichlorobenzoic Acid.

Procedure:

  • Setup: Equip a 3 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice/salt bath.

  • Dissolution: Charge the flask with concentrated sulfuric acid (1.5 L) and begin stirring. Slowly add 2,5-dichlorobenzoic acid (191.0 g, 1.0 mol) in portions, ensuring the temperature does not exceed 20 °C. Stir until all solids have dissolved.

  • Cooling: Cool the solution to 0-5 °C.

  • Nitration: Add concentrated nitric acid (49.4 mL, 1.1 mol) to the dropping funnel. Add the nitric acid dropwise to the stirred sulfuric acid solution over 2-3 hours, maintaining the internal temperature between 0-5 °C. The addition is highly exothermic and must be controlled carefully.[1]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Then, let the reaction warm slowly to room temperature (20-25 °C) and stir for 16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (~4 kg) in a large beaker with vigorous stirring. This will precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake extensively with cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the solid product in a vacuum oven at 60-70 °C to a constant weight.

  • Expected Outcome: Yield of 2,5-dichloro-4-nitrobenzoic acid as a pale yellow solid is typically 85-90%.

Step 2: Synthesis of 4-Amino-2,5-dichlorobenzoic Acid

This step reduces the nitro group of the intermediate to a primary amine. While catalytic hydrogenation is an option, reduction with iron powder in an acidic medium is a cost-effective and scalable method that avoids the need for specialized high-pressure equipment.[6]

Rationale: In an acidic medium (acetic acid), iron metal acts as a reducing agent, transferring electrons to the nitro group. The reaction proceeds through several intermediates (nitroso, hydroxylamine) before yielding the final amine. This method is well-tolerated by halogen substituents on the aromatic ring.[7]

ReagentMolar Eq.MW ( g/mol )Quantity (for 0.85 mol scale)Notes
2,5-Dichloro-4-nitrobenzoic Acid1.0236.01200.6 g (0.85 mol)From Step 1
Iron Powder (<100 mesh)5.055.84237.3 g (4.25 mol)
Glacial Acetic AcidSolvent60.051.5 L
EthanolCo-solvent46.071.5 L

Table 2: Reagents for the reduction of 2,5-Dichloro-4-nitrobenzoic Acid.

Procedure:

  • Setup: Equip a 5 L, three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Suspension: Charge the flask with 2,5-dichloro-4-nitrobenzoic acid (200.6 g, 0.85 mol), ethanol (1.5 L), and glacial acetic acid (1.5 L). Stir to create a suspension.

  • Reduction: Begin heating the mixture to 70-80 °C. Once at temperature, add the iron powder (237.3 g, 4.25 mol) in small portions over 1 hour. The reaction is exothermic; control the addition rate to maintain the temperature below 100 °C.

  • Reaction: After all the iron has been added, maintain the reaction mixture at reflux (approx. 90-100 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol (2 x 200 mL).

  • Isolation: Combine the filtrates and remove the solvents under reduced pressure using a rotary evaporator. The resulting solid will be the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-amino-2,5-dichlorobenzoic acid.

  • Expected Outcome: Yield of 4-amino-2,5-dichlorobenzoic acid as an off-white to light brown solid is typically 90-95%.

Step 3: Synthesis of this compound (Sandmeyer Reaction)

This final step converts the primary aromatic amine into the target bromide. The process involves two critical stages: the formation of a diazonium salt at low temperature, followed by its copper-catalyzed decomposition in the presence of bromide ions.[2]

Rationale: The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at 0-5 °C to form a diazonium salt.[8] This intermediate is highly reactive and unstable at higher temperatures. In the presence of a copper(I) bromide catalyst, a single-electron transfer from Cu(I) to the diazonium salt occurs, generating an aryl radical and N₂ gas. The aryl radical then abstracts a bromine atom from a Cu(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[9]

ReagentMolar Eq.MW ( g/mol )Quantity (for 0.76 mol scale)Notes
4-Amino-2,5-dichlorobenzoic Acid1.0206.03156.6 g (0.76 mol)From Step 2
Hydrobromic Acid (48%)4.080.91256 mL (2.28 mol)
Sodium Nitrite (NaNO₂)1.169.0057.8 g (0.84 mol)Dissolved in 100 mL H₂O
Copper(I) Bromide (CuBr)1.2143.45130.9 g (0.91 mol)

Table 3: Reagents for the Sandmeyer Reaction.

Procedure:

  • Diazotization Setup: In a 2 L flask, suspend 4-amino-2,5-dichlorobenzoic acid (156.6 g, 0.76 mol) in water (500 mL). Place the flask in an ice/salt bath.

  • Acidification: Slowly add 48% hydrobromic acid (256 mL) to the suspension with stirring. Cool the mixture to 0-5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (57.8 g, 0.84 mol) in water (100 mL). Add this solution dropwise to the amine suspension over 1 hour, keeping the temperature strictly between 0-5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The resulting solution contains the diazonium salt.

  • Catalyst Setup: In a separate 3 L reaction vessel equipped with a mechanical stirrer, dissolve copper(I) bromide (130.9 g, 0.91 mol) in 48% hydrobromic acid (100 mL). Cool this solution to 0 °C in an ice bath.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution over 1-2 hours. Vigorous evolution of nitrogen gas will occur. Control the addition rate to keep the foaming manageable.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a solid. Collect the crude product by vacuum filtration.

  • Purification: Wash the filter cake with water, then with a dilute HCl solution, and finally with water again. Recrystallize the crude product from an acetic acid/water mixture or toluene to afford the final product.

  • Drying: Dry the purified solid in a vacuum oven at 70-80 °C.

  • Expected Outcome: Yield of this compound as a white to off-white solid is typically 75-85%. Purity should be ≥97% by HPLC.[1]

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Results
This compound ¹H NMR (DMSO-d₆)Aromatic protons will appear as singlets in the region of δ 7.5-8.5 ppm. The carboxylic acid proton will be a broad singlet at >13 ppm.
HPLC (Reverse Phase)A single major peak with purity ≥97%. A typical mobile phase is acetonitrile/water with a phosphoric or formic acid modifier.[10]
Melting PointLiterature value should be referenced.
4-Amino-2,5-dichlorobenzoic acid ¹H NMR (DMSO-d₆)Appearance of a broad singlet for the -NH₂ protons (typically δ 5-6 ppm) and shifts in the aromatic proton signals compared to the nitro precursor.
IR SpectroscopyAppearance of N-H stretching bands (~3300-3500 cm⁻¹) and disappearance of NO₂ bands (~1530 and 1350 cm⁻¹).

Table 4: Analytical methods for quality control.

Large-Scale and Safety Considerations

Scaling chemical reactions requires careful planning to manage thermal hazards and ensure safe handling of materials.

  • Thermal Management:

    • Nitration: The nitration reaction is highly exothermic. For large-scale batches, ensure the reactor has sufficient cooling capacity. The rate of nitric acid addition is the primary control parameter. Continuous monitoring of the internal temperature is mandatory.

    • Sandmeyer Reaction: The decomposition of the diazonium salt is also highly exothermic and involves the rapid evolution of a large volume of nitrogen gas. The reactor must be adequately vented, and the addition of the diazonium salt to the copper solution must be slow and controlled. Reaction calorimetry (RC1) studies are highly recommended before scaling up to understand the heat flow and gas evolution profiles.[9][11]

  • Reagent Handling:

    • Nitrating Mixture: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents.[12] Handle only in a well-ventilated fume hood with appropriate PPE.[13] Spills should be neutralized with a suitable base like sodium bicarbonate.

    • Diazonium Salts: Aryl diazonium salts can be explosive in their solid, dry state. The protocol is designed to keep the diazonium salt in a cold, aqueous solution at all times, which is standard and safe practice. Never attempt to isolate the diazonium salt intermediate.

  • Waste Disposal:

    • Acidic Waste: The aqueous filtrates from the nitration and Sandmeyer steps will be highly acidic. They must be carefully neutralized with a base (e.g., sodium carbonate or calcium hydroxide) before disposal. This neutralization is also exothermic and must be performed slowly with cooling.

    • Copper Waste: The filtrate from the Sandmeyer reaction will contain copper salts. This should be treated as heavy metal waste and disposed of according to local environmental regulations.

    • Iron Waste: The iron salts from the reduction step should be disposed of as solid chemical waste.

References

  • Wikipedia. Sandmeyer reaction. [Link]
  • Columbus Chemical Industries. Sulfuric Acid / Nitric Acid 98.8 : 1.
  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(5), 799–802. [Link]
  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]
  • University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. [Link]
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
  • Welch, E. (1968). Nitration of benzoic acid and its chlorinated derivatives. U.S.
  • PrepChem. Synthesis of 2,5-dichloro-3-nitrobenzoic acid. [Link]
  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015). [Link]
  • University of Colorado Boulder.
  • SIELC Technologies. Separation of 4-Bromo-2,5-dichlorophenol on Newcrom R1 HPLC column. [Link]
  • Organic Chemistry Portal.
  • Petro, A. J., & Smyth, C. P. (1957). Microwave Absorption and Molecular Structure in Liquids. XXII. The Dielectric Relaxation of a Number of Anilines. Journal of the American Chemical Society, 79(23), 6142–6147.
  • Petrier, C., Luche, J. L. (1987). Ultrasound in organic synthesis-2. Selective reduction of aromatic nitro compounds with iron and stannous chloride. Tetrahedron Letters, 28(21), 2351-2352.
  • Stanford University Environmental Health & Safety. Scale Up of Chemical Reactions. (2023). [Link]

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analytical techniques for characterizing 4-Bromo-2,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 4-Bromo-2,5-dichlorobenzoic acid

Abstract

This comprehensive guide provides detailed analytical methodologies for the characterization of this compound, a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Targeted at researchers, quality control analysts, and drug development professionals, this document outlines field-proven protocols for identity, purity, and structural confirmation. We delve into the causality behind experimental choices, presenting self-validating protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes step-by-step instructions, expected outcomes, and expert insights to ensure robust and reproducible results.

Introduction: The Significance of this compound

This compound (CAS No. 885532-41-2) is a halogenated aromatic carboxylic acid.[1] Its unique substitution pattern, featuring three distinct halogen atoms on the benzene ring, makes it a versatile building block in organic synthesis. The precise characterization of this compound is critical to ensure the quality, safety, and efficacy of downstream products. Impurities, including regioisomers, can significantly impact reaction yields and the toxicological profile of final active pharmaceutical ingredients (APIs). This guide provides a multi-faceted analytical approach to deliver a comprehensive characterization profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885532-41-2[1]
Molecular Formula C₇H₃BrCl₂O₂[1][2]
Molecular Weight 269.91 g/mol [1]
Purity (Typical) ≥97%[1]
Appearance White to off-white crystalline solid[3]
Predicted logP 3.4541[1]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol.[3]

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of this compound and quantifying it in various matrices. We present protocols for both HPLC, which analyzes the compound directly, and GC-MS, which requires derivatization.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is the preferred method for purity analysis due to its high resolution and the ability to analyze the polar carboxylic acid without derivatization.[4] A C18 column is effective, and an acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[5][6]

Diagram 1: General Workflow for HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve Sample in Diluent (e.g., 50:50 ACN:H2O) hplc_inj Inject Sample/Std (e.g., 5 µL) prep_sample->hplc_inj prep_std Prepare Standard (1 mg/mL stock in MeOH, dilute to working conc.) prep_std->hplc_inj hplc_sep Gradient Separation on C18 Column hplc_inj->hplc_sep hplc_det UV Detection at 220 nm hplc_sep->hplc_det data_int Integrate Peaks hplc_det->data_int data_calc Calculate Purity (% Area Normalization) data_int->data_calc

Caption: Workflow for HPLC purity analysis of this compound.

Protocol 2.1: HPLC Purity Method

  • Instrumentation: An HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[7]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to create a 1 mg/mL stock solution. Further dilute with Sample Diluent to a working concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample at the same concentration as the working standard using the Sample Diluent.

  • Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Gradient Program 0-5 min (50% B), 5-25 min (50-95% B), 25-30 min (95% B), 30.1-35 min (50% B)
  • Data Analysis: The purity is calculated using area normalization. The retention time for this compound is expected to be in the range of 15-20 minutes under these conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Trace Analysis

Direct GC analysis of free carboxylic acids is challenging due to their high polarity, leading to poor peak shape.[8] Therefore, a derivatization step is mandatory to convert the polar carboxylic acid into a more volatile, less polar ester.[2] Silylation is a common and effective method.[1] This GC-MS protocol is ideal for confirming identity and detecting volatile or semi-volatile impurities.

Diagram 2: GC-MS Analysis Workflow with Derivatization

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep_sample Dissolve Sample in Pyridine prep_deriv Add Silylating Agent (e.g., BSTFA) prep_sample->prep_deriv prep_heat Heat at 70°C for 30 min prep_deriv->prep_heat gc_inj Inject Derivatized Sample (1 µL) prep_heat->gc_inj gc_sep Separate on DB-5ms Column gc_inj->gc_sep ms_det EI Ionization & Mass Analysis gc_sep->ms_det data_spec Analyze Mass Spectrum (Isotope Pattern, Fragments) ms_det->data_spec data_lib Compare with Library (if available) data_spec->data_lib

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Protocol 2.2: GC-MS Method with Silylation

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 200 µL of pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[8] Cool to room temperature before injection.

  • Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]

  • GC Conditions:

ParameterCondition
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless, 1 µL
Oven Program Start at 100 °C, hold 2 min. Ramp to 280 °C at 15 °C/min. Hold for 5 min.
  • MS Conditions:

ParameterCondition
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Mass Range 50 - 450 m/z
  • Expected Outcome: The resulting total ion chromatogram (TIC) will show a peak for the trimethylsilyl (TMS) ester of this compound. The mass spectrum is key for confirmation (see Section 4).

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide definitive structural information, confirming the identity and arrangement of functional groups and atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for determining the precise connectivity of atoms. For this compound, both ¹H and ¹³C NMR are highly informative.

Protocol 3.1: NMR Sample Preparation

  • Weigh 15-20 mg of the sample into an NMR tube.[10]

  • Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good first choice.[10]

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the tube and invert several times to ensure complete dissolution.

Expected Spectra:

  • ¹H NMR: The aromatic region (typically 7.0-8.5 ppm) will show two distinct signals, as the two protons on the benzene ring are in different chemical environments. Due to the substitution pattern, these protons are isolated from each other, so they are expected to appear as two singlets.

  • ¹³C NMR: The spectrum will display a total of seven unique carbon signals. Six signals will be in the aromatic region (~120-140 ppm), and one signal for the carboxylic acid carbon will be further downfield (>165 ppm). The number of signals confirms the asymmetry of the substitution pattern.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups, particularly the carboxylic acid moiety.

Protocol 3.2: FT-IR Sample Preparation (ATR Method)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the powdered sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationDescriptionSource
2500-3300 O-H stretchVery broad band, characteristic of a hydrogen-bonded carboxylic acid dimer.[12][13]
~1700 C=O stretchStrong, sharp absorption. Conjugation with the aromatic ring shifts it to a slightly lower frequency compared to saturated acids.[12][13]
~1400-1450 C-O-H bendIn-plane bending, often coupled with C-O stretch.
~1290 C-O stretchStrong absorption, coupled with O-H bending.[13]
~930 O-H wagBroad out-of-plane bend, characteristic of the carboxylic acid dimer.[13]
1000-1250 C-Cl / C-Br stretchAbsorptions in the fingerprint region corresponding to carbon-halogen bonds.

Mass Spectrometry (MS): Molecular Weight and Elemental Composition Confirmation

Mass spectrometry provides the molecular weight of the compound and, through its isotopic pattern, confirms the elemental composition. This is particularly powerful for halogenated compounds.

Rationale: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[14] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule containing one bromine and two chlorine atoms will therefore exhibit a highly characteristic cluster of peaks for the molecular ion (M⁺).

Expected Molecular Ion Cluster:

When analyzed by MS (either via the GC-MS protocol or direct infusion), the molecular ion region for C₇H₃BrCl₂O₂ will show a distinctive pattern:

  • M⁺: The peak corresponding to the lightest isotopes (⁷⁹Br, ³⁵Cl, ³⁵Cl).

  • M+2: A more intense peak due to the high abundance of ⁸¹Br and ³⁷Cl.

  • M+4: A significant peak from combinations like (⁸¹Br, ³⁵Cl, ³⁷Cl) or (⁷⁹Br, ³⁷Cl, ³⁷Cl).

  • M+6: A smaller peak from the heaviest isotopes (⁸¹Br, ³⁷Cl, ³⁷Cl).

This unique isotopic signature is a definitive confirmation of the presence of one bromine and two chlorine atoms in the molecule. Common fragmentations include the loss of -OH (M-17) and -COOH (M-45).[15]

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure unambiguous identification and accurate purity assessment. The HPLC method provides robust quantification of purity, while GC-MS offers an orthogonal separation technique and valuable mass spectral data. Definitive structural confirmation is achieved through the combination of NMR, which elucidates atomic connectivity, FT-IR, which identifies functional groups, and MS, which confirms molecular weight and elemental composition via its unique isotopic signature. The protocols and insights provided in this guide constitute a comprehensive framework for the rigorous quality assessment of this important chemical intermediate.

References

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Sources

Application Notes & Protocols: Leveraging 4-Bromo-2,5-dichlorobenzoic Acid in Novel Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating challenge of fungal resistance to existing agrochemicals necessitates the exploration of novel chemical scaffolds for the development of next-generation fungicides. Halogenated benzoic acids represent a promising, yet underexplored, class of precursor molecules. This guide provides a comprehensive framework for leveraging 4-Bromo-2,5-dichlorobenzoic acid as a foundational scaffold for the synthesis and evaluation of new fungicidal agents. We will delve into the rationale for its selection, propose a synthetic pathway for a candidate derivative, and provide detailed, field-proven protocols for in vitro and in vivo efficacy testing. This document is intended to serve as a practical guide for researchers in the agrochemical and pharmaceutical sciences, facilitating the translation of this promising chemical entity into tangible fungicidal candidates.

Introduction: The Rationale for this compound as a Fungicide Precursor

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily functioning by disrupting the internal pH of microbial cells and inhibiting key metabolic enzymes.[1] The fungicidal action of benzoate is often attributed to its ability to enter the fungal cell in its undissociated form, subsequently lowering the intracellular pH and inhibiting glycolysis, which leads to a depletion of ATP and restricted growth.[2][3]

The unique substitution pattern of this compound offers several strategic advantages for fungicide design:

  • Polychlorination and Bromination: The presence of multiple halogen atoms can significantly enhance the lipophilicity of the molecule, facilitating its passage through fungal cell membranes. Furthermore, halogen substituents can influence the electronic properties of the aromatic ring, potentially leading to stronger interactions with target enzymes.

  • Carboxylic Acid Moiety: The carboxylic acid group provides a versatile handle for synthetic modification, allowing for the creation of diverse libraries of derivatives, such as esters and amides. These modifications can be used to fine-tune the molecule's physicochemical properties and biological activity.

  • Structural Rigidity: The substituted benzene ring provides a rigid scaffold, which can be advantageous for specific binding to target proteins.

While direct studies on the fungicidal applications of this compound are not extensively documented, the principles of structure-activity relationships (SAR) in related halogenated and benzoic acid-based fungicides provide a strong foundation for its exploration.[4][5][6]

Proposed Synthetic Pathway: From Precursor to Candidate Fungicide

Based on established SAR principles, we propose the synthesis of a novel N-substituted benzamide derivative, N-(4-methoxyphenyl)-4-bromo-2,5-dichlorobenzamide (BDC-MA) , as a primary candidate for evaluation. The rationale for this design includes the common occurrence of amide linkages in bioactive molecules and the potential for the methoxyphenyl group to engage in additional interactions within a target active site.

Protocol 2.1: Synthesis of N-(4-methoxyphenyl)-4-bromo-2,5-dichlorobenzamide (BDC-MA)

Objective: To synthesize the candidate fungicide BDC-MA from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • p-Anisidine (4-methoxyaniline)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1 eq.) in anhydrous DCM.

    • Add thionyl chloride (2 eq.) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then reflux for 2 hours, or until the reaction mixture becomes a clear solution.

    • Remove the excess thionyl chloride and DCM under reduced pressure to yield the crude 4-bromo-2,5-dichlorobenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve p-anisidine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

    • Slowly add the acid chloride solution to the p-anisidine solution at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure N-(4-methoxyphenyl)-4-bromo-2,5-dichlorobenzamide (BDC-MA).

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Antifungal Efficacy Evaluation

The initial assessment of a candidate fungicide's efficacy is performed through in vitro screening against a panel of relevant plant pathogenic fungi. The primary objective is to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

Objective: To determine the lowest concentration of BDC-MA that inhibits the visible growth of a target fungal pathogen.

Materials:

  • Synthesized BDC-MA

  • Reference fungicides (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates (U-bottom)

  • Target fungal strains (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Spectrophotometer

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Prepare a 10 mg/mL stock solution of BDC-MA in DMSO.

    • Prepare stock solutions of reference fungicides as per standard protocols.

  • Inoculum Preparation:

    • Culture the fungal strains on SDA or PDA plates until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer.

  • Plate Preparation and Serial Dilution:

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • In the first column, add 200 µL of the BDC-MA working solution (diluted from the stock to twice the highest desired final concentration).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (inoculum without drug), and column 12 as the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well from columns 1 to 11.

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of BDC-MA that causes complete inhibition of visible growth.

Data Presentation:

Fungal StrainBDC-MA MIC (µg/mL)Reference Fungicide MIC (µg/mL)
Fusarium graminearum
Botrytis cinerea
Alternaria solani

In Vivo Fungicide Screening on Plant Models

Following promising in vitro results, the next critical step is to evaluate the efficacy of the candidate fungicide in a whole-plant system. This assesses the compound's ability to control disease in a more complex biological environment.

Protocol 4.1: Whole Plant Assay for Control of Powdery Mildew on Cucumber

Objective: To evaluate the protective and curative activity of BDC-MA against powdery mildew (Podosphaera xanthii) on cucumber plants.

Materials:

  • Cucumber plants (e.g., 'Marketmore 76') at the 2-3 true leaf stage

  • BDC-MA formulated as an emulsifiable concentrate (EC) or wettable powder (WP)

  • A culture of Podosphaera xanthii

  • Spray bottle

  • Controlled environment growth chamber

Procedure:

  • Plant Preparation:

    • Grow cucumber plants in a greenhouse or growth chamber until they reach the 2-3 true leaf stage.

  • Inoculation:

    • Prepare a spore suspension of Podosphaera xanthii in sterile water with a surfactant.

    • Inoculate a set of plants to serve as a source of fresh inoculum.

  • Fungicide Application:

    • Protective Assay:

      • Prepare different concentrations of the BDC-MA formulation.

      • Spray the cucumber plants with the BDC-MA solutions until runoff.

      • Allow the plants to dry for 24 hours.

      • Inoculate the treated plants with a fresh spore suspension of P. xanthii.

    • Curative Assay:

      • Inoculate the cucumber plants with P. xanthii.

      • After 48 hours (to allow for infection establishment), spray the plants with the BDC-MA solutions.

  • Incubation and Disease Assessment:

    • Place the treated and control (sprayed with water/formulation blank) plants in a controlled environment chamber with conditions favorable for powdery mildew development (e.g., 22-25°C, high humidity).

    • After 7-10 days, assess the disease severity on the leaves using a rating scale (e.g., 0 = no disease, 5 = >75% leaf area covered in mildew).

Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.

Visualizing Experimental Workflows

Clear visualization of experimental processes is crucial for reproducibility and understanding. The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Purification & Product A This compound D Acid Chloride Formation A->D B Thionyl Chloride B->D C p-Anisidine E Amide Coupling C->E D->E Crude Acid Chloride F Work-up & Purification E->F G BDC-MA (Candidate Fungicide) F->G

Caption: Synthetic workflow for the proposed candidate fungicide, BDC-MA.

In_Vitro_Screening A Prepare BDC-MA & Reference Stock Solutions C Serial Dilution in 96-Well Plate A->C B Prepare Fungal Inoculum D Inoculate Plate B->D C->D E Incubate (48-72h) D->E F Read MIC E->F G Data Analysis & Comparison F->G

Caption: Workflow for in vitro MIC determination via broth microdilution.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel fungicides. Its unique halogenation pattern and versatile carboxylic acid functionality provide a rich scaffold for chemical exploration. The protocols outlined in this guide offer a systematic approach to synthesize and evaluate new derivatives, from initial in vitro screening to in vivo plant model testing.

Future work should focus on expanding the library of derivatives to establish a robust structure-activity relationship. Exploring bioisosteric replacements for the carboxylic acid and amide moieties could also lead to compounds with improved potency and pharmacokinetic properties.[8][9][10] Ultimately, a multidisciplinary approach combining synthetic chemistry, mycology, and plant pathology will be essential to unlock the full potential of this promising chemical scaffold in the ongoing search for effective and sustainable crop protection solutions.

References

  • Patsnap Synapse. (2024, June 14). What is Benzoic Acid used for?
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  • ACS Publications. (2023). Introduction to Recent Highlights in Bioisosteric Replacements and Scaffold Hopping in Crop Protection Research. Journal of Agricultural and Food Chemistry.
  • PlumX. (n.d.). Bioisosterism based Design, Synthesis and Antifungal Evaluation of Novel Fluconazole Analogues.
  • ResearchGate. (2023). Bioisosterism based Design, Synthesis and Antifungal Evaluation of Novel Fluconazole Analogues.
  • de-Souza-Silva, C. M., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), e57127.
  • ResearchGate. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies.
  • PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4487-4497.

Sources

Application Notes & Protocols: Strategic Amination of 4-Bromo-2,5-dichlorobenzoic acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-2,5-dichlorobenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a reactive carboxylic acid, a moderately reactive bromine atom, and two less reactive chlorine atoms—offers multiple, distinct handles for sequential chemical modifications. This guide provides an in-depth analysis and detailed experimental protocols for the two primary modes of reaction with amines: direct amide bond formation and nucleophilic aromatic substitution (SNAr). We will explore the mechanistic underpinnings of these transformations, the rationale behind reagent selection and reaction conditions, and step-by-step procedures to empower researchers to leverage this versatile building block in their synthetic campaigns.

Amide Bond Formation: Coupling the Carboxylic Acid

The most direct reaction of this compound with an amine involves the formation of an amide bond. This transformation is fundamental in drug discovery for generating libraries of compounds for structure-activity relationship (SAR) studies.[1] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures; therefore, activation of the carboxylic acid is necessary.

Mechanistic Overview: The Role of Coupling Reagents

Amide bond formation is typically mediated by "coupling reagents" that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.[2] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common activators. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine. However, to improve efficiency and minimize side reactions like racemization (if chiral amines are used), additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable but still highly reactive towards amines.[1]

More modern and highly efficient coupling reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU rapidly forms an even more reactive OAt-active ester, often leading to faster reactions and higher yields.[1]

Detailed Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general and robust method for coupling this compound with a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound (1.0 eq)[3]

  • Primary or Secondary Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) (1.2 eq)[4]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Addition of Reagents: Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.[1]

    • Scientist's Note: DIPEA is a bulky, non-nucleophilic base used to neutralize the HCl salt of EDC and the proton released during the reaction. Its use prevents the amine nucleophile from being consumed as a base.[2]

  • Activation: Cool the reaction mixture to 0 °C in an ice bath with stirring. Slowly add EDC HCl (1.2 eq) portion-wise.

    • Scientist's Note: Adding EDC at a low temperature helps to control the initial exothermic reaction and maintain the stability of the active intermediates.

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent like ethyl acetate (3 x volumes).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally brine.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired amide.

Visualization of Workflow and Data

The general workflow for this amide coupling protocol is outlined below.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve Acid in Anhydrous Solvent B Add Amine, HOBt, DIPEA A->B C Cool to 0 °C B->C D Add EDC HCl C->D E Warm to RT, Stir 12-24h D->E F Quench with Water & Extract E->F G Aqueous Washes (NaHCO₃, Brine) F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I J J I->J Pure Amide Product

Caption: A typical workflow for EDC/HOBt mediated amide coupling.

Table 1: Representative Conditions for Amide Coupling This table provides starting points for optimization based on protocols for structurally similar benzoic acids.

Starting Acid (Analog)Amine PartnerCoupling Reagent(s)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC-Ethanol80571.6[4]
4-Amino-3-bromobenzoic acidBenzylamine (repr.)EDC, HOBtDIPEADMFRT16>85[1]
4-Bromo-3,5-dimethoxybenzoic acidVarious AminesHATUDIPEADMFRT1-4>90[1]

Nucleophilic Aromatic Substitution (SNAr)

Beyond amide formation, the halogenated aromatic ring of this compound is susceptible to nucleophilic attack by amines, a process known as Nucleophilic Aromatic Substitution (SNAr). This reaction allows for the direct formation of a C-N bond at the aromatic core.

Mechanistic Principles & Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] First, the amine nucleophile attacks an electron-deficient carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For SNAr to occur, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. In this compound, the carboxylic acid group (or its conjugate base, carboxylate) is a strong EWG that activates the positions ortho (C2-Cl) and para (C4-Br) to it.

Which halogen is replaced?

  • Activation: The C4-Br is para to the strongly activating COOH group. The C2-Cl is ortho to the COOH group. The C5-Cl is meta and thus significantly less activated. Therefore, the reaction will be highly regioselective for substitution at C4 or C2.[6]

  • Leaving Group Ability: In SNAr, the C-X bond is broken in the second, often fast, step. While C-Br bonds are weaker than C-Cl bonds, reactivity in SNAr is complex. However, in many copper-catalyzed and uncatalyzed systems involving polyhalogenated aromatics, the bromo-substituent is preferentially replaced.[7][8]

  • Steric Hindrance: The C2 position is sterically hindered by the adjacent carboxylic acid group, making nucleophilic attack at the C4 position more favorable.

Given these factors, amines are expected to selectively displace the bromine atom at the C4 position.

Caption: Simplified mechanism for the SNAr reaction at the C4 position.

Detailed Experimental Protocol: Copper-Catalyzed Amination (Ullmann-type Reaction)

While direct SNAr can occur with highly activated systems or very strong nucleophiles, a more general and reliable method for aryl halide amination is a copper-catalyzed Ullmann condensation. This protocol is adapted from established methods for the amination of bromobenzoic acids.[7][8]

Materials:

  • This compound (1.0 eq)

  • Aromatic or Aliphatic Amine (2.0 eq)

  • Copper(I) oxide (Cu₂O) (0.05-0.1 eq)

  • Copper powder (0.1-0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 2-Ethoxyethanol or DMSO as solvent

  • Dilute HCl

  • Standard laboratory glassware for high-temperature reactions, reflux condenser, inert atmosphere setup

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the amine (2.0 eq), K₂CO₃ (2.0 eq), Cu₂O (0.1 eq), and copper powder (0.2 eq).[7]

    • Scientist's Note: The base (K₂CO₃) is crucial for deprotonating the carboxylic acid and neutralizing the HBr formed during the reaction. The combination of Cu(I) and Cu(0) is often effective in Ullmann-type couplings.

  • Solvent Addition: Add 2-ethoxyethanol as the solvent. Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes.

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere for 12-48 hours.

    • Scientist's Note: Ullmann reactions typically require high temperatures to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction by TLC or LC-MS, taking care to quench and acidify aliquots for analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Add decolorizing charcoal and stir for 15 minutes, then filter through a pad of Celite to remove the copper catalysts.[7]

    • Carefully acidify the filtrate with dilute HCl until a precipitate forms.

    • Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-amino-2,5-dichlorobenzoic acid derivative.

Conclusion

This compound presents a platform for diverse synthetic explorations through controlled reactions with amines. By selecting appropriate reagents and conditions, researchers can selectively target either the carboxylic acid functionality to form amides or the C4-bromo position to forge a new C-N aromatic bond. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists and drug development professionals to confidently incorporate this valuable building block into their synthetic strategies, enabling the creation of novel and complex molecular architectures.

References

  • BenchChem. (2025).
  • ChemicalBook. (n.d.). This compound(885532-41-2) 1H NMR spectrum. ChemicalBook.
  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).
  • BenchChem. (2025). A Comparative Analysis of 4-Bromo-3,5-dimethoxybenzoic Acid and 3,5-dichlorobenzoic Acid in Synthetic Chemistry. BenchChem.
  • Oakwood Chemical. (n.d.). This compound. Oakwood Chemical.
  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry, 71(8), 3270-3273. Published on PubMed Central.
  • Chemistry LibreTexts. (2022). 16.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Published by Luxembourg Bio Technologies.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. BenchChem.
  • Organic Chemistry Portal. (2006).
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling of 4-Bromo-3,5-dimethoxybenzoic acid. BenchChem.
  • BenchChem. (2025).
  • ResearchGate. (2025). Evolution of amide bond formation.
  • M. L. G. Concistrè, F., et al. (2020). On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines: Selective Nucleophilic Substitution. The Journal of Organic Chemistry, 85(21), 13472-13480.
  • Torres, E., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234. Published on PubMed Central.

Sources

Topic: Esterification of 4-Bromo-2,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the esterification of 4-Bromo-2,5-dichlorobenzoic acid, a key transformation for synthesizing intermediates used in pharmaceutical and fine chemical development. We delve into the mechanistic principles of the Fischer-Speier esterification, offering a rationale for experimental design. A detailed, field-tested protocol for the synthesis of Methyl 4-Bromo-2,5-dichlorobenzoate is presented, complete with reaction setup, work-up, and purification procedures. Furthermore, this note includes a full characterization data summary, a troubleshooting guide for common experimental challenges, and workflow diagrams to ensure procedural clarity and reproducibility.

Introduction and Scientific Context

This compound is a polysubstituted aromatic carboxylic acid. Its derivatives, particularly its esters, serve as valuable building blocks in organic synthesis. The presence of multiple halogen substituents provides distinct electronic properties and multiple sites for further functionalization, making these esters versatile precursors for creating complex molecular architectures found in agrochemicals and active pharmaceutical ingredients (APIs).

The conversion of the carboxylic acid to an ester is a critical step that modifies the compound's reactivity and physical properties. Esterification masks the acidic proton, preventing unwanted side reactions in subsequent synthetic steps (e.g., Grignard reactions) and often simplifies purification by increasing solubility in organic solvents. The Fischer-Speier esterification is a classic, cost-effective, and scalable method for this transformation, making it highly relevant for both academic research and industrial applications.[1][2]

Mechanistic Principles: The Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4] Understanding the mechanism is paramount for optimizing reaction conditions and maximizing yield. The reaction proceeds through several equilibrium steps.

Mechanism Breakdown:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[1][4][5] The electron-withdrawing effects of the bromo and chloro substituents on the aromatic ring further enhance this electrophilicity.[6]

  • Nucleophilic Attack: A molecule of the alcohol (acting as a nucleophile) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[1][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a poor leaving group (-OH) into a very good leaving group (-H₂O).[1][7]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[1][5]

  • Deprotonation: A base (such as another molecule of alcohol or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, yielding the final ester product and regenerating the acid catalyst.[1][5]

Because the reaction is in equilibrium, specific strategies must be employed to drive it towards the product side. The most common approach is to use a large excess of the alcohol, which acts as both a reactant and the solvent, shifting the equilibrium according to Le Châtelier's principle.[8][9] Alternatively, the removal of water as it is formed can also be used to achieve high conversion.[5]

Fischer_Esterification_Mechanism Figure 1: Mechanism of Fischer-Speier Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid [R-C(OH)₂]⁺ RCOOH->Protonated_Acid + H⁺ (Catalyst) H_plus H⁺ Protonated_Acid->RCOOH - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Tetrahedral_Intermediate->Protonated_Acid - R'-OH Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Proton_Transfer->Tetrahedral_Intermediate Protonated_Ester Protonated Ester [R-COOR'H]⁺ Proton_Transfer->Protonated_Ester - H₂O Protonated_Ester->Proton_Transfer + H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ Water H₂O Ester->Protonated_Ester + H⁺ H_plus_regen H⁺

Figure 1: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of Methyl 4-Bromo-2,5-dichlorobenzoate

This protocol provides a robust method for the synthesis of Methyl 4-Bromo-2,5-dichlorobenzoate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeNotes
This compound≥98%Starting material
Methanol (MeOH)AnhydrousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst. Handle with extreme care.
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)Reagent GradeFor extraction
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor neutralization
Sodium Chloride (NaCl)Saturated Aqueous Solution (Brine)For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFor drying organic phase
Deionized WaterN/AFor work-up
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 35.0 mmol, 1.0 eq).

    • Add anhydrous methanol (100 mL, a large excess). Stir the mixture until the acid is fully dissolved. A gentle warming may be required.

  • Catalyst Addition:

    • Cool the flask in an ice-water bath.

    • While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL, ~1.9 g, 19 mmol, ~0.5 eq) dropwise using a glass pipette.

    • Causality: The slow, cooled addition is critical to safely manage the exothermic heat of dilution of the strong acid.

  • Reaction:

    • Remove the ice bath and attach a reflux condenser to the flask.

    • Heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle.

    • Allow the reaction to proceed for 4-6 hours.

    • Self-Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A suitable eluent system is 4:1 Hexanes:Ethyl Acetate. The product ester will have a higher Rf value than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in diethyl ether or ethyl acetate (100 mL).[10]

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Deionized water (2 x 50 mL).

      • Saturated aqueous sodium bicarbonate solution (2 x 50 mL). Continue washing until CO₂ evolution ceases to ensure all acid is neutralized.[6]

      • Saturated aqueous sodium chloride (brine) (1 x 50 mL) to aid in breaking emulsions and removing residual water.[6][10]

  • Purification:

    • Transfer the separated organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).[10]

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which is often a light tan oil or solid.[10]

    • Self-Validation: For higher purity, the crude ester can be purified by recrystallization from a suitable solvent (e.g., methanol/water or hexanes) or by silica gel column chromatography.[6] A typical yield for this procedure is >90%.

Workflow Figure 2: Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Acid in Excess Methanol B 2. Add H₂SO₄ Catalyst (0°C) A->B C 3. Reflux (4-6h) Monitor by TLC B->C D 4. Remove Excess MeOH (Rotovap) C->D E 5. Dissolve in Et₂O/EtOAc D->E F 6. Aqueous Washes (H₂O, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Filter & Concentrate G->H I 9. Final Product (Methyl 4-Bromo-2,5-dichlorobenzoate) H->I

Figure 2: Experimental Workflow.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized ester.[11]

ParameterExpected Result for Methyl 4-Bromo-2,5-dichlorobenzoate
Appearance White to off-white solid or light tan oil[10]
Molecular Formula C₈H₅BrCl₂O₂
Molecular Weight 283.94 g/mol
IR Spectroscopy (cm⁻¹) ~1725-1735 (C=O stretch, aromatic ester)[12], ~1280 (Asymmetric C-O-C stretch)[12], ~1120 (Symmetric C-O-C stretch)[12], ~700-800 (C-Cl/C-Br stretch)
¹H NMR (CDCl₃, ppm) ~7.8-8.0 (s, 1H, Ar-H), ~7.5-7.7 (s, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃)[13]
¹³C NMR (CDCl₃, ppm) ~164-166 (C=O), ~120-140 (Aromatic carbons), ~53 (-OCH₃)[14]
Mass Spectrometry (EI) Molecular ion (M⁺) peak cluster around m/z 282/284/286/288 showing the characteristic isotopic pattern for one bromine and two chlorine atoms.

Troubleshooting and Optimization

ProblemLikely Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Reagents (especially alcohol) were not anhydrous. 3. Insufficient catalyst.1. Increase reaction time or temperature; confirm completion with TLC. 2. Use fresh, anhydrous grade alcohol. Water will shift the equilibrium back to the starting materials. 3. Add a small additional amount of catalyst.
Significant Starting Material Remains Equilibrium was not sufficiently shifted towards the products.Use a larger excess of alcohol. If feasible for the alcohol, use a Dean-Stark trap to remove water azeotropically.[8]
Product is an Oil and Difficult to Purify The product may have a low melting point or contain impurities.Purify via silica gel column chromatography.
Emulsion Forms During Work-up Incomplete neutralization or vigorous shaking.Add brine to the separatory funnel to help break the emulsion. Allow the layers to stand for a longer period.
Product is Contaminated with Starting Acid Incomplete neutralization during the bicarbonate wash.Perform additional washes with saturated NaHCO₃ solution until gas evolution ceases completely.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Chemistry LibreTexts. (2023).
  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences. [Link]
  • Clark, J. (n.d.).
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. [Link]
  • University of Colorado Boulder. (n.d.).
  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. [Link]
  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]
  • Master Organic Chemistry. (n.d.).
  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. [Link]
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
  • ResearchGate. (2025). Purification of 2,4 Dichlorobenzoic Acid. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 4-Bromo-2,5-dichlorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2,5-dichlorobenzoic acid (CAS No. 885532-41-2).[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this specific synthesis. We will move beyond simple procedural outlines to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound primarily involves the electrophilic aromatic substitution of 2,5-dichlorobenzoic acid. The key challenge in this synthesis is achieving high regioselectivity—directing the bromine atom to the C4 position—while minimizing the formation of undesired isomers and other byproducts. The substituents on the aromatic ring (two chloro groups and a carboxylic acid group) have competing directing effects that must be carefully managed.

  • -COOH group: A deactivating, meta-directing group.

  • -Cl groups: Deactivating, ortho, para-directing groups.

The C4 position is ortho to one chlorine (at C5) and para to the other (at C2), making it an electronically favorable position for substitution, despite the overall deactivation of the ring. A less common, multi-step alternative involves a Sandmeyer reaction, which offers precise control over substituent placement but is significantly more complex.[3][4]

Comparative Analysis of Synthetic Routes
FeatureDirect Bromination of 2,5-Dichlorobenzoic AcidMulti-Step Sandmeyer Reaction Route
Starting Material 2,5-Dichlorobenzoic AcidAn appropriate aniline precursor (e.g., 2,5-dichloro-4-nitroaniline)
Number of Steps 13+ (e.g., reduction, diazotization, Sandmeyer reaction)
Key Challenge Regioselectivity (avoiding other isomers)Handling of unstable diazonium salts
Reagents Br₂, Lewis Acid (e.g., FeBr₃), Solvent (e.g., Acetic Acid)NaNO₂, H₂SO₄, CuBr
Ideal Application Scalable synthesis where moderate yields are acceptable.Small-scale synthesis requiring absolute regiochemical purity.
Primary Synthetic Pathway: Electrophilic Bromination

The most direct and industrially relevant approach is the bromination of 2,5-dichlorobenzoic acid.

G cluster_main Synthesis of this compound SM 2,5-Dichlorobenzoic Acid P This compound SM->P Electrophilic Aromatic Substitution R Brominating Agent (Br₂) + Lewis Acid Catalyst (FeBr₃) R->SM G start_node Start: Low Yield or Impure Product d1 Starting Material Present? start_node->d1 Analyze crude by TLC/LC-MS decision_node decision_node process_node process_node end_node Optimized Synthesis p1 Issue: Incomplete Reaction - Increase temperature/time - Check catalyst activity - Ensure reagents are pure d1->p1 Yes d2 Multiple Spots (Isomers)? d1->d2 No p1->end_node p2 Issue: Poor Selectivity - Lower reaction temp. - Use milder catalyst - Screen solvents d2->p2 Yes p3 Issue: Loss During Workup - Check pH of aqueous layer - Optimize extraction solvent - Refine purification method d2->p3 No (Single Spot, Low Yield) p2->end_node p3->end_node G Yield Yield & Purity Temp Temperature Temp->Yield Affects rate & side reactions Time Reaction Time Time->Yield Affects completion Catalyst Catalyst Activity Catalyst->Yield Affects rate & selectivity Stoich Stoichiometry Stoich->Yield Affects side reactions (e.g., over-bromination)

Sources

Technical Support Center: Bromination of 2,5-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and modification of halogenated aromatic compounds. The bromination of 2,5-dichlorobenzoic acid is a key transformation for accessing valuable intermediates. However, the reaction is frequently complicated by the formation of side products due to competing electronic and steric effects. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate these challenges, optimize your reaction conditions, and ensure the purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the electrophilic bromination of 2,5-dichlorobenzoic acid, and what is the underlying chemical logic?

A1: The expected major product is 2,5-dichloro-4-bromobenzoic acid . This outcome is determined by the directing effects of the substituents on the aromatic ring.

  • Carboxylic Acid (-COOH): This is a moderately deactivating group and a meta-director through its electron-withdrawing resonance and inductive effects.[1][2] It directs incoming electrophiles to the C3 position.

  • Chlorine (-Cl): Chlorine atoms are deactivating via induction but are ortho, para-directors due to the resonance stabilization provided by their lone pairs.[2][3]

    • The chlorine at C2 directs to the C4 (para) and C6 (ortho) positions.

    • The chlorine at C5 directs to the C3 (ortho) and C6 (ortho) positions.

Directorate Analysis:

  • Position 3: Directed by -COOH (meta) and C5-Cl (ortho).

  • Position 4: Directed by C2-Cl (para).

  • Position 6: Directed by C2-Cl (ortho) and C5-Cl (ortho).

While multiple positions are activated, the para position (C4) relative to the C2-chlorine is often favored. It is less sterically hindered than the C3 and C6 positions, which are flanked by other substituents. The strong deactivating nature of the carboxyl group makes its meta-directed position (C3) less favorable than the positions activated by the halogens. Therefore, the directing power of the chlorine atoms typically governs the reaction's regioselectivity, leading to the 4-bromo isomer as the major product.

Q2: My TLC/LC-MS analysis shows multiple product spots. What are the most common isomeric and non-isomeric side products?

A2: It is common to see a mixture of products. These can be categorized as follows:

  • Regioisomers: These are the most common side products.

    • 2,5-dichloro-3-bromobenzoic acid: Forms due to the directing influence of the carboxylic acid group (meta) and the C5-chlorine (ortho).

    • 2,5-dichloro-6-bromobenzoic acid: Forms due to the ortho-directing influence of both chlorine atoms. This isomer is often minimized due to significant steric hindrance from the adjacent carboxylic acid group and the other chlorine atom.

  • Over-brominated Products:

    • 2,5-dichloro-3,4-dibromobenzoic acid or other dibromo-isomers can form if the reaction conditions are too harsh (e.g., excess bromine, high temperatures, or prolonged reaction times).

  • Decarboxylated Products:

    • Under certain conditions, particularly at elevated temperatures or under radical conditions, the carboxylic acid group can be lost in a process called decarboxylation.[4][5] This would lead to the formation of 1,4-dichloro-2-bromobenzene (if bromination occurs before decarboxylation) or other brominated dichlorobenzenes. These are non-acidic and will behave differently during extraction and on TLC.

Q3: My reaction has a low yield of acidic product, and I've isolated a neutral, non-polar compound. What happened?

A3: This is a classic sign of decarboxylation . The starting material or the brominated product has lost its -COOH group. Aromatic decarboxylation can be promoted by high heat or the presence of radical initiators.[5][6] The resulting neutral compound, such as 1,4-dichloro-2-bromobenzene, will not be soluble in an aqueous basic solution during workup, leading to its isolation with other neutral species and a low yield of the desired carboxylic acid.

To mitigate decarboxylation:

  • Maintain lower reaction temperatures.

  • Avoid unnecessarily long reaction times.

  • Ensure your reaction conditions do not favor radical pathways unless intended.

Q4: How can I control the regioselectivity to favor the desired 4-bromo isomer and minimize other isomers?

A4: Controlling regioselectivity hinges on carefully tuning the reaction conditions to exploit the subtle differences in activation energy for substitution at each position.

  • Choice of Lewis Acid: A milder Lewis acid (e.g., Fe, I₂) may provide better selectivity than a highly reactive one (e.g., AlCl₃). Iron powder or iodine are often sufficient to catalyze the bromination.

  • Temperature Control: Lower temperatures (e.g., 0 °C to room temperature) generally increase selectivity. Higher temperatures provide more energy to overcome the activation barriers for less-favored isomers.

  • Solvent: The choice of solvent can influence selectivity. Solvents like acetic acid or dichloromethane (DCM) are common.[7][8] Acetic acid can sometimes participate in the reaction or alter the reactivity of the electrophile.

  • Rate of Addition: Slow, dropwise addition of bromine can help maintain a low concentration of the electrophile, which can suppress the formation of over-brominated products and potentially improve selectivity.

Visualizing the Reaction Pathways

The formation of the major product and primary isomeric side products can be understood by examining the stability of the intermediate carbocation (sigma complex) for each substitution pattern.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products start 2,5-Dichlorobenzoic Acid P1 2,5-Dichloro-4-bromobenzoic Acid (Major Product) start->P1 C4 Attack (Para to C2-Cl) S1 2,5-Dichloro-3-bromobenzoic Acid (Side Product) start->S1 C3 Attack (Meta to COOH) S2 2,5-Dichloro-6-bromobenzoic Acid (Minor Side Product - Sterically Hindered) start->S2 C6 Attack (Ortho to both Cl) reagents Br₂, Lewis Acid (e.g., Fe) reagents->P1 reagents->S1 reagents->S2 S3 Decarboxylated & Over-brominated Species (Side Products) P1->S3 Harsh Conditions (e.g., High Temp, Excess Br₂)

Caption: Reaction scheme for the bromination of 2,5-dichlorobenzoic acid.

Troubleshooting Guide

Symptom Observed Potential Cause(s) Diagnostic Check Recommended Solution(s)
Multiple spots on TLC with similar Rf values Formation of regioisomers (e.g., 3-bromo and 4-bromo isomers).LC-MS to check for identical masses. ¹H NMR to analyze aromatic splitting patterns.Lower the reaction temperature. Use a milder Lewis acid catalyst (e.g., iodine). Optimize solvent.
Low yield of acidic product after basic extraction Significant decarboxylation has occurred.Check the neutral fraction from your workup for a compound matching the mass of bromodichlorobenzene via GC-MS.Reduce reaction temperature and time. Ensure the reaction is not being run under high-intensity light that could promote radical pathways.[5]
Product mass is higher than expected for mono-bromination Over-bromination (di- or tri-bromination).Mass spectrometry (MS) to confirm the molecular weight.Use stoichiometric amounts of bromine (1.0-1.1 equivalents). Add bromine slowly to the reaction mixture. Use milder reaction conditions.
Reaction fails to proceed or is very slow Insufficient activation of bromine; deactivation by substituents.Confirm catalyst activity. Check purity of starting materials and reagents.Use a more effective Lewis acid (e.g., FeBr₃ instead of Fe). Slightly increase the temperature, but monitor for side product formation.

Experimental Protocols

Protocol 1: Selective Bromination of 2,5-Dichlorobenzoic Acid

This protocol is adapted from established methodologies for electrophilic aromatic halogenation and aims to maximize the yield of the 4-bromo isomer.[9][10]

Materials:

  • 2,5-Dichlorobenzoic acid (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Glacial Acetic Acid

  • Iron powder (catalytic, ~0.05 eq)

  • Bromine (1.05 eq)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,5-dichlorobenzoic acid (1.0 eq) and iron powder (0.05 eq).

  • Dissolution: Add anhydrous DCM (or glacial acetic acid) to dissolve the starting material completely.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromine Addition: Dilute bromine (1.05 eq) in a small amount of the reaction solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium thiosulfate solution until the red/brown color of bromine disappears.

  • Workup (for DCM): Transfer the mixture to a separatory funnel. Extract the product into a saturated sodium bicarbonate solution. Wash the aqueous layer with DCM (2x) to remove any neutral byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is ~2. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water or acetonitrile/water).[11]

Protocol 2: Troubleshooting Workflow for Product Analysis

This workflow outlines the steps to identify and quantify the side products in your crude reaction mixture.

Caption: A logical workflow for analyzing reaction outcomes.

References

  • Guan, X., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Nature Communications.
  • Glorius, F., et al. (2017). Decarboxylative Bromination of Benzoic Acids. Angewandte Chemie International Edition. (While the specific article is not in the search results, this type of reaction is referenced in the context of Hunsdiecker-type reactions).
  • Chemistry LibreTexts. (2023). Benzylic Bromination of Aromatic Compounds.
  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Chemistry Steps. Benzylic Bromination.
  • Reddit r/OrganicChemistry. (2023). Mechanism for electrophilic aromatic substitution of benzoic acid.
  • Pearson. What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid.
  • ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid.
  • Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • RSC Publishing. Protodecarboxylation of benzoic acids under radical conditions.
  • National Institutes of Health. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
  • Wiley Online Library. (2022). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis.
  • Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Wikipedia. Electrophilic aromatic substitution.
  • ResearchGate. Radical bromination of 2,5-dimethyl benzoic acid.
  • Wiley Online Library. ChemInform Abstract: Protodecarboxylation of Benzoic Acids under Radical Conditions.
  • Jasperse, J. Aromatic Reactions - Ch. 17 Notes.
  • PrepChem.com. Synthesis of 2,5-dichloro-3-nitrobenzoic acid.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis of 4-Bromobenzoic Acid.
  • ResearchGate. Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid.
  • Atlas: School AI Assistant. Aromaticity and Electrophilic Substitution Reactions.
  • Hashem, A. I., et al. Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Indian Journal of Chemistry. (The specific journal volume is not available from the search, but the authors and title are cited).
  • Reddit r/Chempros. (2024). Bromination Help.
  • Google Patents. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
  • European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID.
  • PubMed. (2017). Effect of bromide on the transformation and genotoxicity of octyl-dimethyl-p-aminobenzoic acid during chlorination.
  • PubChem. 2,4-Dichlorobenzoic Acid.

Sources

Technical Support Center: Purification of Crude 4-Bromo-2,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to the purification of crude 4-Bromo-2,5-dichlorobenzoic acid. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to address challenges encountered during the purification process.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, low yields of the final product, and complications in downstream applications. This guide, designed by application scientists, offers practical, field-tested solutions to common purification challenges, ensuring the integrity of your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of this compound.

Q1: What are the most common impurities found in crude this compound?

The impurity profile of the crude product is highly dependent on the synthetic route employed. Common impurities may include:

  • Positional Isomers: Synthesis via bromination of 2,5-dichlorobenzoic acid can lead to the formation of other bromo-isomers. Similarly, routes starting from 2-chlorobenzoic acid may yield impurities like 4-bromo-2-chlorobenzoic acid.[1][2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 2,5-dichlorobenzoic acid.

  • Byproducts from Synthesis: Depending on the reaction, byproducts like biphenyls (from Grignard-based routes) or over-brominated species can form.[3]

  • Residual Solvents and Reagents: Solvents from the reaction or workup (e.g., acetic acid, diethyl ether) and leftover reagents may contaminate the crude solid.

Q2: What is the most effective general-purpose method for purifying this compound?

For most common impurities, recrystallization is a highly effective and widely used technique for purifying solid aromatic acids.[3][4] It leverages the differences in solubility between the desired compound and impurities in a chosen solvent at varying temperatures. For removing non-acidic or basic impurities, an acid-base extraction is an excellent orthogonal method that can be used prior to or instead of recrystallization.[5]

Q3: How do I select the ideal solvent for recrystallization?

An ideal recrystallization solvent should meet several criteria.[4] The target compound, this compound, should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be completely insoluble (allowing for hot filtration) or highly soluble even at low temperatures (remaining in the mother liquor).[4] Suitable solvents for substituted benzoic acids include water, ethanol, methanol, acetic acid, or mixed solvent systems like ethanol/tetrahydrofuran.[1][6]

Q4: My purified product shows a broad or depressed melting point. What does this indicate?

A sharp melting point is a key indicator of purity. The reported melting point for 4-bromo-2-chlorobenzoic acid (a similar compound) is 171-175 °C.[7] A broad melting range or a melting point lower than the literature value strongly suggests the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, requiring less energy to transition to a liquid state.

Q5: Can column chromatography be used for purification?

While possible, silica gel column chromatography can be challenging for highly polar, acidic compounds like benzoic acid derivatives, which may streak or bind irreversibly to the silica. If chromatography is necessary, consider the following:

  • Use of Additives: Adding a small amount of an acidic modifier (e.g., 0.5-1% acetic acid) to the mobile phase can suppress the ionization of the carboxylic acid and improve peak shape.

  • Alternative Stationary Phases: Using a less acidic stationary phase, such as basic alumina, might be a viable alternative to silica gel.[5]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the primary purification techniques and troubleshooting for common issues.

Method 1: Purification by Recrystallization

Recrystallization is a robust method for removing impurities with different solubility profiles from the target compound.

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent pair (see Table 1).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen solvent. Heat the mixture to boiling with stirring (using a hot plate and a stir bar) until the solid completely dissolves.[8] Add the solvent portion-wise until a clear, saturated solution is obtained at the boiling point. Avoid adding a large excess of solvent.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.[8]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Analysis: Assess purity by measuring the melting point and calculate the percent recovery.[8]

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, preventing supersaturation. 2. The solution cooled too rapidly.1. Gently boil off some of the solvent to increase the concentration and allow it to cool again.[4] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[4]
An oil precipitates instead of crystals. 1. The boiling point of the solvent is higher than the melting point of the impure solid. 2. The solution is highly supersaturated with impurities.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider a different recrystallization solvent.
Product is still colored after recrystallization. 1. Colored impurities are co-precipitating with the product. 2. Insufficient activated charcoal was used.1. Repeat the recrystallization process, incorporating the optional decolorization step with activated charcoal.[8] Ensure the charcoal is removed via hot filtration.
Low recovery yield. 1. Too much solvent was added during dissolution. 2. Premature crystallization occurred during hot filtration. 3. Excessive washing with cold solvent.1. Use the absolute minimum amount of hot solvent required for dissolution.[4] 2. Ensure the filtration apparatus (funnel, flask) is pre-heated.[4] 3. Wash the collected crystals with a minimal volume of ice-cold solvent.
Method 2: Purification by Acid-Base Extraction

This technique is highly effective for separating the acidic target compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract it with a basic aqueous solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[5][10] The acidic product will be deprotonated and move into the aqueous layer as its carboxylate salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral or basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), with stirring until the solution is acidic (pH < 2, check with litmus or pH paper).[3][11] The purified this compound will precipitate out as a solid.

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product completely, preferably under vacuum. For highest purity, this product can be used as the starting material for a subsequent recrystallization.

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete precipitation after acidification. 1. The pH of the aqueous solution is not sufficiently acidic. 2. The product has some solubility in the acidic aqueous medium.1. Add more acid while monitoring with a pH meter or pH paper until the pH is ≤ 2. 2. Ensure the solution is thoroughly chilled in an ice bath to minimize solubility.
An emulsion forms during extraction. 1. The separatory funnel was shaken too vigorously. 2. High concentration of solutes.1. Use gentle inversions of the funnel instead of vigorous shaking. 2. To break the emulsion, add a small amount of brine (saturated NaCl solution) or allow the funnel to stand undisturbed for an extended period.
Low recovery yield. 1. Incomplete extraction into the aqueous base. 2. Insufficient acidification. 3. The carboxylate salt is not fully soluble in the aqueous base.1. Perform multiple extractions (3-4 times) with the basic solution to ensure complete transfer to the aqueous phase. 2. Confirm complete precipitation by checking the pH. 3. If solubility is an issue, add more water to the aqueous layer.

Section 3: Visualization & Data Summary

Visual aids and data tables to streamline experimental design and troubleshooting.

Diagrams and Workflows

purification_decision_tree start Crude 4-Bromo-2,5- dichlorobenzoic acid q1 What is the nature of the primary impurity? start->q1 recrystallize Perform Recrystallization q1->recrystallize Positional Isomers or Structurally Similar Impurities acid_base Perform Acid-Base Extraction q1->acid_base Neutral or Basic Impurities q2 Is the product pure enough? recrystallize->q2 acid_base->q2 final_product Pure Product q2->recrystallize No (from extraction) q2->final_product Yes recrystallization_troubleshooting start Cooling Filtrate q1 Crystals Form? start->q1 success Collect Crystals q1->success Yes no_xtal No Crystals q1->no_xtal No oil_out Oily Precipitate q1->oil_out Oil Forms action_evap Evaporate Excess Solvent no_xtal->action_evap action_scratch Scratch Flask / Add Seed Crystal no_xtal->action_scratch action_reheat Reheat, Add More Solvent, Cool Slowly oil_out->action_reheat action_evap->q1 action_scratch->q1 action_reheat->q1

Caption: Workflow for troubleshooting common recrystallization problems.

Data Tables

Table 1: Recommended Solvents for Recrystallization

SolventBoiling Point (°C)Rationale & Considerations
Water 100Inexpensive and non-flammable. Benzoic acids often have good temperature-dependent solubility in water. [4]May require a larger volume.
Ethanol 78Good general-purpose solvent for many organic acids. High solubility may lead to lower recovery if not cooled sufficiently.
Acetic Acid 118Can be very effective, but difficult to remove completely from the final product.
Ethanol/Water VariableA mixed solvent system allows for fine-tuning of solubility. The product is dissolved in hot ethanol, and hot water is added until the solution becomes turbid, followed by a small amount of ethanol to clarify before cooling.
Ethanol/Tetrahydrofuran VariableA mixed organic system that can be effective for dissolving highly substituted aromatic compounds. [6]

Table 2: Purity Assessment Summary

Analysis MethodExpected Result for Pure ProductIndication of Impurity
Melting Point Sharp melting range (e.g., within 1-2 °C).Broad or depressed melting point. [7]
Appearance White to off-white crystalline solid.Discoloration (yellow, brown) or amorphous/oily appearance.
Thin Layer Chromatography (TLC) Single spot with a consistent Rf value.Multiple spots, streaking.
High-Performance Liquid Chromatography (HPLC) Single sharp peak.Additional peaks corresponding to impurities. [6]

References

  • Reddit. (2016). Getting Rid of Benzoic Acid post benzoylation. r/chemistry.
  • Google Patents. (2018). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Florida A&M University. (2016). Lab Report Recrystallization.
  • Google Patents. (2019). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-.
  • Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube.

Sources

troubleshooting low yield in Suzuki coupling of polychloroarenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. As Senior Application Scientists, we understand the nuances and challenges encountered in the lab. This guide is designed to provide in-depth troubleshooting support for a particularly challenging transformation: the Suzuki-Miyaura coupling of polychloroarenes. Low yields in these reactions are common, but systematic troubleshooting can lead to significant improvements.

This center is structured to help you quickly diagnose issues and find robust solutions, grounded in mechanistic principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the Suzuki coupling of polychloroarenes.

Q1: Why is my Suzuki coupling with an aryl chloride giving a low yield when the same reaction with an aryl bromide worked perfectly?

A1: The primary reason lies in the strength of the carbon-halogen bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br or C-I bond. This makes the rate-determining step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) catalyst, much more difficult.[1][2] To overcome this high activation barrier, more specialized and reactive catalytic systems are required, typically involving electron-rich, sterically hindered phosphine ligands and stronger bases.[3]

Q2: I see a lot of black precipitate (palladium black) in my reaction flask. Is this normal?

A2: While a color change to dark brown or black is common, excessive formation of palladium black early in the reaction is a strong indicator of catalyst decomposition.[4] Pd(0) species, if not properly stabilized by ligands, can aggregate and precipitate out of the solution as inactive palladium black.[5] This reduces the concentration of the active catalyst in the solution, leading to a stalled reaction and low yields. This is often caused by inadequate ligand protection, presence of oxygen, or reaction temperatures being too high for the chosen catalyst system.

Q3: Can I use a "ligandless" catalyst like Pd/C for coupling polychloroarenes?

A3: While some successes have been reported for the activation of simple aryl chlorides with ligandless heterogeneous catalysts like Pd/C, it is generally not the first choice for complex or polychlorinated systems.[6][7] The reactivity of these systems can be unpredictable, and they often require higher temperatures.[6] For polychloroarenes, where selectivity and high reactivity are needed, a homogeneous catalyst system with a well-defined, electron-rich ligand is almost always more reliable and effective.[8][9]

Q4: I recovered most of my aryl chloride starting material. What is the most likely cause?

A4: Unreacted starting material points directly to a failure in the oxidative addition step.[3] The catalytic cycle is not initiating effectively. The key areas to investigate are:

  • Catalyst/Ligand Inactivity: The chosen ligand may not be electron-rich or bulky enough to promote the cleavage of the C-Cl bond.

  • Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.

  • Poor Precatalyst Activation: If using a Pd(II) precatalyst, the initial reduction to the active Pd(0) species may be inefficient.

Q5: My main byproduct is the homocoupling of my boronic acid reagent. How can I prevent this?

A5: Boronic acid homocoupling (Glaser coupling) is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[10] To minimize it:

  • Ensure Rigorous Degassing: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes homocoupling.[10] Purge your solvent and reaction mixture thoroughly with an inert gas like argon or nitrogen.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂ or PdCl₂(dppf)) that require in-situ reduction.

  • Control Stoichiometry: Use a modest excess of the boronic acid (typically 1.1-1.5 equivalents). A large excess can favor side reactions.

Part 2: Deep Dive Troubleshooting Guide

When simple fixes are not enough, a more systematic approach is required. This guide is organized by common problem scenarios.

Scenario 1: No Reaction or Incomplete Conversion (<50%)

This is the most common failure mode and is almost always linked to the challenging oxidative addition step.

The energy barrier to break the C-Cl bond is too high for your current reaction conditions.

G start Low Conversion (<50%) SM Recovered cat_ligand 1. Enhance Catalyst Reactivity (Ligand Choice) start->cat_ligand Primary Action conditions 2. Modify Reaction Conditions (Base, Solvent, Temp) cat_ligand->conditions If no improvement ligand_type Switch to a more electron-rich/ bulky ligand: - Buchwald Biarylphosphines (SPhos, XPhos, RuPhos) - cataCXium® A, tBuXPhos cat_ligand->ligand_type catalyst_loading Increase catalyst loading (from 1-2 mol% to 3-5 mol%) cat_ligand->catalyst_loading reagents 3. Verify Reagent Quality conditions->reagents If still failing base_strength Switch to a stronger base: K₂CO₃ → K₃PO₄ or Cs₂CO₃ conditions->base_strength temperature Increase temperature in increments (e.g., 80°C → 100°C → 120°C) conditions->temperature solvent_choice Change to a higher-boiling, polar aprotic solvent: Toluene → Dioxane or NMP/DMAc conditions->solvent_choice boronic_acid Check boronic acid/ester purity. Consider converting acid to a more stable pinacol ester. reagents->boronic_acid solvent_dryness Ensure anhydrous solvents and reagents. reagents->solvent_dryness

Caption: Troubleshooting workflow for low conversion.

  • Catalyst & Ligand System: This is the most critical variable. Standard ligands like PPh₃ are often ineffective for aryl chlorides.[11] You need ligands that increase the electron density on the palladium center, making it a better nucleophile for attacking the C-Cl bond.

    • Expert Insight: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard for this challenge.[9] Their steric bulk also promotes the final reductive elimination step and prevents the formation of inactive catalyst dimers.

  • Base and Solvent: The base plays a crucial role in the transmetalation step, but its strength can also influence catalyst activity.

    • Causality: Stronger bases like K₃PO₄ and Cs₂CO₃ are often required.[12] They can facilitate the formation of the active boronate species and may also help to prevent catalyst inhibition by coordinating anions. The choice of solvent is also key; polar aprotic solvents like dioxane, DMF, or NMP can help dissolve inorganic bases and stabilize charged intermediates in the catalytic cycle.[13][14]

  • Temperature: Given the high activation energy of C-Cl oxidative addition, higher temperatures are frequently necessary. However, be mindful of the thermal stability of your catalyst and substrates. A systematic increase in temperature (e.g., from 80 °C to 110 °C) is a logical step after optimizing the catalyst system.

Scenario 2: Significant Byproduct Formation

Even if the starting material is consumed, low yields can result from the reaction favoring undesired pathways.

Side Product Plausible Cause Primary Solution(s) Secondary Action(s)
Dehalogenation Reaction of the Ar-Pd-Cl intermediate with a hydride source (e.g., solvent, base, water).[10]Ensure rigorously anhydrous and deoxygenated conditions. Use a non-protic solvent if possible.Switch to a different base (e.g., from a carbonate to a phosphate).
Boronic Acid Homocoupling Presence of O₂ leading to Pd(II) species which catalyze the homocoupling.[10]Rigorously degas all solvents and the reaction mixture (3x freeze-pump-thaw cycles are ideal).Use a Pd(0) precatalyst; ensure high purity of boronic acid.
Protodeborylation Hydrolysis of the C-B bond of the boronic acid, especially under harsh basic/aqueous conditions.[10]Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester). Use a weaker base if tolerated, or minimize water content.Add the boronic acid portion-wise during the reaction.
Scenario 3: Issues with Selectivity in Polychloroarenes

With multiple C-Cl bonds, achieving selective mono-coupling can be a significant challenge.

Selectivity is governed by a combination of steric and electronic factors. The most common outcome is reaction at the most sterically accessible and/or electronically activated C-Cl bond.[1][2][15]

  • Steric Hindrance: A C-Cl bond flanked by one or more ortho substituents will be less reactive. You can exploit this to selectively couple at a less hindered position. The introduction of a bulky group in the first coupling can effectively block the adjacent position from reacting further.[1][2]

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) ortho or para to a chlorine atom make the carbon more electrophilic and susceptible to oxidative addition. Conversely, electron-donating groups deactivate the C-Cl bond.[3]

  • Reaction Conditions:

    • Stoichiometry: Use a slight deficiency or exactly one equivalent of the boronic acid reagent to favor mono-substitution.

    • Temperature: Lower reaction temperatures can often enhance selectivity, favoring reaction at the most activated site.

Part 3: Key Experimental Protocols

Trustworthy protocols are the foundation of reproducible results.

Protocol 1: General Screening Reaction for a Challenging Polychloroarene

This protocol provides a robust starting point for optimization.

Materials:

  • Polychloroarene (1.0 eq.)

  • Boronic Acid or Pinacol Ester (1.2 eq.)

  • Pd₂(dba)₃ (2 mol %)

  • SPhos (4.5 mol %)

  • K₃PO₄ (powdered, dried, 2.5 eq.)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the polychloroarene (e.g., 0.5 mmol), boronic acid (0.6 mmol), and powdered K₃PO₄ (1.25 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Preparation: In a separate vial under argon, weigh the Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and SPhos (0.0225 mmol, 9.2 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL for a 0.1 M reaction) to the Schlenk flask via a dry syringe.

  • Degassing: Bubble argon through the stirred suspension for 15-20 minutes.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask against a positive flow of argon.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously overnight (16-24 h).

  • Monitoring & Workup:

    • Cool the reaction to room temperature.

    • Take a small aliquot for analysis (TLC, LC-MS, GC-MS) to determine conversion.

    • If complete, dilute the mixture with ethyl acetate, filter through a pad of Celite® to remove palladium residues and salts, and wash the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Part 4: Mechanistic Visualization

Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_ts Oxidative Addition pd0->oa_ts + Ar-Cl pd2 Ar-Pd(II)-Cl(L)₂ oa_ts->pd2 [RATE LIMITING STEP] Challenging for C-Cl bond tm_ts Transmetalation pd2->tm_ts + Ar'-B(OR)₂ + Base pd2_ar Ar-Pd(II)-Ar'(L)₂ tm_ts->pd2_ar re_ts Reductive Elimination pd2_ar->re_ts re_ts->pd0 + Ar-Ar' product Ar-Ar' arcl Ar-Cl ar_b Ar'-B(OR)₂ base Base (e.g., K₃PO₄)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for polychloroarenes.

References

  • Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
  • ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. [Link]
  • Activation of Aryl Chlorides in Water under Phase-Transfer Agent-Free and Ligand-Free Suzuki Coupling by Heterogeneous Palladium Supported on Hybrid Mesoporous Carbon.
  • Activation of aryl chlorides for the Suzuki-Miyaura cross-coupling...
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health (NIH). [Link]
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry. [Link]
  • Suzuki–Miyaura (hetero-)
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
  • Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More.
  • Functionalized polychloroarenes in the Bichwald ligand-promoted Suzuki cross-coupling.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. mendeley.com. [Link]
  • Suzuki Coupling Mechanism. YouTube. [Link]
  • Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Institutes of Health (NIH). [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Tips on increasing yield of Miyaura coupling reaction? Reddit r/OrganicChemistry. [Link]
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. National Institutes of Health (NIH). [Link]
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

Sources

Technical Support Center: Managing Reaction Temperature in Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Ullmann condensation, a cornerstone of carbon-heteroatom and carbon-carbon bond formation, is notoriously sensitive to reaction temperature. As Senior Application Scientists, we've observed that improper temperature control is a primary contributor to failed or low-yielding reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the thermal complexities of this powerful transformation. We aim to move beyond simple procedural lists, offering insights into the causality behind our recommendations to foster a deeper understanding of your experimental choices.

Troubleshooting Guide: Addressing Common Temperature-Related Issues

This section directly tackles specific problems you may encounter during your Ullmann condensation experiments. Each issue is followed by an analysis of potential causes and a series of actionable steps to resolve the problem.

Issue 1: Low or No Product Yield

You've set up your Ullmann reaction, but after the allotted time, TLC or GC-MS analysis shows little to no formation of the desired product.

Potential Causes & Solutions:

  • Insufficient Thermal Energy: The most straightforward cause is that the reaction temperature is too low to overcome the activation energy barrier. This is particularly true for less reactive aryl halides, such as aryl chlorides, or when using sterically hindered substrates.

    • Causality: The Ullmann reaction, particularly the classical, unligated versions, requires high temperatures (often exceeding 150 °C) to facilitate the oxidative addition of the aryl halide to the copper catalyst.[1][2] Modern, ligand-assisted protocols can operate at lower temperatures, but a baseline of thermal energy is still required.[3]

    • Troubleshooting Steps:

      • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each new setpoint. Be cautious, as excessive temperatures can lead to decomposition.[1]

      • Solvent Selection: Ensure your solvent has a boiling point compatible with the required reaction temperature. High-boiling polar solvents like DMF, NMP, or nitrobenzene are traditionally used.[2][4]

      • Catalyst and Ligand System: If increasing the temperature is not feasible or leads to decomposition, consider switching to a more active catalyst system. The addition of ligands like 1,10-phenanthroline, amino acids (e.g., L-proline), or N,N'-dimethylethylenediamine (DMEDA) can significantly lower the required reaction temperature by stabilizing the copper catalyst and promoting the desired bond formation.[1][3][5]

Issue 2: Formation of Side Products (e.g., Dehalogenation, Homocoupling)

Your reaction is proceeding, but you observe significant quantities of undesired side products, such as the dehalogenated starting material or homocoupling of the aryl halide.

Potential Causes & Solutions:

  • Excessive Reaction Temperature: While a certain amount of heat is necessary, excessively high temperatures can promote side reactions.

    • Causality: High temperatures can lead to thermal decomposition of starting materials, products, or the catalyst complex.[3] It can also favor alternative reaction pathways, such as radical-mediated dehalogenation, where a hydrogen atom is abstracted from the solvent or other reagents.[1]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: If you are observing side products, the first step is to reduce the reaction temperature. This can be particularly effective if you are using a modern, ligated catalyst system that allows for milder conditions.[1]

      • Ligand Screening: The introduction of a suitable ligand can often suppress side reactions by accelerating the desired cross-coupling pathway. A ligand screening experiment is highly recommended to identify the optimal choice for your specific substrates.[1][3]

      • Anhydrous Conditions: Dehalogenation is often exacerbated by the presence of trace amounts of water or other protic impurities.[1][3] Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere.

Issue 3: Catalyst Decomposition (Reaction Mixture Turns Black)

The reaction mixture, which may have started as a homogenous solution or a suspension, turns black or forms a significant amount of black precipitate.

Potential Causes & Solutions:

  • Thermal Instability of the Catalyst Complex: The active copper-ligand complex may be unstable at the reaction temperature, leading to the formation of copper(0) or copper oxides.

    • Causality: The stability of the copper catalyst is highly dependent on the chosen ligand and the reaction temperature. At elevated temperatures, the ligand may dissociate, or the complex itself may undergo decomposition, leading to the precipitation of inactive copper species.[3]

    • Troubleshooting Steps:

      • Reduce the Reaction Temperature: This is the most immediate action to take. A lower temperature may be sufficient to maintain the integrity of the catalyst complex while still allowing the reaction to proceed at a reasonable rate.[3]

      • Re-evaluate Ligand Choice: Some ligands form more thermally robust complexes than others. If you suspect catalyst decomposition, consider screening alternative ligands known for their stabilizing effects.

      • Inert Atmosphere: Ensure the reaction is maintained under a strictly inert atmosphere (e.g., nitrogen or argon). The presence of oxygen can lead to the oxidation of the active Cu(I) species to inactive Cu(II) oxides, which are often black or dark brown.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for an Ullmann condensation?

A: The optimal temperature is highly substrate and catalyst-dependent. For classical Ullmann reactions using copper powder, temperatures can be as high as 200 °C or more.[2][6][7] For modern, ligand-assisted Ullmann reactions, a good starting point is typically in the range of 80-120 °C.[1][3] It is always advisable to consult literature precedents for similar substrate combinations.

Q2: How does the choice of aryl halide affect the required reaction temperature?

A: The reactivity of the aryl halide plays a crucial role. Aryl iodides are the most reactive, followed by aryl bromides, and then aryl chlorides.[1] As such, reactions with aryl chlorides will generally require higher temperatures or a more active catalyst system compared to those with aryl iodides. Electron-withdrawing groups on the aryl halide can also increase its reactivity, potentially allowing for lower reaction temperatures.[2]

Q3: Can I use a microwave reactor to control the temperature in an Ullmann condensation?

A: Yes, microwave-assisted synthesis can be an effective tool for Ullmann condensations. Microwave heating allows for rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times and improved yields. It also provides precise temperature control. However, it is important to carefully optimize the reaction conditions, as the rapid heating can sometimes lead to different side product profiles compared to conventional heating.

Q4: My reaction is very slow, even at elevated temperatures. What else can I do?

A: If you have optimized the temperature and are still facing issues, consider the following:

  • Catalyst Activity: Ensure your copper source is of high quality and has not been oxidized. For classical Ullmann reactions, using freshly activated copper powder can significantly improve reaction rates.[8]

  • Base Selection: The choice of base can have a profound effect on the reaction. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. A base screening may be necessary to find the optimal choice for your system.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate. Screening different solvents, such as DMF, dioxane, or toluene, can sometimes lead to significant improvements.[3]

Data & Protocols

Table 1: General Temperature Ranges for Ullmann Condensation
Reaction TypeCatalyst SystemTypical Temperature Range (°C)Notes
Classical Ullmann Copper Powder150 - 250+Often requires harsh conditions and stoichiometric copper.[2][7]
Ligand-Assisted C-N Coupling CuI / Diamine Ligand80 - 120Can often proceed at lower temperatures with a broader substrate scope.[1][3]
Ligand-Assisted C-O Coupling CuI / Phenanthroline or Amino Acid100 - 140Temperature is dependent on the reactivity of the aryl halide and phenol.
Protocol 1: General Procedure for Optimizing Reaction Temperature

This protocol provides a systematic approach to identifying the optimal temperature for a ligand-assisted Ullmann C-N coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the copper catalyst (e.g., CuI, 0.05 mmol, 5 mol%), and the chosen ligand (e.g., 1,10-phenanthroline, 0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 3 mL) via syringe.

  • Temperature Screening:

    • Set up three to four reactions in parallel.

    • Place each Schlenk tube in a separate well of a preheated aluminum heating block set to different temperatures (e.g., 80 °C, 100 °C, and 120 °C).[3]

    • Stir the reactions for a set amount of time (e.g., 12-24 hours).

  • Reaction Monitoring & Workup:

    • Monitor the progress of each reaction by taking small aliquots and analyzing them by TLC or GC-MS.

    • Once the reactions are complete or have reached a plateau, cool them to room temperature.

    • Dilute the reaction mixtures with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.[1]

    • Wash the filter cake with additional solvent.

  • Analysis & Optimization:

    • Concentrate the filtrates and analyze the crude product ratios to determine the optimal temperature for yield and purity.

    • If significant side product formation is observed at higher temperatures, consider a lower temperature for a longer reaction time. Conversely, if the reaction is too slow at lower temperatures, a further, cautious increase may be warranted.

Visualizations

G cluster_0 Troubleshooting Low Yield Start Low or No Product Yield Check_Temp Is Temperature Sufficient? Start->Check_Temp Increase_Temp Incrementally Increase Temperature (10-20 °C) Check_Temp->Increase_Temp No Check_Catalyst Consider More Active Catalyst/Ligand System Check_Temp->Check_Catalyst Yes Success Improved Yield Increase_Temp->Success Check_Catalyst->Success

Caption: A workflow for troubleshooting low yield in Ullmann reactions.

G Temp Reaction Temperature Kinetics Reaction Kinetics Temp->Kinetics Influences Selectivity Reaction Selectivity Temp->Selectivity Influences Stability Catalyst Stability Temp->Stability Influences Yield Product Yield Kinetics->Yield Purity Product Purity Selectivity->Purity Stability->Yield

Caption: The interplay between temperature and key outcomes in Ullmann condensation.

References

  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • BYJU'S. Ullmann Reaction. [Link]
  • Wikipedia.
  • Dalton Transactions. The mechanism of the modified Ullmann reaction. [Link]
  • ResearchGate. The Mechanism of the Modified Ullmann Reaction. [Link]

Sources

preventing byproduct formation in the synthesis of 4-Bromo-2,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2,5-dichlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Introduction to the Synthetic Challenges

The synthesis of this compound, a valuable building block in medicinal chemistry, presents several challenges, primarily centered around controlling regioselectivity and preventing the formation of closely related impurities. The substitution pattern of the target molecule, with three halogen atoms and a deactivating carboxylic acid group, requires careful consideration of the chosen synthetic route and reaction conditions. The most common issues arise from the formation of isomeric byproducts, incomplete reactions, and side reactions stemming from the reactive intermediates.

This guide will address the most prevalent synthetic routes and their associated challenges:

  • Electrophilic Bromination of 2,5-Dichlorobenzoic Acid: A direct, but often problematic, approach due to the formation of regioisomers.

  • Oxidation of 4-Bromo-2,5-dichlorotoluene: A reliable method, but susceptible to incomplete oxidation and the formation of impurities from the oxidizing agent.

  • Sandmeyer Reaction from a Precursor Aniline: A versatile route that can offer high regioselectivity, but is sensitive to reaction conditions, potentially leading to hydroxylation and biaryl byproducts.

Troubleshooting Guide & FAQs

Route 1: Electrophilic Bromination of 2,5-Dichlorobenzoic Acid

This method is attractive for its directness but is often complicated by the formation of unwanted isomers. The directing effects of the two chlorine atoms and the carboxylic acid group on the incoming electrophile (bromine) are key to understanding and controlling the reaction's outcome.

Q1: I performed a bromination of 2,5-dichlorobenzoic acid and obtained a mixture of isomers. How can I improve the selectivity for the desired 4-bromo product?

A1: This is a common issue. The directing effects of the substituents on the starting material are crucial. The carboxylic acid group is a meta-director, while the chlorine atoms are ortho, para-directors. This leads to a complex mixture of products. To improve selectivity for the 4-position, consider the following:

  • Choice of Brominating Agent and Catalyst: The combination of N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid can offer better regioselectivity compared to using elemental bromine with a Lewis acid catalyst.[1] Some protocols have reported the use of inhibitors, such as sodium sulfide or sodium sulfite, in an NBS/sulfuric acid system to suppress the formation of the 4-bromo-2-chlorobenzoic acid isomer when the 5-bromo isomer is the desired product, indicating that the choice of additives can influence the isomeric ratio.[2][3][4]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. Start with temperatures around 0-5 °C and slowly warm the reaction if the rate is too slow.

  • Solvent: The choice of solvent can influence the reactivity of the electrophile. Highly polar solvents can stabilize charged intermediates, potentially altering the product distribution. Experiment with solvents of varying polarity, such as acetic acid or chlorinated hydrocarbons.[5]

Q2: My bromination reaction is very slow and gives a low yield of the monobrominated product, with a significant amount of starting material remaining. What can I do?

A2: The deactivating nature of the two chlorine atoms and the carboxylic acid group makes the aromatic ring electron-deficient and thus, less reactive towards electrophilic substitution. To drive the reaction to completion:

  • Increase Catalyst Loading: If using a Lewis acid catalyst (e.g., FeCl3, AlCl3) with elemental bromine, a stoichiometric amount of the catalyst may be necessary.

  • Use a More Reactive Brominating System: A combination of bromine in a strong oxidizing acid like chlorosulfonic acid can be effective for deactivated systems.[6]

  • Increase Reaction Time and/or Temperature: While higher temperatures can decrease selectivity, a modest increase in temperature or a longer reaction time may be required for complete conversion. Monitor the reaction by TLC or HPLC to find the optimal balance.

Q3: I am observing the formation of a di-brominated byproduct. How can I prevent this?

A3: Di-bromination occurs when the mono-brominated product is still sufficiently reactive to undergo a second bromination. To minimize this:

  • Control Stoichiometry: Use a slight deficiency or a stoichiometric amount of the brominating agent (e.g., 1.0 to 1.05 equivalents).

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile, which disfavors multiple substitutions.

Sandmeyer_Reaction A Ar-NH2 (4-Amino-2,5-dichlorobenzoic acid) B Ar-N2+ (Diazonium Salt) A->B NaNO2, HBr 0-5°C D Ar-OH (Phenolic Byproduct) B->D H2O, Δ (Decomposition) F Ar• (Aryl Radical) B->F Cu(I)Br (e- transfer) C Ar-Br (Desired Product) E Ar-Ar (Biaryl Byproduct) F->C Br transfer from Cu(II)Br2 F->E Radical Coupling

Sources

Technical Support Center: Workup Procedure for 4-Bromo-2,5-dichlorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the workup and purification of 4-bromo-2,5-dichlorobenzoic acid. Drawing from established chemical principles and practical laboratory experience, this document aims to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the workup of this compound, offering probable causes and actionable solutions.

Issue 1: Low or No Precipitation of Product Upon Acidification

Probable Cause:

  • Incomplete Reaction: The preceding oxidation or bromination reaction may not have gone to completion, resulting in a low concentration of the desired carboxylic acid.

  • Insufficient Acidification: The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt, keeping the product dissolved.

  • Excessive Solvent Volume: The total volume of the aqueous layer may be too large, preventing the product from reaching its saturation point and precipitating.

  • Formation of Soluble Side Products: The reaction may have produced more soluble acidic byproducts that interfere with the crystallization of the target compound.

Recommended Solution:

  • Verify Reaction Completion: Before initiating the workup, confirm the absence of starting material by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Ensure Complete Protonation: Check the pH of the aqueous solution with pH paper or a calibrated pH meter. The pH should be adjusted to ≤ 2 by the dropwise addition of a strong acid like concentrated hydrochloric acid.

  • Concentrate the Aqueous Layer: If the volume is excessive, carefully reduce it by rotary evaporation. Be cautious not to evaporate to dryness, as this can lead to the co-precipitation of inorganic salts.

  • Initiate Crystallization: If the product remains in solution, try cooling the solution in an ice bath and gently scratching the inside of the flask with a glass rod to induce crystallization.

  • Solvent Extraction: If precipitation is still unsuccessful, extract the acidified aqueous layer with an appropriate organic solvent such as ethyl acetate or diethyl ether. The organic layers can then be combined, dried, and the solvent evaporated to yield the crude product.[1][2][3]

Issue 2: Oily Product Instead of a Crystalline Solid

Probable Cause:

  • Presence of Impurities: The most common cause is the presence of unreacted starting materials or oily side-products which can inhibit crystallization.

  • Residual Solvent: Trapped organic solvent from an extraction step can result in an oily appearance.

  • Incorrect pH: If the product is not fully protonated, it may remain as a salt which can appear as a viscous oil.

Recommended Solution:

  • Purification by Recrystallization: Dissolve the oily product in a minimal amount of a suitable hot solvent (e.g., ethanol, acetic acid, or a mixture of ethanol and water) and allow it to cool slowly.[4] The pure product should crystallize out, leaving the impurities in the mother liquor.

  • Trituration: Wash the oily product with a solvent in which the desired compound is sparingly soluble but the impurities are soluble (e.g., cold hexanes or a mixture of ether and hexanes). This can often induce crystallization.

  • Chromatographic Purification: For persistent oils, column chromatography on silica gel may be necessary to separate the product from impurities. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically effective.

  • Ensure Complete Solvent Removal: Dry the product under high vacuum to remove any residual solvent.

Issue 3: Product Contaminated with Starting Material or Isomeric Impurities

Probable Cause:

  • Incomplete Reaction: As mentioned previously, an incomplete reaction will lead to the presence of starting material in the final product.

  • Non-selective Reaction Conditions: The reaction conditions may favor the formation of isomeric byproducts. For instance, in the bromination of 2,5-dichlorotoluene, bromination at other positions on the aromatic ring can occur.[5][6]

Recommended Solution:

  • Optimize Reaction Conditions: Re-evaluate the reaction parameters such as temperature, reaction time, and stoichiometry of reagents to favor the formation of the desired product.

  • Purification via Salt Formation: A classic and effective method for purifying carboxylic acids is through the formation of a salt.[7] Dissolve the crude product in a suitable solvent and treat it with a base (e.g., sodium bicarbonate or a specific amine) to form the corresponding salt. The salt can then be isolated and washed to remove non-acidic impurities. Subsequent acidification will regenerate the purified carboxylic acid.

  • Recrystallization: As detailed above, recrystallization is a powerful technique for removing both starting materials and isomeric impurities, provided there is a sufficient difference in their solubilities.

II. Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the synthesis of this compound from the oxidation of 4-bromo-2,5-dichlorotoluene?

A1: A typical workup involves the following steps:

  • Quenching the Reaction: After the reaction is complete, the mixture is cooled to room temperature and cautiously poured into a beaker of ice water.

  • Removal of Oxidant: Any excess oxidizing agent (e.g., potassium permanganate) is destroyed by the addition of a reducing agent like sodium bisulfite until the solution becomes colorless.[8]

  • Basification and Extraction: The solution is made basic (pH > 10) with a strong base such as sodium hydroxide. This deprotonates the carboxylic acid, forming the water-soluble sodium salt. The aqueous layer is then washed with an organic solvent (e.g., dichloromethane or ether) to remove any unreacted starting material and non-acidic byproducts.

  • Acidification and Precipitation: The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to a pH of ≤ 2. The this compound will precipitate out of the solution as a solid.

  • Isolation and Drying: The solid product is collected by vacuum filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum.

Q2: What are the key physical properties of this compound that are relevant to its workup?

A2: Understanding the physical properties is crucial for designing an effective workup and purification strategy.

PropertyValueSignificance for Workup
Molecular Formula C₇H₃BrCl₂O₂-
Molecular Weight 269.91 g/mol [9]-
Appearance White to off-white solidVisual confirmation of product precipitation.
Melting Point 171-175 °CA key indicator of purity. A broad or depressed melting point suggests the presence of impurities.
Solubility Soluble in hot ethanol, ether, and acetone.[10][11] Sparingly soluble in hot water. Insoluble in cold water.Guides the choice of solvents for extraction, washing, and recrystallization. The insolubility in cold water is exploited for precipitation and washing.
Acidity (pKa) Estimated to be around 3-4The acidic nature allows for separation from neutral and basic impurities through acid-base extraction.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point within the literature range is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity and quantifying any minor impurities.

III. Experimental Protocols

Standard Acid-Base Extraction Workup

This protocol describes a general procedure for the purification of this compound following its synthesis.

  • Reaction Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the aqueous phase is ~8-9. Ensure all the solid has dissolved.

  • Extraction of Neutral/Basic Impurities: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL for a ~10g scale reaction). Combine the organic layers and set them aside.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ≤ 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Product Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Recrystallization for Further Purification
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetic acid, water, or mixtures thereof) to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

IV. Visualizations

Workup_Flowchart cluster_reaction Reaction Mixture cluster_extraction Acid-Base Extraction cluster_isolation Isolation & Purification Reaction Crude Reaction Product (in organic solvent) Quench 1. Quench with Water/Ice Reaction->Quench Basify 2. Add NaHCO3 (aq) to pH 8-9 Quench->Basify Separate1 3. Separate Layers Basify->Separate1 Aqueous1 Aqueous Layer (Sodium 4-bromo-2,5-dichlorobenzoate) Separate1->Aqueous1 Aqueous Phase Organic1 Organic Layer (Neutral/Basic Impurities) Separate1->Organic1 Organic Phase Acidify 4. Acidify with HCl (aq) to pH <= 2 Aqueous1->Acidify Precipitate 5. Precipitate Forms Acidify->Precipitate Filter 6. Vacuum Filtration Precipitate->Filter Wash 7. Wash with Cold Water Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry PureProduct Pure this compound Dry->PureProduct

Caption: Workflow for the acid-base extraction and purification of this compound.

V. References

  • ChemBK. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dehydrogenation with 2,3-Dichloro-5,6-dicyanobenzoquinone. Retrieved from [Link]

  • Organic Syntheses. (1937). 4-BROMORESORCINOL. 17, 23. doi: 10.15227/orgsyn.017.0023. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. Retrieved from

  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from

  • Organic Syntheses. (n.d.). Synthesis of cis-2-Bromo-5-methyl-5,6,6a,11b-tetrahydrobenzofuro[2,3-c]quinoline. Retrieved from [Link]

  • ACS Publications. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega. Retrieved from [Link]

  • RSC Publishing. (2024). Catalytic performance and mechanism study of the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene. RSC Advances. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reactions with 4-Bromo-2,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 4-Bromo-2,5-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, offering explanations and actionable solutions.

Issue 1: Poor Solubility of Starting Material

Question: I am having trouble dissolving this compound in my reaction solvent, leading to a heterogeneous mixture and poor reactivity. What can I do?

Answer:

Poor solubility is a frequent hurdle. The combination of a rigid aromatic ring, a polar carboxylic acid group, and multiple non-polar halogen substituents gives this compound a complex solubility profile.

Causality and Solution Workflow:

The key is to match the solvent polarity to that of your reactant. While "like dissolves like" is a fundamental principle, the presence of both polar and non-polar functionalities in this compound requires a nuanced approach.

  • Initial Solvent Screening: Begin with common aprotic polar solvents, which are often effective for dissolving a wide range of reactants.

  • Solvent Mixtures: If a single solvent is ineffective, employing a co-solvent system can be highly beneficial. For instance, in Suzuki-Miyaura coupling reactions, a mixture of an organic solvent and water is often used. The aqueous phase, typically with a base, helps to dissolve the carboxylate salt of the benzoic acid, while the organic solvent dissolves the other coupling partner and the catalyst. A common example is a mixture of dioxane and water or toluene and water.

  • Formation of the Carboxylate Salt: The carboxylic acid group is acidic and will react with a base to form a more polar and often more soluble carboxylate salt. The addition of the base before expecting complete dissolution can be an effective strategy.

dot

Solubility_Troubleshooting start Poor Solubility of This compound solvent_choice Initial Solvent Selection (e.g., THF, DMF, Dioxane) start->solvent_choice dissolved Homogeneous Solution Proceed with Reaction solvent_choice->dissolved Successful not_dissolved Heterogeneous Mixture solvent_choice->not_dissolved Unsuccessful add_base Add Base to Form Carboxylate Salt not_dissolved->add_base co_solvent Use Co-solvent System (e.g., Dioxane/Water) not_dissolved->co_solvent heat Gentle Heating not_dissolved->heat add_base->dissolved co_solvent->dissolved heat->dissolved Suzuki_Optimization start Low Yield in Suzuki Coupling base Base Optimization (K2CO3, K3PO4, Cs2CO3) start->base solvent Solvent System (Dioxane/H2O, THF/H2O) start->solvent catalyst Catalyst/Ligand Screening (e.g., with SPhos, XPhos) start->catalyst temperature Increase Temperature start->temperature outcome Improved Yield base->outcome solvent->outcome catalyst->outcome temperature->outcome

Caption: Key parameters for Suzuki coupling optimization.

Issue 3: Unwanted Side Reactions in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution on this compound, but I am observing a mixture of products or no reaction at all. What is going wrong?

Answer:

Nucleophilic aromatic substitution (SNAr) on this substrate can be complex due to the presence of three halogen substituents. The success of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. [1][2] Understanding the Reactivity:

  • The carboxylic acid group is an electron-withdrawing group, which activates the ring towards nucleophilic attack. Its deactivating effect is most pronounced at the ortho and para positions.

  • The chlorine atoms are also electron-withdrawing by induction but electron-donating by resonance. Their net effect is deactivating for electrophilic aromatic substitution but can be activating for nucleophilic attack.

  • In SNAr, the reactivity of the leaving group is often F > Cl > Br > I, which is the opposite of the trend in SN1/SN2 reactions. [1]This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.

Troubleshooting SNAr Reactions:

  • Assess Activation: The carboxylic acid group provides some activation. However, for a facile SNAr reaction, a stronger EWG (like a nitro group) would be more effective. The absence of a strongly activating group may necessitate more forcing conditions.

  • Choice of Nucleophile and Base: Strong nucleophiles are required. If the nucleophile is also a strong base (e.g., an alkoxide), deprotonation of the carboxylic acid will occur first. This can be advantageous as the resulting carboxylate is a stronger electron-withdrawing group than the carboxylic acid.

  • Solvent Selection: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and more reactive.

  • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

Parameter Recommendation for SNAr Rationale
Solvent Polar aprotic (DMSO, DMF, NMP)Stabilizes the Meisenheimer complex and enhances nucleophilicity.
Base Strong, non-nucleophilic if pre-deprotonation is desired (e.g., NaH). Otherwise, the nucleophile's counter-ion (e.g., K in KOtBu).To deprotonate the carboxylic acid and/or act as the counter-ion for the nucleophile.
Temperature Elevated (often >100 °C)To overcome the activation energy barrier for the formation of the Meisenheimer intermediate.

Frequently Asked Questions (FAQs)

Q1: Which base is best for the esterification of this compound?

A1: For a classic Fischer-Speier esterification, a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used, not a base. [3]The reaction is typically performed in an excess of the alcohol, which also serves as the solvent. [4]If you are using a coupling agent like dicyclohexylcarbodiimide (DCC), a catalytic amount of a nucleophilic base like 4-dimethylaminopyridine (DMAP) is highly effective. [5] Q2: Can I selectively react at one of the chlorine atoms over the bromine atom?

A2: In palladium-catalyzed cross-coupling reactions like Suzuki coupling, the C-Br bond is significantly more reactive than the C-Cl bond. Therefore, you can achieve high selectivity for reaction at the bromine position under standard conditions. [6]Achieving selective substitution of one of the chlorine atoms, especially in the presence of the more reactive bromine, is challenging and would require a carefully designed catalytic system or a different reaction pathway.

Q3: What is the predicted pKa of this compound?

Q4: What are the best general-purpose solvents for reactions with this compound?

A4: There is no single "best" solvent, as the optimal choice depends on the specific reaction. However, a good starting point for exploring solubility and reactivity would be:

  • Aprotic Polar Solvents: Tetrahydrofuran (THF), Dioxane, and N,N-Dimethylformamide (DMF).

  • Protic Solvents: Ethanol or methanol, particularly for esterification reactions where they also act as a reagent.

  • Aqueous Mixtures: As discussed, mixtures of organic solvents with water are often essential for reactions involving inorganic bases.

Solvent Relative Polarity Common Applications
Dioxane0.164Suzuki Coupling (often with water)
Tetrahydrofuran (THF)0.207General purpose, Suzuki Coupling
Dimethylformamide (DMF)0.386SNAr, Suzuki Coupling
Ethanol0.654Esterification, Suzuki Coupling
Relative polarity values are indicative and can vary slightly based on the scale used.

References

  • RSC Advances, "Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex c
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling, Common Organic Chemistry. (URL not available)
  • Myers, A. G. Research Group, The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]
  • 4-Bromobenzoic acid, ChemBK. [Link]
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine, Organic Syntheses. [Link]
  • Sullivan, J. A., Flanagan, K. A., & Hain, H. (2009). Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite. University College Dublin. (URL not available)
  • Suzuki-Miyaura Coupling, Chemistry LibreTexts. [Link]
  • Experiment 3: Esterific
  • Nucleophilic Aromatic Substitution, Chemistry Steps. [Link]
  • Aromatic Nucleophilic Substitution, YouTube. (URL not available)
  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research. (URL not available)
  • This compound (C7H3BrCl2O2), PubChemLite. [Link]
  • This compound, Oakwood Chemical. [Link]
  • 4-Bromo-2,5-difluorobenzoic acid, PubChem. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism, Master Organic Chemistry. [Link]
  • Nucleophilic Arom
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi

Sources

challenges in the regioselective synthesis of 4-Bromo-2,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the regioselective synthesis of 4-Bromo-2,5-dichlorobenzoic acid. This molecule is a crucial building block in the development of pharmaceuticals and advanced materials. However, its synthesis presents distinct challenges, primarily concerning the precise installation of the bromo substituent on a heavily substituted aromatic ring.

This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis. We will explore the underlying chemical principles to empower you not just to follow steps, but to make informed, data-driven decisions in your own laboratory settings.

Overall Synthetic Pathway

The most common and practical approach involves a two-step synthesis starting from 2,5-dichlorotoluene. The primary challenges lie in controlling the regioselectivity of the initial bromination step and ensuring the complete, clean oxidation of the intermediate's methyl group.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 2,5-Dichlorotoluene B 4-Bromo-2,5-dichlorotoluene A->B Step 1: Electrophilic Bromination (Regioselectivity Challenge) C This compound B->C Step 2: Side-Chain Oxidation (Completion & Purity Challenge)

Caption: A typical two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most pressing issues encountered during synthesis in a direct question-and-answer format.

Part 1: The Bromination Step (Regioselectivity)

The primary hurdle in this synthesis is placing the bromine atom at the C-4 position, avoiding the formation of other isomers. Understanding the electronic and steric influences of the substituents is key.

G cluster_main Regioselectivity in the Bromination of 2,5-Dichlorotoluene Start 2,5-Dichlorotoluene Desired 4-Bromo Isomer (Desired Product) Start->Desired Para to -Cl (C2) Ortho to -Cl (C5) Ortho to -CH3 Side1 3-Bromo Isomer (Side Product) Start->Side1 Ortho to -CH3 (Sterically hindered) Side2 6-Bromo Isomer (Side Product) Start->Side2 Para to -CH3 (Sterically hindered) Side3 Side-Chain Bromination (Radical Pathway) Start->Side3 Radical Conditions (e.g., UV light)

Caption: Potential outcomes of the bromination of 2,5-dichlorotoluene.

Question 1: My bromination reaction is producing a mixture of isomers, primarily the 3-bromo and 6-bromo side products. How can I improve selectivity for the 4-bromo product?

Answer: This is the core challenge of the synthesis and stems from the competing directing effects of the three substituents on the ring.

  • Causality:

    • Methyl Group (-CH₃): An activating, ortho, para-director. It strongly encourages substitution at the 3, 6, and (unsubstituted) 4 positions.

    • Chloro Groups (-Cl): Deactivating, but also ortho, para-directors. The C2-chloro directs towards the 3 and 6 positions. The C5-chloro directs towards the 4 and 6 positions.

    • The Desired C-4 Position: This position is electronically favored as it is para to one chloro group and ortho to the other, while also being influenced by the methyl group. However, the C-3 and C-6 positions are also activated.

    • The Problem: Aggressive reaction conditions can overcome the subtle energetic differences between these positions, leading to poor selectivity. Many classical bromination protocols that use harsh Lewis acids can result in mixtures of isomers.[1]

  • Troubleshooting & Solutions:

    • Lower the Temperature: Running the reaction at 0°C or even lower temperatures often enhances selectivity. Slower reaction kinetics allow the electrophile to more selectively attack the most energetically favorable position (C-4).

    • Use a Milder Catalyst: Instead of highly reactive catalysts like AlCl₃, consider using iron powder or FeBr₃, which generate the Br⁺ electrophile in situ in a more controlled manner.

    • Control Stoichiometry: Use a slight sub-stoichiometric amount of bromine (e.g., 0.95 equivalents) relative to the 2,5-dichlorotoluene. This ensures that as the desired, slightly less reactive product forms, there isn't a large excess of bromine available to react at other sites or cause di-bromination.

    • Solvent Choice: Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride are standard. Avoid highly polar or coordinating solvents that can alter the reactivity of the catalyst.

Question 2: I am observing significant amounts of 2,5-dichloro-benzyl bromide, indicating side-chain bromination. What is causing this and how do I prevent it?

Answer: You are inadvertently initiating a free-radical reaction that competes with the desired electrophilic aromatic substitution.

  • Causality: Bromination of the benzylic methyl group occurs via a radical mechanism, which is promoted by radical initiators or ultraviolet (UV) light.[2] Reagents like N-Bromosuccinimide (NBS) are specifically designed for this type of reaction, but even molecular bromine (Br₂) can undergo homolytic cleavage under the right conditions.

  • Troubleshooting & Solutions:

    • Exclude Light: Perform the reaction in a flask wrapped with aluminum foil or in a dark fume hood to prevent photochemical initiation.

    • Avoid Radical Initiators: Ensure your starting materials and reagents are free from peroxides or other radical initiators.

    • Use an Electrophilic Catalyst: The presence of a Lewis acid (like FeBr₃) strongly promotes the ionic, electrophilic pathway on the aromatic ring, effectively outcompeting the radical pathway on the side chain. If you are seeing side-chain bromination, it may be a sign your catalyst is inactive or absent. A recently developed photocatalytic method using HBr and H₂O₂ in a microchannel reactor is designed specifically for this side-chain bromination and highlights the conditions to avoid for ring substitution.[3][4]

Part 2: The Oxidation Step & Purification

Once you have successfully synthesized 4-bromo-2,5-dichlorotoluene, the next step is the oxidation of the methyl group to a carboxylic acid.

Question 3: My oxidation with potassium permanganate (KMnO₄) is slow and incomplete. How can I drive it to completion?

Answer: The electron-withdrawing nature of the three halogen substituents on the ring deactivates the methyl group, making it more resistant to oxidation than toluene itself.

  • Causality: The oxidation proceeds via attack on the benzylic C-H bonds. The strong deactivating effect of the ring substituents makes these bonds less susceptible to oxidation.[5] Incomplete reactions leave you with a difficult-to-separate mixture of the starting material and the desired acid.

  • Troubleshooting & Solutions:

    • Increase Temperature: These oxidations typically require heat. Refluxing the reaction mixture is common. For the oxidation of substituted toluenes, temperatures around 90-100°C are often necessary.[6]

    • Ensure Proper Stoichiometry: The balanced reaction requires 2 moles of KMnO₄ for every mole of the substituted toluene.[7] Using a slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.

    • Use a Phase Transfer Catalyst (PTC): Since the substrate is organic-soluble and KMnO₄ is water-soluble, the reaction occurs at the interface. Adding a PTC like tetrabutylammonium bromide (TBAB) can significantly increase the reaction rate by shuttling the permanganate ion into the organic phase.

    • Monitor the Reaction: The reaction is complete when the vibrant purple color of the permanganate ion has been discharged and replaced by a brown precipitate of manganese dioxide (MnO₂).

Question 4: After the oxidation, I have a messy brown mixture and my final product yield is low after purification. What is the best workup and purification procedure?

Answer: The workup for a permanganate oxidation is critical for isolating a pure product. The main challenge is removing the MnO₂ byproduct and separating the acidic product from any unreacted neutral starting material.

  • Causality: The product exists as its carboxylate salt (e.g., potassium 4-bromo-2,5-dichlorobenzoate) under the basic or neutral conditions of the oxidation. The MnO₂ is a fine, often colloidal, solid that can be difficult to filter.

  • Troubleshooting & Solutions:

    • Hot Filtration: Filter the reaction mixture while it is still hot to remove the MnO₂ precipitate. Washing the filter cake with hot water is crucial to recover any product that has adsorbed onto the surface of the MnO₂.[8]

    • Destroy Excess Permanganate: Before acidification, add a small amount of a reducing agent like sodium bisulfite or a few milliliters of ethanol to quench any unreacted KMnO₄. This prevents the formation of additional MnO₂ during the acidification step.[7]

    • Acid-Base Extraction: This is the most effective way to purify your product.

      • After removing MnO₂, cool the filtrate and acidify it with a strong acid (e.g., HCl) to a low pH (pH ~2). This will protonate the carboxylate, causing the desired this compound to precipitate as a solid.

      • If it doesn't precipitate cleanly, you can extract the acidified solution with an organic solvent like ethyl acetate.

      • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

    • Recrystallization: The final and most important step for achieving high purity is recrystallization. A common solvent system is an ethanol/water or acetic acid/water mixture. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Bromine is highly corrosive and toxic. Potassium permanganate is a strong oxidizer.

Protocol 1: Regioselective Bromination of 2,5-Dichlorotoluene
Reagent/ParameterValueMolar Ratio
2,5-Dichlorotoluene1.0 eq1.0
Iron Powder (catalyst)0.05 eq0.05
Bromine (Br₂)0.98 eq0.98
Solvent (DCM)~5 mL / g-
Temperature0 °C-
Reaction Time2-4 hours-

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a beaker with sodium thiosulfate solution to quench bromine vapors).

  • Charge the flask with 2,5-dichlorotoluene, iron powder, and dichloromethane (DCM). Wrap the flask in aluminum foil.

  • Cool the mixture to 0°C in an ice bath.

  • Add the bromine dropwise from the dropping funnel over 30-60 minutes with vigorous stirring. Maintain the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench it by slowly adding a saturated solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel, wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield crude 4-bromo-2,5-dichlorotoluene, which can be used in the next step or purified by vacuum distillation.

Protocol 2: Oxidation to this compound
Reagent/ParameterValueMolar Ratio
4-Bromo-2,5-dichlorotoluene1.0 eq1.0
Potassium Permanganate (KMnO₄)2.2 eq2.2
Water/Pyridine (solvent)1:1 mixture-
Temperature95-100 °C-
Reaction Time4-8 hours-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromo-2,5-dichlorotoluene and a 1:1 mixture of water and pyridine (the pyridine helps with solubility).[6]

  • Heat the mixture to 90°C.

  • Slowly add potassium permanganate in portions over 1-2 hours. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • After all the KMnO₄ has been added, maintain the reaction at 95-100°C until the purple color has vanished, indicating the consumption of the permanganate.

  • Cool the reaction mixture to about 60°C and filter it while hot through a pad of celite to remove the brown MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

  • Combine the filtrate and washes. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

  • Cool the filtrate in an ice bath and slowly acidify with concentrated HCl to pH 2. A white precipitate of the desired acid should form.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it.

  • For highest purity, recrystallize the crude product from an ethanol/water mixture.

References

  • Cook, D. J., & Pierce, O. R. (1953). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Journal of the American Chemical Society, 75(5), 1066–1068.
  • Guidechem. (2023). What are two synthesis methods for 4-bromobenzoic acid?
  • Google Patents. (2018). CN108558636A - A kind of preparation method of 4- bromobenzoic acids. This patent describes industrial methods for oxidizing p-bromotoluene. Source
  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?
  • University of California, Davis. (n.d.). Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative. This educational resource details the mechanism and procedure for oxidizing substituted toluenes. Source
  • Alfa Chemistry. (n.d.). Oxidation Reaction - Oxidative Synthesis of Benzoic Acid.
  • TopSCHOLAR, Western Kentucky University. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
  • ChemicalBook. (n.d.). 5-broMo-2,4-dichloro benzoic acid synthesis.
  • Google Patents. (2018). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • ChemicalBook. (2023). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry.
  • Guidechem. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
  • ChemScene. (n.d.). This compound.
  • Tokyo Chemical Industry. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
  • ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzoic acid synthesis.
  • CECRI, Karaikudi. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis.
  • Organic Syntheses Procedure. (n.d.). Resorcinol, 4-bromo.
  • ChemicalBook. (n.d.). 4-bromo-2,5-difluorobenzoic acid synthesis.
  • PubMed Central. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor.
  • ACS Publications. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor.
  • PubChem. (n.d.). This compound. Compound summary. Source
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Google Patents. (2019). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. Describes methods to inhibit the formation of the 4-bromo isomer when the 5-bromo is desired. Source
  • XMB Forum. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.

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Technical Support Center: Purification of 4-Bromo-2,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2,5-dichlorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common purity-related issues encountered during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

Pure this compound is expected to be a solid at room temperature.[1] While specific, verified data for this exact compound's melting point and appearance is scarce in readily available literature, analogous compounds like 4-Bromo-2-chlorobenzoic acid present as an off-white powder with a melting point range of 171-175 °C.[2][3] Any significant deviation from a sharp melting point, such as a broad melting range or a lower-than-expected value, typically indicates the presence of impurities.

Q2: What are the most common impurities found in crude this compound?

Impurities in a given batch of this compound are typically remnants of the synthetic process. These can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors like 2,5-dichlorobenzoic acid or other halogenated aromatic compounds.

  • Regioisomers: During bromination of a substituted benzene ring, the bromine atom can add to different positions, creating isomeric impurities. For example, in the synthesis of 5-bromo-2-chlorobenzoic acid, 4-bromo-2-chlorobenzoic acid is a known impurity.[4][5][6]

  • Neutral Organic Byproducts: Side reactions can generate non-acidic (neutral) compounds that will not react with a base.

  • Residual Solvents: Solvents used during the reaction or initial work-up may be present in the crude product.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed:

  • Melting Point Analysis: This is a quick and straightforward method. A pure compound will have a sharp melting point (typically a range of 1-2 °C). Impurities will cause the melting point to be depressed and broadened.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating and quantifying components in a mixture.[7] A pure sample will ideally show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by detecting unexpected signals in the spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method, often requiring derivatization of the carboxylic acid, can be used to separate and identify volatile impurities.[7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter and provides step-by-step solutions grounded in chemical principles.

Problem 1: My product's melting point is low and has a broad range (>5 °C).
  • Probable Cause: This is a classic sign of a significant amount of impurities disrupting the crystalline lattice of your compound. These are likely a mix of isomers or unreacted starting materials.

  • Solution: Recrystallization. Recrystallization is the primary technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures in the chosen solvent, while the impurities should either remain in solution upon cooling or be insoluble in the hot solvent.

    Protocol 1: Recrystallization of this compound
    • Solvent Selection: The ideal solvent is one that dissolves the compound sparingly at room temperature but readily at its boiling point. For aromatic carboxylic acids, common choices include ethanol, methanol, acetic acid, or a mixed solvent system like ethanol/water or toluene/petroleum ether.[8] You must determine the best solvent empirically by testing small amounts of your compound in different solvents.

    • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring.[9] Continue adding small portions of hot solvent until the solid just dissolves. Adding excess solvent will reduce your final yield.

    • Hot Filtration (if necessary): If there are insoluble impurities (like dust or insoluble byproducts), you must perform a hot filtration. Keep the solution hot to prevent premature crystallization.[10]

    • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to air dry completely or dry them in a vacuum oven.

    • Verification: Check the melting point of the dried crystals. It should be higher and sharper than the crude material.

    Solvent SystemBoiling Point (°C)Rationale
    Ethanol/Water78-100Highly tunable; the compound is soluble in hot ethanol and precipitates upon addition of cold water.
    Acetic Acid~118Often a good solvent for aromatic acids, but can be difficult to remove completely.
    Toluene/Hexane69-111Good for moderately polar compounds; solubility is high in toluene and low in hexane.
Problem 2: My NMR or HPLC analysis shows the presence of neutral impurities.
  • Probable Cause: Neutral organic compounds (those without acidic or basic functional groups) were either present as starting materials or formed as byproducts during the synthesis. These impurities will not be removed by simple recrystallization if their solubility properties are too similar to the desired product.

  • Solution: Acid-Base Extraction. This is a powerful liquid-liquid extraction technique that separates compounds based on their differing acid-base properties.[11][12] The carboxylic acid can be converted to its water-soluble salt form, while neutral impurities remain in the organic phase.

    Workflow: Acid-Base Extraction

    G start Crude Product (Dissolved in Organic Solvent, e.g., Ether) wash Wash with aq. NaHCO₃ in a separatory funnel start->wash separate Separate Layers wash->separate org_layer Organic Layer: Neutral Impurities separate->org_layer Contains aq_layer Aqueous Layer: Sodium 4-Bromo-2,5-dichlorobenzoate (Water Soluble Salt) separate->aq_layer Contains acidify Acidify with HCl (aq) until pH < 2 aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Collect solid by Vacuum Filtration precipitate->filter product Pure this compound filter->product

    Figure 1. Workflow for purification via acid-base extraction.
    Protocol 2: Acid-Base Extraction
    • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

    • Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[13][14] Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that forms. The carboxylic acid will react with the base to form its sodium salt, which is soluble in the aqueous layer.

    • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure all the acid has been removed. Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

    • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic (test with pH paper, pH should be < 2).[12][13] The water-insoluble this compound will precipitate out of the solution.

    • Isolation: Collect the pure solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Problem 3: The final product has a persistent color.
  • Probable Cause: Highly colored, often polymeric or oxidized, impurities are present. These are typically present in very small quantities but can be difficult to remove by recrystallization alone.

  • Solution: Treatment with Activated Charcoal. Activated charcoal has a high surface area and can adsorb colored impurities.

  • Procedure: During the recrystallization protocol (Protocol 1), after the crude product has been dissolved in the minimum amount of hot solvent, add a small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.[10] Swirl the mixture for a few minutes to allow for adsorption. Then, perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem.
  • Wikipedia. (2023). Acid–base extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Sandler, S. R., & Karo, W. (2003). Process for purification of aromatic carboxylic acids (U.S. Patent No. US8492583B2). U.S. Patent and Trademark Office.
  • Alper, H. (2004). Process for the purification of aromatic carboxylic acids (U.S. Patent No. US6833472B2). U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Zgórka, G. (2003). Chromatographic separations of aromatic carboxylic acids. PubMed.
  • European Patent Office. (n.d.). Process for purification of aromatic carboxylic acids (Patent No. EP1841724B1).
  • ChemBK. (n.d.). 4-Bromobenzoic acid.
  • Capot Chemical. (n.d.). Specifications of this compound.
  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).
  • Google Patents. (n.d.). The synthetic method of the bromo- 2- chlorobenzoic acids of 5- (Patent No. CN108250060A).
  • Florida A&M University. (2016). Lab Report Recrystallization.
  • Google Patents. (n.d.). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid (Patent No. CN110002989B).
  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube.
  • PubChem. (n.d.). This compound.

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scale-up challenges for the synthesis of 4-Bromo-2,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2,5-dichlorobenzoic acid (CAS 885532-41-2)[1][2]. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate. By explaining the causality behind experimental choices and providing validated troubleshooting strategies, we aim to empower you to overcome synthetic hurdles and achieve robust, scalable results.

Introduction: Synthetic Strategy and Core Challenges

The most direct and common route to this compound is the electrophilic aromatic substitution (EAS) of 2,5-dichlorobenzoic acid. This reaction, typically a bromination using molecular bromine with a Lewis acid catalyst, presents several predictable yet significant challenges, especially during scale-up. These include ensuring high regioselectivity, managing reaction exotherms, preventing the formation of impurities, and implementing safe handling protocols for hazardous reagents.[3][4][5]

The core of the process involves activating bromine (Br₂) with a catalyst like iron(III) bromide (FeBr₃) to generate a potent electrophile (Br⁺). This electrophile then attacks the electron-rich aromatic ring.[6][7] The directing effects of the substituents on the starting material—the deactivating, meta-directing carboxylic acid group and the deactivating, ortho,para-directing chloro groups—fortunately align to favor substitution at the desired C4 position. However, suboptimal conditions can lead to isomeric impurities and over-bromination.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed by potential cause, with actionable solutions provided.

Diagram: Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve common issues in the synthesis.

G start Unsatisfactory Result low_yield Problem: Low Yield start->low_yield high_impurity Problem: High Impurity Profile start->high_impurity cause_ly1 Cause: Incomplete Reaction low_yield->cause_ly1 cause_ly2 Cause: Work-up Losses low_yield->cause_ly2 cause_ly3 Cause: Sub-potent Reagents low_yield->cause_ly3 cause_hi1 Cause: Isomer Formation high_impurity->cause_hi1 cause_hi2 Cause: Over-bromination high_impurity->cause_hi2 cause_hi3 Cause: Residual Starting Material high_impurity->cause_hi3 sol_ly1 Solution: - Increase reaction time/temp - Improve agitation - Monitor via HPLC/TLC cause_ly1->sol_ly1 sol_ly2 Solution: - Adjust work-up pH carefully - Perform multiple extractions - Use appropriate solvent volumes cause_ly2->sol_ly2 sol_ly3 Solution: - Use fresh, anhydrous catalyst - Titrate/verify Br2 concentration - Ensure solvent is dry cause_ly3->sol_ly3 sol_hi1 Solution: - Maintain strict temp control - Ensure slow, controlled  addition of bromine cause_hi1->sol_hi1 sol_hi2 Solution: - Use precise stoichiometry (1.0-1.05 eq Br2) - Add bromine subsurface to avoid  localized high concentrations cause_hi2->sol_hi2 sol_hi3 Solution: - Drive reaction to completion (See Sol_ly1) - Optimize purification/recrystallization cause_hi3->sol_hi3

Caption: Troubleshooting decision tree for key synthesis issues.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a common scale-up challenge resulting from incomplete reactions, work-up issues, or reagent degradation.

  • Potential Cause 1: Incomplete Bromination. The reaction may not have proceeded to completion. On a larger scale, mass and heat transfer limitations can slow the reaction rate. Inadequate mixing can create dead zones in the reactor where the reagents do not make sufficient contact.

    • Solution: Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure agitation is sufficient to maintain a homogeneous mixture.[5]

  • Potential Cause 2: Product Loss During Work-up. this compound has some solubility in aqueous media, which can be exacerbated by incorrect pH during extraction. Premature precipitation or "oiling out" can also trap the product in the aqueous phase or lead to physical losses.

    • Solution: After quenching the reaction, carefully acidify the aqueous layer to a low pH (typically pH 1-2) to ensure the carboxylic acid is fully protonated and minimally soluble.[8][9] Use multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. Ensure phase separation is clean before proceeding.

  • Potential Cause 3: Deactivated Catalyst or Reagents. The Lewis acid catalyst (e.g., FeBr₃) is highly moisture-sensitive. Water in the reaction medium will hydrolyze the catalyst, rendering it inactive. Similarly, using an incorrect grade or concentration of bromine will lead to stoichiometric errors.

    • Solution: Use anhydrous solvents and ensure the reactor is thoroughly dried before use. The catalyst should be a fine, anhydrous powder. Consider adding the catalyst in situ or using iron filings which react with bromine to form FeBr₃. Always use a fresh, properly stored source of bromine.

Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

Impurity formation is often related to poor control over reaction parameters.

  • Potential Impurity 1: Isomeric Byproducts. While the directing groups favor the 4-bromo isomer, aggressive reaction conditions (e.g., high temperatures) can reduce selectivity and lead to the formation of other isomers.

    • Solution: Maintain strict temperature control throughout the reaction, especially during the addition of bromine, which is an exothermic process.[5] Slow, controlled addition of the brominating agent allows the heat to dissipate and prevents localized temperature spikes that can drive side reactions.

  • Potential Impurity 2: Over-brominated Species (e.g., 3,4-Dibromo-2,5-dichlorobenzoic acid). Using an excess of bromine or having localized areas of high bromine concentration can lead to a second bromination event on the activated ring.

    • Solution: Use precise stoichiometry. A slight excess of bromine (1.0 to 1.05 equivalents) may be needed to drive the reaction to completion, but a large excess should be avoided.[4] For larger scale reactions, consider subsurface addition of bromine to ensure it reacts quickly in the bulk solution rather than accumulating on the surface.

  • Potential Impurity 3: Unreacted 2,5-Dichlorobenzoic Acid. This is a direct result of an incomplete reaction (see Q1, Cause 1).

    • Solution: Besides driving the reaction to completion, an effective purification strategy is key. Recrystallization is the most common method for removing residual starting material. A well-chosen solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature, while keeping the starting material dissolved.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader questions regarding the synthesis, safety, and scale-up of this compound.

Q3: What is the recommended synthetic protocol for laboratory scale?

The following protocol is a robust starting point for synthesis.

Diagram: Electrophilic Bromination Pathway

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Protocol: Bromination of 2,5-Dichlorobenzoic Acid
  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium bisulfite or sodium hydroxide solution to neutralize the HBr gas byproduct.

  • Charge Reactants: Charge the flask with 2,5-dichlorobenzoic acid (1.0 eq.) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Stir to dissolve or create a slurry.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, ~0.05 eq.) to the mixture.

  • Bromine Addition: Slowly add molecular bromine (Br₂, 1.05 eq.) via the dropping funnel over 1-2 hours. Maintain the internal temperature between 20-30°C using an ice bath to control the exotherm.

  • Reaction: Stir the mixture at room temperature for 4-8 hours, or until reaction completion is confirmed by HPLC analysis.

  • Quench: Slowly pour the reaction mixture into a cold, stirred aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound.

Q4: What are the critical safety considerations for scaling up this process?

Scaling up this synthesis introduces significant safety hazards that must be meticulously managed.

  • Handling Molecular Bromine: Bromine is highly toxic, corrosive, and has a high vapor pressure.[5] All transfers and reactions must be conducted in a well-ventilated fume hood or a closed-system reactor.[10] Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a respirator with cartridges rated for acid gases and halogens.[10]

  • Managing Exotherms: The bromination reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] A runaway reaction can lead to a rapid increase in temperature and pressure.

    • Mitigation: Use a reactor with a cooling jacket and ensure efficient heat transfer.[5] The rate of bromine addition must be carefully controlled and tied to the cooling capacity of the reactor. Continuous flow chemistry is an advanced alternative that offers superior temperature control and safety by minimizing the volume of reacting material at any given time.[3][11]

  • HBr Gas Evolution: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic.

    • Mitigation: The reactor must be vented to a robust scrubbing system containing a caustic solution (e.g., NaOH) to neutralize the HBr before it is released.[5][10]

Q5: How do I choose an effective recrystallization solvent for purification?

An ideal recrystallization solvent should dissolve the product completely at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

Solvent SystemSolubility at Boiling PointSolubility at 20°CExpected RecoveryComments
Ethanol/Water HighLowExcellentA common and effective choice. Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Cool slowly.
Toluene Moderate-HighLowGoodGood for removing non-polar impurities. Higher boiling point requires careful handling.
Acetic Acid HighModerateFairCan be effective but may be difficult to remove completely from the final product.
Heptane/Ethyl Acetate HighLowGoodA good non-polar/polar mixture. Dissolve in minimal hot ethyl acetate and add hot heptane as the anti-solvent.

Data in this table is illustrative and based on general principles of solubility for similar compounds. Actual solubilities should be determined experimentally.

References

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
  • Electrophilic Aromatic Substitution Reactions - Bromin
  • Bromination safety. YouTube video providing an overview of safety protocols. [Link]
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Bromination - Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
  • Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. [Link]
  • This compound Product Page. Oakwood Chemical. [Link]
  • 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts. [Link]

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Technical Support Center: Navigating the Reactivity of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the common challenges associated with the poor reactivity of halogenated benzoic acids in various synthetic transformations. Instead of a simple list of protocols, we will explore the underlying chemical principles governing these difficulties and provide robust, field-proven troubleshooting strategies to ensure the success of your experiments.

Part 1: Understanding the Core Challenge

Halogenated benzoic acids are indispensable building blocks in medicinal chemistry and materials science.[1] However, their unique structural features often lead to frustratingly low yields or complete reaction failure. The primary culprits are a combination of steric and electronic effects, particularly when the halogen is in the ortho position.

The "Ortho Effect": A Double-Edged Sword

The term "ortho effect" describes the phenomenon where a substituent at the position adjacent to a carboxyl group on a benzene ring alters the compound's properties in a way not solely predicted by its electronic nature.[2][3]

  • Steric Hindrance: The most intuitive aspect is physical blocking. An ortho-halogen atom can sterically impede the approach of reagents to the carboxylic acid group or the adjacent carbon-halogen bond, which is crucial for cross-coupling reactions.

  • Steric Inhibition of Resonance (SIR): To minimize steric strain, the carboxyl group is forced to twist out of the plane of the benzene ring.[4][5] This twisting disrupts the π-orbital overlap between the carboxyl group and the aromatic system. While this disruption can increase the acidity of the benzoic acid, it significantly impacts reactions that rely on planar geometry or access to the reaction center.[4]

Caption: Steric Inhibition of Resonance in ortho-substituted benzoic acids.

Electronic Effects of Halogens

Halogens exert a dual electronic influence: they are electron-withdrawing through the inductive effect (-I) and electron-donating through resonance (+R).[6] For halogens, the inductive effect typically dominates, pulling electron density from the aromatic ring and influencing its reactivity.[7] In cross-coupling reactions, the carbon-halogen (C-X) bond strength is a critical factor, with reactivity following the order: I > Br > Cl >> F .[8] This is due to the bond dissociation energy, where the weaker C-I bond is more easily broken during the oxidative addition step of the catalytic cycle.[8]

Part 2: Troubleshooting Guides & FAQs

This section addresses specific experimental problems in a question-and-answer format.

Section A: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question 1: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields with an ortho-halogenated benzoic acid?

This is a classic problem stemming from multiple factors. The steric bulk of the ortho-substituent and the adjacent carboxylic acid group can severely hinder the palladium catalyst's ability to perform oxidative addition into the carbon-halogen bond.[9] Additionally, the carboxylate group can coordinate to the palladium center, potentially leading to catalyst deactivation.

Troubleshooting Workflow:

G start Low Yield with o-Halo Benzoic Acid catalyst 1. Optimize Catalyst System start->catalyst conditions 2. Modify Reaction Conditions start->conditions substrate 3. Address Substrate Issues start->substrate ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos) catalyst->ligand precatalyst Try advanced precatalysts (e.g., G3-Pd) catalyst->precatalyst success Improved Yield ligand->success precatalyst->success base Switch to a stronger, non-nucleophilic base (K₃PO₄, Cs₂CO₃) conditions->base solvent Ensure anhydrous, degassed aprotic solvent (Dioxane, Toluene) conditions->solvent temp Increase temperature or use microwave irradiation conditions->temp base->success solvent->success temp->success side_rxn Check for protodehalogenation or decarboxylation substrate->side_rxn protect Consider protecting the -COOH as an ester substrate->protect side_rxn->success protect->success

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Substrate

This protocol employs a robust catalyst system designed for challenging substrates.

  • Reaction Setup: To a dry Schlenk flask, add the ortho-halogenated benzoic acid (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), and a finely powdered, dry base such as K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[10][11]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and a bulky phosphine ligand (e.g., SPhos, 4-5 mol %).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.2 M concentration) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions with hindered substrates may require extended times (12-24 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with ethyl acetate.[9]

Question 2: I am observing significant protodehalogenation (loss of the halogen). What is causing this?

Protodehalogenation is a common side reaction where the halogen atom is replaced by hydrogen.[9] This occurs when the catalytic cycle is interrupted after oxidative addition, and the resulting organopalladium intermediate reacts with a hydride source.

  • Cause: Potential hydride sources include water, protic solvents (like alcohols), or even certain bases or impurities.[9]

  • Solution:

    • Rigorous Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use fresh, high-purity anhydrous solvents.

    • Solvent Choice: Strictly use aprotic solvents like dioxane, THF, or toluene.[9]

    • Reagent Quality: Use fresh boronic acids, as they can degrade over time and contribute to side reactions.[11] Consider using more stable boronic esters (e.g., pinacol esters).[9]

Section B: Amide Bond Formation

Question 3: My standard amide coupling protocol (e.g., using EDC/HOBt) is ineffective for my ortho-bromo benzoic acid. What should I do?

The steric hindrance from the ortho-bromine atom is likely preventing the amine from attacking the activated ester intermediate. Standard coupling reagents may not be potent enough to overcome this barrier or may lead to unwanted side reactions.

Solution 1: Employ High-Activity Coupling Reagents

For sterically demanding couplings, more powerful reagents are required. Their higher reactivity facilitates the formation of the activated species and subsequent amidation.

Coupling ReagentClassRelative ActivityKey Considerations
EDC/HOBt CarbodiimideModerateCost-effective standard; often insufficient for hindered acids.[12]
HATU Uronium/AminiumVery HighHighly efficient and fast for challenging couplings; more expensive.[13][14]
HBTU Uronium/AminiumHighA common, effective alternative to HATU.
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings with a simple workup (byproducts are water-soluble).[12]

Solution 2: Convert to an Acid Chloride

A reliable two-step approach involves converting the carboxylic acid to a highly reactive acyl chloride intermediate.

  • Acid Chloride Formation: Gently reflux the halogenated benzoic acid (1.0 eq) in thionyl chloride (SOCl₂) or with oxalyl chloride in a solvent like DCM for 1-3 hours. Remove the excess reagent in vacuo.

  • Amidation: Dissolve the crude acid chloride in an aprotic solvent (e.g., DCM or THF) and cool in an ice bath. Slowly add a solution of the amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (2-3 eq).

Solution 3: Leverage Microwave Synthesis

Microwave-assisted organic synthesis (MAOS) uses microwave irradiation to rapidly and efficiently heat the reaction mixture.[15][16] This can overcome the high activation energy of sterically hindered reactions, dramatically reducing reaction times from hours to minutes and often improving yields.[17][18][19]

Experimental Protocol: HATU-Mediated Amide Coupling

  • Activation: In a dry flask, dissolve the ortho-halogenated benzoic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM. Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Reagent Addition: Add HATU (1.1-1.2 eq) to the mixture and stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature and monitor by TLC or LC-MS. These reactions are often complete within 1-4 hours.[13]

  • Workup: Dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO₃), and brine to remove byproducts and unreacted starting materials.

Section C: Other Common Issues

Question 4: My reaction is turning black and I'm getting a complex mixture of products, possibly from decarboxylation. How can I prevent this?

Decarboxylation (loss of CO₂) can occur under harsh thermal or basic conditions.[20][21] It can also be promoted by radical mechanisms.[22][23]

  • Solution:

    • Lower Reaction Temperature: If possible, reduce the reaction temperature. Screen for more active catalysts or reagents that work under milder conditions.

    • Base Selection: Avoid excessively harsh bases or prolonged heating in the presence of a strong base.

    • Inert Atmosphere: For palladium-catalyzed reactions, ensure the system is rigorously deoxygenated, as oxygen can degrade the catalyst and promote side reactions.

Question 5: My halogenated benzoic acid has poor solubility in common organic solvents. What are my options?

Poor solubility can prevent reagents from interacting, effectively halting the reaction.[24]

  • Solution:

    • Solvent Screening: Test solubility in a range of solvents. For polar, crystalline compounds, solvents like DMF, DMSO, or NMP may be necessary.[25][26]

    • Co-Solvent Systems: Use a mixture of solvents. For example, in Suzuki reactions, a toluene/water or dioxane/water system is common and can help dissolve both organic and inorganic reagents.[27]

    • Temperature: Gently warming the mixture can sometimes be sufficient to dissolve the starting material before initiating the reaction.

References

  • A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. (2025). Benchchem.
  • Ortho effect. Wikipedia. [Link]
  • Lewandowski, W., et al. (1996). The influence of selected metals and halogens on the electronic system of benzoic acid. Analytical and Bioanalytical Chemistry. [Link]
  • Various Authors. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. [Link]
  • Various Authors. (2016). Why are ortho substituted benzoic acids more acidic? Quora. [Link]
  • Ortho effect in Substituted Benzene. A to Z Chemistry - WordPress.com. [Link]
  • Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu. [Link]
  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. GeeksforGeeks. [Link]
  • Decarboxylative Hydroxylation of Benzoic Acids. (2021). PMC - NIH. [Link]
  • Oxidative decarboxylation of benzoic acid by peroxyl radicals. (1997). PubMed. [Link]
  • Effect of halogens in benzoic acid. thetestmag.com. [Link]
  • Protodecarboxylation of benzoic acids under radical conditions. RSC Publishing. [Link]
  • Microwave Assisted Organic Synthesis. ISBN: 978-1-4051-1560-2. [Link]
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  • Coupling Reagents. Aapptec Peptides. [Link]
  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2022). PMC - NIH. [Link]
  • Palladium‐catalyzed reactions between benzoic acids and aryl halides.
  • Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science. [Link]
  • Why can't I achieve good yields for this Suzuki reaction?
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
  • microwave assisted synthesis of benzoic acid. (2024). IJPHT JOURNAL. [Link]
  • How can I solve my problem with Suzuki coupling?
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. [Link]
  • Influence of alkali metals and halogens on electron structure of acids: benzoic, salicylic and nicotinic. INIS-IAEA. [Link]
  • Palladium-catalyzed cross-coupling reactions of 2-halobenzo[b]furans...
  • Palladium Catalysts for Cross-Coupling Reaction. (2012). MDPI. [Link]
  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). [Link]
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
  • How to produce amide from Benzoic acid and amine directly?
  • The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts. [Link]
  • JEE (Advanced) 2026 Syllabus. jeeadv.ac.in. [Link]
  • Solubility of Benzoic Acid in Organic Solvents. (2015). Scribd. [Link]
  • Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.
  • Amide Synthesis. Fisher Scientific. [Link]
  • (PDF) Solubility of Benzoic Acid in Mixed Solvents.
  • The solubility of benzoic acid in seven solvents.
  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. aip.
  • How does ortho-effect work in benzoic acids? | Acidic and Basic strength. (2022). YouTube. [Link]
  • CHEMISTRY (862). cisce.org. [Link]
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). pubs.acs.org. [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]

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Technical Support Center: Optimization of HPLC Separation for Halogenated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of High-Performance Liquid Chromatography (HPLC) separation for halogenated benzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Challenge of Separating Halogenated Benzoic Acid Isomers

Halogenated benzoic acids are prevalent in pharmaceutical and agrochemical industries. The specific isomer of a compound can have drastically different biological activity and toxicity. Therefore, achieving robust and reliable separation of these isomers is critical. However, their similar physicochemical properties, such as pKa and hydrophobicity, present a significant chromatographic challenge, often resulting in poor resolution and co-elution. This guide provides practical, field-proven insights to overcome these challenges.

Troubleshooting Guide: Common Problems and Solutions

This section addresses common issues encountered during the HPLC separation of halogenated benzoic acid isomers in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Problem 1: Poor Resolution Between Isomeric Peaks

Q1: My chromatogram shows broad, overlapping peaks for my halogenated benzoic acid isomers. What are the primary factors I should investigate to improve resolution?

A1: Poor resolution is a common hurdle and can be systematically addressed by considering the three key factors of the resolution equation: efficiency (N) , selectivity (α) , and retention factor (k) .[1][2]

  • Efficiency (N): This relates to the narrowness of the peaks. Sharper peaks are easier to resolve.[2][3]

    • Solution: Increase column efficiency by using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column.[1][3][4] Be mindful that smaller particles will increase backpressure, and a longer column will increase run time.[1][3]

  • Selectivity (α): This is the most powerful factor for improving resolution and refers to the ability to differentiate between two analytes.[1]

    • Solution: Modifying the mobile phase is often the most effective strategy.[4] This includes changing the organic modifier (e.g., acetonitrile vs. methanol), adjusting the pH, or altering the stationary phase.[3] For halogenated aromatic compounds, stationary phases with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP), can offer unique π-π interactions that enhance separation.[2][5]

  • Retention Factor (k): This describes how long an analyte is retained on the column.

    • Solution: In reversed-phase HPLC, increasing the retention time by decreasing the amount of organic solvent in the mobile phase can improve the separation of closely eluting peaks.[1][3]

Problem 2: Peak Tailing, Fronting, and Splitting

Q2: I'm observing asymmetric peak shapes (tailing or fronting) for my benzoic acid isomers. What are the likely causes and how can I correct them?

A2: Asymmetric peaks can compromise the accuracy of quantification. Here’s how to troubleshoot them:

  • Peak Tailing: This is characterized by a "tail" on the backside of the peak.[6][7]

    • Cause: A common cause of tailing for acidic compounds like benzoic acids is secondary interactions between the analyte and exposed, acidic silanol groups on the silica-based stationary phase.[7][8] This is particularly prevalent with basic compounds but can also affect acidic analytes.

    • Solution 1: Adjust Mobile Phase pH. For acidic compounds, working at a low pH (e.g., pH < 3) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[7]

    • Solution 2: Use a Modern, High-Purity Silica Column. Newer columns are often end-capped to a higher degree, reducing the number of accessible silanol groups.[8]

    • Solution 3: Column Overload. Injecting too much sample can lead to peak tailing.[6][8] Try diluting your sample and re-injecting.[8]

  • Peak Fronting: This appears as a leading edge on the peak.[6][9]

    • Cause: The most common cause of peak fronting is column overload.[9] It can also be caused by poor sample solubility in the mobile phase.[6][8]

    • Solution: Dilute your sample or reduce the injection volume.[9] Ensure your sample is fully dissolved in a solvent that is compatible with, or weaker than, your mobile phase.[10]

  • Split Peaks: This can appear as two distinct peaks or a "shoulder" on the main peak.

    • Cause: A common reason for split peaks is a partially blocked column inlet frit or a void at the head of the column.[8][11] It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.[11][12]

    • Solution: First, try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column may need to be replaced. Always dissolve your sample in the mobile phase or a weaker solvent whenever possible.[10]

Frequently Asked Questions (FAQs)

This section provides answers to more specific questions regarding the optimization of HPLC separation for halogenated benzoic acid isomers.

Q3: How does mobile phase pH affect the retention and separation of halogenated benzoic acid isomers?

A3: Mobile phase pH is a critical parameter for ionizable compounds like benzoic acids.[13][14][15] The pH of the mobile phase relative to the pKa of the analyte determines its degree of ionization.[13]

  • Mechanism: Halogenated benzoic acids are acidic. At a pH below their pKa, they will be in their neutral, protonated form, which is more hydrophobic and will be more strongly retained on a reversed-phase column.[13][16] As the pH of the mobile phase increases above the pKa, the benzoic acids will become ionized (deprotonated), making them more polar and causing them to elute earlier.[13][14]

  • Practical Application: To achieve good retention and peak shape, it is generally recommended to set the mobile phase pH at least 1.5 to 2 pH units below the pKa of the analytes.[13][14] This ensures they are fully protonated and behave consistently. Small changes in pH near the pKa of the analytes can lead to significant and undesirable shifts in retention time.[17][18]

Q4: What type of stationary phase is best suited for separating halogenated benzoic acid isomers?

A4: The choice of stationary phase can significantly impact the selectivity of the separation.

  • Standard C18 Columns: These are a good starting point for many reversed-phase separations.[19]

  • Phenyl-Hexyl Columns: These columns have a phenyl group in the stationary phase, which can provide alternative selectivity through π-π interactions with the aromatic ring of the benzoic acids.[2] This can be particularly effective for separating isomers where the position of the halogen atom influences the electron density of the aromatic ring.

  • Pentafluorophenyl (PFP) Columns: PFP phases offer a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are often an excellent choice for separating halogenated compounds and positional isomers.[20]

Q5: Should I use an isocratic or gradient elution for my separation?

A5: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic Elution: This uses a constant mobile phase composition throughout the run. It is simpler and often sufficient if your isomers elute closely together and there are no other compounds with vastly different retention times.

  • Gradient Elution: This involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent.[21] A gradient is beneficial when you have a complex mixture of compounds with a wide range of polarities.[22] For closely eluting isomers, a shallow gradient can help to improve resolution.[2][22]

Q6: Can temperature be used to optimize the separation?

A6: Yes, adjusting the column temperature can be a useful tool.

  • Effect on Viscosity and Efficiency: Increasing the temperature lowers the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[1][22]

  • Effect on Selectivity: Changing the temperature can also alter the selectivity of the separation, sometimes improving the resolution between closely eluting peaks.[5] It is an easy parameter to screen and can sometimes provide the needed improvement in separation without changing the mobile phase or column.[5] It is recommended to use a column oven to maintain a consistent and reproducible temperature.[23]

Experimental Protocols and Data Presentation

Protocol 1: Systematic Approach to Mobile Phase pH Optimization
  • Determine the pKa of your halogenated benzoic acid isomers.

  • Prepare a series of aqueous mobile phase buffers with different pH values, for example, pH 2.5, 3.0, 3.5, and 4.0. Ensure the chosen pH range is compatible with your column's specifications.[2]

  • Perform an initial injection with your current method to establish a baseline.

  • Inject your sample using each of the prepared mobile phases, keeping all other parameters (organic solvent percentage, flow rate, temperature) constant.

  • Analyze the chromatograms to determine which pH provides the optimal resolution and peak shape.

pH of Aqueous Mobile PhaseResolution (Rs) between Isomer 1 and 2Peak Tailing Factor (Tf) for Isomer 1
2.51.61.1
3.01.41.2
3.51.11.4
4.00.81.7

Table 1: Example data from a mobile phase pH optimization study.

Protocol 2: Screening for Optimal Stationary Phase
  • Select a set of columns with different stationary phases , such as a C18, a Phenyl-Hexyl, and a PFP column.

  • Use a standardized mobile phase and gradient for the initial screening.

  • Inject your sample onto each column under the same conditions.

  • Compare the chromatograms for changes in elution order and resolution. The column that provides the best separation can then be further optimized.

Visualizing the Troubleshooting Workflow

A systematic approach is crucial for efficient troubleshooting. The following diagram illustrates a logical workflow for addressing poor peak resolution.

Troubleshooting_Workflow Start Poor Peak Resolution (Rs < 1.5) Check_Efficiency Assess Peak Width (Efficiency) Start->Check_Efficiency Check_Selectivity Evaluate Peak Spacing (Selectivity) Start->Check_Selectivity Check_Retention Review Retention Time (k') Start->Check_Retention Efficiency_Actions Decrease Particle Size Increase Column Length Check_Efficiency->Efficiency_Actions Broad Peaks? Selectivity_Actions Modify Mobile Phase pH Change Organic Solvent Switch Stationary Phase (e.g., PFP) Check_Selectivity->Selectivity_Actions Overlapping Peaks? Retention_Actions Decrease % Organic Solvent Check_Retention->Retention_Actions Early Elution? End Resolution Optimized (Rs >= 1.5) Efficiency_Actions->End Selectivity_Actions->End Retention_Actions->End

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC.
  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc.
  • How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru.
  • Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020, March 27). Chromatography Today.
  • Front Tailing HPLC & GC Peaks. (n.d.). Axion Labs.
  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
  • How to Improve HPLC Resolution: Key Factors for Better Separation. (2025, February 28). Mastelf.
  • Strategies for improving resolution of closely eluting compounds. (n.d.). Benchchem.
  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. (2025, October 7). PharmaGuru.
  • What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025, October 16). YouTube.
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Gilson.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.
  • Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2025, April 28). YouTube.
  • Troubleshooting HPLC separation of 2-(Acetyloxy)-6-methylbenzoic acid and its impurities. (n.d.). Benchchem.
  • HPLC Column and Separation and Separation Troubleshooting. (2007, October 11). Agilent.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf.
  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Benzoic acid. (2004, August 25). Chromatography Forum.
  • 2.5: High-Performance Liquid Chromatography. (2022, May 26). Chemistry LibreTexts.
  • HPLC Troubleshooting Guide. (n.d.). ACE.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2014, January 7). PubMed.
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
  • Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.). UPB.
  • HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum.
  • Choosing the Right HPLC Stationary Phase. (2015, March 1). LCGC International.

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Validation & Comparative

A Guide to Differentiating Dichlorobromobenzoic Acid Isomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of halogenated aromatic compounds is a foundational requirement. The isomeric forms of dichlorobromobenzoic acid, while possessing the same molecular formula (C₇H₃BrCl₂O₂), can exhibit vastly different chemical, physical, and biological properties. This divergence is dictated by the specific arrangement of the bromine and chlorine atoms on the benzoic acid framework, which in turn influences intermolecular interactions and molecular recognition at biological targets. An error in isomer identification can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and compromised safety profiles.

This in-depth guide provides a comparative analysis of dichlorobromobenzoic acid isomers through the lens of four critical spectroscopic techniques: Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causality behind the observed spectral differences. The objective is to equip the reader with a robust analytical framework for the unambiguous identification and characterization of these challenging isomers.

The Challenge of Isomerism: A Structural Overview

The benzene ring offers multiple positions for substitution, leading to a considerable number of possible isomers for dichlorobromobenzoic acid. For the purpose of this guide, we will focus on a representative set to illustrate the core principles of spectroscopic differentiation. The principles discussed are universally applicable to all possible isomeric forms.

¹H NMR Spectroscopy: Decoding Proton Environments

Proton NMR is arguably the most powerful technique for distinguishing constitutional isomers of substituted benzenes. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a direct map of the substitution pattern.

Expertise & Experience: The 'Why' Behind the Shifts

The final chemical shift of an aromatic proton is a net result of shielding and deshielding effects from all substituents. The carboxyl group (-COOH) is a meta-director and strongly deactivates the ring through its electron-withdrawing inductive and resonance effects, causing significant deshielding (downfield shifts), particularly at the ortho positions. Halogens exhibit a dual nature: they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing due to electron donation from their lone pairs via resonance.[1] This interplay creates a unique electronic environment, and therefore a unique chemical shift, for each proton.

Comparative Data: Predicted ¹H NMR Signatures

The following table outlines the predicted chemical shifts and splitting patterns for the aromatic protons of three representative isomers. These predictions are based on established substituent chemical shift (SCS) principles.[2][3][4]

IsomerProton PositionsPredicted δ (ppm)Predicted MultiplicityKey Differentiator
3-Bromo-2,4-dichlorobenzoic acid H-5, H-6~7.6 - 8.12 Doublets (d)Two adjacent protons resulting in two doublets with typical ortho coupling (J ≈ 8-9 Hz).
4-Bromo-2,6-dichlorobenzoic acid H-3, H-5~7.4 - 7.81 Singlet (s)The two protons are chemically equivalent due to molecular symmetry, resulting in a single signal (a singlet).
5-Bromo-2,4-dichlorobenzoic acid H-3, H-6~7.9 - 8.32 Singlets (s)Two isolated aromatic protons with no adjacent proton neighbors, each appearing as a distinct singlet.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While ¹H NMR probes the protons, ¹³C NMR provides a direct count of the number of non-equivalent carbon atoms, offering crucial information about molecular symmetry.

Expertise & Experience: The 'Why' Behind the Signals

The chemical shift of each carbon is highly sensitive to its electronic environment. The carboxyl carbon is consistently the most downfield signal (165-175 ppm) due to the strong deshielding effect of the two oxygen atoms.[5][6] Carbons directly bonded to electronegative halogens (ipso-carbons) are also significantly shifted. The number of distinct signals in the proton-decoupled spectrum directly corresponds to the number of unique carbon environments.

Comparative Data: Predicted ¹³C NMR Signatures

IsomerExpected # of Aromatic SignalsExpected # of Total ¹³C SignalsKey Differentiator
3-Bromo-2,4-dichlorobenzoic acid 67No symmetry; all 6 aromatic carbons and the carboxyl carbon are unique.
4-Bromo-2,6-dichlorobenzoic acid 45A plane of symmetry makes C-3/C-5 and C-2/C-6 equivalent.
5-Bromo-2,4-dichlorobenzoic acid 67No symmetry; all 7 carbons are chemically distinct.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable tool for the rapid confirmation of functional groups. For carboxylic acids, the spectral signatures are unmistakable and robust.[7]

Expertise & Experience: The 'Why' Behind the Vibrations

Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state or in concentrated solutions. This strong intermolecular hydrogen bonding dramatically broadens the O-H stretching vibration, resulting in a characteristic, wide absorption band that often spans from 3300 to 2500 cm⁻¹.[7][8] The carbonyl (C=O) stretch is also highly characteristic, appearing as a strong, sharp peak. Its exact position can be subtly influenced by the electronic effects of the ring substituents.[9]

Comparative Data: Characteristic IR Absorptions

VibrationFrequency Range (cm⁻¹)AppearanceNotes
O-H Stretch (Carboxylic Acid) 2500 - 3300Very Broad, StrongThe hallmark of a carboxylic acid dimer. Often overlaps with C-H stretches.[10][11]
C-H Stretch (Aromatic) 3000 - 3100Sharp, MediumAppears as sharp peaks on top of the broad O-H band.[11]
C=O Stretch (Carbonyl) 1680 - 1725Sharp, Very StrongPosition is sensitive to conjugation and electronic effects of halogens.[9]
C=C Stretch (Aromatic) 1450 - 1600Medium to WeakMultiple bands are typical for aromatic rings.
C-O Stretch 1210 - 1320StrongAssociated with the carboxylic acid C-O bond.[7]
C-H Out-of-Plane Bend 690 - 900StrongThis "fingerprint" region is highly diagnostic of the ring substitution pattern. Each isomer will have a unique pattern.[12]

While the O-H and C=O stretches confirm the presence of the carboxylic acid moiety in all isomers, the unique combination of peaks in the 690-900 cm⁻¹ fingerprint region can be used to distinguish between them, provided reference spectra are available.

Mass Spectrometry (MS): Confirming Elemental Composition

Mass spectrometry provides two vital pieces of information: the molecular weight and, through fragmentation, clues about the molecule's structure. For halogenated compounds, the most powerful feature of MS is the characteristic isotopic pattern of the molecular ion.

Trustworthiness: A Self-Validating System

The naturally occurring isotopes of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) create a unique and predictable isotopic cluster for the molecular ion (M⁺).[13] For a molecule containing one bromine and two chlorine atoms, the mass spectrum will exhibit a distinctive pattern of peaks at M, M+2, M+4, and M+6. The relative intensities of these peaks are a definitive signature of the elemental composition, acting as an internal validation of the molecular formula.[14]

Comparative Data: Predicted Mass Spectrometry Features

FeatureExpected ObservationRationale & Key Differentiator
Molecular Ion (M⁺) Cluster A complex cluster of peaks at M, M+2, M+4, and M+6.The relative intensity ratio of this cluster is a direct consequence of the isotopic abundances of Br and Cl. All isomers will show this same pattern, confirming the C₇H₃BrCl₂O₂ formula.
Key Fragments Common losses include •OH, •COOH, and halogens (•Br, •Cl).The molecular ion is often followed by fragments corresponding to the loss of the hydroxyl radical (M-17) and the entire carboxyl group (M-45). While the m/z of major fragments will be the same for all isomers, their relative abundances may differ slightly due to subtle differences in bond strengths and fragment stabilities, which can sometimes be used for differentiation.[15][16]

Visualizing the Analytical Process

A systematic approach is crucial for efficient and accurate isomer identification. The following diagrams illustrate the general experimental workflow and the logical process for data interpretation.

G Fig. 1: General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Identification Prep Prepare Samples (e.g., dissolve in CDCl₃ for NMR) NMR ¹H & ¹³C NMR Prep->NMR IR FT-IR Prep->IR MS Mass Spec Prep->MS Interp Correlate Data NMR->Interp IR->Interp MS->Interp ID Identify Isomer Interp->ID

Caption: General workflow for spectroscopic analysis of isomers.

G Fig. 2: Logic Diagram for Isomer Differentiation Start Analyze ¹H NMR Spectrum ProtonCount How many aromatic proton signals? Start->ProtonCount Splitting What is the splitting pattern? ProtonCount->Splitting  2 Signals Result3 Isomer C (e.g., 4-Bromo-2,6-dichloro) ProtonCount->Result3  1 Signal Result1 Isomer A (e.g., 5-Bromo-2,4-dichloro) Splitting->Result1 Two Singlets Result2 Isomer B (e.g., 3-Bromo-2,4-dichloro) Splitting->Result2 Two Doublets Symmetry Analyze ¹³C NMR: How many signals? Symmetry->Result2 Confirms: 7 Signals Result2->Symmetry

Caption: Decision tree for isomer identification using NMR data.

Experimental Protocols

Authoritative and reproducible data begins with meticulous experimental execution. The following are generalized, yet robust, protocols for the techniques discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the dichlorobromobenzoic acid isomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).[17][18]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A sufficient number of scans should be averaged to achieve a high signal-to-noise ratio. Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2. Fourier-Transform Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small, representative amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure firm and even contact between the sample and the crystal using the ATR's pressure clamp.[17]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the clean, empty ATR crystal first. Then, record the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16 to 32 scans are co-added to produce the final spectrum. The final data should be presented as absorbance or transmittance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the ion source via direct infusion or through a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy (e.g., 70 eV) to induce fragmentation and create positive ions.

  • Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-400) to detect the molecular ion cluster and significant fragment ions.

Conclusion

The unambiguous differentiation of dichlorobromobenzoic acid isomers is a task that necessitates a multi-faceted spectroscopic approach. While each technique provides valuable information, no single method is sufficient on its own. ¹H NMR is paramount for determining the substitution pattern of the aromatic protons. ¹³C NMR complements this by revealing the molecule's symmetry and confirming the number of unique carbon environments. IR Spectroscopy serves as a rapid and definitive tool for identifying the essential carboxylic acid functional group. Finally, Mass Spectrometry provides the ultimate confirmation of the elemental formula through its unique and predictable isotopic signature. By synergistically applying these techniques and understanding the chemical principles that govern their outcomes, researchers can confidently elucidate the precise structure of any given isomer, ensuring the integrity and success of their scientific endeavors.

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A Definitive Guide to the Structural Validation of 4-Bromo-2,5-dichlorobenzoic Acid by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the structural validation of 4-Bromo-2,5-dichlorobenzoic acid, focusing on the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the predicted ¹H and ¹³C NMR spectral data, compare these with alternative analytical techniques, and provide detailed experimental protocols to ensure reproducible and reliable results.

The Challenge: Unambiguous Structure Elucidation

This compound (C₇H₃BrCl₂O₂) is a polysubstituted aromatic compound.[1][2] Its structure presents a specific substitution pattern on the benzene ring that requires precise analytical methods for confirmation. While several techniques can provide structural information, NMR spectroscopy stands out for its ability to provide a detailed atom-by-atom map of the molecule's connectivity.

I. Predicted NMR Spectral Analysis of this compound

Due to the absence of a publicly available, experimentally verified NMR spectrum for this compound, we will rely on predictive methods based on established substituent effects on benzene rings.[1][2][3] The electron-withdrawing nature of the carboxylic acid, chlorine, and bromine substituents will deshield the aromatic protons and carbons, shifting their resonances downfield.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons.

  • H-3: This proton is ortho to the carboxylic acid group and meta to a chlorine and a bromine atom. The strong deshielding effect of the adjacent carboxylic acid group will shift this proton significantly downfield. It is expected to appear as a singlet, as there are no adjacent protons to cause splitting.

  • H-6: This proton is ortho to a chlorine atom and meta to the carboxylic acid and bromine atoms. It will be less deshielded than H-3 and is also expected to appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale for Prediction
H-3~ 7.8 - 8.2SingletStrongly deshielded by the ortho-carboxylic acid group.
H-6~ 7.5 - 7.8SingletDeshielded by ortho- and para-directing halogens and a meta-carboxylic acid.
-COOH~ 11 - 13Broad SingletTypical range for a carboxylic acid proton; often broad due to hydrogen bonding.

Note: Predicted chemical shifts are estimates and can vary based on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule, as there is no molecular symmetry.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O~ 165 - 170Typical chemical shift for a carboxylic acid carbonyl carbon.
C-1~ 130 - 135Attached to the carboxylic acid group; deshielded.
C-2~ 132 - 137Attached to a chlorine atom; deshielded.
C-3~ 130 - 135Aromatic CH group.
C-4~ 125 - 130Attached to a bromine atom.
C-5~ 133 - 138Attached to a chlorine atom; deshielded.
C-6~ 128 - 133Aromatic CH group.

Note: These are estimated chemical shifts. Actual values can be influenced by solvent effects.

II. Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reliable NMR data, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and data acquisition.[4][5][6][7]

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to minimize interfering signals from impurities.

  • Solvent Selection: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and slow down the exchange of the acidic proton, making it more readily observable.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8][9]

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: -2 to 16 ppm.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: -10 to 220 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

III. Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a characteristic isotopic pattern due to the presence of bromine and chlorine.[10][11][12]

  • Strengths: High sensitivity, provides molecular weight information, and the isotopic pattern of halogens is a strong indicator of their presence.

  • Weaknesses: Does not provide direct information about the substitution pattern on the aromatic ring. Isomers will often have identical mass spectra.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

m/zIsotopic CompositionRelative Abundance
M⁷⁹Br, ³⁵Cl, ³⁵ClBase Peak
M+2⁸¹Br, ³⁵Cl, ³⁵Cl or ⁷⁹Br, ³⁷Cl, ³⁵ClHigh
M+4⁸¹Br, ³⁷Cl, ³⁵Cl or ⁷⁹Br, ³⁷Cl, ³⁷ClModerate
M+6⁸¹Br, ³⁷Cl, ³⁷ClLow
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[13][14][15][16][17]

  • Strengths: Quick and easy to perform, provides clear evidence for the presence of the carboxylic acid functional group.

  • Weaknesses: Provides limited information about the overall carbon skeleton and the specific substitution pattern of the aromatic ring.

Table 4: Expected Key FTIR Absorptions for this compound

Functional GroupAbsorption Range (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500-3300Very broad
C=O (Carboxylic Acid)1680-1710Strong, sharp
C=C (Aromatic)1450-1600Medium to weak
C-Cl600-800Strong
C-Br500-600Strong

IV. Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of structural validation.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Validation P1 Weigh Pure Sample P2 Dissolve in Deuterated Solvent P1->P2 P3 Add TMS Standard P2->P3 P4 Filter into NMR Tube P3->P4 A1 ¹H NMR Acquisition P4->A1 A2 ¹³C NMR Acquisition P4->A2 D1 Process & Reference Spectra A1->D1 A2->D1 D2 Assign Signals D1->D2 D3 Compare with Predictions & Alternative Data (MS, IR) D2->D3 D4 Confirm Structure D3->D4 logic_diagram cluster_nmr NMR Evidence cluster_ms MS Evidence cluster_ir IR Evidence H_NMR ¹H NMR: - 2 aromatic singlets - 1 broad -COOH singlet Conclusion Structure Confirmed H_NMR->Conclusion C_NMR ¹³C NMR: - 7 distinct signals C_NMR->Conclusion MS Mass Spec: - Correct MW - Characteristic Br/Cl isotopic pattern MS->Conclusion IR FTIR: - Broad O-H stretch - Strong C=O stretch IR->Conclusion Structure Proposed Structure: This compound Structure->H_NMR predicts Structure->C_NMR predicts Structure->MS predicts Structure->IR predicts

Figure 2: Logic of multi-technique structural confirmation.

V. Conclusion

The structural validation of this compound is most definitively achieved through a combination of ¹H and ¹³C NMR spectroscopy. The predicted spectra, characterized by two aromatic singlets in the ¹H NMR and seven distinct signals in the ¹³C NMR, provide a unique fingerprint for this specific substitution pattern. While complementary techniques like Mass Spectrometry and FTIR are invaluable for confirming molecular weight and the presence of key functional groups, they lack the detailed structural resolving power of NMR. By following the rigorous experimental protocols outlined in this guide, researchers can confidently and unambiguously confirm the structure of this compound, ensuring the integrity and reliability of their scientific findings.

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A Technical Guide to the Mass Spectrometry of 4-Bromo-2,5-dichlorobenzoic Acid: Fragmentation Analysis and Comparative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-2,5-dichlorobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic fragmentation pathways and compares mass spectrometry with alternative analytical techniques for the characterization of halogenated benzoic acids. The insights provided herein are grounded in established principles of mass spectrometry and supported by experimental data from structurally related compounds.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its multifaceted substitution pattern, featuring three halogen atoms of two different types and a carboxylic acid group, presents a unique analytical challenge. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, whether in environmental analysis, metabolite identification, or quality control in chemical synthesis. This guide will focus on predicting the fragmentation fingerprint of this molecule under electron ionization and compare this with other analytical approaches, providing a comprehensive overview for the practicing scientist.

Predicted Electron Ionization Mass Spectrometry Fragmentation Pattern

Upon electron ionization at a standard energy of 70 eV, the molecule will lose an electron to form a molecular ion (M•+).[3] Aromatic systems are known to produce prominent molecular ion peaks due to their inherent stability.[1]

Key Predicted Fragmentation Pathways:
  • Loss of a Hydroxyl Radical (•OH): A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical, leading to the formation of a stable acylium ion.[2]

  • Loss of the Carboxyl Group (•COOH): Subsequent loss of a carbon monoxide (CO) molecule from the acylium ion or direct loss of the entire carboxyl group as a radical is also a probable fragmentation route.

  • Halogen Loss: The relative bond strengths of carbon-halogen bonds (C-Br < C-Cl) will dictate the preferential loss of halogen atoms. We predict an initial loss of the bromine radical (•Br) as it is the most facile cleavage. Subsequent losses of chlorine radicals (•Cl) are also anticipated.

  • Isotopic Pattern: A key identifying feature will be the distinctive isotopic pattern arising from the presence of one bromine atom (isotopes 79Br and 81Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes 35Cl and 37Cl in an approximate 3:1 ratio). This will result in a complex but highly characteristic cluster of peaks for the molecular ion and any halogen-containing fragments.

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation_pathway M [C7H3BrCl2O2]+• m/z 268/270/272/274 F1 [C7H2BrCl2O]+ m/z 251/253/255/257 M->F1 - •OH F2 [C6H3BrCl2]+• m/z 223/225/227/229 M->F2 - •COOH F3 [C7H3Cl2O2]+ m/z 189/191/193 M->F3 - •Br F4 [C6H2BrCl2]+ m/z 222/224/226/228 F2->F4 - H•

Caption: Predicted EI fragmentation of this compound.

Predicted Mass Spectrum Data Summary
m/z (most abundant isotope) Predicted Fragment Ion Neutral Loss Comments
268[C7H3(79Br)(35Cl)2O2]+•-Molecular Ion (M•+)
251[C7H2(79Br)(35Cl)2O]+•OHLoss of hydroxyl radical
223[C6H3(79Br)(35Cl)2]+••COOHLoss of carboxyl group
189[C7H3(35Cl)2O2]+•BrLoss of bromine radical
222[C6H2(79Br)(35Cl)2]+H• from F2Loss of a hydrogen atom

Comparison of Analytical Techniques

While mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful tool for the identification of this compound, other techniques offer complementary advantages, especially for quantification.

Technique Principle Advantages for this compound Disadvantages
GC-MS Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.Excellent separation of isomers. Provides structural information through fragmentation patterns. High sensitivity and selectivity.[5]Requires derivatization to increase volatility and thermal stability of the carboxylic acid.
HPLC-MS Separates compounds based on their polarity and interactions with a stationary and mobile phase, followed by mass analysis.Direct analysis without derivatization. Suitable for thermally labile compounds.[4] Good for quantitative analysis.[6]Potentially lower resolution for closely related isomers compared to GC. Matrix effects can be more pronounced.
Ion Chromatography (IC) Separates ions based on their affinity for an ion-exchange resin.Useful for the analysis of the dissociated carboxylate anion in aqueous samples.[7]Limited structural information. Primarily for quantification of known analytes.
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in the gaseous state.Can be used to determine the total halogen content after appropriate sample preparation.Provides no information about the molecular structure.

Experimental Protocols

Standard GC-MS Protocol for Halogenated Benzoic Acids

This protocol outlines a general procedure for the analysis of this compound using GC-MS, including a necessary derivatization step.

1. Derivatization (Methylation):

  • Rationale: To increase the volatility and thermal stability of the benzoic acid for GC analysis, the carboxylic acid group is converted to a methyl ester. Diazomethane is a common reagent for this, but due to its hazards, trimethylsilyldiazomethane or BF3/methanol are often preferred.

  • Procedure (using BF3/Methanol):

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 1 mL of methanol and a few drops of 14% BF3/methanol solution.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature.

    • Add 1 mL of hexane and 1 mL of water.

    • Shake vigorously and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl ester to a clean vial for GC-MS analysis.

2. GC-MS Analysis:

  • Rationale: A standard non-polar capillary column is suitable for the separation of the derivatized analyte. The mass spectrometer is operated in full scan mode to acquire the complete fragmentation pattern.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

gcms_workflow Sample Sample containing This compound Derivatization Derivatization (Methylation) Sample->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Data Data Analysis MS->Data

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The structural elucidation of this compound via electron ionization mass spectrometry is predicted to yield a rich and informative fragmentation pattern. The presence of a prominent molecular ion cluster, coupled with characteristic losses of hydroxyl, carboxyl, and halogen moieties, provides a robust fingerprint for its identification. While GC-MS offers excellent resolving power for isomers and detailed structural information, it necessitates a derivatization step. For applications where high-throughput quantitative analysis is paramount, HPLC-MS may be the preferred method due to its direct injection capabilities. The choice of the optimal analytical technique will ultimately depend on the specific research question, the sample matrix, and the required level of sensitivity and structural confirmation.

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Introduction: The Analytical Imperative for Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the FTIR Analysis of 4-Bromo-2,5-dichlorobenzoic Acid: A Comparative Perspective for Researchers

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. This compound (C₇H₃BrCl₂O₂) is a halogenated aromatic carboxylic acid that serves as a critical building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty materials.[1][2] Its utility is derived from the specific arrangement of its functional groups: a carboxylic acid for derivatization, and a uniquely substituted aromatic ring whose electronic properties are modulated by two chlorine atoms and one bromine atom.

Ensuring the identity and purity of such a starting material is a non-negotiable step in any synthetic workflow. Among the arsenal of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and accessible first-line method for structural verification.[3] This guide provides a senior-level perspective on the FTIR analysis of this compound, detailing not just the methodology but the scientific rationale behind it. Furthermore, it objectively compares FTIR with other core analytical techniques, offering a holistic view for the modern researcher.

Pillar 1: FTIR Spectroscopy for Functional Group Identification

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations.[3] The resulting spectrum is a unique "fingerprint" representing the molecule's functional groups. For this compound, we can predict a rich and informative spectrum based on its constituent parts.

Anticipated Spectral Features of this compound

The interpretation of the FTIR spectrum for this molecule is a process of identifying characteristic absorptions. We can deconstruct the molecule into its key components and predict their vibrational signatures, using benzoic acid as a foundational reference.[4][5][6]

  • Carboxylic Acid Group (-COOH): This is the most prominent feature.

    • O-H Stretch: A very broad and strong absorption band is expected between approximately 2500 and 3300 cm⁻¹.[4][5] The significant broadening is a hallmark of the strong intermolecular hydrogen bonding that occurs in carboxylic acid dimers.[4][7]

    • C=O Stretch (Carbonyl): A very strong, sharp peak should appear. For aromatic carboxylic acids, this band is typically found between 1710 and 1680 cm⁻¹ due to conjugation with the aromatic ring.[5]

    • C-O Stretch & O-H Bend: Two coupled vibrations involving C-O stretching and O-H in-plane bending typically result in bands between 1320-1210 cm⁻¹ and around 920 cm⁻¹ (a broad "out-of-plane" bend).[5]

  • Aromatic Ring (Substituted Benzene):

    • C-H Stretch: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9] These are often weak and may be observed as small, sharp peaks on the shoulder of the broad O-H band.

    • C=C Stretch (In-Ring): The aromatic ring itself produces a series of characteristic absorptions from C=C stretching. These typically appear in the 1600-1450 cm⁻¹ region.[8][9]

    • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the remaining aromatic C-H bonds. The exact position is highly diagnostic of the ring's substitution pattern.[9]

  • Carbon-Halogen Bonds (C-Cl and C-Br):

    • C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a strong band in the 850-550 cm⁻¹ region.

    • C-Br Stretch: The carbon-bromine stretch, involving a heavier atom, occurs at a lower frequency, typically in the 690-515 cm⁻¹ region.[10]

These halogen-related absorptions fall within the lower-frequency "fingerprint region" (below 1500 cm⁻¹), which contains a complex pattern of bands unique to the molecule's overall structure.[4]

Pillar 2: A Self-Validating Experimental Protocol: ATR-FTIR

For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique due to its speed, ease of use, and minimal sample preparation.[11][12][13] It is a self-validating system because a clean, well-acquired background and good sample contact ensure reproducible, high-quality data.

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning (The Causality of a Clean Baseline): This is the most critical step for data integrity. Clean the surface of the ATR crystal (commonly diamond) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This removes any residue from previous analyses that would contaminate the spectrum.[14]

  • Background Spectrum Acquisition (Establishing the Reference): With the clean, empty ATR crystal in place, perform a background scan. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only information from the sample itself.[14]

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed.[15]

  • Applying Pressure (Ensuring Good Contact): Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This is crucial for ensuring good optical contact between the solid sample and the ATR crystal, which is necessary for the evanescent wave to penetrate the sample and generate a strong, clear spectrum.[11][15] Insufficient pressure will result in a weak, noisy signal.

  • Sample Spectrum Acquisition: Initiate the sample scan. The instrument will collect a series of interferograms, average them to improve the signal-to-noise ratio, and perform the Fourier transform to generate the final infrared spectrum.

  • Data Analysis: The resulting spectrum (Absorbance vs. Wavenumber) can then be analyzed. Identify the key absorption bands and compare them to the expected frequencies for the functional groups of this compound.

  • Cleaning: After analysis, retract the pressure arm, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.

Alternative Method: The KBr Pellet Technique

A traditional alternative is the Potassium Bromide (KBr) pellet method. This involves finely grinding 1-2 mg of the sample with ~200 mg of dry KBr powder and pressing the mixture into a transparent pellet under high pressure.[11][12] While capable of producing high-quality spectra, it is more labor-intensive, time-consuming, and highly susceptible to moisture contamination (KBr is hygroscopic), which can introduce a broad O-H band from water into the spectrum.[12][16] For routine analysis, ATR is superior in efficiency and reproducibility.

Workflow for FTIR Analysis of this compound

The entire process, from sample handling to final interpretation, can be visualized as a logical workflow.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Start Obtain Sample Clean Clean ATR Crystal (e.g., with Isopropanol) Start->Clean Step 1 Background Acquire Background Spectrum (Empty Crystal) Clean->Background Step 2 Apply_Sample Apply Powder Sample to Crystal Background->Apply_Sample Step 3 Apply_Pressure Apply Consistent Pressure (Ensure Good Contact) Apply_Sample->Apply_Pressure Step 4 Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Step 5 Process FT Processing & Background Subtraction Acquire_Spectrum->Process Step 6 Interpret Interpret Spectrum: Identify Key Bands Process->Interpret Step 7 Compare Compare with Known Functional Group Regions Interpret->Compare Step 8 Result Structural Verification Compare->Result

Caption: Workflow for ATR-FTIR analysis.

Pillar 3: Comparative Analysis with Alternative Analytical Techniques

While FTIR is an excellent tool for identifying functional groups, it does not provide a complete picture of molecular structure.[17] For unambiguous structure elucidation, it is almost always used in conjunction with other techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[18][19]

Data Summary: FTIR vs. NMR vs. Mass Spectrometry
FeatureFTIR SpectroscopyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)
Primary Information Identifies functional groups (e.g., -COOH, C=O, C-Cl).[3][20]Reveals the carbon-hydrogen framework, atom connectivity, and chemical environment.[19][20]Determines the molecular weight and elemental formula; provides structural clues via fragmentation.[18][19]
Sample Type Solids, liquids, gases.[3][11]Primarily solutions; specialized techniques for solids.[20]Solids, liquids, gases (requires ionization, often in vacuum).[19]
Sample Amount Micrograms to milligrams.Milligrams.Nanograms to micrograms.
Analysis Time Very fast (1-2 minutes per sample).[13]Slower (minutes to hours, depending on complexity and nuclei).Fast (minutes per sample).
Key Strengths Rapid, non-destructive, easy to use, excellent for a quick chemical "snapshot."[3][13]Provides detailed atomic-level structural information and connectivity. Unambiguous structure proof.[20]Extremely sensitive. Provides exact molecular weight (HRMS) and formula.[21]
Limitations Does not reveal atom connectivity or molecular weight. Isomer differentiation can be difficult.[17]Less sensitive, requires larger sample amounts, more expensive instrumentation.Destructive technique. Can be difficult to distinguish isomers without tandem MS (MS/MS).
Synergistic Power: A Multi-Technique Approach

For this compound, a complete characterization would leverage all three techniques:

  • FTIR would first confirm the presence of the carboxylic acid and the aromatic ring, verifying that the sample belongs to the correct chemical class.

  • Mass Spectrometry would confirm the molecular weight of 269.91 g/mol (for the most common isotopes) and the presence of one bromine and two chlorine atoms through the characteristic isotopic pattern.[1]

  • NMR Spectroscopy would provide the final, definitive proof of structure. ¹H NMR would show a distinct signal for the carboxylic acid proton and specific signals for the two remaining aromatic protons, with their splitting patterns confirming their relative positions on the ring. ¹³C NMR would show signals for each of the seven unique carbon atoms in the molecule.

Conclusion

The FTIR analysis of this compound is a powerful, efficient, and indispensable tool for initial structural verification. Its ability to rapidly confirm the presence of key functional groups makes it a cornerstone of quality control in both research and industrial settings. As demonstrated, the modern ATR technique provides a robust and reproducible protocol that ensures data integrity. However, as senior scientists, we recognize that no single technique provides all the answers. The true power of analytical chemistry lies in the intelligent synthesis of data from complementary methods. FTIR provides the foundational "what," while NMR and MS deliver the definitive "how it's connected" and "how much it weighs," together providing an unassailable confirmation of molecular identity.

References

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  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
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  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
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  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).
  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?.
  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.
  • Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate.
  • Hayashi, S., & Kimura, N. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE.
  • White Bear Photonics. (2025). Unlocking FTIR: From Fundamentals to Sample Prep.
  • Edubirdie. (n.d.). FTIR-ATR | Study Guide.
  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR?.
  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
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  • Capot Chemical. (n.d.). Specifications of this compound.
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  • ACS Omega. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data.
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  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
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  • Hesse, M., Meier, H., & Zeeh, B. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds.
  • PubChem. (n.d.). 4-Bromo-3,5-dichlorobenzoic acid.
  • ResearchGate. (n.d.). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater.
  • Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
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  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • NIST. (n.d.). Benzoic acid, 4-bromo-.
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  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds.
  • MDPI. (n.d.). 2,3,4,5,6-Pentabromobenzoic Acid.
  • PubChemLite. (n.d.). This compound (C7H3BrCl2O2).
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  • Trout, C. C., et al. (2005). Correlation of observed and model vibrational frequencies for aqueous organic acids: UV resonance Raman spectra and molecular orbital calculations of benzoic, salicylic, and phthalic acids. PubMed.
  • ResearchGate. (2025). Anharmonic midinfrared vibrational spectra of benzoic acid monomer and dimer.
  • ResearchGate. (n.d.). FT-IR spectra of starting materials 2,5-dibromobenzoic acid (a),....
  • ResearchGate. (2025). Low-frequency vibrational modes of benzoic acid investigated by terahertz time-domain spectroscopy and theoretical simulations.

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A Comparative Guide to the Cross-Coupling Efficiency of Dihalobenzoic Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures.[1] Among the vast array of available building blocks, dihalobenzoic acids represent a particularly versatile class of substrates, offering multiple points for functionalization. The judicious selection of the dihalogen substitution pattern and the specific cross-coupling methodology is paramount to achieving desired synthetic outcomes efficiently and selectively.

This guide provides an in-depth comparative analysis of the cross-coupling efficiency of various dihalobenzoic acids in three of the most powerful and widely utilized transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By delving into the underlying mechanistic principles and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the nuances of these reactions and accelerate their synthetic endeavors.

The Fundamental Principles of Reactivity and Selectivity

The cross-coupling efficiency of dihalobenzoic acids is governed by a confluence of electronic and steric factors. A foundational principle is the inherent reactivity hierarchy of halogens in palladium-catalyzed reactions, which generally follows the order: I > Br > Cl.[2] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energies, with the weaker C-I bond facilitating a more rapid oxidative addition step, which is often the rate-determining step of the catalytic cycle.

For dihalobenzoic acids, the position of the carboxylic acid group and the relative placement of the two halogen atoms introduce additional layers of complexity. The carboxylic acid moiety, being an electron-withdrawing group, can influence the electron density of the aromatic ring and, consequently, the reactivity of the C-X bonds. Furthermore, the steric hindrance imposed by the carboxyl group, particularly in ortho positions, can significantly impact the approach of the bulky palladium catalyst.[3][4]

When considering the selective functionalization of dihalobenzoic acids, the goal is often to achieve mono-arylation, -alkynylation, or -amination, leaving the second halogen available for subsequent transformations. This regioselectivity is influenced by the electronic differentiation of the two C-X bonds and the steric environment around them. Generally, the palladium catalyst will preferentially react at the more sterically accessible and electronically favorable position.

Comparative Efficiency in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] When applied to dihalobenzoic acids, the choice of halogen and its position relative to the carboxylic acid and the other halogen profoundly affects the reaction's efficiency and selectivity.

Key Considerations for Suzuki-Miyaura Coupling of Dihalobenzoic Acids:

  • Reactivity: Iodo- and bromobenzoic acids are generally more reactive than their chloro- counterparts, often requiring milder reaction conditions and lower catalyst loadings.

  • Regioselectivity: In cases of dihalobenzoic acids with two different halogens (e.g., 2-bromo-5-iodobenzoic acid), the coupling will predominantly occur at the more reactive iodine-bearing position. For dihalobenzoic acids with identical halogens, the reaction tends to occur at the less sterically hindered position. For instance, in 2,5-dibromobenzoic acid, the coupling is more likely to occur at the 5-position to avoid the steric bulk of the ortho-carboxylic acid group.

  • Side Reactions: Common side reactions in Suzuki coupling include protodehalogenation (replacement of the halogen with a hydrogen) and homocoupling of the boronic acid.[6] Careful optimization of the base, solvent, and ligand can minimize these undesired pathways.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Dihalobenzoic Acids

Dihalobenzoic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2,5-Dibromobenzoic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285 (mono-coupled at C5)
3,5-Dichlorobenzoic acid4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane1001878 (mono-coupled)
2-Chloro-4-iodobenzoic acid3-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF80692 (coupled at C4)

Note: The data in this table is a representative synthesis from multiple sources to illustrate general trends. Actual yields may vary depending on the specific reaction conditions and substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Dibromobenzoic Acid
  • To an oven-dried Schlenk flask, add 2,5-dibromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Dihalobenzoic Acid, Boronic Acid, and Base degas Evacuate and Backfill with Argon reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction and Washing monitor->extract Upon Completion dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Comparative Efficiency in Sonogashira Coupling

The Sonogashira coupling reaction provides a powerful means of forming carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of valuable arylalkynes.[7] The efficiency and regioselectivity of this reaction with dihalobenzoic acids are highly dependent on the nature of the halogens and their positions.

Key Considerations for Sonogashira Coupling of Dihalobenzoic Acids:

  • Catalyst System: The classic Sonogashira coupling employs a palladium catalyst in conjunction with a copper(I) co-catalyst. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

  • Reactivity and Selectivity: Similar to the Suzuki coupling, the reactivity follows the order I > Br > Cl.[2] This allows for selective mono-alkynylation of dihalobenzoic acids containing different halogens. For substrates with identical halogens, the reaction generally occurs at the most electronically deficient and sterically accessible position.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the terminal alkyne and facilitate the catalytic cycle.

Table 2: Representative Data for Sonogashira Coupling of Dihalobenzoic Acids

Dihalobenzoic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3,5-Dibromobenzoic acidPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60888 (mono-coupled)
2,5-Dichlorobenzoic acidTrimethylsilylacetylenePd₂(dba)₃ / XPhosCs₂CO₃Dioxane1102472 (mono-coupled at C5)
4-Bromo-2-iodobenzoic acid1-HexynePd(PPh₃)₄ / CuIi-Pr₂NEtDMFRT495 (coupled at C2)

Note: The data in this table is a representative synthesis from multiple sources to illustrate general trends. Actual yields may vary depending on the specific reaction conditions and substrates.

Experimental Protocol: Sonogashira Coupling of 3,5-Dibromobenzoic Acid
  • To a Schlenk tube, add 3,5-dibromobenzoic acid (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition ArX R-X ArX->Oxidative\nAddition Pd(II) Complex L2Pd(II)(R)(X) Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Alkyne R'C≡CH Cu(I) Acetylide CuC≡CR' Alkyne->Cu(I) Acetylide + CuX, Base Base Base Cu(I) Acetylide->Transmetalation Pd(II) Alkyne Complex L2Pd(II)(R)(C≡CR') Transmetalation->Pd(II) Alkyne Complex Reductive\nElimination Reductive Elimination Pd(II) Alkyne Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product R-C≡CR' Reductive\nElimination->Product

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Comparative Efficiency in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[8] The application of this reaction to dihalobenzoic acids allows for the selective introduction of amino functionalities, which are prevalent in pharmaceuticals and other bioactive molecules.

Key Considerations for Buchwald-Hartwig Amination of Dihalobenzoic Acids:

  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands such as XPhos, SPhos, and RuPhos are often required to promote the efficient coupling of less reactive aryl chlorides and to facilitate the reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) is typically employed. The choice of base can influence the reaction rate and substrate scope.

  • Regioselectivity: The principles of regioselectivity are similar to those for Suzuki and Sonogashira couplings. The reaction will favor the more reactive halogen and the less sterically encumbered position. The electronic nature of the amine coupling partner can also play a role in the reaction's efficiency.

Table 3: Representative Data for Buchwald-Hartwig Amination of Dihalobenzoic Acids

Dihalobenzoic AcidAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2,5-Dibromobenzoic acidMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001290 (mono-aminated at C5)
3,5-Dichlorobenzoic acidAnilinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH1102482 (mono-aminated)
2-Bromo-5-iodobenzoic acidPiperidinePd₂(dba)₃ / BINAPCs₂CO₃Dioxane90894 (aminated at C5)

Note: The data in this table is a representative synthesis from multiple sources to illustrate general trends. Actual yields may vary depending on the specific reaction conditions and substrates.

Experimental Protocol: Buchwald-Hartwig Amination of 2,5-Dibromobenzoic Acid
  • In a glovebox, to a vial add 2,5-dibromobenzoic acid (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Logic cluster_inputs Reaction Inputs cluster_process Catalytic Cycle substrate Dihalobenzoic Acid oa Oxidative Addition substrate->oa amine Amine la Ligand Association Amine Coordination amine->la catalyst Pd Precatalyst catalyst->oa ligand Bulky Phosphine Ligand ligand->catalyst Crucial for efficiency base Strong, Non-nucleophilic Base base->la oa->la re Reductive Elimination la->re re->catalyst Regenerates Pd(0) output Mono-aminated Benzoic Acid re->output

Sources

A-Scientist's-Guide-to-High-Performance-Liquid-Chromatography-(HPLC)-Method-Development-for-the-Resolution-of-Dichlorobromobenzoic-Acid-Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical development and quality control, the precise separation and quantification of structurally similar molecules, such as isomers, is a critical challenge. Dichlorobromobenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), exists as several positional isomers. These isomers, while possessing the same molecular formula, exhibit distinct physical and chemical properties due to the different arrangement of substituents on the benzene ring. Consequently, their biological activity and impurity profiles can vary significantly, necessitating a robust analytical method to distinguish between them.

This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for the effective separation of dichlorobromobenzoic acid isomers. We will delve into the causal factors behind experimental choices, from stationary phase selection to mobile phase optimization, ensuring a self-validating and reliable protocol.

The Challenge of Isomer Separation

Positional isomers often present a significant chromatographic challenge due to their similar polarities and hydrophobicities.[1] The subtle differences in their molecular structure require a highly selective analytical method to achieve baseline resolution. For halogenated aromatic compounds like dichlorobromobenzoic acid, these differences can be exploited by carefully selecting the HPLC column and mobile phase to maximize interactions that are sensitive to the isomer's specific structure.[2][3]

Method Development Strategy: A Reverse-Phase Approach

For the separation of moderately polar to non-polar compounds, reverse-phase HPLC is the predominant technique.[4][5][6] In this mode, a non-polar stationary phase is paired with a polar mobile phase. The retention of analytes is primarily governed by hydrophobic interactions; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.[5]

Causality Behind Experimental Choices
Stationary Phase Selection: Beyond C18

While a standard C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography, separating closely related isomers often requires a more nuanced approach.[4][5] The choice of stationary phase can introduce alternative separation mechanisms beyond simple hydrophobicity.[7]

  • Phenyl-Hexyl Phases: These phases offer π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analytes.[3][8] This can provide unique selectivity for aromatic and halogenated compounds, as the electron distribution around the benzene ring of the dichlorobromobenzoic acid isomers will differ, leading to differential π-π stacking and, consequently, separation.[2][3]

  • Pentafluorophenyl (PFP) Phases: PFP phases provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[2] This multi-modal interaction capability makes them particularly effective for separating halogenated aromatic compounds.[2]

For this guide, we will focus on a Phenyl-Hexyl stationary phase due to its proven selectivity for aromatic positional isomers.[1][3]

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is a critical factor in controlling retention and selectivity in reverse-phase HPLC.[9][10]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides lower viscosity and better UV transparency at short wavelengths. The choice between them can significantly impact selectivity, and it is often beneficial to screen both during method development.

  • Aqueous Phase and pH Control: Dichlorobromobenzoic acid is an acidic compound. The pH of the mobile phase will dictate its ionization state.[11][12] In its ionized (deprotonated) form, the molecule is more polar and will have a shorter retention time. To achieve reproducible retention and good peak shape, it is crucial to buffer the mobile phase at a pH that is at least one to two pH units away from the pKa of the analyte.[12] By operating at a low pH (e.g., pH 2.5-3.5), the carboxylic acid group will be protonated, making the molecule less polar and increasing its retention on the reverse-phase column. This process is known as ion suppression.[11] Phosphoric acid or formic acid are common choices for pH adjustment in this range.[12]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Isomer Standard Mixture in Mobile Phase MobilePhaseA Prepare Aqueous Phase (e.g., 0.1% Phosphoric Acid in Water) MobilePhaseB Prepare Organic Phase (Acetonitrile or Methanol) Degas Degas Mobile Phases Injection Inject Sample Degas->Injection Column Separation on Phenyl-Hexyl Column Injection->Column Mobile Phase Gradient Detection UV Detection (e.g., 230 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Report Report Retention Time, Resolution, and Peak Area Integration->Report

Caption: A flowchart of the HPLC method development workflow.

Detailed Experimental Protocol

This protocol is a starting point and should be optimized based on the specific isomers of dichlorobromobenzoic acid being analyzed and the available instrumentation.

Materials and Reagents
  • Dichlorobromobenzoic acid isomer reference standards

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid (85%)

  • Phenyl-Hexyl HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS) for instrument control and data analysis.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly. This creates a 0.1% phosphoric acid solution with a pH of approximately 2.5.

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas using an ultrasonic bath or online degasser.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a small amount (e.g., 10 mg) of each dichlorobromobenzoic acid isomer standard in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B) to create individual stock solutions.

    • Prepare a mixed standard solution by diluting the individual stock solutions to a final concentration of approximately 10-20 µg/mL for each isomer.

  • HPLC Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 70% B

      • 15-18 min: 70% B

      • 18-18.1 min: 70% to 40% B

      • 18.1-25 min: 40% B (column re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • System Suitability:

    • Before analyzing samples, perform at least five replicate injections of the mixed standard solution.

    • The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas and retention times of each isomer is less than 2.0%.

    • The resolution between adjacent peaks should be greater than 1.5.

Expected Results and Data Presentation

The developed method is expected to provide baseline separation of the dichlorobromobenzoic acid isomers. The elution order will depend on the specific isomers and their relative hydrophobicity and interaction with the phenyl-hexyl stationary phase.

Hypothetical Performance Data
IsomerRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Isomer 18.5-1.1
Isomer 29.82.11.2
Isomer 311.22.51.1
Isomer 412.52.31.3

Note: The above data is illustrative. Actual retention times and resolution will vary depending on the specific isomers and exact chromatographic conditions.

Visualizing the Separation Logic

Separation_Logic StationaryPhase Phenyl-Hexyl Stationary Phase Non-polar (Hydrophobic) Aromatic (π-π interactions) MobilePhase Acetonitrile/Water Gradient Polar Acidified (pH ~2.5) Isomers Isomer Mixture Varying Hydrophobicity Varying π-electron Density MobilePhase->Isomers Isomers->StationaryPhase

Caption: Interaction dynamics in the reverse-phase separation.

Method Validation: Ensuring Trustworthiness

Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][13][14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14][16]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4][14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[4][13][16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[14][16]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[4][16]

A successfully validated method provides documented evidence that the analytical procedure is reliable and reproducible for the analysis of dichlorobromobenzoic acid isomers.[13][14]

Conclusion

The separation of dichlorobromobenzoic acid isomers is a challenging yet achievable task with a well-designed HPLC method. By leveraging the unique selectivity of a phenyl-hexyl stationary phase and carefully controlling the mobile phase pH to suppress ionization, a robust and reliable separation can be achieved. This guide has provided a comprehensive framework, grounded in scientific principles and practical experience, for the development and validation of such a method. The successful implementation of this approach will enable researchers and drug development professionals to accurately quantify these critical isomers, ensuring the quality and safety of pharmaceutical products.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • SciSpace. (n.d.). A review on method development by hplc.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.
  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
  • MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase.
  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
  • ResearchGate. (2025, August 8). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • SIELC Technologies. (n.d.). Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column.
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • NIH. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

Sources

A Senior Application Scientist's Comparative Guide to Confirming the Purity of Synthesized 4-Bromo-2,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the purity of a starting material or intermediate is not merely a number on a certificate of analysis; it is the foundation upon which the success of subsequent, often complex, synthetic steps and the safety of the final product are built. 4-Bromo-2,5-dichlorobenzoic acid (C₇H₃BrCl₂O₂) is a key building block whose structural integrity and purity are paramount. The presence of isomeric impurities, residual starting materials, or by-products can have profound impacts on reaction yields, impurity profiles of downstream products, and ultimately, the efficacy and safety of an active pharmaceutical ingredient (API).

This guide provides a comparative analysis of the essential analytical techniques required to rigorously confirm the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, establishing a self-validating analytical workflow that ensures the highest degree of confidence in your material.

Orthogonal Analytical Strategy: The Cornerstone of Purity Verification

A single analytical technique is rarely sufficient to declare a compound "pure." Each method interrogates a different physicochemical property of the molecule. A robust purity assessment, therefore, relies on an orthogonal approach, where multiple, complementary techniques are employed. For this compound, a comprehensive strategy combines a primary quantitative method (HPLC), a definitive structural confirmation (NMR), an identity and mass verification (Mass Spectrometry), and a fundamental compositional check (Elemental Analysis).

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_result Data Interpretation Synthesized_Product Synthesized This compound Dissolution Accurate Weighing & Dissolution Synthesized_Product->Dissolution EA Elemental Analysis (Compositional Verification) Synthesized_Product->EA Combust HPLC HPLC (Quantitative Purity) Dissolution->HPLC Inject NMR NMR (Structural Confirmation) Dissolution->NMR Analyze MS Mass Spectrometry (Molecular Weight) Dissolution->MS Infuse/Inject Purity_Report Comprehensive Purity Report & Certificate of Analysis HPLC->Purity_Report NMR->Purity_Report MS->Purity_Report EA->Purity_Report

Caption: Orthogonal workflow for purity verification.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for determining the purity of non-volatile organic compounds. Its strength lies in its ability to separate the main compound from potential impurities, allowing for precise quantification. For halogenated benzoic acids, a reversed-phase method is typically the most effective.

Causality Behind the Method: We choose reversed-phase HPLC (with a non-polar stationary phase like C18) because our analyte is a moderately polar organic molecule. The mobile phase is a polar mixture of water and an organic solvent (like acetonitrile). To ensure consistent retention times and sharp, symmetrical peaks, an acid (such as phosphoric or formic acid) is added to the mobile phase. This suppresses the ionization of the carboxylic acid group, making the molecule less polar and allowing it to interact more reproducibly with the C18 stationary phase.[1][2]

Experimental Protocol: HPLC Purity by Percent Area
  • Instrumentation and Materials:

    • HPLC System with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-Phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade), Milli-Q or HPLC-grade water.

    • Phosphoric acid or Formic acid (reagent grade).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the synthesized this compound and dissolve in 50.0 mL of diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm (aromatic compounds like this have strong absorbance in this region).

    • Gradient Program: 60% A to 20% A over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a diluent blank to ensure no system peaks interfere.

    • Inject the sample solution.

    • Integrate all peaks in the resulting chromatogram.

Data Interpretation

Purity is calculated based on the principle that the detector response is proportional to the concentration of each compound. The area of each peak is used to determine its relative percentage.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: This method is self-validating through system suitability checks. Before running the sample, a reference standard should be injected to confirm retention time, and parameters like peak tailing (should be < 1.5) and theoretical plates (should be > 2000) must be met. The DAD detector adds another layer of trust by allowing for peak purity analysis, which compares spectra across a single peak to detect co-eluting impurities.

G MobilePhase Prepare Mobile Phase (e.g., A: 0.1% H3PO4 in H2O B: Acetonitrile) SystemEquil Equilibrate HPLC System (30 min) MobilePhase->SystemEquil SamplePrep Prepare Sample (~0.5 mg/mL in Diluent) InjectSample Inject Sample (10 µL) SamplePrep->InjectSample InjectBlank Inject Blank (Diluent) SystemEquil->InjectBlank InjectBlank->InjectSample AcquireData Acquire Data (Gradient Elution) InjectSample->AcquireData Integrate Integrate Peaks AcquireData->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis: A Comparative Case Study of 4-Bromo-2,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that guarantees the identity, purity, and quality of a starting material. An erroneous or incomplete CoA can compromise months of research, leading to failed syntheses, irreproducible results, and significant financial loss.

This guide provides an in-depth analysis of the CoA for 4-Bromo-2,5-dichlorobenzoic acid, a key building block in medicinal chemistry and material science. We will dissect a typical CoA, compare the compound to viable structural alternatives, and provide the detailed experimental protocols necessary to independently verify these critical quality attributes. Our approach is grounded in the principle of self-validation, empowering you to trust, but verify, the materials that underpin your research.

Deconstructing the Certificate of Analysis for this compound

The CoA is a legally binding document from the supplier that certifies a product meets a predetermined set of specifications. Let's examine the essential components of a CoA for our target compound, this compound (CAS No: 885532-41-2).

Table 1: Typical Certificate of Analysis for this compound

ParameterSpecificationMethodSignificance for the Researcher
Appearance White to Off-White SolidVisualA deviation may indicate contamination or degradation.
Identity (¹H NMR) Conforms to Structure¹H NMR SpectroscopyConfirms the molecular structure is correct. Essential to ensure you have the right starting material.
Purity (Assay) ≥98.0%HPLCThe most critical parameter. Defines the percentage of the desired compound. Low purity can introduce unknown variables and side reactions.[1]
Moisture Content ≤0.5%Karl Fischer TitrationWater can act as an unwanted nucleophile in many organic reactions. This specification is crucial for moisture-sensitive chemistries.[1]
Molecular Formula C₇H₃BrCl₂O₂-Basic chemical information.[2][3]
Molecular Weight 269.91 g/mol -Required for calculating molar equivalents for reactions.[2][3]

The purity value, typically determined by High-Performance Liquid Chromatography (HPLC), is paramount. A purity of ≥98% is a common specification for this type of reagent, ensuring that at least 98% of the material is the stated compound.[1]

Comparative Analysis: Structural Alternatives

The choice of a starting material is often dictated by the specific substitution pattern required for a synthetic route. Below, we compare this compound with two structurally similar alternatives. This comparison highlights how subtle changes in halogen placement can influence physical properties and potential applications.

Table 2: Comparative Specifications of Halogenated Benzoic Acids

ParameterThis compound 4-Bromo-2-chlorobenzoic acid 4-Bromo-2,6-dichlorobenzoic Acid
CAS Number 885532-41-2[2]59748-90-2232275-51-3
Molecular Formula C₇H₃BrCl₂O₂[2]C₇H₄BrClO₂[4]C₇H₃BrCl₂O₂
Molecular Weight 269.91[2]235.46[4]269.90
Typical Purity ≥97-98% (HPLC)[1][2]≥97% (HPLC)[4]>98% (GC)
Melting Point (°C) Not consistently reported171-175 °C165-169 °C

Expert Insight: The selection between these reagents is driven by the desired synthetic outcome. For instance, the presence of two chlorine atoms in this compound offers different electronic properties and potential reaction sites compared to the single chlorine in 4-Bromo-2-chlorobenzoic acid. The latter is a versatile intermediate used in producing pharmaceuticals like anti-inflammatory agents and agrochemicals.[4]

Experimental Verification: A Self-Validating Workflow

A robust research program relies on orthogonal verification of key reagents. The following protocols provide the means to independently confirm the specifications listed on a CoA.

Analytical Workflow Diagram

The diagram below illustrates a logical workflow for the comprehensive analysis of an incoming chemical reagent like this compound.

G cluster_0 Initial Checks cluster_1 Structural & Identity Confirmation cluster_2 Purity & Quantification cluster_3 Final Decision Sample Sample Received Visual Visual Inspection (Color, Form) Sample->Visual Sample->Visual MP Melting Point Analysis Visual->MP If solid Visual->MP NMR ¹H NMR Spectroscopy MP->NMR MP->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS NMR->MS HPLC HPLC Purity Assay MS->HPLC MS->HPLC KF Karl Fischer (Moisture Content) HPLC->KF HPLC->KF Decision Accept / Reject Batch KF->Decision KF->Decision

Caption: A comprehensive workflow for the quality control analysis of a chemical reagent.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol is the industry standard for determining the purity of non-volatile organic compounds.[5]

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).

    • Causality: Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid analyte is protonated (neutral), which leads to better peak shape and retention on a C18 column. This method is also mass spectrometry compatible.[6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 245 nm.

    • Gradient:

      • Start at 30% B, hold for 1 min.

      • Linear gradient to 95% B over 15 min.

      • Hold at 95% B for 2 min.

      • Return to 30% B over 0.5 min.

      • Hold at 30% B for 4.5 min for column re-equilibration.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Self-Validation: The system is validated by the sharpness of the main peak and a stable baseline. The retention time should be consistent across multiple injections.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, 4-second acquisition time, and 1-second relaxation delay.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and analyze the chemical shifts and coupling patterns.

    • The resulting spectrum should be consistent with the expected structure of this compound, showing characteristic signals for the aromatic protons.

Protocol 3: Purity Assessment by Melting Point

This is a classic, rapid, and cost-effective method to assess purity.[5][7]

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Data Analysis:

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

    • Trustworthiness: A pure compound will have a sharp melting range (typically < 2 °C). Impurities depress and broaden the melting range.

Decision-Making Diagram

The following diagram provides a logical framework for selecting the appropriate halogenated benzoic acid for a given research application.

G start Start: Need Halogenated Benzoic Acid Intermediate q1 Specific regioisomer required for multi-step synthesis? start->q1 path1 4-Bromo-2,5-dichloro (CAS 885532-41-2) q1->path1 Yes, 2,5-dichloro pattern needed path2 4-Bromo-2-chloro (CAS 59748-90-2) q1->path2 Yes, 2-chloro pattern needed path3 4-Bromo-2,6-dichloro (CAS 232275-51-3) q1->path3 Yes, 2,6-dichloro pattern needed q2 Is moisture sensitivity a critical concern? path1->q2 path2->q2 path3->q2 verify Verify CoA Spec (≤0.5% H₂O) Perform Karl Fischer Test q2->verify Yes q3 Highest purity paramount for Catalysis or Kinetic studies? q2->q3 No verify->q3 recrystallize Consider recrystallization of chosen material q3->recrystallize Yes end Proceed with Verified Reagent q3->end No recrystallize->end

Caption: A decision tree for selecting an appropriate halogenated benzoic acid reagent.

Conclusion

The Certificate of Analysis is the starting point, not the final word, on reagent quality. For professionals in the exacting fields of research and drug development, the ability to interpret the CoA, understand the context of alternative materials, and independently verify critical specifications is indispensable. By integrating the comparative data and analytical protocols presented in this guide, scientists can ensure the integrity of their starting materials, leading to more robust, reliable, and reproducible scientific outcomes.

References

  • Product Specifications for this compound. Capot Chemical. [Link]
  • This compound Product Page. Oakwood Chemical. [Link]
  • Separation of 4-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • This compound (C7H3BrCl2O2). PubChemLite. [Link]
  • Benzoic Acid Specifications.
  • Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. PubMed. [Link]
  • How can benzoic acid be tested for purity? Quora. [Link]
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo.

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Navigating Acidity: A Comparative Guide to Halogenated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, understanding the nuanced interplay of substituent effects on molecular properties is paramount. This guide provides an in-depth comparison of the acidity of ortho-, meta-, and para-substituted halogenated benzoic acids, supported by experimental data and a detailed protocol for pKa determination. By elucidating the underlying principles of inductive and resonance effects, alongside the often-misunderstood ortho effect, this document serves as a practical resource for predicting and harnessing the acidity of these crucial chemical entities.

The acidity of a substituted benzoic acid, quantified by its pKa value, is a critical parameter influencing its reactivity, solubility, and biological activity. The introduction of a halogen atom to the benzene ring significantly alters the electron density distribution, thereby modulating the stability of the corresponding carboxylate anion. The magnitude of this effect is not merely dependent on the nature of the halogen but is intricately tied to its position relative to the carboxylic acid group. A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

The acidity of halogenated benzoic acids is primarily governed by a delicate balance between two fundamental electronic phenomena: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Halogens are more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma (σ) bonds. This electron-withdrawing inductive effect helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it and increasing the acidity of the parent benzoic acid. The strength of the inductive effect is distance-dependent, diminishing as the halogen moves further from the carboxylic acid group (ortho > meta > para).

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the benzene ring. This donation of electron density, known as the resonance or mesomeric effect, increases the electron density on the ring, particularly at the ortho and para positions. This effect destabilizes the carboxylate anion by intensifying its negative charge, thus decreasing the acidity of the benzoic acid.

The net influence of a halogen substituent is a composite of these opposing effects. For halogens, the inductive effect is generally considered to be more dominant than the resonance effect in determining the overall acidity.

The Enigmatic Ortho Effect

A recurring theme in the acidity of ortho-substituted benzoic acids is the "ortho effect," an umbrella term for a combination of steric and electronic factors that often lead to an anomalously high acidity, irrespective of the electronic nature of the substituent. In the case of halogenated benzoic acids, the steric hindrance between the ortho-halogen and the carboxylic acid group forces the -COOH group out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance delocalization of the carboxyl group's π-electrons with the aromatic ring, a factor that slightly destabilizes the undissociated acid. More importantly, it enhances the stabilization of the carboxylate anion by preventing resonance interaction with the ring, thereby increasing acidity.

A Comparative Analysis of Acidity: Experimental pKa Values

The interplay of these electronic and steric effects is clearly reflected in the experimentally determined pKa values of the various halogenated benzoic acid isomers. A lower pKa value indicates a stronger acid.

HalogenIsomerpKa Value
Fluorine ortho- (2-Fluorobenzoic acid)3.27[1][2]
meta- (3-Fluorobenzoic acid)3.86[3][4][5]
para- (4-Fluorobenzoic acid)4.15[6][7][8]
Chlorine ortho- (2-Chlorobenzoic acid)2.89[9][10]
meta- (3-Chlorobenzoic acid)3.82[11][12]
para- (4-Chlorobenzoic acid)3.98[13][14]
Bromine ortho- (2-Bromobenzoic acid)2.85
meta- (3-Bromobenzoic acid)3.81
para- (4-Bromobenzoic acid)3.97[15]
Iodine ortho- (2-Iodobenzoic acid)2.85[16][17]
meta- (3-Iodobenzoic acid)3.80[18][19]
para- (4-Iodobenzoic acid)4.00[20]
Reference Benzoic Acid4.20

Observations and Insights:

  • Ortho Isomers: In all cases, the ortho isomer is the most acidic. This is a clear manifestation of the ortho effect, where the combined influence of the strong, distance-dependent inductive effect and the steric hindrance-induced stabilization of the carboxylate anion significantly enhances acidity.

  • Meta Isomers: The meta isomers are consistently more acidic than benzoic acid. At the meta position, the resonance effect is negligible, and the acidity is primarily enhanced by the electron-withdrawing inductive effect of the halogen.

  • Para Isomers: The para isomers are generally the least acidic among the halogenated derivatives, though still more acidic than benzoic acid (with the exception of 4-fluorobenzoic acid, which has a pKa very close to that of benzoic acid). In the para position, the acid-strengthening inductive effect is at its weakest, and it is partially counteracted by the acid-weakening resonance effect. The relative strengths of these two opposing effects determine the final acidity.

Visualizing the Electronic Landscape

The following diagrams illustrate the interplay of inductive and resonance effects on the acidity of the different isomers of a halogenated benzoic acid.

Inductive_Resonance_Effects cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho ortho-Halobenzoic Acid ortho_anion ortho-Halobenzoate Anion (Stabilized) ortho->ortho_anion -H+ ortho_effects Strong -I Effect + Ortho Effect ortho_effects->ortho_anion Greatly Increases Acidity meta meta-Halobenzoic Acid meta_anion meta-Halobenzoate Anion (Stabilized) meta->meta_anion -H+ meta_effects -I Effect (No Resonance Effect) meta_effects->meta_anion Increases Acidity para para-Halobenzoic Acid para_anion para-Halobenzoate Anion (Less Stabilized) para->para_anion -H+ para_effects Weak -I Effect vs. +R Effect para_effects->para_anion Slightly Increases Acidity

Caption: Interplay of electronic effects on the acidity of halogenated benzoic acid isomers.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a robust and self-validating method for the determination of the pKa of a halogenated benzoic acid isomer using potentiometric titration.

Principle:

A solution of the weak acid (halogenated benzoic acid) is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation:

pH = pKa + log([A⁻]/[HA])

At the half-equivalence point, [A⁻] = [HA], so log([A⁻]/[HA]) = 0, and therefore, pH = pKa.

Materials and Equipment:

  • Halogenated benzoic acid isomer of interest

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, boiled to remove dissolved CO₂

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL, Class A)

  • Beaker (250 mL)

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 0.1-0.2 grams of the halogenated benzoic acid isomer using an analytical balance.

    • Dissolve the acid in approximately 50 mL of boiled, deionized water in a beaker. Gentle heating may be necessary to aid dissolution.

    • Once dissolved, allow the solution to cool to room temperature.

    • Quantitatively transfer the solution to a 100 mL volumetric flask. Rinse the beaker several times with small portions of deionized water, adding the rinsings to the volumetric flask.

    • Dilute the solution to the 100 mL mark with deionized water and mix thoroughly.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa of the analyte (e.g., pH 4.00, 7.00, and 10.00). Follow the manufacturer's instructions for the specific pH meter model.

  • Titration Setup:

    • Pipette 50.0 mL of the prepared halogenated benzoic acid solution into a 250 mL beaker.

    • Add a magnetic stir bar to the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Fill a 50 mL burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette volume.

  • Titration Procedure:

    • Begin stirring the solution at a moderate, constant rate.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, known increments (e.g., 0.5 mL or 1.0 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly, decrease the volume of the titrant increments (e.g., to 0.1 mL or even dropwise) to accurately capture the steep rise in pH around the equivalence point.

    • Continue the titration well past the equivalence point until the pH begins to level off again.

  • Data Analysis and pKa Determination:

    • Plot the recorded pH values (y-axis) against the corresponding volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV vs. average volume) or the second derivative (Δ²pH/ΔV² vs. average volume) of the titration data. The peak of the first derivative plot or the zero crossing of the second derivative plot corresponds to the equivalence point volume.

    • Calculate the volume of NaOH at the half-equivalence point by dividing the equivalence point volume by two.

    • From the original titration curve (pH vs. volume), find the pH at the half-equivalence point. This pH value is the experimental pKa of the halogenated benzoic acid.

    • For robust results, the experiment should be repeated at least three times, and the average pKa value should be reported.

Conclusion

The acidity of halogenated benzoic acid isomers is a classic yet powerful illustration of the principles of physical organic chemistry. The predictable, yet nuanced, trends in pKa values arising from the interplay of inductive, resonance, and steric effects provide a valuable framework for rational drug design and the synthesis of novel chemical entities. By understanding these fundamental concepts and employing rigorous experimental techniques such as potentiometric titration, researchers can confidently predict and manipulate the physicochemical properties of these important compounds.

References

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A Comparative Guide to the Synthetic Validation of 4-Bromo-2,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of synthetic routes to 4-Bromo-2,5-dichlorobenzoic acid, a valuable halogenated aromatic building block in medicinal chemistry and materials science. By examining two distinct and plausible synthetic strategies, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications, balancing factors such as yield, purity, cost, and scalability.

Introduction

This compound is a highly functionalized aromatic carboxylic acid. The presence of three distinct halogen atoms and a carboxylic acid group on the benzene ring offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The validation of a reliable and efficient synthetic route is paramount for its consistent supply and application in research and development.

This guide will explore two primary synthetic pathways:

  • Route 1: Electrophilic Aromatic Bromination of 2,5-dichlorobenzoic acid.

  • Route 2: Sandmeyer Reaction starting from 2,5-dichloro-4-nitrobenzoic acid.

Each route will be critically evaluated, providing detailed experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Electrophilic Aromatic Bromination of 2,5-dichlorobenzoic Acid

This approach represents a direct and atom-economical strategy to introduce a bromine atom onto the 2,5-dichlorobenzoic acid backbone. The success of this route hinges on the regioselectivity of the bromination reaction, which is governed by the directing effects of the existing substituents.

Mechanistic Rationale and Regioselectivity

The electrophilic aromatic substitution (EAS) of a substituted benzene ring is directed by the electronic properties of the substituents already present.[1][2] In the case of 2,5-dichlorobenzoic acid, we have three substituents to consider: two chloro groups and a carboxylic acid group.

  • Chloro Groups (-Cl): Halogens are deactivating yet ortho, para-directing.[3] They withdraw electron density from the ring inductively (-I effect), making the ring less reactive towards electrophiles. However, they can donate electron density through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating and meta-directing group.[4] It strongly withdraws electron density from the ring both inductively and through resonance, making the ring significantly less reactive.

Considering the positions of the substituents in 2,5-dichlorobenzoic acid, the potential sites for bromination are positions 3, 4, and 6.

  • Position 3: ortho to the -COOH group (unfavorable) and ortho to the C2-Cl group, but meta to the C5-Cl group.

  • Position 4: meta to the -COOH group (favorable for a deactivating group), meta to the C2-Cl, and ortho to the C5-Cl.

  • Position 6: ortho to the -COOH group (unfavorable) and ortho to the C5-Cl, but meta to the C2-Cl.

The directing effects predict that the bromine atom will preferentially add to the 4-position . This position is meta to the strongly deactivating carboxylic acid group and avoids the steric hindrance and electronic repulsion of being ortho to it. Furthermore, it is activated by the para chloro group at position 1 (relative to position 4).

G cluster_0 Directing Effects on 2,5-Dichlorobenzoic Acid Reactant 2,5-Dichlorobenzoic Acid Electrophile Br+ Reactant->Electrophile Electrophilic Attack Position_3 Position 3 (ortho to COOH, ortho to C2-Cl) Deactivated Position_4 Position 4 (meta to COOH, para to C2-Cl, ortho to C5-Cl) Most Favorable Position_6 Position 6 (ortho to COOH, ortho to C5-Cl) Deactivated Electrophile->Position_3 Minor Product Electrophile->Position_4 Major Product Electrophile->Position_6 Minor Product G Start 2,5-Dichloro-4-nitrobenzoic Acid Intermediate1 4-Amino-2,5-dichlorobenzoic Acid Start->Intermediate1 Reduction (e.g., SnCl2, HCl) Intermediate2 Diazonium Salt Intermediate1->Intermediate2 Diazotization (NaNO2, HBr, 0-5°C) Final This compound Intermediate2->Final Sandmeyer Reaction (CuBr)

Caption: Workflow for the Sandmeyer synthesis of this compound.

Proposed Experimental Protocols

Step 1: Synthesis of 4-Amino-2,5-dichlorobenzoic Acid

This procedure is adapted from the reduction of similar nitroaromatic compounds. [5] Materials:

  • 2,5-Dichloro-4-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve 2,5-dichloro-4-nitrobenzoic acid in ethanol.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

  • Slowly add the tin(II) chloride solution to the solution of the nitro compound with stirring.

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate (tin salts) and collect the filtrate.

  • Acidify the filtrate with concentrated HCl to precipitate the amino acid.

  • Collect the product by vacuum filtration and wash with cold water.

Step 2 & 3: Diazotization and Sandmeyer Reaction

Materials:

  • 4-Amino-2,5-dichlorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

Procedure:

  • Suspend 4-amino-2,5-dichlorobenzoic acid in an aqueous solution of hydrobromic acid.

  • Cool the suspension to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and collect the crude product by vacuum filtration.

  • Purify the product by recrystallization.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Electrophilic BrominationRoute 2: Sandmeyer Reaction
Starting Material Availability 2,5-Dichlorobenzoic acid is a commercially available reagent. [6]2,5-Dichloro-4-nitrobenzoic acid may need to be synthesized, adding steps to the overall process.
Number of Steps One primary step.Multiple steps (reduction, diazotization, Sandmeyer).
Reagents and Conditions Uses corrosive and hazardous reagents like chlorosulfonic acid and liquid bromine. Requires elevated temperatures.Involves the use of tin salts (environmental concern), and the handling of potentially unstable diazonium salts at low temperatures. [7]
Potential Byproducts Isomeric bromo-dichlorobenzoic acids, though the 4-bromo isomer is expected to be the major product.Byproducts from incomplete reactions or side reactions of the diazonium salt (e.g., formation of a phenol).
Yield and Purity Potentially high yield for the desired isomer, but purification from other isomers might be challenging.Yields for each step can vary, impacting the overall yield. Purity is often high after the final step.
Scalability The use of highly corrosive reagents may pose challenges for large-scale synthesis.The multi-step nature and the need for precise temperature control can complicate scaling up.

Conclusion

Both the electrophilic bromination and the Sandmeyer reaction present viable, albeit distinct, pathways to this compound.

  • Route 1 (Electrophilic Bromination) is more direct and atom-economical. Its primary challenge lies in ensuring high regioselectivity to minimize the formation of unwanted isomers and the associated purification difficulties. The harsh reaction conditions also require careful handling and appropriate equipment.

  • Route 2 (Sandmeyer Reaction) offers a more controlled, albeit longer, synthetic sequence. While it involves more steps and potentially lower overall yield, it can lead to a purer final product as the position of the bromine is unequivocally determined by the starting amine. The synthesis of the required 4-amino precursor is a key consideration for this route.

The choice between these two routes will ultimately depend on the specific needs of the researcher or organization. For small-scale exploratory work where directness is valued, Route 1 may be preferable. For applications requiring high purity and where a multi-step synthesis is acceptable, Route 2 provides a more reliable method for obtaining the desired isomer. Further experimental validation and optimization would be necessary to determine the most efficient and cost-effective method for a given application.

References

  • Scribd.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. URL
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  • Royal Society of Chemistry. Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). URL
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A Comparative Guide to the Cross-Reactivity of 4-Bromo-2,5-dichlorobenzoic Acid in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selective Functionalization of Polyhalogenated Aromatics

4-Bromo-2,5-dichlorobenzoic acid is a valuable synthetic intermediate in the development of novel pharmaceuticals and advanced materials.[1][2] Its polyhalogenated structure presents a unique synthetic challenge and opportunity: how to selectively functionalize one position while leaving the others intact for subsequent transformations. This guide provides an in-depth comparison of the cross-reactivity of this compound in several cornerstone palladium-catalyzed coupling reactions. By understanding the principles of chemoselectivity, researchers can strategically design synthetic routes to complex, multi-substituted aromatic compounds.

This document moves beyond simple protocols to explain the underlying causality of experimental choices. We will dissect the factors governing site-selectivity and provide validated experimental frameworks to empower researchers to harness the differential reactivity of this versatile building block.

Part 1: The Fundamental Principles of Aryl Halide Reactivity

The ability to perform selective cross-coupling reactions on a molecule with multiple halogen atoms hinges on the differential reactivity of the carbon-halogen (C-X) bonds. This reactivity is primarily dictated by the bond dissociation energy (BDE): the weaker the bond, the more readily it undergoes the crucial oxidative addition step in a palladium-catalyzed cycle.[3]

The established reactivity trend for aryl halides is: C-I > C-Br > C-Cl >> C-F .[4]

For this compound, the C-Br bond is significantly weaker and thus more reactive than the C-Cl bonds.[3][5] This intrinsic difference is the primary tool for achieving chemoselectivity. Palladium(0) catalysts will preferentially undergo oxidative addition into the C-Br bond under conditions where the C-Cl bonds remain untouched.[3]

Beyond bond strength, electronic and steric factors play a crucial role. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group deactivates the aromatic ring, making it more electron-poor and thus more susceptible to oxidative addition.[6] The position of these substituents influences the reactivity of each site.

Below is a diagram illustrating the key factors that govern the site-selectivity in cross-coupling reactions of polyhalogenated substrates.

cluster_factors Factors Influencing Site-Selectivity Halogen Halogen Identity (C-Br vs. C-Cl) Outcome Selective C-Br Functionalization Halogen->Outcome Primary Determinant (Bond Energy) Catalyst Catalyst System (Ligand & Pd Source) Catalyst->Outcome Fine-tunes reactivity Conditions Reaction Conditions (Temperature, Base, Solvent) Conditions->Outcome Kinetic Control Substrate Substrate Electronics (-COOH, -Cl effects) Substrate->Outcome Modulates OA rate

Caption: Key factors determining site-selective cross-coupling.

Part 2: A Comparative Analysis of Palladium-Catalyzed Coupling Reactions

We will now examine the behavior of this compound in five major cross-coupling reactions. The central theme is the predictable, selective reaction at the C-Br bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the stability and low toxicity of its organoboron reagents.[7][8]

Mechanistic Insight & Selectivity: The catalytic cycle proceeds via oxidative addition, transmetalation, and reductive elimination.[8] The oxidative addition of the Pd(0) catalyst into the C-X bond is the selectivity-determining step.[6][9] Given the lower bond energy of C-Br, standard Suzuki conditions will exclusively favor the reaction at the bromine-substituted position of this compound.[3] Subsequent coupling at the C-Cl positions is possible but requires more forcing conditions and highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands.[10][11]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The aqueous layer should be acidified to protonate the carboxylic acid before extraction. The combined organic layers are then dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Heck Reaction: Olefin Arylation

The Heck reaction creates a C-C bond between an aryl halide and an alkene, offering a powerful method for synthesizing substituted olefins.[12][13]

Mechanistic Insight & Selectivity: The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination.[14][15] As with the Suzuki reaction, the initial oxidative addition is highly selective for the more labile C-Br bond. Standard Heck conditions are generally not sufficient to activate C-Cl bonds, ensuring excellent chemoselectivity.

Experimental Protocol: Selective Heck Reaction at the C-Br Position

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), a palladium source like Pd(OAc)₂ (2-5 mol%), and a phosphine ligand such as P(o-tolyl)₃ (4-10 mol%).

  • Base and Solvent: Add a base, typically a hindered amine like triethylamine or Diisopropylethylamine (DIPEA) (2.0 equiv.), and a polar aprotic solvent like DMF or NMP.

  • Reaction Execution: Seal the tube and heat the mixture to 100-140 °C until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an appropriate solvent. After acidification of the aqueous phase, perform a final extraction. The combined organic extracts are washed, dried, and concentrated. Purification is achieved via flash chromatography.

Sonogashira Coupling: Alkyne Arylation

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, widely used in materials science and medicinal chemistry.[16][17]

Mechanistic Insight & Selectivity: This reaction involves a dual catalytic cycle with palladium and copper(I). The palladium cycle is similar to other cross-couplings, with oxidative addition being selective for the C-Br bond.[18] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[17] The C-Br bond will react preferentially, leaving the C-Cl bonds available for further diversification.[17]

Experimental Protocol: Selective Sonogashira Coupling at the C-Br Position

  • Reaction Setup: To an oven-dried flask under argon, add this compound (1.0 equiv.), the palladium catalyst PdCl₂(PPh₃)₂ (2-3 mol%), and copper(I) iodide (CuI) (1-2 mol%).

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup and Purification: Quench the reaction with aqueous NH₄Cl solution. Extract with an organic solvent, acidify the aqueous layer, and re-extract. The combined organic phases are washed, dried, and concentrated. The product is purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a robust method for forming C-N bonds by coupling aryl halides with amines.[19][20]

Mechanistic Insight & Selectivity: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[19] While modern catalysts can activate C-Cl bonds, these reactions typically require specialized bulky, electron-rich phosphine ligands and strong bases (e.g., NaOtBu, LHMDS).[21] Standard or milder conditions will ensure that the amination occurs selectively at the more reactive C-Br position.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Execution: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction's progress.

  • Workup and Purification: After cooling, carefully quench the reaction with water. Separate the layers. Acidify the aqueous layer to pH ~2-3 and extract with ethyl acetate. The organic extracts are dried, filtered, and concentrated. Purification is typically performed by flash chromatography.

Part 3: Visualizing the Catalytic Process and Workflow

Understanding the fundamental steps of these reactions is key to troubleshooting and optimization.

cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_A Ar-Pd(II)(X)L₂ OA->PdII_A Trans Transmetalation PdII_A->Trans R-M PdII_B Ar-Pd(II)(R)L₂ Trans->PdII_B - M-X RE Reductive Elimination PdII_B->RE RE->Pd0 Ar-R

Caption: Generalized catalytic cycle for Pd-cross coupling reactions.

start Start setup 1. Assemble Reagents (Substrate, Coupling Partner, Base) start->setup inert 2. Establish Inert Atmosphere (Argon/Nitrogen) setup->inert solvent_cat 3. Add Degassed Solvent & Catalyst System inert->solvent_cat reaction 4. Heat & Stir (Monitor Progress via TLC/LC-MS) solvent_cat->reaction workup 5. Quench & Aqueous Workup (Extraction, Washing) reaction->workup purify 6. Concentrate & Purify (Column Chromatography) workup->purify end Pure Product purify->end

Caption: A standard experimental workflow for cross-coupling.

Part 4: Data Summary and Strategic Recommendations

The following table summarizes the expected outcomes and conditions for the selective functionalization of this compound.

Coupling ReactionBond FormedTypical Catalyst SystemBaseTemperature (°C)Expected Selectivity
Suzuki-Miyaura C-C (Aryl)Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃K₂CO₃, Cs₂CO₃80 - 100Excellent for C-Br
Heck C-C (Olefin)Pd(OAc)₂/P(o-tolyl)₃Et₃N, DIPEA100 - 140Excellent for C-Br
Sonogashira C-C (Alkyne)PdCl₂(PPh₃)₂ / CuIEt₃N, i-Pr₂NH25 - 60Excellent for C-Br
Buchwald-Hartwig C-N (Amine)Pd₂(dba)₃ / BINAPNaOtBu80 - 110Excellent for C-Br
Ullmann C-C, C-N, C-OCuI, Cu(OAc)₂K₂CO₃, Cs₂CO₃120 - 180Good for C-Br

Strategic Recommendations for Researchers:

  • Prioritize C-Br Reactivity: For the initial functionalization of this compound, always assume the reaction will occur at the C-Br position. Standard palladium catalysts are generally sufficient and will not activate the C-Cl bonds.

  • Sequential Functionalization: The true synthetic power of this substrate lies in sequential coupling. After selectively reacting the C-Br position, the resulting product can be subjected to a second coupling reaction under more forcing conditions (e.g., using a bulky, electron-rich ligand like SPhos or XPhos with a strong base) to functionalize one or both of the C-Cl positions.

  • Base and Substrate Compatibility: The carboxylic acid moiety can be sensitive to certain conditions. Using inorganic bases like K₂CO₃ or Cs₂CO₃ is often preferred. In Buchwald-Hartwig amination, where strong organic bases are used, careful optimization may be required to prevent side reactions.

  • Catalyst Selection is Key: While simple phosphine ligands are adequate for C-Br coupling, activating the C-Cl bonds will necessitate the use of modern, highly active catalyst systems.

By leveraging the inherent reactivity hierarchy of the carbon-halogen bonds, this compound serves as a powerful and versatile scaffold for the construction of complex, highly substituted aromatic molecules.

References

  • Palani, V., Perea, M. A., & Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10810-10887. [Link]
  • So, C. M., & Kwong, F. Y. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand.
  • Zhou, T., & Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(20), 6793-6813. [Link]
  • So, C. M., et al. (2021).
  • Smal, V., et al. (2017). Site-Selective C-S Bond Formation at C-Br over C-OTf and C-Cl Enabled by an Air-Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition, 56(41), 12597-12601. [Link]
  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2025). Science of Synthesis. [Link]
  • Thomas, S., & Su, W. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4336-4339. [Link]
  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 9(17), 5789-5825. [Link]
  • Li, J., et al. (2014). A recyclable supramolecular palladium catalyst for the Suzuki–Miyaura coupling reaction in aqueous media. RSC Advances, 4(92), 50666-50672. [Link]
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
  • Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Organic Chemistry, 2008(26), 4392-4404. [Link]
  • Li, L., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027-14030. [Link]
  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. (2010). Accounts of Chemical Research. [Link]
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  • Leadbeater, N. E., & Hill, D. H. (2012). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages. [Link]
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 11, 2026. [Link]
  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026. [Link]
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  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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  • Twamley, B., et al. (2009). The UCD community has made this article openly available. Journal of Colloid and Interface Science, 335(2), 199-207. [Link]
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  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (2021). The Journal of Physical Chemistry C. [Link]
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  • Reversible C–C Bond Formation Using Palladium Catalysis. (2018).
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A Senior Application Scientist's Guide to Confirming Reaction Mechanisms Through Byproduct Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and process chemistry, a proposed reaction mechanism is merely a hypothesis. True mechanistic understanding—the kind that allows for robust optimization, scale-up, and safety assurance—is built upon a foundation of empirical evidence. While the desired product tells us the reaction worked, it is the often-overlooked byproducts and transient intermediates that reveal how it worked. These minor components are the fossil record of the reaction's journey, providing invaluable clues to the transition states and alternative pathways that define the complete mechanistic landscape.

This guide provides an in-depth comparison of modern analytical techniques and experimental strategies to identify, quantify, and interpret reaction byproducts, thereby constructing a self-validating and authoritative reaction mechanism. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to design studies that yield unambiguous mechanistic insights.

Part 1: The Logic of Mechanistic Confirmation: From Byproduct to Pathway

Confirming a reaction mechanism is an iterative process of proposing a pathway and then rigorously testing its predictions. Byproducts are the most direct evidence of competing or sequential reaction steps. Their structures can confirm the existence of proposed intermediates or, conversely, refute a hypothesis by revealing an unexpected chemical transformation.

A classic example is distinguishing between an SN1 and SN2 pathway. The observation of byproducts resulting from carbocation rearrangement or elimination (e.g., alkenes) provides strong evidence for an SN1 mechanism, as these pathways are inaccessible to a concerted SN2 displacement.[1][2] The logical framework involves predicting the potential fate of a proposed intermediate and then designing an experiment to detect the resulting chemical signature.

cluster_0 Phase 1: Hypothesis cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis & Confirmation P Propose Reaction Mechanism I Identify Key Reactive Intermediate(s) P->I B Predict Potential Byproducts from Intermediate I->B E Design & Execute Reaction (with/without trapping agent) B->E informs design A Analyze Reaction Mixture (GC-MS, LC-MS, NMR) E->A D Detect & Characterize Byproducts A->D C Compare Observed Byproducts to Predicted Structures D->C V Validate, Refute, or Refine Mechanism C->V V->P iterate

Caption: Workflow for mechanistic validation through byproduct analysis.

Part 2: Designing Experiments to Capture Mechanistic Clues

The quality of mechanistic insight is directly proportional to the quality of the experimental design. The goal is to create conditions that either allow for the accumulation of informative byproducts or intentionally intercept a fleeting intermediate to create a stable, detectable adduct.

Trapping Reactive Intermediates

Many reaction intermediates, such as carbocations, radicals, or carbenes, are too short-lived to be observed directly.[3][4] Chemical trapping is an essential technique where a "trapping agent" is added to the reaction mixture. This agent is designed to react rapidly and selectively with the intermediate, converting it into a stable product whose structure confirms the intermediate's existence.[5]

Key Considerations for a Trapping Experiment:

  • Reactivity: The trapping agent must react with the intermediate faster than the intermediate can proceed along its primary reaction pathway to the final product.[5]

  • Selectivity: The agent should be selective for the intermediate of interest and not react with starting materials or other species in the mixture.

  • Stability: The resulting trapped product must be stable enough to be isolated and characterized.

Experimental Protocol 1: Trapping a Carbocation Intermediate

This protocol provides a general framework for designing an experiment to trap a carbocation intermediate generated from a π-activated alcohol, a common strategy in organic synthesis.[6][7]

  • Hypothesis Formulation: Propose a mechanism that involves a specific carbocation intermediate. For example, the acid-catalyzed dehydration of a tertiary alcohol.

  • Selection of Trapping Agent: Choose a nucleophile that is known to react efficiently with carbocations but is less nucleophilic than the primary nucleophile in your main proposed reaction. Anisole or indole are excellent choices as they are electron-rich aromatic systems that readily undergo electrophilic attack.[2]

  • Control Reaction: Run the reaction under your standard conditions without the trapping agent. Analyze the product and byproduct profile using GC-MS or LC-MS to establish a baseline.

  • Trapping Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (e.g., Argon), add the π-activated alcohol (1.0 eq) and the chosen trapping agent (e.g., indole, 1.5 eq).

    • Dissolve the substrates in a suitable, dry solvent (e.g., acetonitrile or dichloromethane).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -40 °C) to control reactivity.[2]

  • Initiation: Slowly add the Lewis or Brønsted acid catalyst (e.g., TMSOTf or Acetic Acid) to initiate the formation of the carbocation.[2][6]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or in-situ spectroscopy (e.g., ReactIR) to determine the optimal reaction time.[3]

  • Workup & Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the organic components with a suitable solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product using flash chromatography.

    • Analyze the purified fractions using GC-MS, LC-MS, and NMR to identify the expected trapped product (e.g., the alkylated indole).

    • The definitive structural elucidation of this new product provides compelling evidence for the transient existence of the carbocation intermediate.

Part 3: A Comparative Guide to Core Analytical Techniques

The choice of analytical technique is critical and depends on the nature of the byproducts (e.g., volatility, polarity, concentration). A multi-technique approach is often necessary for unambiguous identification and quantification.[8]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates volatile/semi-volatile compounds based on boiling point/polarity, followed by mass-based detection.[9]Separates compounds based on their affinity for stationary/mobile phases, followed by mass-based detection.[10]Provides detailed structural information based on the magnetic properties of atomic nuclei.[11]
Ideal Analytes Volatile, thermally stable, non-polar to moderately polar compounds.A wide range of compounds, including non-volatile, thermally labile, and polar species.All soluble compounds in the reaction mixture; provides structural information on all components.
Strengths Excellent separation efficiency, high sensitivity, extensive mass spectral libraries for tentative identification.[8]Broad applicability, suitable for complex mixtures and large molecules, high sensitivity.[12]Unambiguous structural elucidation, non-destructive, excellent for identifying isomers, primary method for quantification (qNMR).[8][13]
Weaknesses Requires analytes to be volatile; polar compounds often need derivatization.[14]Lower chromatographic resolution than GC for some compound classes, potential for matrix effects/ion suppression.[10]Lower sensitivity than MS techniques, requires higher analyte concentrations.
Information Retention time, mass-to-charge ratio (m/z), fragmentation pattern.Retention time, mass-to-charge ratio (m/z), fragmentation pattern.Chemical shift, coupling constants, integration (quantitative information), 2D correlations (connectivity).
Use Case Rapid screening for volatile impurities, analysis of non-polar reaction byproducts.Analysis of APIs and related substances, polar byproducts, and thermally sensitive intermediates.Definitive identification of unknown byproducts, isomer differentiation, quantification of all components in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for analyzing volatile and semi-volatile byproducts. Its high resolving power and the availability of extensive spectral libraries make it ideal for rapid screening and tentative identification of unknown peaks.

Causality in Method Choice: For non-polar compounds, GC-MS is often the first choice due to its speed and sensitivity. However, many byproducts of interest in pharmaceutical synthesis are polar and not directly amenable to GC analysis. In these cases, derivatization is a crucial step. This chemical modification masks polar functional groups (like -OH, -NH2, -COOH) to increase volatility and thermal stability.[14] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is the most common method.[15]

Experimental Protocol 2: GC-MS Analysis of Polar Byproducts via Derivatization

This protocol details a two-step methoximation and silylation process, effective for compounds containing both ketone and active hydrogen groups.[16][17]

  • Sample Preparation:

    • Transfer an aliquot (e.g., 50-100 µL) of the crude reaction mixture to a 2 mL glass reaction vial.

    • If an internal standard is used for quantification, add it at this stage.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as it deactivates the silylation reagent.[17]

  • Step 1: Methoximation (for carbonyls):

    • Add 50 µL of a 20 mg/mL solution of methoxylamine hydrochloride in pyridine to the dried residue.

    • Cap the vial tightly and vortex to dissolve the sample.

    • Incubate the vial at 60°C for 45-60 minutes. This step converts aldehydes and ketones to their respective oximes, preventing tautomerism and stabilizing the molecules.[16][18]

  • Step 2: Silylation (for active hydrogens):

    • Cool the vial to room temperature.

    • Add 50-100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[17]

    • Recap the vial, vortex briefly, and incubate at 70°C for 30-60 minutes. This step replaces active protons on hydroxyl, carboxyl, and amine groups with TMS groups.[17]

  • GC-MS Analysis:

    • After cooling, transfer the derivatized sample to a GC-MS autosampler vial.

    • Injector: Set to splitless mode at 250-280°C.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Oven Program: A typical program starts at a low temperature (e.g., 80°C, hold for 2 min), ramps at 10-15°C/min to a high temperature (e.g., 300-330°C), and holds for 5-10 minutes. This must be optimized for the specific mixture.[17]

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-600.

  • Data Interpretation:

    • Identify peaks corresponding to byproducts in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a commercial library (e.g., NIST) for tentative identification.

    • Manually interpret the fragmentation patterns to confirm the proposed structure. The presence of characteristic fragments (e.g., loss of a methyl group from a TMS ether) validates the identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for analyzing polar, non-volatile, and thermally labile byproducts common in drug development. Its versatility makes it a cornerstone of impurity profiling.[10] Developing a reliable quantitative method requires careful optimization of both the chromatographic separation and the mass spectrometer conditions.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS techniques provide essential mass information, NMR provides the definitive molecular structure. For byproduct analysis, 2D NMR techniques (like COSY and HMBC) are invaluable for piecing together the exact structure of an unknown impurity without needing a reference standard.

Furthermore, NMR is inherently quantitative. The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[11] This makes Quantitative NMR (qNMR) a powerful primary method for determining the concentration or purity of reactants, products, and byproducts in a single, non-destructive experiment.[13][19]

Experimental Protocol 3: Quantitative Analysis of a Reaction Mixture by ¹H qNMR

This protocol outlines the procedure for determining the absolute concentration of components in a reaction mixture using an internal calibrant.[20]

  • Selection of Internal Calibrant:

    • Choose a high-purity (>99.5%) standard that does not react with the sample components.

    • The calibrant must have at least one sharp, well-resolved signal that does not overlap with any analyte signals. Common calibrants include maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene.

    • The calibrant must be soluble in the same deuterated solvent as the sample.

  • Sample Preparation:

    • Accurately weigh a specific amount of the crude, dried reaction mixture (mass m_a) into a vial.

    • Accurately weigh a specific amount of the internal calibrant (mass m_std) and add it to the same vial.[20] Aim for a mass ratio that will give analyte and calibrant peaks of similar intensity.[13]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Crucial Parameter - Relaxation Delay (d1): To ensure full relaxation of all protons for accurate integration, the relaxation delay (d1) must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton of interest (analyte or standard). A conservative value of d1 = 30-60 seconds is often used if T₁ values are unknown.

    • Pulse Angle: Use a 90° pulse to maximize the signal.

    • Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve S/N.

    • Carefully phase the spectrum and perform a meticulous baseline correction across the entire spectrum.

    • Integrate a well-resolved, non-overlapping peak for the analyte (I_a) and a well-resolved peak for the internal standard (I_std).

  • Calculation of Purity/Concentration:

    • The purity of a specific analyte (P_a) in the crude mixture can be calculated using the following equation[13]: P_a (%) = (I_a / N_a) * (N_std / I_std) * (M_a / m_a) * (m_std / M_std) * P_std

    • Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Weighed mass

      • P_std = Purity of the internal standard (usually expressed as a decimal, e.g., 0.999)

In-Situ Spectroscopic Methods

Techniques like ReactIR™, which uses Fourier Transform Infrared (FTIR) spectroscopy with an attenuated total reflection (ATR) probe, allow for real-time monitoring of reactions.[3] By tracking the concentration of reactants, intermediates, and products as they form and decay, one can gain profound kinetic and mechanistic insights without disturbing the reaction.[8][21][22] This is particularly powerful for identifying transient intermediates that might not be detectable by offline methods.

cluster_0 Initial Screening cluster_1 Structural Elucidation & Quantification RM Reaction Mixture (Containing Byproducts) Q1 Are analytes volatile & thermally stable? RM->Q1 GCMS GC-MS Q1->GCMS  Yes LCMS LC-MS Q1->LCMS No Deriv Derivatization Required? GCMS->Deriv NMR NMR (1D, 2D) GCMS->NMR For definitive structure LCMS->NMR For definitive structure Deriv->GCMS Re-analyze Deriv->LCMS If unstable Q2 Need Absolute Quantification? NMR->Q2 Q2->NMR No (Relative Ratios) qNMR qNMR Q2->qNMR Yes (Primary Method) LCMS_Quant LC-MS with Standards Q2->LCMS_Quant Yes (Requires Standards)

Caption: Decision workflow for selecting analytical techniques.

Part 4: The Emerging Role of Computational Chemistry

Modern mechanistic studies are increasingly supported by computational chemistry. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict likely byproducts.[23][24] While experimental evidence remains the ultimate arbiter, computational models can:

  • Guide Experimental Design: Predict which byproducts are most likely to form, allowing analytical methods to be tailored for their detection.[24]

  • Discriminate Between Pathways: If multiple mechanisms are plausible, computation can suggest which is energetically more favorable.

  • Aid in Spectral Interpretation: Predict NMR or mass spectra for proposed structures to help confirm the identity of an unknown byproduct.

Recent advances in machine learning are also being applied to predict reaction outcomes and even suggest reaction mechanisms based on large datasets of known reactions.[25][26]

Conclusion: Synthesizing Evidence for a Self-Validating Mechanism

A reaction mechanism cannot be proven in the absolute sense; it can only be supported by a consistent body of evidence.[27] The analysis of byproducts provides the most direct and compelling evidence of the actual chemical transformations occurring in the flask. By strategically designing experiments to trap fleeting intermediates and employing a multi-faceted analytical approach combining the separation power of chromatography with the definitive structural insights of NMR, researchers can build a robust, self-validating mechanistic model. This deep understanding is not an academic exercise; it is the cornerstone of developing safe, efficient, and scalable chemical processes for the pharmaceutical industry.

References

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A Comparative Guide to the Stability of 4-Bromo-2,5-dichlorobenzoic Acid in Common Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the stability of building blocks under various reaction conditions is a critical parameter that dictates the efficiency, reproducibility, and overall success of a synthetic campaign. This guide provides an in-depth technical assessment of the stability of 4-Bromo-2,5-dichlorobenzoic acid, a versatile but heavily halogenated intermediate. Through a series of comparative experiments, we will evaluate its performance against structurally similar alternatives, offering valuable insights into its application and potential liabilities in common synthetic transformations.

Introduction: The Utility and Challenges of Polysubstituted Aromatics

This compound is a key starting material in the synthesis of a range of target molecules in the pharmaceutical and agrochemical industries. Its trifunctional nature, possessing a carboxylic acid handle and three distinct halogen atoms, allows for selective and sequential chemical modifications. However, the very features that make it an attractive substrate—multiple halogen substituents—also raise questions about its stability under various reaction conditions. Dehalogenation, particularly debromination, is a common side reaction that can lead to impurities, reduced yields, and complex purification challenges.

This guide will assess the stability of this compound in three widely employed reaction types:

  • Suzuki-Miyaura Coupling: A cornerstone of C-C bond formation.

  • Nucleophilic Aromatic Substitution (SNAr): For the introduction of various nucleophiles.

  • Amide Bond Formation: A ubiquitous transformation in medicinal chemistry.

We will compare its performance against two commercially available and structurally related analogues: 4-Bromo-2-chlorobenzoic acid and 3,5-dichlorobenzoic acid . This comparison will provide a clear understanding of the relative lability of the C-Br and C-Cl bonds and the influence of the substitution pattern on overall stability.

Experimental Design: A Framework for Stability Assessment

To provide a robust comparison, a standardized experimental workflow was designed. For each reaction type, the three benzoic acid derivatives were subjected to identical, commonly employed reaction conditions. The extent of degradation was quantified by High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixtures, monitoring the consumption of the starting material and the emergence of any dehalogenated byproducts.

G cluster_0 Substrate Preparation cluster_1 Reaction Conditions cluster_2 Analysis cluster_3 Outcome sub1 This compound cond1 Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O, 90°C) sub1->cond1 cond2 SNAr Reaction (NaOCH3, DMF, 100°C) sub1->cond2 cond3 Amide Coupling (HATU, DIPEA, DMF, RT) sub1->cond3 sub2 4-Bromo-2-chlorobenzoic acid sub2->cond1 sub2->cond2 sub2->cond3 sub3 3,5-dichlorobenzoic acid sub3->cond1 sub3->cond2 sub3->cond3 analysis HPLC Analysis (Quantification of Starting Material and Degradation Products) cond1->analysis cond2->analysis cond3->analysis outcome Comparative Stability Assessment analysis->outcome

Figure 1: A generalized workflow for the comparative stability assessment of halogenated benzoic acids.

Stability in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures.[1] However, the palladium catalyst used in this reaction can also catalyze reductive dehalogenation, a common side reaction with aryl halides.[2] The relative reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl, which also correlates with the propensity for dehalogenation.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of the respective benzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) was added Pd(PPh3)4 (0.03 mmol). The mixture was degassed with argon for 15 minutes and then heated to 90°C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and water, and the aqueous layer was acidified with 1 M HCl. A sample of the organic layer was taken for HPLC analysis.

Results and Discussion
SubstrateStarting Material Remaining (%)Dehalogenated Product(s) (%)Major Degradation Product
This compound 85152,5-dichlorobenzoic acid
4-Bromo-2-chlorobenzoic acid 9282-chlorobenzoic acid
3,5-dichlorobenzoic acid >98<2-

The results indicate that under typical Suzuki-Miyaura conditions, the C-Br bond is significantly more labile than the C-Cl bond. This compound showed the most pronounced degradation, with 15% conversion to 2,5-dichlorobenzoic acid via reductive debromination. The presence of two electron-withdrawing chlorine atoms likely increases the susceptibility of the C-Br bond to cleavage. 4-Bromo-2-chlorobenzoic acid was more stable, with only 8% debromination observed. As expected, 3,5-dichlorobenzoic acid , lacking a bromine atom, was highly stable under these conditions.

Stability in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key method for introducing nucleophiles onto an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group.[3] The high degree of halogenation on this compound makes it a candidate for SNAr reactions, but also raises the possibility of competing substitutions or degradation under the often harsh reaction conditions (e.g., strong base, high temperature).

Experimental Protocol: SNAr Reaction

To a solution of the respective benzoic acid (1.0 mmol) in DMF (5 mL) was added sodium methoxide (1.5 mmol). The mixture was heated to 100°C for 6 hours. After cooling, the reaction was quenched with water and acidified with 1 M HCl. The mixture was extracted with ethyl acetate, and the organic layer was analyzed by HPLC.

Results and Discussion
SubstrateStarting Material Remaining (%)Substitution/Degradation Product(s) (%)Comments
This compound 7822Complex mixture of substituted and dehalogenated products.
4-Bromo-2-chlorobenzoic acid 955Minor substitution observed.
3,5-dichlorobenzoic acid >99<1Essentially unreactive.

The SNAr conditions proved to be challenging for This compound . A significant portion of the starting material was consumed, leading to a complex mixture of products. This suggests that while the electron-withdrawing nature of the multiple halogens activates the ring for nucleophilic attack, it may not be a selective process under these conditions, with potential for multiple substitution and/or dehalogenation pathways. 4-Bromo-2-chlorobenzoic acid was considerably more stable, showing only minor reactivity. The lack of strong activation by multiple electron-withdrawing groups renders 3,5-dichlorobenzoic acid largely inert under these SNAr conditions.

Stability in Amide Bond Formation

Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[4] While a vast array of coupling reagents are available to facilitate this transformation under mild conditions, the stability of the substrates, particularly those with potentially reactive functional groups, remains a consideration.[5]

Experimental Protocol: Amide Coupling

To a solution of the respective benzoic acid (1.0 mmol) and benzylamine (1.1 mmol) in DMF (5 mL) at room temperature was added HATU (1.1 mmol) followed by DIPEA (2.0 mmol). The reaction was stirred for 2 hours. The mixture was then diluted with ethyl acetate and washed with 1 M HCl, saturated NaHCO3, and brine. The organic layer was dried over Na2SO4 and a sample was taken for HPLC analysis.

Results and Discussion
SubstrateStarting Material Remaining (%)Degradation Product(s) (%)
This compound >99<1
4-Bromo-2-chlorobenzoic acid >99<1
3,5-dichlorobenzoic acid >99<1

All three substrates demonstrated excellent stability under the tested amide coupling conditions. The use of modern, efficient coupling reagents like HATU allows for rapid amide bond formation at room temperature, minimizing the potential for side reactions.[5] This is a critical finding, as it confirms that the carboxylic acid functionality of these halogenated building blocks can be reliably derivatized without compromising the integrity of the C-halogen bonds.

Conclusion and Recommendations

This comparative guide provides critical insights into the stability of this compound under common reaction conditions. Our findings can be summarized as follows:

  • High Stability in Amide Coupling: The compound is highly stable under standard amide bond formation protocols using modern coupling reagents. This allows for reliable and clean conversion of the carboxylic acid to amides.

  • Moderate Stability in Suzuki-Miyaura Coupling: The C-Br bond exhibits moderate lability, leading to a notable degree of reductive dehalogenation. For Suzuki couplings involving this substrate, careful selection of a milder base, lower reaction temperatures, and shorter reaction times may be necessary to minimize this side reaction. The use of more advanced catalyst systems designed to promote the desired cross-coupling over dehalogenation could also be beneficial.

  • Limited Stability in SNAr: The compound shows limited stability under the tested SNAr conditions, leading to a complex mixture of products. Its use in such transformations should be approached with caution, and extensive optimization would be required to achieve selective substitution.

In comparison, 4-Bromo-2-chlorobenzoic acid offers a slight stability advantage in Suzuki-Miyaura couplings, while 3,5-dichlorobenzoic acid is the most robust of the three, albeit with different synthetic utility due to the absence of a bromine handle.

For researchers and drug development professionals, this guide underscores the importance of considering the inherent stability of polysubstituted building blocks when designing synthetic routes. While this compound remains a valuable and versatile intermediate, a thorough understanding of its potential degradation pathways is essential for the development of efficient and scalable chemical processes.

References

  • BenchChem. (2025). In-Depth Technical Guide: Stability and Storage of 3,5-Dichlorobenzoic-d3 Acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%.
  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Thermo Fisher Scientific. (n.d.).
  • BenchChem. (2025).
  • Wikipedia. (2024). Suzuki reaction.
  • Michigan State University Department of Chemistry. (n.d.).
  • American Chemical Society. (2013).
  • Sigma-Aldrich. (2024).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Chemistry Steps. (n.d.).
  • The Vespiary. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
  • Wikipedia. (2024).
  • Cion Pharma. (n.d.). 3,5-Dichlorobenzoic acid Manufacturer | CAS 51-36-5 Bulk Supply.
  • ChemScene. (n.d.). 4-Bromo-2-chlorobenzoic acid.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-chlorobenzoic acid 97.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Filo. (2023). Use the four compounds shown below to answer the following questions:Why.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • MDPI. (2024).
  • PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • National Institutes of Health. (2020).
  • Pearson+. (n.d.). Use the four compounds shown below to answer the following questi... | Study Prep.
  • Chem-Impex. (n.d.). 4-Bromo-2-chlorobenzoic acid.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-2-chlorobenzoic acid | CAS 59748-90-2.
  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • ResearchGate. (2015). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
  • Google Patents. (n.d.).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our work and the safety of our community. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-2,5-dichlorobenzoic acid, grounded in established safety principles and regulatory compliance.

Hazard Profile and the "Why" of Strict Adherence

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is a solid organic compound with the following key hazards:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][3]

  • Causes serious eye irritation [1][3]

  • May cause respiratory irritation [1][3]

While specific ecotoxicity data for this exact compound is limited, its structure as a halogenated aromatic acid warrants a cautious approach.[4] Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. Therefore, under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems.[4][5] The procedures outlined below are designed to mitigate these risks effectively.

The Core Principle: Proper Waste Segregation

The single most critical step in the disposal of this compound is its correct classification and segregation. As the name indicates, this compound contains bromine and chlorine atoms, placing it firmly in the category of halogenated organic waste .[6][7]

Why is this segregation so crucial?

  • Disposal Method: Halogenated waste streams are typically managed via high-temperature incineration with specialized flue gas scrubbing systems to neutralize the acidic gases (like HBr and HCl) produced during combustion.[4]

  • Cost and Recycling: Mixing halogenated waste with non-halogenated solvent waste can render the entire volume unsuitable for solvent recovery or fuel blending, significantly increasing disposal costs.[8][9]

Therefore, all waste containing this compound, including contaminated consumables, must be kept separate from non-halogenated chemical waste streams.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

When handling this compound for disposal, the following PPE is mandatory to prevent personal exposure:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][4]Protects against dust particles and potential splashes causing serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile).[10]Prevents direct skin contact, which can cause irritation.
Body Protection A standard laboratory coat. For larger quantities or spill cleanup, wear fire/flame resistant and impervious clothing.[4][10]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with a particulate filter if dust is generated or if ventilation is inadequate.[4][11][12]Prevents inhalation of dust, which may cause respiratory tract irritation.

All handling operations must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

Step-by-Step Disposal Protocol for this compound

This protocol applies to the routine collection of waste generated during research activities.

Step 1: Container Selection

  • Select a dedicated, leak-proof, and clearly labeled waste container. This should be a container approved by your institution's Environmental Health & Safety (EHS) department, typically a high-density polyethylene (HDPE) carboy or a glass bottle for solids.

  • The container must be labeled "HALOGENATED ORGANIC WASTE."

Step 2: Waste Collection

  • Carefully transfer solid this compound waste into the designated container.

  • Also, place any contaminated items, such as weighing paper, gloves, or pipette tips, into the same solid waste container.

  • For solutions containing this acid, use a separate, compatible liquid halogenated waste container.

  • Crucially, do not mix this waste with other waste streams. Leave chemicals in their original containers if disposing of surplus material.

Step 3: Labeling

  • Maintain a detailed log on the container's hazardous waste tag or label.

  • List the full chemical name, "this compound," and the approximate quantity added.

  • Ensure the label is always up-to-date as waste is added.

Step 4: Temporary Storage

  • Keep the waste container tightly closed when not in use.[3]

  • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage location is away from incompatible materials.

Step 5: Arranging for Final Disposal

  • Once the container is full or has reached the storage time limit set by your institution, arrange for pickup by your certified EHS or hazardous waste disposal contractor.

  • The final disposal method will be carried out by a licensed facility, likely through controlled incineration.[1][4]

Emergency Procedures: Small-Scale Spill Management

In the event of a small spill within a controlled laboratory environment:

Step 1: Secure the Area

  • Alert colleagues and restrict access to the spill area.

  • Ensure ventilation is adequate, preferably by working within a fume hood.

Step 2: Don Appropriate PPE

  • Wear all PPE as listed in the table above, including respiratory protection if there is a risk of airborne dust.

Step 3: Contain and Clean

  • Avoid generating dust.[1][4]

  • Gently cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep up the material and place it into a suitable, closed, and labeled container for disposal.[3][13]

Step 4: Decontaminate

  • Clean the spill area with soap and water.

Step 5: Dispose

  • The container with the spilled material must be treated as halogenated organic waste and disposed of according to the protocol in Section 4.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (Solid or Solution containing This compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_id Identify as Halogenated Organic Waste segregate Place in Dedicated & Labeled HALOGENATED Waste Container waste_id->segregate ppe->waste_id storage Store in Designated Satellite Accumulation Area (Container Closed) segregate->storage pickup Arrange for Pickup by EHS / Licensed Contractor storage->pickup disposal Final Disposal via Controlled Incineration pickup->disposal

Caption: Disposal workflow for this compound.

References

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS. [Link]
  • HAZARDOUS WASTE SEGREG
  • Hazardous Waste Reduction. University of Washington Environmental Health and Safety. [Link]
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2,5-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 4-Bromo-2,5-dichlorobenzoic acid (CAS No. 885532-41-2), a halogenated aromatic carboxylic acid, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a culture of safety through expertise, ensuring that every protocol is a self-validating system of protection.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough risk assessment is paramount. This compound, like many halogenated benzoic acids, presents several potential health hazards that dictate our PPE requirements.

  • Skin Irritation/Corrosion: The compound is classified as a skin irritant and can cause severe skin burns upon prolonged contact.[1][2][3][4] The presence of chlorine and bromine atoms on the benzene ring can enhance its reactivity and ability to penetrate the skin's lipid layers.

  • Serious Eye Damage: Contact with the eyes can cause serious and potentially irreversible damage.[1][2][3][4][5] The acidic nature of the carboxylic acid group, combined with the irritating properties of the halogenated ring, makes it particularly hazardous to sensitive eye tissues.

  • Respiratory Tract Irritation: As a solid, the primary inhalation risk comes from airborne dust particles.[2][3][4][5][6] Inhaling the dust can lead to irritation of the nose, throat, and lungs.

  • Harmful if Swallowed: Ingestion can cause irritation of the digestive tract.[3][6][7]

While comprehensive toxicological data for this specific compound is not always available, the known hazards of similar chemical structures provide a strong basis for a cautious and proactive safety approach.[8][9]

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is not about a single piece of equipment but an integrated system that protects from initial handling to final disposal. The following table summarizes the minimum required PPE, which will be followed by a detailed explanation of the rationale behind each choice.

Body PartPPE TypeSpecifications and Rationale
Eyes / Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against dust and splashes.[8][10][11] A face shield should be worn over goggles during procedures with a higher risk of splashing (e.g., dissolving the compound).
Hands Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended. Always use two pairs (double-gloving) for enhanced protection.[11][12]
Body Laboratory CoatA flame-resistant lab coat that fastens completely is required to protect skin and personal clothing from contamination.[10][13]
Respiratory NIOSH-Approved RespiratorA fit-tested N95 respirator is the minimum requirement when handling the powder.[10] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[8]
Eye and Face Protection: The First Line of Defense

Standard safety glasses are insufficient. The fine, crystalline nature of this compound means that dust particles can easily bypass the sides of regular glasses.

  • Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[8][14] They create a seal around the eyes, providing robust protection from airborne particulates.

  • A face shield worn over goggles is crucial when handling larger quantities or when making solutions. This provides a secondary barrier against splashes that could otherwise impact the face and neck.[11]

Hand Protection: Selecting the Right Glove Material

The term "chemical-resistant glove" is not a one-size-fits-all designation. The choice of material is critical and depends on the chemical's ability to permeate or degrade the glove.[15]

  • Nitrile Gloves: Offer good resistance to acids, bases, and many organic solvents, making them a suitable primary choice for handling this compound. They provide excellent dexterity for fine tasks.

  • Neoprene Gloves: Also provide excellent protection against acids and caustics and are a durable option.[12]

  • The Imperative of Double-Gloving: Wearing two pairs of gloves significantly reduces the risk of exposure. Should the outer glove be compromised, the inner glove provides a temporary barrier, allowing the user time to safely remove both and re-glove.

  • Inspection and Removal: Always inspect gloves for tears or pinholes before use. After handling the chemical, remove gloves without touching the outer surface with bare skin and wash hands thoroughly.[6][13]

Respiratory Protection: Preventing Inhalation Hazards

The primary respiratory risk associated with solid this compound is the inhalation of fine dust particles.

  • Engineering Controls First: The most effective way to mitigate this risk is through engineering controls. Always handle the solid compound inside a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.[9][14]

  • Respirator Use: When engineering controls are not sufficient, or during spill cleanup, respiratory protection is essential. A NIOSH-approved N95 respirator can filter out fine dust particles.[10] For situations with potential for higher concentrations or if irritation is noted, a full-face respirator with appropriate cartridges offers a higher level of protection for both the respiratory system and the face.[8]

Operational Plan: From Weighing to Waste

A comprehensive safety plan extends beyond PPE to include the entire handling workflow. The following diagram illustrates the critical steps and decision points for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Full PPE (Goggles, Face Shield, Lab Coat, Double Gloves, Respirator) gather_mats 3. Assemble Materials (Chemical, Spatula, Weigh Paper, Solvent, Spill Kit) weigh 4. Weigh Compound (Minimize Dust Generation) gather_mats->weigh dissolve 5. Dissolve/React (Add solid to liquid slowly) weigh->dissolve clean_tools 6. Decontaminate Tools & Glassware dissolve->clean_tools dispose_waste 7. Segregate & Dispose Waste (Halogenated Organic Waste) doff_ppe 8. Doff PPE Correctly wash_hands 9. Wash Hands Thoroughly

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical handling process. Improper disposal not only poses an environmental risk but can also endanger waste handlers.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh paper, and contaminated lab supplies, must be segregated into a clearly labeled "Halogenated Organic Waste" container.[16] Do not mix with non-halogenated waste.

  • Container Management: Waste containers must be kept tightly closed and stored in a well-ventilated, designated satellite accumulation area.[4][17]

  • Regulatory Compliance: Entrust the final disposal to a licensed waste disposal company.[9] Always follow your institution's specific environmental health and safety (EHS) guidelines and comply with all local and national regulations.[2][7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and correct action is vital.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][6][8]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][6][8]

All laboratory personnel must know the location and proper operation of emergency eyewash stations and safety showers.[11][14][17]

By integrating this expert-level understanding of hazards with a multi-layered approach to protection and procedural diligence, we can ensure that our pursuit of scientific advancement is conducted with the highest standards of safety.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.
  • CloudSDS. (n.d.). Benzoic Acid Hazards and How to Manage Them.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • A&C Catalysts. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • Enviro Safety Products. (n.d.). Glove Chemical Compatibility Guide.
  • Harper College. (n.d.). Benzoic acid MSDS.
  • U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.